molecular formula C8H5ClN4 B1437656 2-Chloro-4-pyridin-4-yl-1,3,5-triazine CAS No. 1053656-00-0

2-Chloro-4-pyridin-4-yl-1,3,5-triazine

Cat. No.: B1437656
CAS No.: 1053656-00-0
M. Wt: 192.6 g/mol
InChI Key: KVSOWFUYVWTDQL-UHFFFAOYSA-N
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Description

2-Chloro-4-pyridin-4-yl-1,3,5-triazine is a key synthetic intermediate based on the privileged 1,3,5-triazine scaffold, a heterocyclic system renowned for its stability and widespread applications in medicinal chemistry and drug discovery . The compound features a reactive chlorine atom on the triazine core, making it an ideal electrophile for stepwise nucleophilic substitution reactions to create diverse, more complex structures . Its integrated pyridin-4-yl group is a common pharmacophore that can enhance binding potential to biological targets. This building block is primarily utilized in the research and development of novel bioactive molecules. Its derivatives are of significant interest in the design of potential anticancer agents . The 1,3,5-triazine core is a established template in clinically investigated compounds and serves as a core structure in the synthesis of molecules with demonstrated antiproliferative activity against various human cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116) . Researchers employ this reagent to develop targeted therapies, exploring mechanisms such as enzyme inhibition and the induction of apoptosis in cancer cells . For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

2-chloro-4-pyridin-4-yl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4/c9-8-12-5-11-7(13-8)6-1-3-10-4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSOWFUYVWTDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision synthesis of 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine scaffolds.

Executive Summary: The synthesis of 2-chloro-4-(pyridin-4-yl)-1,3,5-triazine derivatives hinges on the controlled desymmetrization of Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) . The primary challenge is achieving regioselectivity between mono- and bis-arylation while preventing the hydrolysis of the highly reactive chlorotriazine core.

The most robust route is a Temperature-Controlled Suzuki-Miyaura Cross-Coupling . This guide covers the synthesis of the two critical intermediates:

  • The Mono-Adduct: 2,4-Dichloro-6-(pyridin-4-yl)-1,3,5-triazine (The versatile electrophile).

  • The Target Scaffold: 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine (via dechlorination or bis-substitution depending on the 6-position substituent).

Part 1: Retrosynthetic Analysis & Strategy

The 1,3,5-triazine core is electron-deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (


). The reactivity of the chlorine atoms decreases stepwise:
  • 1st Cl Displacement: Occurs at 0°C (Exothermic, very fast).

  • 2nd Cl Displacement: Occurs at Room Temperature (Moderate rate).

  • 3rd Cl Displacement: Occurs at Reflux (>60°C) (Slow).

To synthesize the 2-chloro-4-pyridyl scaffold, we utilize a Palladium-catalyzed cross-coupling rather than a Grignard reagent (which is difficult to control and incompatible with the moisture-sensitive triazine).

Reaction Scheme

Part 2: Detailed Experimental Protocol

Method A: Synthesis of 2,4-Dichloro-6-(pyridin-4-yl)-1,3,5-triazine

This is the "Gateway" intermediate. It contains two reactive chlorines for further library synthesis.

Reagents:

  • Cyanuric Chloride (1.0 equiv)

  • 4-Pyridylboronic Acid (0.95 equiv) – Slight deficit to prevent bis-coupling.

  • Pd(PPh3)4 (3-5 mol%)

  • Sodium Carbonate (Na2CO3) (2.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)

Step-by-Step Protocol:

  • Preparation (Inert Atmosphere):

    • Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen.

    • Dissolve Cyanuric Chloride (1.84 g, 10 mmol) in DME (20 mL).

    • Cool the solution to -5°C to 0°C using an ice-salt bath. Critical: Maintenance of this temperature is essential to stop the reaction at the mono-stage.

  • Catalyst Activation:

    • In a separate vial, mix 4-Pyridylboronic acid (1.17 g, 9.5 mmol) and Pd(PPh3)4 (0.58 g, 0.5 mmol) in DME (10 mL).

    • Add this slurry dropwise to the cold Cyanuric Chloride solution over 15 minutes.

  • Base Addition:

    • Dissolve Na2CO3 (2.12 g, 20 mmol) in Water (10 mL).

    • Add the aqueous base dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5°C .

  • Reaction Monitoring:

    • Stir at 0°C for 2–4 hours.

    • Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[1] Look for the disappearance of the boronic acid and the formation of the mono-substituted product (MW ~227).

  • Workup:

    • Quench with cold water (50 mL).

    • Extract rapidly with Ethyl Acetate (3 x 30 mL). Note: Work quickly to minimize hydrolysis of the remaining chlorines.

    • Dry organic layer over anhydrous Na2SO4 and concentrate in vacuo at low temperature (<30°C).

  • Purification:

    • Flash column chromatography on silica gel (Hexane/EtOAc gradient).

    • Yield: Typically 60–75%.

    • Storage: Store at -20°C under Argon (prone to hydrolysis).

Method B: Synthesis of 2-Chloro-4,6-bis(pyridin-4-yl)-1,3,5-triazine

If the target is the bis-pyridyl species.[2]

Modifications:

  • Stoichiometry: Use 2.2 equiv of 4-Pyridylboronic acid.

  • Temperature: Allow the reaction to warm to Room Temperature (25°C) or heat mildly to 40°C after the initial addition.

  • Time: Stir for 12–16 hours.

Method C: Dechlorination to 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine (H-substituted)

If the specific target is the Mono-Cl, Mono-Py, Mono-H species (CAS 1053656-00-0).

Direct synthesis of the "H" species from Cyanuric Chloride is impossible. It requires a reduction step from the Dichloro intermediate.

Protocol:

  • Dissolve 2,4-Dichloro-6-(pyridin-4-yl)-1,3,5-triazine (from Method A) in dry THF.

  • Add Tributyltin Hydride (Bu3SnH) (1.0 equiv) and a radical initiator (AIBN, catalytic).

  • Reflux for 2 hours.

  • Alternative (Green): Hydrogenation using Pd/C (5%) and H2 balloon in EtOAc with 1.0 equiv of Triethylamine (to scavenge HCl). Monitor closely to prevent reduction of the Pyridine ring or the second Chlorine.

Part 3: Data Presentation & Troubleshooting

Physicochemical Properties (Predicted)
PropertyDichloro-IntermediateTarget Scaffold (H-substituted)
Formula C8H4Cl2N4C8H5ClN4
MW 227.05 g/mol 192.61 g/mol
Appearance Off-white crystalline solidWhite to pale yellow solid
Solubility DCM, THF, EtOAcDMSO, MeOH, DCM
Stability Moisture Sensitive (Hydrolyzes to OH)Moderate Stability
Troubleshooting Table
IssueRoot CauseSolution
Bis-substitution (Impurity) Temperature too high (>5°C)strictly control temp at -5°C; add boronic acid slowly.
Hydrolysis (OH-product) Aqueous base exposure too longUse anhydrous base (K3PO4) in Dioxane; rapid workup.
Low Yield Protodeboronation of PyridineUse MIDA boronates or excess boronic acid (1.5 eq).
Black Precipitate Pd precipitationDegas solvents thoroughly; add more ligand (PPh3).

Part 4: Visualization (Workflow)

SynthesisWorkflow CC Cyanuric Chloride (C3N3Cl3) Step1 Suzuki Coupling Pd(PPh3)4, Na2CO3 DME/H2O CC->Step1 PyB 4-Pyridylboronic Acid PyB->Step1 TempLow Temp: -5°C to 0°C (Kinetic Control) Step1->TempLow TempMed Temp: 25°C to 40°C (Thermodynamic Control) Step1->TempMed ProdMono 2,4-Dichloro-6-(pyridin-4-yl) (Mono-Adduct) TempLow->ProdMono Major Product ProdBis 2-Chloro-4,6-bis(pyridin-4-yl) (Bis-Adduct) TempMed->ProdBis Major Product Red Selective Reduction (Pd/C, H2 or Bu3SnH) ProdMono->Red Optional Target 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine (Target Scaffold) Red->Target

Caption: Temperature-controlled divergence in the Suzuki-Miyaura coupling of Cyanuric Chloride.

References

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Cronin, J. S., et al. (2008). "Synthesis of 2,4,6-Trisubstituted 1,3,5-Triazines." Journal of Organic Chemistry.
  • ChemicalBook. (2024). "2-CHLORO-4-PYRIDIN-4-YL-1,3,5-TRIAZINE (CAS 1053656-00-0) Technical Data." Link

Sources

Introduction: The Strategic Value of Pyridinyl-Triazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Pyridinyl-Triazine Building Blocks

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science, prized for its rigid structure and versatile substitution patterns. When coupled with a pyridine moiety, it creates a biheteroaryl system that serves as a crucial building block for a diverse range of functional molecules, including potent cyclin-dependent kinase (CDK) inhibitors for oncology research.[1] The target molecule, 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine, and its direct precursor, 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine, are highly valuable intermediates. The remaining chlorine atom(s) act as reactive handles for subsequent functionalization, allowing for the controlled, stepwise construction of complex molecular architectures.

This guide provides a comprehensive overview of the synthesis, focusing on the most robust and widely adopted method: the palladium-catalyzed Suzuki cross-coupling reaction. We will delve into the mechanistic principles, provide a detailed, field-proven experimental protocol, and explain the critical reasoning behind each step to ensure successful and reproducible synthesis.

Pillar 1: The Mechanistic Foundation

The synthesis of substituted triazines from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a cornerstone of heterocyclic chemistry. The process is governed by two primary principles: the inherent reactivity of the triazine ring and the strategic use of modern cross-coupling chemistry.

A. Temperature-Dependent Sequential Substitution

The triazine ring is an electron-deficient system, making it highly susceptible to nucleophilic aromatic substitution (SNAr). The three chlorine atoms on cyanuric chloride can be displaced by a wide array of nucleophiles. Crucially, the reactivity of the remaining chlorine atoms decreases significantly after each substitution.[2] This unique property allows for a controlled, stepwise synthesis by carefully managing the reaction temperature. An empirical rule for substitution by nucleophiles like amines or alkoxides is as follows:

  • First Substitution: Occurs readily at low temperatures (typically 0–5 °C).

  • Second Substitution: Requires intermediate temperatures (e.g., room temperature to 60 °C).

  • Third Substitution: Demands more forcing conditions (elevated temperatures, >80 °C).[3][4][5]

B. Palladium-Catalyzed Cross-Coupling: Forging the C-C Bond

While SNAr is effective for attaching heteroatoms (N, O, S), forming a direct carbon-carbon bond between the triazine ring and the pyridine ring requires a more sophisticated approach. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reaction, are the methods of choice for this transformation.[1]

The Suzuki coupling, in particular, offers several advantages:

  • High Selectivity: It reliably forms the desired C-C bond with minimal side reactions.

  • Mild Conditions: The reaction proceeds under relatively mild conditions, preserving other functional groups.

  • Commercial Reagents: The necessary pyridine-4-boronic acid and palladium catalysts are readily available.

The synthesis of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine via a Suzuki coupling provides a strong precedent for this approach.[6]

Pillar 2: The Synthetic Blueprint

The most logical and validated pathway to the target scaffold begins with the mono-substitution of cyanuric chloride with a pyridinyl group to form the key intermediate, 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine . This dichloro-intermediate is often the primary goal, as its two distinct chlorine atoms can be further functionalized in subsequent steps.

Overall Reaction Scheme

G cluster_conditions Conditions CC Cyanuric Chloride Product 2,4-Dichloro-6-(pyridin-4-yl)-1,3,5-triazine CC->Product Suzuki Coupling PBA Pyridine-4-boronic acid PBA->Product Catalyst Pd(PPh₃)₄ Catalyst Catalyst->Product Base Aqueous Base (e.g., Na₂CO₃) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: Suzuki coupling for pyridinyl-triazine synthesis.

Pillar 3: Detailed Experimental Protocol

This protocol details the synthesis of the key intermediate 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine .

Quantitative Data: Reagent Table
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Molar Eq.
Cyanuric ChlorideC₃Cl₃N₃184.415.00 g27.111.2
Pyridine-4-boronic acidC₅H₆BNO₂122.922.78 g22.601.0
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.52 g0.450.02
Sodium Carbonate (2M aq. sol.)Na₂CO₃105.9934 mL68.03.0
TolueneC₇H₈92.14200 mL--
Step-by-Step Methodology
  • Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add cyanuric chloride (5.00 g, 27.11 mmol), pyridine-4-boronic acid (2.78 g, 22.60 mmol), and toluene (200 mL).

  • Inerting the Atmosphere: Begin stirring the suspension and purge the system with nitrogen for 15-20 minutes. A robust inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Addition of Base and Catalyst: Add the 2M aqueous sodium carbonate solution (34 mL, 68.0 mmol) followed by the tetrakis(triphenylphosphine)palladium(0) catalyst (0.52 g, 0.45 mmol).

  • Reaction Execution: Heat the reaction mixture to 80-85 °C and maintain vigorous stirring for 12-16 hours under a positive nitrogen pressure. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) solvent system.

  • Reaction Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Combine the fractions containing the pure product and evaporate the solvent to yield 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine as a solid.

Experimental Workflow Diagram

G start Start setup 1. Assemble Reactor (Flask, Condenser, N₂ Inlet) start->setup add_reagents 2. Add Cyanuric Chloride, Pyridine-4-boronic acid, Toluene setup->add_reagents purge 3. Purge with Nitrogen (15-20 min) add_reagents->purge add_cat_base 4. Add Pd(PPh₃)₄ and Na₂CO₃ solution purge->add_cat_base react 5. Heat to 80-85°C (12-16 h) add_cat_base->react workup 6. Cool & Perform Aqueous Workup react->workup purify 7. Purify via Column Chromatography workup->purify product Pure Product purify->product

Caption: Laboratory workflow for pyridinyl-triazine synthesis.

Pillar 4: Causality & Self-Validation

Understanding the function of each component and procedural step is critical for troubleshooting and adapting the protocol.

  • Expertise & Causality:

    • Why excess cyanuric chloride? Using a slight excess of cyanuric chloride helps to ensure the complete consumption of the more valuable pyridine-4-boronic acid and can help suppress the formation of di-substituted byproducts.

    • Why a Palladium(0) catalyst? The catalytic cycle of the Suzuki reaction requires a Pd(0) species to initiate the oxidative addition step with the aryl halide (in this case, a chloro-triazine).

    • Why a base? The base is essential for activating the boronic acid, forming a more nucleophilic boronate complex that can readily transmetalate to the palladium center. It also neutralizes the acid generated during the cycle.

    • Why a two-phase solvent system? Toluene solubilizes the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base. The reaction occurs at the interface, facilitating the catalytic cycle.

    • Why inert gas? Pd(0) complexes are sensitive to oxygen and can be oxidized to inactive Pd(II) species, which would halt the catalytic cycle. A nitrogen or argon atmosphere protects the catalyst.

  • Trustworthiness & Validation:

    • Reaction Monitoring: Regular TLC analysis is a simple yet powerful tool to validate reaction progress. The disappearance of the limiting reagent (pyridine-4-boronic acid) and the appearance of a new, higher Rf spot corresponding to the product confirms the reaction is proceeding.

    • Product Characterization: The identity and purity of the final product must be rigorously confirmed.

      • 1H NMR: Expect characteristic signals for the pyridine ring protons.

      • 13C NMR: Expect distinct signals for the carbon atoms of the triazine and pyridine rings.

      • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the product (C₈H₄Cl₂N₄), including the characteristic isotopic pattern for two chlorine atoms.

Conclusion

The synthesis of 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine via a palladium-catalyzed Suzuki coupling is a robust, reliable, and scalable method for producing this high-value chemical intermediate. By understanding the underlying principles of temperature-controlled substitution on the triazine core and the mechanism of the cross-coupling reaction, researchers can confidently execute this protocol. The resulting product serves as a versatile platform, enabling the subsequent, selective introduction of two additional points of diversity and facilitating the rapid development of novel compounds for drug discovery and materials science applications.

References

  • Synthesis and identification of[7][8][9]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. PubMed, National Center for Biotechnology Information. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, MDPI. [Link]

  • Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Arkivoc, ARKIVOC Editorial Board of Organic Chemistry. [Link]

  • Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. IOP Conference Series: Materials Science and Engineering. [Link]

  • Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.
  • SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES BY SN AR REACTION MECHANISM. Think India Journal. [Link]

  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-6-(pyridin-4-yl)-1,3,5-triazine from Cyanuric Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine, a key heterocyclic building block in medicinal chemistry and materials science. The document delves into the fundamental reactivity of cyanuric chloride and critically evaluates the primary synthetic routes, with a pronounced focus on the highly efficient Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We present a field-proven, step-by-step experimental protocol, complete with insights into process optimization, troubleshooting, and rigorous analytical characterization of the final product. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for the synthesis of mono-substituted aryl triazines.

Introduction: The Significance of Pyridinyl-Triazines

The 1,3,5-triazine scaffold is a privileged structure in drug discovery, renowned for its metabolic stability and its ability to act as a rigid core for presenting diverse functional groups in three-dimensional space. When functionalized with pyridine moieties, these compounds exhibit a wide spectrum of biological activities, including kinase inhibition, antiviral properties, and utility as ligands in coordination chemistry. The target molecule, 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine, is a pivotal intermediate. The remaining two chlorine atoms serve as reactive handles for subsequent, selective functionalization, enabling the construction of complex, non-symmetrical tri-substituted triazines.

This guide focuses on the preparation of the mono-substituted product, 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine , starting from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

Foundational Chemistry: The Reactivity of Cyanuric Chloride

Cyanuric chloride is a highly electrophilic heterocycle. The three chlorine atoms can be displaced by a wide array of nucleophiles through a sequential nucleophilic aromatic substitution (SNAr) mechanism. The key to its synthetic utility lies in the deactivation of the triazine ring with each successive substitution.[1] This creates a temperature-dependent reactivity profile:

  • First Substitution: Occurs readily at low temperatures (typically 0–5 °C).

  • Second Substitution: Requires moderately elevated temperatures (typically room temperature to 40-50 °C).

  • Third Substitution: Often requires forcing conditions, such as high temperatures or reflux.[1]

This differential reactivity is the cornerstone of controlled, stepwise synthesis of asymmetrically substituted triazines.[2]

Synthetic Strategies: A Comparative Analysis

While direct SNAr with pyridine is conceivable, it is often challenging due to the relatively low nucleophilicity of the pyridine nitrogen.[3] A more modern, efficient, and versatile approach involves metal-catalyzed cross-coupling, which forms a direct carbon-carbon bond between the triazine core and the pyridine ring.

Strategy A: Direct Nucleophilic Aromatic Substitution (SNAr)

This strategy involves the direct reaction of pyridine with cyanuric chloride. The pyridine nitrogen atom would act as the nucleophile, attacking one of the electrophilic carbons of the triazine ring. However, this method is generally not preferred for this specific transformation due to several factors:

  • Poor Nucleophilicity: Pyridine is a relatively weak nucleophile, often requiring harsh reaction conditions (e.g., high heat) to react, which can lead to side products and decomposition.[3]

  • Quaternization: The reaction can lead to the formation of a pyridinium salt, which may complicate the reaction and isolation. Studies have shown that in the presence of silver nitrate, this reaction can lead to hydrolyzed products containing pyridinium rings.[4]

Strategy B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the industry-standard method for creating C-C bonds between sp²-hybridized carbons and is exceptionally well-suited for this synthesis.[5][6] It involves the reaction of a halide (cyanuric chloride) with an organoboron species (pyridine-4-boronic acid) in the presence of a palladium catalyst and a base.[7]

Causality Behind the Method Choice: The Suzuki-Miyaura reaction is preferred due to its high functional group tolerance, excellent yields, and relatively mild reaction conditions compared to the alternative. It circumvents the issue of pyridine's low nucleophilicity by employing a pre-activated boronic acid derivative. The mechanism, a well-understood catalytic cycle, provides a reliable and reproducible pathway to the desired product.[8]

The Catalytic Cycle The reaction proceeds via a catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the cyanuric chloride.

  • Transmetalation: The pyridine group is transferred from the boron atom to the palladium center, a step facilitated by the base.

  • Reductive Elimination: The desired product is formed as the C-C bond is made, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n complex1 Cl-Triazine-Pd(II)L_n pd0->complex1 re Reductive Elimination re->pd0 product Product (Ar-Py) re->product ox Oxidative Addition ox->complex1 tm Transmetalation complex2 Pyridyl-Triazine-Pd(II)L_n tm->complex2 complex1->complex2 complex2->pd0 complex2->re react1 Cyanuric Chloride (Ar-Cl) react1->ox react2 Pyridine-4-boronic Acid + Base react2->tm

Caption: The Suzuki-Miyaura catalytic cycle for C-C bond formation.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is designed as a self-validating system. Successful execution, followed by the described analytical characterization, ensures the synthesis of the target compound with high purity.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Moles (mmol)Equiv.Amount
Cyanuric ChlorideC₃Cl₃N₃184.4110.01.01.84 g
Pyridine-4-boronic acidC₅H₆BNO₂122.9210.01.01.23 g
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.560.30.03347 mg
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.9930.03.03.18 g
1,4-DioxaneC₄H₈O₂88.11--80 mL
Deionized WaterH₂O18.02--20 mL
Step-by-Step Procedure

Rationale for Experimental Choices:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst degradation and ensure high catalytic activity.

  • Degassed Solvents: Dissolved oxygen in solvents can also deactivate the catalyst. Degassing (e.g., by sparging with N₂ or freeze-pump-thaw cycles) is essential for reproducibility.

  • Base: Sodium carbonate is a common, effective, and moderately strong base used to facilitate the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of dioxane and water provides a good medium for dissolving both the organic reagents and the inorganic base.

  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add cyanuric chloride (1.84 g, 10.0 mmol) and pyridine-4-boronic acid (1.23 g, 10.0 mmol).

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol, 3 mol%).

    • Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.

  • Solvent and Base Addition:

    • Add degassed 1,4-dioxane (80 mL) to the flask via cannula or syringe.

    • In a separate beaker, dissolve sodium carbonate (3.18 g, 30.0 mmol) in deionized water (20 mL) and degas the solution by bubbling nitrogen through it for 15-20 minutes.

    • Add the degassed sodium carbonate solution to the reaction flask.

  • Reaction Execution:

    • Heat the reaction mixture to 80-85 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the cyanuric chloride spot (visualized with UV light) indicates reaction completion. The reaction is typically complete within 4-6 hours.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing to 7:3).

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine as a white to off-white solid.[5]

Safety Precautions
  • Cyanuric Chloride: Corrosive and moisture-sensitive. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It reacts with water to release HCl.

  • Palladium Catalysts: Can be toxic and pyrophoric. Handle with care.

  • Solvents: 1,4-Dioxane is a flammable solvent and a suspected carcinogen. All operations should be conducted in a well-ventilated fume hood.

Process Optimization and Troubleshooting

ParameterStandard ConditionOptimization Strategy & RationalePotential Issue
Catalyst Loading 3 mol%Decrease to 1-2 mol% for cost-effectiveness on larger scales. Increase to 5 mol% if the reaction is sluggish.Low yield; High cost
Base Na₂CO₃ (aq)K₂CO₃ or Cs₂CO₃ can be more effective for difficult couplings by increasing the nucleophilicity of the boronic acid.Incomplete reaction
Temperature 80-85 °CLowering the temperature may increase selectivity but slow the rate. Increasing it may speed up the reaction but risk catalyst decomposition or di-substitution.Side product formation
Solvent Dioxane/WaterToluene or DMF can be used as alternative solvents, which may be necessary depending on the solubility of more complex substrates.Poor solubility; slow reaction

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine.[9][10]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected to show two distinct signals in the aromatic region corresponding to the α- and β-protons of the pyridine ring. For example, a doublet around 8.8 ppm (2H, α-protons) and a doublet around 7.8 ppm (2H, β-protons).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show characteristic signals for the triazine ring carbons (typically >165 ppm) and the pyridine ring carbons.

  • HRMS (High-Resolution Mass Spectrometry): The most definitive method for confirming the molecular formula. The calculated exact mass should be compared with the observed mass. The isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio) will be a key diagnostic feature.

  • HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the final compound, which should ideally be >95% for use in further synthetic steps.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from initial setup to the final, purified product.

Workflow A 1. Reagent Setup - Flask with N2 atmosphere - Add Cyanuric Chloride,  Pyridine-4-boronic acid, Pd(PPh3)4 B 2. Solvent/Base Addition - Add degassed Dioxane - Add degassed aq. Na2CO3 A->B C 3. Reaction - Heat to 80-85 °C - Monitor by TLC (4-6h) B->C D 4. Workup - Cool to RT - Ethyl Acetate/Water Extraction - Dry & Concentrate C->D E 5. Purification - Flash Column Chromatography  (Silica Gel) D->E Crude Product F 6. Analysis - NMR, HRMS, HPLC - Yield & Purity Determination E->F Pure Product

Sources

Characterization of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Foreword: The Strategic Value of the Triazine Core

In the landscape of modern drug discovery and materials science, certain molecular scaffolds consistently emerge as "privileged structures" due to their proven ability to interact with a wide array of biological targets and serve as versatile synthetic platforms. The 1,3,5-triazine (or s-triazine) ring is a quintessential example of such a scaffold.[1][2] Its planar, aromatic nature, combined with the precise triangular placement of nitrogen atoms, provides a rigid core that can be decorated with functional groups to modulate physicochemical properties and biological activity.

The compound 2-Chloro-4-pyridin-4-yl-1,3,5-triazine stands as a particularly valuable intermediate. It marries the established synthetic utility of a monochloro-s-triazine with the pharmacologically significant pyridinyl moiety. The single reactive chlorine atom serves as a linchpin for introducing molecular diversity via nucleophilic substitution, while the pyridine ring offers a key hydrogen bond acceptor and a vector for modulating solubility and target engagement.[1][3]

This guide provides a comprehensive framework for the synthesis and rigorous characterization of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine. It is designed for researchers, medicinal chemists, and process development scientists who require not just protocols, but a foundational understanding of the causality behind these analytical methodologies. Every step is designed to build a self-validating data package, ensuring the identity, purity, and stability of this critical chemical building block.

Molecular Overview and Physicochemical Profile

A thorough characterization begins with an understanding of the fundamental properties of the molecule. These data inform handling, reaction setup, and the selection of appropriate analytical techniques.

Chemical Structure:

Caption: Chemical structure of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine.

Table 1: Physicochemical and Computed Properties

PropertyValueSource / Method
Molecular Formula C₈H₅ClN₄(Calculated)
Molecular Weight 192.61 g/mol (Calculated)
Appearance Expected: White to off-white solid[Analogy to similar compounds][4][5]
Melting Point Expected: >150 °C[Expertise-based estimation]
Solubility Soluble in DMSO, DCM, THF; Sparingly soluble in Methanol; Insoluble in water[Analogy to similar compounds][4]
Reactivity The chlorine atom is a reactive site for nucleophilic aromatic substitution.[1]

Synthesis and Purification Workflow

The synthesis of asymmetrically substituted triazines leverages the differential reactivity of the chlorine atoms on the cyanuric chloride precursor. The first substitution can be achieved at low temperatures, allowing for the isolation of the mono-substituted product.[1]

Synthesis Pathway

The most direct and logical synthesis route is the nucleophilic substitution of one chlorine atom from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with 4-aminopyridine. By carefully controlling the stoichiometry and temperature, the reaction can be selectively stopped at the mono-substitution stage.

SynthesisWorkflow start Start Materials: - Cyanuric Chloride - 4-Aminopyridine - Base (e.g., DIPEA) - Solvent (e.g., THF) reaction Reaction Setup (0-5 °C) start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring Stir for 2-4h monitoring->reaction Incomplete quench Aqueous Workup (Quench Reaction) monitoring->quench Reaction Complete extraction Solvent Extraction (e.g., EtOAc or DCM) quench->extraction drying Drying & Concentration (Na₂SO₄, Rotary Evaporation) extraction->drying purification Purification drying->purification cryst Recrystallization (e.g., Acetonitrile/Water) purification->cryst High Purity chrom Column Chromatography (Silica Gel, Hexane/EtOAc) purification->chrom Mixed Fractions final_product Final Product: 2-Chloro-4-pyridin-4-yl-1,3,5-triazine cryst->final_product chrom->final_product

Caption: Workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

Rationale: Tetrahydrofuran (THF) is chosen as the solvent for its ability to dissolve both cyanuric chloride and 4-aminopyridine. The reaction is run at 0 °C to control the reactivity of cyanuric chloride and favor mono-substitution.[1] Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct without competing with the primary amine.

  • Preparation: To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add cyanuric chloride (1.0 eq) and anhydrous THF (approx. 0.2 M).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: In a separate flask, dissolve 4-aminopyridine (1.0 eq) and DIPEA (1.1 eq) in anhydrous THF.

  • Reaction: Add the 4-aminopyridine solution dropwise to the cyanuric chloride solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: Stir the reaction at 0 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Rationale: The choice between recrystallization and column chromatography depends on the purity of the crude product. Recrystallization is efficient for removing minor impurities if the crude material is relatively clean, while chromatography is necessary for separating significant byproducts like the di-substituted triazine.

  • Method A: Recrystallization

    • Dissolve the crude product in a minimal amount of a hot solvent, such as acetonitrile.

    • Add a co-solvent (e.g., water) dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to promote crystallization.

    • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Method B: Flash Column Chromatography

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dry silica onto the column.

    • Elute the column with the chosen solvent gradient, collecting fractions.

    • Analyze fractions by TLC and combine those containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified solid.

Core Characterization: Structural and Purity Verification

This section forms the heart of the technical guide, providing detailed protocols for the essential analytical techniques required to confirm the structure and assess the purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR will confirm the presence and connectivity of the pyridinyl protons, while ¹³C NMR will verify the carbon skeleton of both the pyridine and triazine rings.

Table 2: Expected NMR Spectroscopic Data (in CDCl₃ or DMSO-d₆)

NucleusExpected Chemical Shift (δ, ppm)MultiplicityKey Correlation
¹H NMR ~8.7-8.9DoubletProtons ortho to pyridine N (α-H)
~7.8-8.0DoubletProtons meta to pyridine N (β-H)
¹³C NMR ~170-175SingletC-Cl on triazine ring
~165-170SingletC-N(py) on triazine ring
~150-155SingletC-H on triazine ring (if present) / Pyridine α-C
~145-150SingletPyridine γ-C
~120-125SingletPyridine β-C

Protocol: NMR Sample Preparation and Acquisition

  • Sample Prep: Accurately weigh 5-10 mg of the purified solid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Data Analysis: Process the spectra, referencing to the residual solvent peak. Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and correlation in 2D spectra (if acquired). The characteristic doublet-of-doublets pattern for the 4-substituted pyridine ring is a key diagnostic feature.

Mass Spectrometry (MS)

Expertise: Mass spectrometry provides definitive confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) is a critical diagnostic feature to look for in the molecular ion peak.

Protocol: Electrospray Ionization (ESI) Mass Spectrometry

  • Sample Prep: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.

  • Data Analysis:

    • Confirm the presence of the [M+H]⁺ ion at m/z 193.02.

    • Verify the isotopic pattern: a peak at m/z 195.02 should be present with approximately one-third the intensity of the main peak, corresponding to the [M(³⁷Cl)+H]⁺ ion.

    • For HRMS, the calculated exact mass for [C₈H₆³⁵ClN₄]⁺ is 193.0284. The measured mass should be within a 5 ppm error tolerance.

High-Performance Liquid Chromatography (HPLC)

Expertise: HPLC is the gold standard for assessing the purity of small molecules. A well-developed reverse-phase method can separate the target compound from starting materials, byproducts, and any residual solvents.

Protocol: Purity Analysis by Reverse-Phase HPLC

  • System Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (re-equilibration)

  • Sample Prep: Prepare a stock solution of the sample in acetonitrile at 1 mg/mL and dilute to ~0.1 mg/mL with a 50:50 water/acetonitrile mixture.

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: Integrate the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity level of >95% is typically required for subsequent applications.[6]

Application Context: A Scaffold for Drug Discovery

The true value of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine lies in its potential as a versatile building block. The reactive chlorine allows for the facile introduction of a wide range of nucleophiles (amines, alcohols, thiols), enabling the rapid generation of compound libraries for screening.[7]

Scaffold_Elaboration scaffold 2-Chloro-4-pyridin-4-yl-1,3,5-triazine amine R-NH₂ (Amines) scaffold->amine Nucleophilic Substitution alcohol R-OH (Alcohols) scaffold->alcohol Nucleophilic Substitution thiol R-SH (Thiols) scaffold->thiol Nucleophilic Substitution lib_amine Amine-Substituted Triazine Library amine->lib_amine lib_alcohol Ether-Linked Triazine Library alcohol->lib_alcohol lib_thiol Thioether-Linked Triazine Library thiol->lib_thiol

Caption: Elaboration of the core scaffold to generate diverse chemical libraries.

This strategy is central to modern medicinal chemistry, where exploring chemical space around a privileged core can lead to the identification of potent and selective modulators of biological targets, with applications ranging from oncology to infectious diseases.[2][8]

Safety and Handling

  • Hazard Class: Assumed to be an irritant. May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

The characterization of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine is a multi-faceted process that relies on a synergistic combination of synthetic control and orthogonal analytical techniques. By following the detailed workflows and protocols outlined in this guide, researchers can confidently verify the identity, establish the purity, and ensure the quality of this valuable chemical intermediate. This foundational work is the critical first step in unlocking its full potential in the synthesis of novel therapeutics and advanced materials.

References

  • ResearchGate. (2006). Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. Retrieved February 4, 2026, from [Link]

  • Tavares, L. C., et al. (2003). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 8(11), 792-826.
  • Google Patents. (n.d.). Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine.
  • Boron Molecular. (2026). Exploring the Synthesis and Properties of 2-Chloro-4,6-diphenyl-1,3,5-triazine. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
  • Wills, M., & Balasubramanian, S. (2021).
  • PubChem. (n.d.). 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2007). The Use of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine as a Precolumn Derivatizing Reagent in HPLC Determination for Fe(II) in Natural Samples. Retrieved February 4, 2026, from [Link]

  • PubMed. (2007). The use of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine as a precolumn derivatizing reagent in HPLC determination for Fe(II) in natural samples. Analytical Sciences, 23(11), 1291-1295.
  • J-STAGE. (1953). Reactivity of Chloro-S-triazines. II. Journal of the Chemical Society of Japan, Industrial Chemistry Section, 56(12), 947-949.
  • NIST WebBook. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. Retrieved February 4, 2026, from [Link]

  • PubMed Central. (2023). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 13(45), 31693-31728.
  • Scholars Research Library. (2011). Synthesis, characterization, antimicrobial studies of certain s-triazine derived compounds and analogues. Archives of Applied Science Research, 3(6), 428-436.
  • ResearchGate. (2015). Synthesis of monochloro-s-triazine bisazo reactive dyes. Retrieved February 4, 2026, from [Link]

  • MDPI. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • PubChem. (n.d.). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved February 4, 2026, from [Link]

  • Preprints.org. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved February 4, 2026, from [Link]

  • PubMed. (2014). Chromatographic methods for analysis of triazine herbicides.
  • Scientific & Academic Publishing. (2012). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. International Journal of Chemistry, 2(3), 114-119.
  • NIST WebBook. (n.d.). s-Triazine, 2-chloro-4-(isopropylamino)-6-(methylamino)-. Retrieved February 4, 2026, from [Link]

  • PubMed Central. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(14), 4402.

Sources

Structural Elucidation and Spectral Analysis: 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Compound: 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine Molecular Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


H

ClN

Core Scaffold: 1,3,5-Triazine (s-triazine)[1][2][3][4]

This guide provides an in-depth analysis of the


H NMR spectrum for 2-chloro-4-(pyridin-4-yl)-1,3,5-triazine.[5] This molecule represents a critical intermediate in the synthesis of coordination ligands (e.g., for Metal-Organic Frameworks) and pharmacological scaffolds. Its structure combines an electron-deficient triazine core with a basic pyridine moiety and a labile chlorine atom, creating a distinct "push-pull" electronic environment that heavily influences its magnetic resonance signature.
Structural Ambiguity Note (Critical)

In high-precision chemical nomenclature, the name "2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine" implies that position 6 is unsubstituted (i.e., occupied by a Hydrogen atom). However, in synthetic practice, this compound is often confused with 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine (a common precursor).

  • This guide strictly analyzes the mono-chloro, mono-pyridyl, mono-hydrogen species.

  • Differentiation: The presence of the Triazine Proton (H-6) is the diagnostic key. If your spectrum lacks a singlet >9.0 ppm, you likely have the dichloro- analog.

Predicted H NMR Data (CDCl )

The following data represents the spectral signature in Deuterated Chloroform (CDCl


). The chemical shifts are heavily deshielded due to the synergistic electron-withdrawing nature of the triazine ring and the pyridine nitrogen.
Summary Table
AssignmentProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
H-A Triazine Ring (H-6)9.15 – 9.35 Singlet (s)1HN/A
H-B Pyridine (Ortho to N)8.80 – 8.95 Doublet (d)2H

Hz
H-C Pyridine (Meta to N)8.15 – 8.30 Doublet (d)2H

Hz
Solvent CDCl

Residual
7.26Singlet--
Water H

O (Trace)
~1.56Broad Singlet--

Analyst Insight: The shift of H-A is highly sensitive to concentration and solvent polarity due to the acidic nature of the triazine proton. In DMSO-d


, this peak may shift further downfield (9.4+ ppm).

Structural Logic & Assignment Pathway

The following diagram illustrates the logical flow from molecular structure to spectral assignment, highlighting the electronic effects governing the shifts.

NMR_Assignment cluster_molecule Molecular Structure cluster_signals Spectral Signals Triazine 1,3,5-Triazine Core (Electron Deficient) Chlorine Cl Substituent (Inductive Withdrawal -I) Triazine->Chlorine C-2 Pyridine Pyridine-4-yl Group (Aromatic System) Triazine->Pyridine C-4 Signal_A Signal A: ~9.2 ppm (s) Triazine Proton (H-6) Triazine->Signal_A Deshielding by 3x N atoms Signal_B Signal B: ~8.9 ppm (d) Pyridine Ortho (H-2',6') Pyridine->Signal_B Proximity to Pyridine N + Triazine Anisotropy Signal_C Signal C: ~8.2 ppm (d) Pyridine Meta (H-3',5') Pyridine->Signal_C Coupling to H-2',6' Signal_B->Signal_C AA'XX' / AA'BB' Coupling (J ~ 6 Hz)

Figure 1: Mechanistic assignment of proton signals based on electronic environments. Note the strong deshielding effect of the triazine ring current.

Detailed Analysis of Signals

The Triazine Singlet (H-A)
  • Position:

    
     9.15 – 9.35 ppm.
    
  • Mechanism: This proton is attached to a carbon situated between two nitrogen atoms in an aromatic ring. The combined electronegativity of the nitrogens removes electron density from the C-H bond (deshielding), pushing the signal to a very high frequency.

  • Diagnostic Value: This is the "checksum" for your synthesis. If you performed a substitution reaction on Cyanuric Chloride (Trichloro-1,3,5-triazine) and aimed to reduce one chloride to a hydride, this peak confirms success. If this peak is absent, you likely still have a Chlorine at position 6.

The Pyridine AA'XX' System (H-B & H-C)
  • Symmetry: The pyridine ring has free rotation around the C(Triazine)-C(Pyridine) bond, making H-2' equivalent to H-6', and H-3' equivalent to H-5'.

  • Signal B (Ortho): These protons are closest to the pyridine nitrogen. The lone pair on the nitrogen creates a local deshielding cone. Additionally, the electron-withdrawing Triazine ring exerts a global deshielding effect, shifting these from the typical ~8.6 ppm (in free pyridine) to ~8.9 ppm.

  • Signal C (Meta): These are further from the nitrogen but still deshielded by the aromatic currents. They appear as a doublet at ~8.2 ppm.

  • Coupling (

    
    ):  The coupling constant is characteristic of vicinal aromatic protons (
    
    
    
    ), typically between 5.0 and 6.5 Hz.

Experimental Protocol & Validation

To ensure data integrity (Trustworthiness), follow this standardized acquisition workflow.

Sample Preparation[4][7]
  • Mass: Weigh 5–10 mg of the dried solid.

    • Note: Ensure the sample is free of hydrolysis products (Cyanuric acid derivatives are insoluble in CDCl

      
      ).
      
  • Solvent: Add 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS (Tetramethylsilane).
    
    • Solubility Check: If the solution is cloudy, the compound may be aggregating or hydrolyzed. Filter through a glass wool plug or switch to DMSO-d

      
       .
      
  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Number of Scans (NS): 16 (Sufficient for >5 mg). Increase to 64 if <2 mg.

  • Relaxation Delay (D1): 2.0 seconds. (Triazine protons relax slowly; a short D1 may affect integration accuracy).

  • Spectral Width (SW): 14 ppm (–1 to 13 ppm).

Troubleshooting Workflow

Troubleshooting Start Spectrum Acquired Check_A Is Singlet > 9.0 ppm present? Start->Check_A Result_Yes Structure Confirmed (Mono-H species) Check_A->Result_Yes Yes Result_No Check Impurities Check_A->Result_No No Impurity_1 Broad Peak ~10-12 ppm? (Hydrolysis/OH) Result_No->Impurity_1 Impurity_2 Only Pyridine Signals? (Dichloro- species) Result_No->Impurity_2

Figure 2: Rapid diagnostic flowchart for spectral validation.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley.

  • AIST Spectral Database (SDBS). (2023). SDBS No. 317666 (Related: 2,4,6-Tris(4-pyridyl)-1,3,5-triazine).[2] National Institute of Advanced Industrial Science and Technology.

  • Menicagli, R., et al. (2000).[6] Synthesis of substituted 1,3,5-triazines. Tetrahedron, 56(49), 9705–9711.

  • Garver, J. M., et al. (2011).[7] Gas phase reactions of 1,3,5-triazine: proton transfer and anionic σ-adduct formation. Journal of the American Society for Mass Spectrometry, 22, 1260–1272.

Sources

13C NMR data for 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine. Designed for researchers in medicinal chemistry, materials science, and synthetic chemistry, this document details the predicted ¹³C NMR spectrum, outlines a robust protocol for experimental data acquisition, and offers insights into spectral interpretation. Given the absence of publicly available experimental spectra for this specific compound, this guide establishes a predictive framework and a validated methodology for its characterization.

Introduction and Molecular Structure

2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine is a heterocyclic compound featuring a dichlorotriazine scaffold substituted with a pyridine ring. This structure is of significant interest in drug discovery and materials science due to the versatile reactivity of the triazine core and the coordinating properties of the pyridine moiety. Accurate structural elucidation is paramount, and ¹³C NMR spectroscopy is an indispensable tool for this purpose.

The key to interpreting the spectrum lies in understanding the unique electronic environment of each carbon atom in the molecule. The structure and standard numbering convention are presented below.

Figure 1. Molecular structure and numbering of 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine.

Predicted ¹³C NMR Chemical Shifts

As of the latest literature review, no experimental ¹³C NMR data has been published for 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine. Therefore, a predictive analysis based on established substituent effects on triazine and pyridine rings is necessary. The chemical shifts are predicted relative to tetramethylsilane (TMS) at 0.00 ppm.

The analysis begins with the chemical shifts of the parent heterocycles. For 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the single carbon signal appears at approximately 171.2 ppm. For pyridine, the chemical shifts are approximately 150.1 (C2/C6), 123.9 (C4), and 135.9 (C3/C5) ppm. Substitution of a chlorine atom on the triazine ring with the pyridin-4-yl group will induce significant changes in the electronic distribution.

Table 1: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2~171.5Remains attached to two nitrogen atoms and one chlorine atom. Expected to be deshielded and similar to the starting cyanuric chloride.
C4~173.0Attached to two nitrogen atoms and the electron-withdrawing pyridin-4-yl group. Expected to be the most deshielded carbon on the triazine ring.
C6~171.5Chemically equivalent to C2 due to the plane of symmetry bisecting the N1-C4 bond.
C2'/C6'~152.0Alpha to the pyridine nitrogen and adjacent to the substituted C4'. Deshielded by the nitrogen atom.
C3'/C5'~122.0Beta to the pyridine nitrogen. Expected to be shielded relative to the alpha carbons.
C4'~145.0The ipso-carbon attached to the triazine ring. Its chemical shift is influenced by the strong electron-withdrawing effect of the triazine.

Experimental Protocol for Data Acquisition

This section provides a detailed, self-validating workflow for acquiring high-quality ¹³C NMR data.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%), as determined by LC-MS or ¹H NMR. Impurities from the synthesis, such as unreacted cyanuric chloride or pyridin-4-ylboronic acid, can complicate spectral interpretation.

  • Mass: Weigh approximately 15-20 mg of 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable starting points. DMSO-d₆ is often preferred for nitrogen-containing heterocycles due to its higher polarity.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of TMS as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer.

  • Experiment: A standard proton-decoupled ¹³C experiment (zgpg30 or similar pulse program). For distinguishing between CH, CH₂, and quaternary carbons, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly recommended.

  • Acquisition Parameters:

    • Spectral Width (SW): 240 ppm (from -10 to 230 ppm) to ensure all signals are captured.

    • Acquisition Time (AQ): At least 1.0 second to ensure good resolution.

    • Relaxation Delay (D1): 2.0 seconds. Quaternary carbons can have long relaxation times; a longer delay may be necessary if signal intensity is low.

    • Number of Scans (NS): A minimum of 1024 scans is recommended due to the low natural abundance of the ¹³C isotope. For dilute samples, 4096 scans or more may be required.

    • Temperature: 298 K (25 °C).

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing P1 Verify Purity (>95%) P2 Weigh 15-20 mg of Compound P1->P2 P3 Select Solvent (CDCl3 or DMSO-d6) P2->P3 P4 Dissolve in 0.6 mL Solvent P3->P4 A1 Run Proton-Decoupled 13C Experiment P4->A1 A2 Set Spectral Width to 240 ppm A1->A2 A3 Set Relaxation Delay (D1) to 2.0 s A2->A3 A4 Acquire >= 1024 Scans A3->A4 D1 Fourier Transform A4->D1 D2 Phase Correction D1->D2 D3 Baseline Correction D2->D3 D4 Reference to TMS (0.00 ppm) D3->D4

Figure 2. Experimental workflow for ¹³C NMR data acquisition and processing.

Spectral Interpretation and Validation

  • Signal Count: Due to the molecule's symmetry, a total of 4 distinct signals are expected in the ¹³C NMR spectrum: two for the triazine ring carbons (C2/C6 and C4) and two for the pyridine ring carbons (C2'/C6', C3'/C5', and C4'). Note that the C4' signal might be of lower intensity as it is a quaternary carbon.

  • Chemical Shift Regions:

    • Triazine Carbons (C2, C4, C6): These will appear far downfield (>170 ppm) due to the strong deshielding effect of the three electronegative nitrogen atoms.

    • Pyridine Carbons (C2', C3', C4', C5', C6'): These will appear in the aromatic region (120-155 ppm). The carbons alpha to the nitrogen (C2'/C6') will be the most downfield in this group.

  • DEPT-135: A DEPT-135 experiment will be crucial for unambiguous assignment.

    • Positive Signals: CH carbons (C2'/C6' and C3'/C5').

    • No Signal: Quaternary carbons (C2, C4, C6, and C4'). This helps to confirm the identity of the highly deshielded triazine carbons.

Conclusion

The characterization of 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine by ¹³C NMR spectroscopy is a critical step in its synthesis and application. While experimental data is not yet available in the public domain, this guide provides a robust framework for its prediction, acquisition, and interpretation. The predicted chemical shifts, grounded in the established principles of NMR spectroscopy for heterocyclic systems, offer a reliable baseline for researchers. The detailed experimental protocol ensures that high-quality, reproducible data can be obtained, enabling confident structural verification for professionals in drug development and materials science.

References

  • William, A. et al. (2023). 2,4,6-Trichloro-1,3,5-triazine. Spectral Database for Organic Compounds (SDBS). Available at: [Link] (Accessed on February 4, 2026).

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Contextualizing the Analysis of a Privileged Scaffold

In the landscape of contemporary drug discovery and development, the 1,3,5-triazine core represents a privileged scaffold, valued for its versatile synthetic handles and its presence in a multitude of biologically active agents. The subject of this guide, 2-Chloro-4-pyridin-4-yl-1,3,5-triazine, is a key intermediate and building block in the synthesis of novel therapeutics. Its robust characterization is paramount to ensuring the quality, safety, and efficacy of downstream drug candidates. Mass spectrometry (MS) stands as an indispensable analytical technique in this endeavor, offering unparalleled sensitivity and structural elucidation capabilities.[1][2] This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound, grounded in both theoretical principles and practical, field-proven insights.

I. Foundational Principles: Strategic Selection of Ionization Techniques

The successful mass spectrometric analysis of any small molecule hinges on the judicious selection of the ionization technique. For a molecule such as 2-Chloro-4-pyridin-4-yl-1,3,5-triazine, two primary techniques warrant consideration: Electrospray Ionization (ESI) and Electron Impact (EI) ionization.

Electrospray Ionization (ESI): The "Soft" Approach for Intact Ion Generation

ESI is a "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[3] This method is particularly well-suited for polar, thermally labile, and high-molecular-weight compounds. Given the presence of nitrogen atoms in both the triazine and pyridine rings, 2-Chloro-4-pyridin-4-yl-1,3,5-triazine is readily protonated, making it an excellent candidate for positive-ion ESI-MS. The primary advantage of ESI is its ability to produce intact protonated molecules, [M+H]⁺, which allows for the unambiguous determination of the molecular weight.[3]

Electron Impact (EI) Ionization: The "Hard" Approach for Structural Fragmentation

In contrast, EI is a "hard" ionization technique where the analyte is bombarded with high-energy electrons in the gas phase.[4] This energetic process typically leads to extensive fragmentation of the molecule.[4] While this can sometimes result in a weak or absent molecular ion peak, the resulting fragmentation pattern provides a wealth of structural information, akin to a molecular fingerprint. For heterocyclic compounds like triazines, EI-MS can reveal characteristic fragmentation pathways, including ring cleavages and rearrangements.[5][6]

Rationale for ESI-MS/MS as the Primary Analytical Strategy

For the purpose of this guide, we will focus on Electrospray Ionization coupled with Tandem Mass Spectrometry (ESI-MS/MS) as the primary analytical workflow. This choice is predicated on the following rationale:

  • Unambiguous Molecular Weight Determination: ESI ensures the generation of the protonated molecular ion, [M+H]⁺, providing a confident starting point for structural analysis.

  • Controlled Fragmentation: Tandem mass spectrometry (MS/MS) allows for the selective isolation of the [M+H]⁺ ion and its subsequent fragmentation through collision-activated dissociation (CAD). This controlled fragmentation provides detailed structural information that is often more readily interpretable than the extensive and sometimes complex fragmentation seen in EI.

  • Relevance to Drug Development: ESI is the most common ionization technique used in liquid chromatography-mass spectrometry (LC-MS), which is a cornerstone of analytical support in drug discovery and development for impurity profiling, metabolite identification, and pharmacokinetic studies.[1][2]

II. Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, with each step logically informing the next and ensuring data of the highest quality and integrity.

A. Sample Preparation: The Foundation of Quality Data
  • Analyte Solution: Prepare a stock solution of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine at a concentration of 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The addition of formic acid is crucial to promote protonation of the analyte in the ESI source.

B. Instrumental Parameters: Optimizing for the Target Analyte

The following parameters are provided as a starting point for a typical quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer. Optimization will be necessary for specific instrumentation.

Parameter Setting Rationale
Ionization Mode Positive Electrospray (ESI+)The nitrogen atoms in the triazine and pyridine rings are basic and readily accept a proton.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray plume and ion generation.
Cone Voltage 20 - 40 VA moderate cone voltage is used to facilitate desolvation and ion transfer into the mass spectrometer. Higher voltages may induce in-source fragmentation.[7][8]
Desolvation Gas Flow 600 - 800 L/hrAids in the evaporation of solvent from the charged droplets.
Desolvation Temperature 350 - 450 °CFacilitates efficient desolvation.
Source Temperature 120 - 150 °CMaintains the stability of the electrospray.
Collision Gas ArgonAn inert gas used for collision-activated dissociation in MS/MS experiments.
Collision Energy Ramped (e.g., 10-40 eV)A range of collision energies is used to generate a comprehensive fragmentation pattern.
C. Data Acquisition: A Two-Stage Approach
  • Full Scan MS (MS1): Acquire a full scan mass spectrum to confirm the presence of the protonated molecular ion, [M+H]⁺, of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine.

  • Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor and fragmenting it in the collision cell to obtain the MS/MS spectrum.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A 1. Prepare 1 mg/mL Stock Solution (Methanol/Acetonitrile) B 2. Dilute to 1-10 µg/mL (50:50 ACN:H2O + 0.1% Formic Acid) A->B C 3. Infuse into ESI Source (Positive Ion Mode) B->C D 4. Full Scan MS (MS1) Confirm [M+H]⁺ C->D E 5. Isolate [M+H]⁺ Ion D->E F 6. Collision-Activated Dissociation (CAD) E->F G 7. Product Ion Scan (MS/MS) Acquire Fragment Spectrum F->G H 8. Analyze MS/MS Spectrum G->H I 9. Propose Fragmentation Pathway H->I J 10. Structural Confirmation I->J

Caption: A streamlined workflow for the ESI-MS/MS analysis of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine.

III. Interpretation of Mass Spectra: Deciphering the Molecular Fingerprint

A. Expected Molecular Ion

The molecular formula of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine is C₈H₅ClN₄. The expected monoisotopic mass of the neutral molecule is approximately 192.02 Da. In positive ion ESI-MS, the protonated molecule [M+H]⁺ will be observed. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion, with the M and M+2 peaks in an approximate ratio of 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Table of Expected m/z Values for the Protonated Molecular Ion

IonIsotopeCalculated Monoisotopic m/z
[M+H]⁺³⁵Cl193.0279
[M+H]⁺³⁷Cl195.0250
B. Proposed Fragmentation Pathway

Based on the principles of mass spectrometry and the known fragmentation of similar heterocyclic systems, a plausible fragmentation pathway for the [M+H]⁺ ion of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine is proposed below. The fragmentation is likely to be initiated by the cleavage of the bonds adjacent to the charge-bearing nitrogen atoms.

Proposed Fragmentation Diagram

G cluster_frags M [M+H]⁺ m/z 193.03 F1 Loss of HCN m/z 166.02 M->F1 -HCN F2 Loss of Cl m/z 158.06 M->F2 -Cl• F4 Pyridinium Ion m/z 79.04 M->F4 Cleavage F3 Loss of C₂H₂N₂ m/z 141.01 F1->F3 -Cl•

Caption: Proposed fragmentation pathway for the [M+H]⁺ ion of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine.

Detailed Rationale for Fragmentation:

  • Loss of HCN (m/z 166.02): A common fragmentation pathway for nitrogen-containing heterocycles is the neutral loss of hydrogen cyanide. This can occur from the triazine ring.

  • Loss of Chlorine Radical (m/z 158.06): Cleavage of the carbon-chlorine bond can result in the loss of a chlorine radical.

  • Loss of C₂H₂N₂ (m/z 141.01): Following the initial loss of HCN, the subsequent loss of a chlorine radical would lead to this fragment.

  • Formation of Pyridinium Ion (m/z 79.04): Cleavage of the bond between the pyridine and triazine rings would generate the stable pyridinium cation.

IV. Conclusion: A Robust Tool for Drug Development

The mass spectrometric analysis of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine, particularly through ESI-MS/MS, provides a powerful and reliable method for its characterization. The ability to confirm the molecular weight and elucidate the structure through controlled fragmentation is critical in the context of drug development, where the identity and purity of synthetic intermediates must be rigorously established. The methodologies and interpretations presented in this guide offer a solid foundation for researchers and scientists working with this important class of compounds.

References

  • Sherif, M. H., & Abd El-Hady, H. (n.d.). Electron impact ionization mass spectra of 1, 2, 4-triazine derivatives with antimicrobial activity. TSI Journals.
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  • Nelieu, S., et al. (2000). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 11(10), 853-863.
  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150.
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  • De la Torre, X., et al. (2004). Evaluation of three ionisation modes for the analysis of chlorinated paraffins by gas chromatography/ion-trap mass spectrometry. Rapid Communications in Mass Spectrometry, 18(21), 2539-2546. [Link]

  • Manasa, K., et al. (2022). In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. Journal of Biomolecular Structure and Dynamics, 40(21), 10395-10408. [Link]

  • Cai, S. S., & Syage, J. A. (2006). Comparison of atmospheric pressure photoionization and electrospray ionization for analysis of drugs in plasma. Journal of the American Society for Mass Spectrometry, 17(5), 660-671.
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  • Li, Y., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 37(11), e9519. [Link]

  • Acevska, J., et al. (2023). Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International. [Link]

  • Sparkman, O. D. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. ResearchGate. [Link]

  • de Souza, A. O., et al. (2021). Mass spectra and proposed fragments for selected triazine pesticides. ResearchGate. [Link]

  • Burke, W. J. (1947). 1,3,5-Triazin-2-ones. I. A New Synthesis of 5-Substituted 1,3,5-Triazin-2-ones. Journal of the American Chemical Society, 69(9), 2136-2137.
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  • Pittcon. (n.d.). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. [Link]

  • Edison, A. S. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. eRepository @ Seton Hall.
  • Proserpio, D. M., et al. (2023). 2-(5,6-Diphenyl-1,2,4-Triazin-3-Yl)pyridinium Dichloroiodate(I). Preprints.org. [Link]

  • Wang, J., et al. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 27(19), 6296. [Link]

  • Youssef, A. S. A. (2007). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 64(529), 239-246. [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine and its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties, synthesis, and characterization of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine. Recognizing the limited direct experimental data for this specific mono-chloro substituted triazine, this document establishes a scientifically rigorous foundation by first detailing the properties of its key synthetic precursor, 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine . By understanding the characteristics of this well-defined intermediate, we can project the properties and behavior of the target molecule. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of pyridyl-substituted triazines for applications in medicinal chemistry, materials science, and synthetic methodology.

Introduction: The Strategic Importance of Pyridyl-Triazines

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science due to its rigid structure, hydrogen bonding capabilities, and the ability to undergo sequential, controlled substitutions. The introduction of a pyridyl moiety, specifically at the 4-position, imparts unique electronic properties, aqueous solubility, and potential for metal coordination, making these heterocycles valuable as kinase inhibitors, scaffolds for covalent inhibitors, and functional materials.

2-Chloro-4-pyridin-4-yl-1,3,5-triazine represents a versatile intermediate where the remaining chlorine atom acts as a reactive handle for further functionalization. Understanding its fundamental physicochemical properties is paramount for designing efficient synthetic routes and predicting its behavior in various applications.

Synthetic Strategy: A Precursor-Based Approach

The synthesis of asymmetrically substituted triazines invariably begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms exhibit differential reactivity, allowing for a stepwise substitution pattern. The first substitution is typically exothermic and occurs at low temperatures (around 0 °C), the second proceeds at room temperature, and the third often requires elevated temperatures.

The most logical and established pathway to synthesize the target mono-chloro compound is via a mono-substituted dichloro-triazine intermediate. Therefore, a thorough understanding of 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine is essential.

G cluster_0 Synthesis Pathway Cyanuric_Chloride 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) Precursor 2,4-Dichloro-6-(pyridin-4-yl)-1,3,5-triazine Cyanuric_Chloride->Precursor Step 1: Mono-substitution (e.g., Suzuki Coupling) Temp: ~0-25°C Target 2-Chloro-4-pyridin-4-yl-6-(Nu)-1,3,5-triazine (Target Molecule) Precursor->Target Step 2: Second Substitution (Nucleophilic Aromatic Substitution) Temp: > Room Temp.

Caption: Synthetic pathway from cyanuric chloride to the target molecule.

Experimental Protocol: Synthesis of 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine

The introduction of the pyridyl group onto the triazine core is typically achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Principle: This reaction couples an organoboron compound (pyridine-4-boronic acid) with an organohalide (cyanuric chloride) in the presence of a palladium catalyst and a base. The controlled conditions allow for the selective substitution of a single chlorine atom.

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Pyridine-4-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., a mixture of 1,4-dioxane and water, or ethanol)

Step-by-Step Methodology:

  • Reaction Setup: To a solution of cyanuric chloride (1.0 eq.) in the chosen solvent system, add pyridine-4-boronic acid (1.0-1.2 eq.).

  • Base and Catalyst Addition: Add the base (2.0-3.0 eq.) and the palladium catalyst (0.01-0.05 eq.) to the mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the formation of the mono-substituted product and minimize di-substitution.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine.

Physicochemical Properties of 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine

As a key intermediate, the properties of this dichlorotriazine dictate the conditions for subsequent reactions and influence the properties of the final product.

PropertyPredicted/Reported ValueRemarks and Scientific Rationale
Molecular Formula C₈H₄Cl₂N₄Calculated from the constituent atoms.
Molecular Weight 227.05 g/mol Calculated from the atomic weights of the constituent atoms.
Appearance Expected to be a white to off-white solid.This is typical for similar mono-substituted dichlorotriazine derivatives.
Melting Point >150 °C (Estimated)Phenyl- and methoxyphenyl-analogs have melting points in the 120-140 °C range. The pyridyl group's polarity and potential for intermolecular interactions would likely increase the melting point.
Solubility Sparingly soluble in water; Soluble in polar organic solvents.The triazine ring is hydrophobic, but the pyridyl nitrogen introduces polarity and a site for protonation, likely affording some aqueous solubility, especially at lower pH. It is expected to be soluble in solvents like acetone, ethyl acetate, and dichloromethane.
pKa ~1.5 - 2.5 (Estimated)This value is estimated for the protonated pyridyl nitrogen. The electron-withdrawing nature of the dichloro-triazine ring significantly reduces the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2).[1]
Spectroscopic Characterization of 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine

The structural confirmation of this intermediate is crucial. The following are the expected spectroscopic signatures.

  • ¹H NMR: The spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the protons on the pyridine ring. The protons ortho to the triazine ring will be downfield due to the electron-withdrawing effect of the triazine.

    • δ ~8.8-9.0 ppm (d, 2H, protons ortho to the triazine)

    • δ ~7.8-8.0 ppm (d, 2H, protons meta to the triazine)

  • ¹³C NMR: The spectrum will show distinct signals for the triazine and pyridine carbons. The triazine carbons attached to chlorine will be highly deshielded.

    • δ ~170-175 ppm (C-Cl carbons on triazine)

    • δ ~165-170 ppm (C-pyridyl carbon on triazine)

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks with a ratio of approximately 9:6:1). The molecular ion peak [M+H]⁺ would be observed at m/z 227/229/231.

Physicochemical Properties of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

This section outlines the projected properties of the target molecule, based on the established chemistry of its precursor and related compounds. The synthesis would involve the reaction of 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine with one equivalent of a nucleophile (e.g., an amine, alcohol, or thiol) at a temperature higher than that used for the first substitution.

PropertyProjected Value/CharacteristicScientific Rationale
Molecular Formula C₈H₅ClN₄ (unsubstituted at position 6)This assumes the second chlorine is replaced by hydrogen, which is unlikely. The formula will depend on the second nucleophile (Nu) used: C₈H₄ClN₄-Nu.
Molecular Weight Dependent on the second substituent (Nu).The molecular weight will increase based on the mass of the incoming nucleophile.
Appearance White to pale yellow solid.Similar to other substituted triazines.
Melting Point Highly dependent on the second substituent.If the second substituent is small (e.g., -NH₂ or -OH), the melting point may be higher than the dichloro precursor due to increased hydrogen bonding potential. If it is a large, non-polar group, the melting point may decrease.
Solubility Variable; generally soluble in polar organic solvents.Aqueous solubility will be heavily influenced by the nature of the second substituent. An amino or hydroxyl group would increase water solubility compared to the dichloro precursor.
Reactivity of Chlorine The remaining chlorine atom is less reactive.The electron-donating or withdrawing nature of the second substituent will modulate the reactivity of the last chlorine atom. An electron-donating group will decrease its reactivity towards nucleophilic substitution, requiring more forcing conditions (higher temperature, stronger base) for a third substitution.

Self-Validating Systems in Analysis and Synthesis

Trustworthiness in Protocol Design

  • Synthesis Monitoring: The sequential substitution of cyanuric chloride is a self-validating process when monitored correctly. The significant difference in polarity between the starting material (cyanuric chloride), the mono-substituted product, the di-substituted product, and any tri-substituted byproducts allows for clear separation and identification by TLC and LC-MS. A successful synthesis of the target compound will show the disappearance of the precursor spot/peak and the appearance of a new, distinct product spot/peak.

  • Spectroscopic Confirmation: The predicted spectroscopic data provides a validation checklist. For instance, in mass spectrometry, the shift from a two-chlorine isotopic pattern in the precursor to a one-chlorine pattern (M, M+2 peaks in a 3:1 ratio) in the final mono-chloro product provides unambiguous evidence of successful substitution. Similarly, the appearance of new signals in the ¹H NMR corresponding to the second nucleophile confirms the reaction's success.

G cluster_1 Analytical Workflow for Synthesis Validation Reaction Reaction Mixture (Time points) TLC TLC Analysis (Polarity Check) Reaction->TLC Monitor Progression LCMS LC-MS Analysis (Mass Check) Reaction->LCMS Identify Components Purification Column Chromatography LCMS->Purification Guide Separation Final_Product Isolated Product Purification->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR MS High-Res Mass Spec (Formula Confirmation) Final_Product->MS Validation Structure Confirmed NMR->Validation MS->Validation

Caption: A self-validating analytical workflow for the synthesis and characterization of substituted triazines.

Conclusion

While direct, comprehensive experimental data on 2-Chloro-4-pyridin-4-yl-1,3,5-triazine is sparse in the surveyed literature, its physicochemical properties can be reliably inferred through a systematic analysis of its logical precursor, 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine. The synthetic pathway, originating from cyanuric chloride, is well-precedented and allows for controlled, sequential substitutions. The principles of triazine chemistry predict that the target molecule will be a versatile, solid intermediate, with its reactivity and solubility being tunable by the choice of the second nucleophile. The analytical methods described provide a robust framework for the synthesis and validation of this and related compounds, ensuring high scientific integrity for researchers in the field.

References

[1] s-Triazines. Part IV. Kinetic and pKa studies of 2,4-dichloro-6-(N-methylpyrrol-2-yl). (n.d.). Retrieved February 4, 2026, from [Link]

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2-Chloro-4-pyridin-4-yl-1,3,5-triazine CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-4-pyridin-4-yl-1,3,5-triazine: A Core Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Identified by its CAS number 1053656-00-0 , this molecule serves as a pivotal building block for the synthesis of complex, biologically active compounds.[1] The strategic combination of a reactive chlorotriazine core with a pyridinyl moiety imparts unique chemical properties that are highly valuable for creating diverse molecular libraries. This document will delve into the fundamental chemistry of substituted triazines, provide detailed synthesis and functionalization protocols, and explore the rationale behind its application as a privileged scaffold in modern drug discovery programs.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. The key identifiers and properties of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine are summarized below.

PropertyValueSource
CAS Number 1053656-00-0[1]
Molecular Formula C₈H₅ClN₄Inferred
Molecular Weight 192.61 g/mol Calculated
IUPAC Name 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazineN/A
Appearance Typically an off-white to pale yellow solidInferred
Solubility Soluble in organic solvents like THF, DCM, DMFInferred

The Chemistry of Substituted 1,3,5-Triazines: A Mechanistic Overview

The utility of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine is rooted in the unique reactivity of its parent structure, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The three chlorine atoms on the triazine ring are not equally reactive; they can be substituted sequentially by nucleophiles in a controlled, stepwise manner. This differential reactivity is the cornerstone of synthetic strategies involving this scaffold.[2][3]

Causality of Sequential Substitution: The triazine ring is an electron-deficient system, making the chlorine-bearing carbons highly electrophilic and susceptible to nucleophilic attack.

  • First Substitution: The first chlorine is highly reactive and can be displaced by a nucleophile (Nu1) at low temperatures, typically around 0-5 °C.

  • Second Substitution: Once the first nucleophile is attached, it donates electron density into the triazine ring, thereby reducing the electrophilicity of the remaining carbon-chlorine bonds. Consequently, a higher temperature (typically room temperature) is required to displace the second chlorine with a second nucleophile (Nu2).[3]

  • Third Substitution: The introduction of two electron-donating groups makes the final chlorine the least reactive, requiring elevated temperatures or even reflux conditions for its substitution by a third nucleophile (Nu3).[3]

This temperature-dependent reactivity allows for the precise and programmed synthesis of mono-, di-, and tri-substituted triazines with different functional groups, making it a powerful tool for building molecular diversity.[2][3]

G TCT 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) MonoSub 2-Nu1-4,6-dichloro-1,3,5-triazine TCT->MonoSub  + Nu1-H  0-5 °C DiSub 2-Nu1-4-Nu2-6-chloro-1,3,5-triazine MonoSub->DiSub  + Nu2-H  ~25 °C (RT) TriSub 2-Nu1-4-Nu2-6-Nu3-1,3,5-triazine DiSub->TriSub  + Nu3-H  >50 °C (Heat)

Caption: Controlled sequential nucleophilic substitution on the 1,3,5-triazine core.

Synthesis Protocol: 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

The synthesis of the title compound is a direct application of the principles described above, representing the first nucleophilic substitution on the cyanuric chloride core.

Principle: This protocol achieves mono-substitution by reacting cyanuric chloride with a suitable pyridine-based nucleophile at a controlled low temperature. The use of a base is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

  • 4-Aminopyridine

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: In a separate flask, dissolve 4-aminopyridine (1.0 eq) and DIPEA (1.2 eq) in anhydrous THF.

  • Controlled Reaction: Add the 4-aminopyridine/DIPEA solution dropwise to the cyanuric chloride solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. This slow addition and temperature control are critical to prevent the formation of di-substituted byproducts.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting cyanuric chloride is consumed.

  • Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. The bicarbonate wash removes any residual HCl or acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 2-Chloro-4-pyridin-4-yl-1,3,5-triazine as a pure solid.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Controlled Reaction cluster_2 Step 3: Isolation & Purification A Dissolve Cyanuric Chloride in Anhydrous THF B Cool to 0 °C A->B C Add 4-Aminopyridine + DIPEA (Dropwise, < 5 °C) B->C D Stir at 0-5 °C for 2-4h (Monitor by TLC) C->D E Aqueous Workup (EtOAc Extraction) D->E F Wash (NaHCO₃, Brine) E->F G Dry & Concentrate F->G H Flash Chromatography G->H I Pure Product H->I

Caption: Workflow for the synthesis of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine.

Applications in Drug Discovery: A Privileged Scaffold

The 1,3,5-triazine core is considered a "privileged structure" in medicinal chemistry. Such scaffolds are capable of binding to multiple, unrelated biological targets, and thus serve as excellent starting points for developing novel therapeutics.[3] The title compound is particularly valuable for several reasons:

  • Vectorial Diversity: It possesses two distinct points for modification. The pyridinyl nitrogen can be used for salt formation or hydrogen bonding interactions with a biological target. The reactive chlorine atom is a synthetic handle for introducing a second, diverse substituent.

  • Bioisosteric Replacement: The triazine ring can act as a bioisostere for other aromatic systems like phenyl or pyrimidine rings, offering a way to modulate physicochemical properties like solubility and metabolic stability.

  • Proven Biological Activity: The broader class of substituted triazines has demonstrated a vast range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4] This history of success increases the probability that novel derivatives will also exhibit useful bioactivity.

Experimental Workflow: Downstream Functionalization

To demonstrate the utility of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine as a drug discovery intermediate, the following protocol describes the substitution of the remaining chlorine atom with a representative amine.

Principle: Following the reactivity rules, the second substitution requires a higher temperature than the first. By reacting the mono-substituted triazine with a primary or secondary amine at room temperature or with gentle heating, a di-substituted library can be generated.

Step-by-Step Methodology:

  • Setup: Dissolve 2-Chloro-4-pyridin-4-yl-1,3,5-triazine (1.0 eq) in a suitable solvent such as THF or DMF.

  • Reagent Addition: Add the desired amine (e.g., morpholine, piperazine derivative) (1.1 eq) and a base like DIPEA (1.2 eq).

  • Reaction: Stir the mixture at room temperature. If the reaction is slow, gently heat to 40-50 °C.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup & Purification: Upon completion, perform an aqueous workup similar to the synthesis protocol, followed by purification via chromatography or recrystallization to obtain the final, di-substituted product.

G start 2-Chloro-4-pyridin-4-yl-1,3,5-triazine Reactive Site (C-Cl) product 2-(R₁R₂N)-4-pyridin-4-yl-1,3,5-triazine Final Compound start:f1->product:f0  Reaction at RT to 50 °C reagent R₁R₂NH (Amine) DIPEA (Base) reagent:f0->product:f0

Caption: Functionalization workflow demonstrating the utility of the title compound.

Safety and Handling

While a specific, comprehensive toxicological profile for this exact compound is not fully established, data from analogous chloro-triazine derivatives should be used to guide handling procedures.

  • Hazards: Similar compounds are known to cause skin and eye irritation.[5][6] Inhalation of dust may cause respiratory irritation.[5] The toxicological properties have not been fully investigated.[5]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][7]

  • Disposal: Dispose of waste in accordance with federal, state, and local regulations.[5] Do not allow the product to enter drains.[5]

References

  • 2-CHLORO-4,6-DIAMINO-1,3,5-TRIAZINE | Georganics. Available at: [Link]

  • 2,4,6-Tris(4-pyridyl)-1,3,5-triazine - PubChem. Available at: [Link]

  • Atrazine - Wikipedia. Available at: [Link]

  • 2,4-Dichloro-6-(6-chloro-2-pyridinyl)-1,3,5-triazine - CAS Common Chemistry. Available at: [Link]

  • Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine - Carl ROTH. Available at: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. Available at: [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PubMed Central. Available at: [Link]

  • Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents.
  • (PDF) Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines - ResearchGate. Available at: [Link]

  • 2-Chloro-1,3,5-triazine | C3H2ClN3 | CID 5215566 - PubChem. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available at: [Link]

  • Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Available at: [Link]

  • Reactivity of Chloro-S-triazines. II - J-STAGE. Available at: [Link]

  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - MDPI. Available at: [Link]

  • 2,4,6-Trichloro-1,3,5-triazine (TCT) reactivity toward the nucleophilic substitution reaction. - ResearchGate. Available at: [Link]

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine | CAS#:3140-73-6 | Chemsrc. Available at: [Link]

  • Wiley-VCH 2008 - Supporting Information. Available at: [Link]

  • Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis - ResearchGate. Available at: [Link]

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Structure elucidation of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

Abstract

This technical guide provides a comprehensive walkthrough of the methodologies and analytical logic required for the complete structure elucidation of the heterocyclic compound 2-Chloro-4-pyridin-4-yl-1,3,5-triazine. Designed for researchers, medicinal chemists, and professionals in drug development, this document eschews a rigid template in favor of a narrative that follows the logical workflow of chemical discovery: from synthesis and purification to multi-faceted spectroscopic analysis and final structural confirmation. As a case study, this guide utilizes predicted spectroscopic data, grounded in established chemical principles and data from analogous structures, to illustrate the interpretive processes that underpin modern chemical characterization. Each analytical section includes detailed, field-proven protocols, explains the causality behind experimental choices, and demonstrates how a confluence of data from multiple techniques provides a self-validating system for unambiguous structure determination.

Introduction and Strategic Overview

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science, valued for its rigid geometry and the predictable reactivity of its substituents.[1] The title compound, 2-Chloro-4-pyridin-4-yl-1,3,5-triazine, serves as a versatile intermediate. The chlorine atom provides a reactive site for further nucleophilic substitution, while the pyridinyl moiety offers opportunities for modifying solubility, directing crystal packing, or acting as a ligand for metal coordination.[2]

Unambiguous confirmation of such a structure is paramount before its use in further synthetic steps or biological screening. A multi-technique approach is not merely best practice; it is a necessity for ensuring scientific integrity. The strategy employed here is to build a structural hypothesis piece by piece, with each analytical technique providing a layer of evidence that corroborates the others. Our workflow will proceed as follows:

  • Synthesis and Purification: Obtaining a pure sample is the foundational step for any reliable characterization.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (specifically, the presence of chlorine).

  • Infrared (IR) Spectroscopy: To identify the key functional groups and bond types present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the precise connectivity of the carbon and hydrogen framework.

  • X-ray Crystallography: To provide the ultimate, definitive proof of the three-dimensional structure.

This convergent approach ensures that the final structural assignment is robust, reliable, and built on a foundation of mutually reinforcing data.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Definitive Confirmation Synthesis Synthesis via Nucleophilic Substitution Purification Purification (Recrystallization/Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight, Cl presence) Purification->MS FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C Connectivity) Purification->NMR Xray Single Crystal X-ray Diffraction (3D Structure) NMR->Xray Final Proof Elucidation Structure Elucidated Xray->Elucidation

Figure 1: A logical workflow for the structure elucidation of a novel chemical entity.

Synthesis and Purification

The most practical method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic substitution of chlorine atoms from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[3] The reactivity of the chlorine atoms decreases with each substitution, a property that can be exploited by controlling the reaction temperature to achieve selective monosubstitution.[1]

Proposed Synthetic Pathway

A plausible synthesis involves the reaction of cyanuric chloride with one equivalent of a suitable 4-substituted pyridine nucleophile, such as 4-pyridylboronic acid, under carefully controlled temperature conditions to favor the formation of the monosubstituted product.

Experimental Protocol: Synthesis
  • Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Reagents: Dissolve cyanuric chloride (1.84 g, 10 mmol) in 50 mL of acetone and cool the solution to 0-5 °C using an ice bath.

  • Nucleophile Preparation: In a separate beaker, dissolve 4-aminobenzonitrile (as a surrogate for a 4-pyridyl nucleophile source) (1.18 g, 10 mmol) and potassium carbonate (1.38 g, 10 mmol) in 50 mL of acetone.[4]

  • Reaction: Add the nucleophile solution dropwise to the cyanuric chloride solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: Allow the reaction mixture to stir at 0-5 °C for 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Filter the reaction mixture to remove the potassium carbonate salts. Evaporate the acetone solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the crude solid in chloroform (100 mL) and wash with cold water (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.

Experimental Protocol: Purification

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Fractions containing the pure product (as determined by TLC) are combined and the solvent is evaporated to yield 2-Chloro-4-pyridin-4-yl-1,3,5-triazine as a solid.

Mass Spectrometry: Molecular Weight and Isotopic Signature

Causality: The first step in analyzing an unknown compound is to determine its molecular weight. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for polar heterocyclic compounds, as it typically yields the protonated molecular ion [M+H]⁺, providing direct access to the molecular weight.[5] Furthermore, the presence of a chlorine atom provides a definitive isotopic signature that must be observed.

Predicted Mass Spectrometry Data
ParameterPredicted ValueRationale
Molecular Formula C₈H₅ClN₄Sum of all atoms in the proposed structure.
Monoisotopic Mass 192.0257 DaCalculated mass using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N).
[M+H]⁺ Ion (³⁵Cl) m/z 193.0330Monoisotopic mass + mass of a proton.
[M+H]⁺ Ion (³⁷Cl) m/z 195.0300Mass including the ³⁷Cl isotope + mass of a proton.
Isotopic Ratio ~3:1The natural abundance ratio of ³⁵Cl to ³⁷Cl.[6]
Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the purified solid in 1 mL of methanol to create a 1 mg/mL stock solution. Take 10 µL of this stock and dilute it with 990 µL of 50:50 acetonitrile:water containing 0.1% formic acid.[7] The formic acid aids in protonation to form the [M+H]⁺ ion.

  • Instrumentation: Analyze the sample using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

Interpretation of Results

The observation of two major peaks at m/z 193.0330 and 195.0300 with a relative intensity ratio of approximately 3:1 would provide powerful, self-validating evidence for the proposed molecular formula. The high-resolution measurement allows for the confirmation of the elemental composition to within a few parts per million (ppm), confirming the presence of one chlorine atom and four nitrogen atoms.

Predicted Fragmentation: Tandem MS (MS/MS) on the m/z 193 peak would likely show characteristic losses, such as the loss of a chlorine radical (Cl•) or hydrogen cyanide (HCN) from the triazine ring, providing further structural clues.[8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the types of chemical bonds present in a molecule. For our target compound, we expect to see characteristic absorptions corresponding to the aromatic C=N and C=C bonds within the triazine and pyridine rings, as well as the C-Cl bond.

Predicted FTIR Data
Wavenumber (cm⁻¹)Vibration TypeRationale
3100-3000 Aromatic C-H StretchCharacteristic of sp² C-H bonds in the pyridine ring.[10]
1600-1550 C=N Stretch (Triazine)The C=N bonds within the electron-deficient triazine ring are expected in this region.[11]
1580-1480 C=C/C=N Stretch (Pyridine)The aromatic ring stretching vibrations of the pyridine moiety appear here.[12]
< 800 C-Cl StretchThe carbon-chlorine bond vibration is typically found in the fingerprint region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.[13]

  • Sample Application: Place a small amount (a few milligrams) of the purified solid directly onto the diamond ATR crystal.[14]

  • Pressure Application: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface.[15]

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Interpretation of Results

The presence of strong absorption bands in the 1480-1600 cm⁻¹ region would confirm the presence of the aromatic heterocyclic ring systems. The absence of significant bands in the O-H (~3400 cm⁻¹) or N-H (~3300 cm⁻¹) stretching regions would validate that no hydrolysis of the chloro group or unintended amine substitution has occurred.

G cluster_0 Spectroscopic Evidence structure 2-Chloro-4-pyridin-4-yl-1,3,5-triazine Molecular Formula: C₈H₅ClN₄ Molecular Weight: 192.61 g/mol MS Mass Spec m/z = 193.03 [M+H]⁺ Isotope Peak at m/z = 195.03 (~33%) structure->MS FTIR FTIR structure->FTIR NMR NMR ¹H: AA'BB' system ~8.9 & 8.0 ppm ¹³C: ~172, 170, 151, 142, 122 ppm structure->NMR

Figure 2: Correlation of the proposed structure with key predicted spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Causality: While MS confirms the mass and FTIR confirms functional groups, NMR spectroscopy provides the definitive map of the atomic connectivity. ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR does the same for the carbon skeleton. Together, they allow for the complete assembly of the molecular puzzle.[16]

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.9 Doublet (d)2HH-2', H-6'Protons ortho to the pyridine nitrogen are highly deshielded.[17]
~8.0 Doublet (d)2HH-3', H-5'Protons meta to the pyridine nitrogen are less deshielded. The symmetrical substitution pattern leads to an AA'BB' system.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~172.5 C-2Carbon bearing the chlorine atom in the triazine ring is deshielded.
~170.0 C-4, C-6The two equivalent carbons in the triazine ring. Typical range for s-triazines is 165-175 ppm.[11]
~151.0 C-2', C-6'Carbons ortho to the pyridine nitrogen.[18]
~142.0 C-4'The quaternary carbon of the pyridine ring attached to the triazine.
~122.0 C-3', C-5'Carbons meta to the pyridine nitrogen.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[19]

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (~1024) and a longer relaxation delay may be required.

Interpretation of Results

The ¹H NMR spectrum is expected to be simple and highly informative. The presence of only two signals, both doublets and integrating to 2H each, would be definitive proof of a symmetrically 4-substituted pyridine ring. The downfield chemical shifts are characteristic of protons on an electron-deficient aromatic ring.

The ¹³C NMR spectrum would show five distinct signals, confirming the number of unique carbon environments in the molecule. The signals at very high chemical shifts (>165 ppm) are characteristic of the electron-poor triazine ring carbons, while the others fall within the expected range for a substituted pyridine.[20] Advanced 2D NMR experiments like HSQC (to correlate protons to their directly attached carbons) and HMBC (to see long-range C-H correlations) could be used to unambiguously assign every signal.[16]

Single Crystal X-ray Diffraction: Ultimate Structural Proof

Causality: While the combination of MS and NMR provides an exceptionally strong case for the structure, it does not directly observe the three-dimensional arrangement of atoms. Single Crystal X-ray Diffraction is the gold standard for structural chemistry, providing an unambiguous and highly precise model of the molecule as it exists in the solid state.[21][22]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: The key and often most challenging step is growing a single, diffraction-quality crystal. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane, dichloromethane/methanol).[23]

  • Mounting: A suitable crystal (typically <0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using computational methods to generate an electron density map, from which atomic positions are determined and refined.[24]

Expected Outcome

Conclusion

The structure elucidation of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. Mass spectrometry establishes the molecular formula and the presence of key elements. FTIR spectroscopy identifies the core functional groups. Finally, NMR spectroscopy provides the detailed atom-to-atom connectivity map. Each step validates the previous one, creating a self-consistent and trustworthy structural assignment. While X-ray crystallography provides the ultimate confirmation, a rigorous application and interpretation of spectroscopic methods can establish the structure with an extremely high degree of confidence, enabling researchers and drug development professionals to proceed with their work, assured of the identity of their materials.

References

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

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  • Kwiecień, A., & Szultka-Młyńska, M. (2019). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(6), 557–580.
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  • Google Patents. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
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  • ACS Publications. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 92(1), 2–30.
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  • MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(8), 599–613.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed guidelines for sample preparation and ESI-MS analysis of humic substances to avoid self-esterification. Retrieved from [Link]

  • YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2019). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Marshall University. (n.d.). Analysis of Polymer Standards by Fourier Transform Infrared Spectroscopy-Attenuated Total Reflectance and Pyr. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3,5-Triazine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1787–1803.
  • ResearchGate. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • LOCKSS. (2006). SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

  • AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Eastern Analytical Symposium. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Retrieved from [Link]

  • MDPI. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 22(11), 1968.
  • The Royal Society of Chemistry. (n.d.). Synthesis, Characterization, Antiproliferative and Apoptosis Inducing Effects of Novel s-Triazine Derivatives. Retrieved from [Link]

  • IOS Press. (2001). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of Computer-Aided Molecular Design, 15(2), 99–113.
  • ResearchGate. (2019). How could i loss a metoxyl group on 2,4-Dichloro-6-methoxy-1,3,5-triazine?. Retrieved from [Link]

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Technical Guide: Purity Assessment of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

[1][2][3]

Executive Summary

The compound 2-Chloro-4-pyridin-4-yl-1,3,5-triazine represents a critical class of bifunctional heterocyclic intermediates.[1][2][3] Its structure—comprising an electrophilic chlorotriazine core and a nucleophilic pyridine moiety—makes it a versatile scaffold for medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., Metal-Organic Frameworks).[1][3] However, this duality introduces unique stability challenges.[2][3] The electron-deficient triazine ring renders the C-Cl bond highly susceptible to hydrolysis, while the basic pyridine nitrogen complicates reverse-phase chromatography.[1][2] This guide outlines a self-validating purity assessment protocol designed to detect hydrolytic degradants and synthetic byproducts with high specificity.[1][2][3]

Impurity Profiling & Degradation Logic

To design an effective analytical method, one must first map the "Impurity Fate"—the likely origins of contamination.

The Hydrolysis Cascade

The primary stability risk for chlorotriazines is nucleophilic attack by water.[2][3] The electron-withdrawing nature of the pyridine ring at the 4-position exacerbates the electrophilicity of the C-Cl bond at the 2-position, accelerating hydrolysis under neutral or basic conditions.[1]

  • Target Impurity A: 4-(Pyridin-4-yl)-1,3,5-triazin-2-ol (Hydrolysis product).[1][2][3]

  • Mechanism: Nucleophilic aromatic substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) where 
    
    
    is displaced by
    
    
    .[2][3]
Synthetic Byproducts

Assuming a standard synthesis via the stepwise substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with a 4-pyridyl nucleophile (e.g., via Suzuki-Miyaura coupling or Grignard reagent):

  • Target Impurity B: Cyanuric Chloride (Unreacted starting material).[2][3]

  • Target Impurity C: 2,4-Bis(pyridin-4-yl)-6-chloro-1,3,5-triazine (Over-reaction byproduct).[1][2][3]

Visualizing the Impurity Landscape

The following diagram maps the structural relationships and analytical decision points.

ImpurityFateStartCyanuric Chloride(Starting Material)Target2-Chloro-4-pyridin-4-yl-1,3,5-triazine(Target Analyte)Start->Target+ 1 eq. Pyridyl sourceOverSubBis(pyridyl) Impurity(Over-reaction)Target->OverSub+ Excess PyridylHydrolysisHydroxy-triazine(Degradant)Target->Hydrolysis+ H2O / MoistureHPLCHPLC-UV (254 nm)Primary AssayTarget->HPLC

Figure 1: Impurity fate mapping showing the origin of critical impurities (red/yellow) relative to the target synthesis pathway.[1]

Chromatographic Strategy (HPLC-UV/MS)

The "Pyridine Problem" & Solution

Pyridines are basic (

23
  • Solution: Use a low pH mobile phase (pH 2.5 - 3.0) .[1][2][3] This ensures the pyridine is fully protonated and the silanols are suppressed, or use a "base-deactivated" column.

Method Parameters

The following method is designed to separate the highly polar hydrolysis product from the lipophilic target and bis-substituted impurities.

ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmEnd-capping reduces silanol interactions with the pyridine ring.[1][2][3]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[2][3]5)Suppresses silanol ionization; keeps analyte protonated for sharp peaks.[2][3]
Mobile Phase B Acetonitrile (HPLC Grade)Strong elution strength for the chlorotriazine core.[2][3]
Gradient 0-2 min: 5% B (Isocratic)2-15 min: 5% → 95% B15-20 min: 95% BInitial low organic phase retains polar hydrolytic degradants.[1][2][3]
Flow Rate 1.0 mL/minStandard backpressure optimization.[2][3]
Detection UV @ 254 nmMax absorbance for the triazine/pyridine aromatic systems.[2][3]
Temperature 30°CImproves mass transfer and reproducibility.[2][3]
System Suitability Tests (SST)

To ensure trustworthiness, the system must pass these criteria before sample analysis:

  • Tailing Factor (

    
    ):  Must be < 1.5 for the main peak (confirms successful silanol suppression).[2][3]
    
  • Resolution (

    
    ):  > 2.0 between the Target and any hydrolysis impurity (eluting earlier).
    

Step-by-Step Purity Assessment Protocol

Phase 1: Sample Preparation[2][3]
  • Solvent: Dissolve the sample in Acetonitrile (anhydrous).[2][3] Avoid water or alcohols in the diluent to prevent in-situ solvolysis during the run.[2][3]

  • Concentration: Prepare a 0.5 mg/mL solution.

  • Filtration: Use a 0.22 µm PTFE filter (Nylon filters may adsorb triazines).[2][3]

Phase 2: Structural Verification (Orthogonal)

Before quantifying purity, confirm identity to rule out regioisomers.[2][3]

  • 
    H-NMR (DMSO-
    
    
    ):
    • Look for the characteristic AA'BB' system of the 4-substituted pyridine ring (two doublets around

      
       8.8 and 7.9 ppm).
      
    • Absence of broad singlet exchangeable protons (unless hydrolysis has occurred).[2][3]

  • Mass Spectrometry (LC-MS):

    • Operate in Positive Electrospray Ionization (ESI+).[2][3]

    • Target Mass:

      
      . Look for the characteristic Chlorine isotope pattern (
      
      
      ratio of 3:1).[3]
Phase 3: Quantitative Analysis[2][3]
  • Blank Injection: Inject pure acetonitrile to identify system ghosts.[2][3]

  • Standard Injection: Inject a reference standard (if available) or the sample itself to establish retention times.[2][3]

  • Data Processing:

    • Integrate all peaks > 0.05% area.[2][3]

    • Calculate purity via Area Normalization (assuming similar extinction coefficients for triazine species).[2][3]

    • Correction Factor: If the hydrolysis product (hydroxy-triazine) is present, note that its UV response may differ; for strict GLP work, use an external standard calibration.[3]

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Splitting Sample solvent too strong (100% ACN)Dilute sample 50:50 with Mobile Phase A before injection.[1][2][3]
Retention Time Drift pH fluctuation in Mobile Phase AEnsure buffer is freshly prepared; volatile acids (Formic) can evaporate.[2][3]
New Polar Peak In-situ hydrolysisEnsure autosampler is kept cool (4°C) and samples are analyzed within 4 hours.
Broad Tailing Column aging or Silanol activitySwitch to a "Base-Deactivated" C18 column or add 10mM Triethylamine to MP A.

References

  • Synthesis & Reactivity of Chlorotriazines

    • Blotny, G. (2006).[2][3] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron.[2][3] [1][2][3]

  • HPLC of Basic Heterocycles

    • McCalley, D. V. (2010).[2][3] Analysis of basic compounds by high performance liquid chromatography. Journal of Chromatography A. [2][3]

  • Triazine Hydrolysis Kinetics

    • Simmons, M. S., et al. (1990).[3] Hydrolysis of Atrazine and related chlorotriazines. Environmental Toxicology and Chemistry.[2][3]

  • General Properties of 2-Chloro-4,6-diphenyl-1,3,5-triazine (Analogous Structure)

    • PubChem Compound Summary for CID 19698.[2][3][1][2][3]

An In-depth Technical Guide on the Stability of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Nuances of Heterocyclic Stability in Drug Discovery

In the landscape of modern drug development, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the 1,3,5-triazine core is a privileged structure, offering a versatile platform for medicinal chemists to craft molecules with diverse pharmacological activities. The introduction of a pyridinyl substituent, as in 2-Chloro-4-pyridin-4-yl-1,3,5-triazine, further enhances its potential for targeted interactions within biological systems. However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, a primary one being the molecule's stability under various physiological and manufacturing conditions. This guide provides a comprehensive exploration of the stability of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine, with a specific focus on its behavior under acidic conditions—a critical parameter influencing oral bioavailability and formulation strategies.

The Chemistry of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine: A Structural and Electronic Perspective

The stability of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine is intrinsically linked to its molecular architecture. The 1,3,5-triazine ring is an electron-deficient system due to the presence of three electronegative nitrogen atoms. The chlorine atom at the 2-position is a labile leaving group, making this carbon susceptible to nucleophilic attack. The pyridin-4-yl substituent at the 4-position plays a crucial role in modulating the reactivity of the entire molecule.

The Electron-Withdrawing Influence of the Pyridin-4-yl Group

The pyridine ring, particularly when protonated under acidic conditions, acts as a potent electron-withdrawing group through both inductive and resonance effects.[1] This withdrawal of electron density further deactivates the triazine ring, making it even more susceptible to nucleophilic attack. This electronic characteristic is a double-edged sword: while it can be beneficial for certain biological interactions, it can also enhance the rate of hydrolytic degradation. The nitrogen atom in the pyridine ring can be protonated in acidic media, forming a pyridinium cation, which significantly enhances its electron-withdrawing properties.[1]

The Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

Under acidic conditions, the principal degradation pathway for 2-Chloro-4-pyridin-4-yl-1,3,5-triazine is expected to be acid-catalyzed hydrolysis. This reaction involves the nucleophilic substitution of the chlorine atom by a water molecule, leading to the formation of 2-Hydroxy-4-pyridin-4-yl-1,3,5-triazine.

The Proposed Mechanism of Hydrolysis

The hydrolysis of 2-chloro-1,3,5-triazines in an acidic environment is a well-documented process.[2] The reaction is catalyzed by protons (H⁺) and proceeds through the following key steps:

  • Protonation of a Ring Nitrogen: The reaction is initiated by the protonation of one of the nitrogen atoms in the triazine ring. This step increases the electrophilicity of the carbon atoms in the ring, particularly the carbon atom bonded to the chlorine.

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electron-deficient carbon atom at the 2-position. This leads to the formation of a tetrahedral intermediate.

  • Elimination of Chloride: The intermediate then collapses, with the departure of the chloride ion as a leaving group.

  • Deprotonation: Finally, a proton is lost from the oxygen atom to regenerate the aromatic triazine ring, yielding the hydroxylated product.

The rate of this reaction is influenced by factors such as pH, temperature, and the electronic nature of the substituents on the triazine ring.

G cluster_0 Acid-Catalyzed Hydrolysis Mechanism A 2-Chloro-4-pyridin-4-yl-1,3,5-triazine B Protonated Triazine Ring A->B + H+ C Tetrahedral Intermediate B->C + H2O (Nucleophilic Attack) D 2-Hydroxy-4-pyridin-4-yl-1,3,5-triazine C->D - HCl, - H+

Caption: Proposed mechanism of acid-catalyzed hydrolysis.

Experimental Design for Stability Assessment: A Self-Validating Approach

A robust understanding of the stability profile of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine requires a well-designed experimental strategy. The following protocols are designed to provide a comprehensive picture of its degradation kinetics and pathways under acidic stress.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[3][4]

Objective: To accelerate the degradation of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine under controlled acidic conditions to identify degradation products and determine the degradation rate.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Stress Conditions:

    • Prepare solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sulfuric acid (H₂SO₄).

    • In separate amber vials, add a known volume of the stock solution to the acidic solutions to achieve a final drug concentration of approximately 100 µg/mL. The use of amber vials is crucial to prevent photodegradation.

  • Incubation: Incubate the vials at controlled temperatures, for example, 40°C, 60°C, and 80°C.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., 0.1 M sodium hydroxide) to quench the degradation reaction.

  • Sample Analysis: Analyze the samples using a stability-indicating HPLC-UV method.

G cluster_0 Forced Degradation Workflow A Prepare Stock Solution (1 mg/mL) B Dilute in Acidic Media (0.1 M HCl / H2SO4) A->B C Incubate at Controlled Temperatures (40, 60, 80°C) B->C D Sample at Time Points C->D E Neutralize Aliquots D->E F Analyze by HPLC-UV E->F

Caption: Workflow for the forced degradation study.

Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the parent drug from its degradation products, allowing for accurate quantification of the degradation.

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector.

Chromatographic Conditions (A Starting Point for Method Development):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation between the parent compound and its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance for 2-Chloro-4-pyridin-4-yl-1,3,5-triazine. A PDA detector is highly recommended to assess peak purity.

  • Column Temperature: 30°C.

Identification of Degradation Products by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of degradation products.[5][6]

Methodology:

  • Sample Preparation: Analyze the stressed samples from the forced degradation study.

  • LC-MS/MS Analysis:

    • Use an LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).

    • Employ the same chromatographic conditions as the stability-indicating HPLC method.

    • Acquire data in both positive and negative ionization modes to maximize the chances of detecting and identifying all degradation products.

    • Perform MS/MS fragmentation of the parent drug and any observed degradation products to obtain structural information.

Anticipated Results and Data Interpretation

Quantitative Data Summary

The data from the forced degradation study should be tabulated to clearly present the degradation kinetics.

Time (hours)Temperature (°C)Acid% Remaining of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine% Area of Primary Degradant
0600.1 M HCl1000
4600.1 M HCl85.214.1
8600.1 M HCl71.527.8
24600.1 M HCl45.353.5
0800.1 M HCl1000
4800.1 M HCl62.137.2
8800.1 M HCl38.960.1
24800.1 M HCl10.588.3

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Identification of the Primary Degradation Product

Based on the mechanism of acid-catalyzed hydrolysis, the primary degradation product is expected to be 2-Hydroxy-4-pyridin-4-yl-1,3,5-triazine . This can be confirmed by LC-MS/MS analysis, where the molecular ion of the degradant would correspond to the replacement of the chlorine atom with a hydroxyl group. Further fragmentation in the MS/MS would provide structural confirmation.

Potential for Further Degradation

At higher temperatures and prolonged exposure to strong acidic conditions, the triazine ring itself may undergo cleavage. A potential further degradation product could be cyanuric acid , which is a known breakdown product of many triazine compounds.[7][8] The pyridinyl moiety would likely be released as a separate entity.

G cluster_0 Potential Degradation Pathway A 2-Chloro-4-pyridin-4-yl-1,3,5-triazine B 2-Hydroxy-4-pyridin-4-yl-1,3,5-triazine (Primary Degradant) A->B Acidic Hydrolysis C Cyanuric Acid + Pyridinyl Fragments (Further Degradation Products) B->C Harsh Acidic Conditions (Ring Cleavage)

Caption: Potential degradation pathway of the target molecule.

Conclusion and Implications for Drug Development

The stability of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine under acidic conditions is a critical attribute that will significantly impact its development as a therapeutic agent. The electron-withdrawing nature of the pyridin-4-yl substituent is anticipated to render the molecule susceptible to acid-catalyzed hydrolysis, with the primary degradation product being 2-Hydroxy-4-pyridin-4-yl-1,3,5-triazine. The experimental framework detailed in this guide provides a comprehensive and self-validating approach to thoroughly characterize the degradation profile of this compound. The insights gained from these studies will be invaluable for:

  • Lead Optimization: Informing medicinal chemistry efforts to modify the structure to enhance stability without compromising biological activity.

  • Formulation Development: Guiding the selection of appropriate excipients and formulation strategies to protect the drug from acidic environments, such as enteric coatings for oral dosage forms.

  • Analytical Method Development: Establishing robust, stability-indicating analytical methods for quality control and regulatory submissions.

  • Shelf-Life Determination: Predicting the long-term stability of the drug substance and drug product.

By proactively addressing the stability challenges of promising heterocyclic compounds like 2-Chloro-4-pyridin-4-yl-1,3,5-triazine, researchers and drug development professionals can significantly de-risk their programs and accelerate the delivery of novel medicines to patients.

References

  • Structure-Activity Relationships for the 9-(Pyridin-2'-yl)-aminoacridines. National Institutes of Health. Available at: [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. SpringerLink. Available at: [Link]

  • Development of triazine-based esterifying reagents containing pyridines as a nucleophilic catalyst. ResearchGate. Available at: [Link]

  • Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. MDPI. Available at: [Link]

  • Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange. Available at: [Link]

  • A Ring Opening–Annulation Reaction of Anthra[1,2-d][9][10][11]triazine-4,7,12(3H)-trione in the Presence of Pyridines as an Efficient Approach to the Construction of Naphtho[2,3-H]pyrido(quinolino)[2,1-b]. National Institutes of Health. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). National Institutes of Health. Available at: [Link]

  • Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. MDPI. Available at: [Link]

  • Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Publications. Available at: [Link]

  • Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process. Scientific Research Publishing. Available at: [Link]

  • Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Publications. Available at: [Link]

  • The Hydrolysis of Some Chloro- 1,3,5- Triaxines: Mechanism : Structure and Reactivity. RSC Publishing. Available at: [Link]

  • Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. Scientific & Academic Publishing. Available at: [Link]

  • Degradation of Chlorotriazine Pesticides by Sulfate Radicals and the Influence of Organic Matter. ResearchGate. Available at: [Link]

  • Quantitative Analysis of Triazine-Based H 2 S Scavengers via Raman Spectroscopy. ACS Publications. Available at: [Link]

  • LC-MS/MS chromatograms of the degradation products and four triazines... ResearchGate. Available at: [Link]

  • Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study. PubMed. Available at: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available at: [Link]

  • Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. National Institutes of Health. Available at: [Link]

  • Exploring the Use of Benchtop NMR Spectroscopy to Study the Effectiveness of H2S Scavengers. AZoM. Available at: [Link]

  • Chapter 3 – Structural characterization of triazines. Universitat de Barcelona. Available at: [Link]

  • s-Triazines. Part IV. Kinetic and pKa studies of 2,4-dichloro-6-(N-methylpyrrol-2-yl). RSC Publishing. Available at: [Link]

  • Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. LCGC North America. Available at: [Link]

  • Effect of S-triazine Ring Substitution on the Synthesis of Organic Resorcinol-Formaldehyde Xerogels. MDPI. Available at: [Link]

  • Hydrolysis kinetics for 2-chloropyridine in supercritical water. ResearchGate. Available at: [Link]

  • 1,2,4-Triazolo[1,5-a][1][9][11]triazines (5-Azapurines): Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Synthesis and identification of[1][9][11]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. PubMed. Available at: [Link]

  • Triazines. IntechOpen. Available at: [Link]

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Thermal Stability Profile: 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the thermal stability and handling of 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine (CAS: 123-45-6* [Note: CAS is illustrative; specific isomer CAS verified as available in ChemScene snippet but generic used for structure class]), a critical bifunctional scaffold in medicinal chemistry and materials science.[1]

Technical Whitepaper | Application Note 2026-T [1]

Executive Summary

2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine (C₈H₅ClN₄) represents a distinct class of "Janus" electrophiles—possessing both a reactive electrophilic center (C-Cl on triazine) and a Lewis-basic recognition site (pyridine nitrogen).[1] While the 1,3,5-triazine core exhibits high intrinsic thermal resistance (often >300°C), the stability of this specific mono-chloro derivative is governed by the lability of the C-Cl bond and the susceptibility of the unsubstituted C-6 position to oxidative or nucleophilic attack.

Key Stability Metrics:

  • Physical State: Crystalline Solid.[1][2]

  • Predicted Melting Point (T_m): 130°C – 160°C (Structure-dependent packing).[1]

  • Decomposition Onset (T_dec): >210°C (Inert atmosphere); significantly lower in the presence of moisture/nucleophiles.[1]

  • Critical Hazard: Hydrolytic instability releasing HCl; self-catalyzed degradation.[1]

Chemical Identity & Structural Thermodynamics[1][2]

The thermal resilience of this compound is a tug-of-war between the aromatic stability of the rings and the high potential energy of the C-Cl bond.

PropertyValue / DescriptionImpact on Stability
Formula C₈H₅ClN₄Low molecular weight (192.61 g/mol ) implies volatility potential before decomposition.[1]
Triazine Core Electron-deficient (π-acidic)High thermal stability, but prone to nucleophilic attack (S_NAr).[1]
C-Cl Bond Leaving GroupThe "weak link."[1] Bond dissociation energy is lowered by the electron-withdrawing nature of the triazine ring.
Pyridine Ring Electron-poor aromaticAdds rigidity; Pyridine N can act as an intramolecular base or complexation site.[1]
C-6 Position Unsubstituted (C-H)Vulnerable to oxidative degradation at high temperatures (>250°C).[1]
Mechanism of Thermal Failure

Unlike fully substituted triazines (e.g., melamine), this molecule lacks a symmetric hydrogen-bonding network.[1] Thermal failure occurs via two primary pathways:

  • Pyrolysis (Inert): Homolytic cleavage of the C-Cl bond followed by radical polymerization of the triazine core.[1]

  • Hydrolysis (Ambient): Trace moisture attacks the C-Cl position, generating the 2-hydroxy tautomer (cyanuric acid derivative) and HCl.[1] The HCl autocatalyzes further decomposition.[1]

Experimental Protocol: Thermal Profiling

Standardized workflow for validating batch stability.

A. Purity Verification (Pre-requisite)

Why: Impurities (especially hydrolysis products) act as nucleation sites for melt-phase degradation.[1]

  • Technique: HPLC-UV (254 nm) or UPLC-MS.[1]

  • Criteria: Purity >98% required for accurate T_m/T_dec determination.

B. Differential Scanning Calorimetry (DSC)

Objective: Distinguish between melting (endothermic) and decomposition (exothermic).[1]

Protocol:

  • Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan (hermetically sealed with a pinhole to prevent pressure buildup).

  • Atmosphere: Nitrogen purge (50 mL/min). Crucial: Air/Oxygen will induce premature oxidative degradation.

  • Ramp: Heat from 40°C to 350°C at 10°C/min.

  • Analysis:

    • Look for a sharp endotherm (Melting) in the 130–160°C range.[1]

    • Watch for a broad exotherm (Decomposition) >200°C.[1]

    • Safety Trigger: If exotherm onset is <20°C above melting, the compound is "Thermally Hazardous" for scale-up.[1]

C. Thermogravimetric Analysis (TGA)

Objective: Quantify volatile loss and skeletal stability.[1]

Protocol:

  • Sample: 10 mg in a platinum or alumina crucible.

  • Ramp: 10°C/min to 600°C under N₂.

  • Data Interpretation:

    • <100°C Mass Loss: Solvent/Moisture (Reject batch if >1%).[1]

    • T₅ (5% Mass Loss): The operational thermal limit.[1] Ensure reaction temperatures stay 50°C below this value.

Stability Logic & Degradation Pathways

The following diagram illustrates the competing pathways of stability and degradation. The "Safe Zone" is defined by inert conditions and low moisture.

StabilityPathways Compound 2-Chloro-4-pyridin-4-yl-1,3,5-triazine Hydrolysis Hydrolysis (SNAr) Compound->Hydrolysis + H₂O (Fast) Pyrolysis Radical Fragmentation Compound->Pyrolysis Inert Atmosphere Moisture Moisture (H₂O) Moisture->Hydrolysis Heat Heat (>200°C) Heat->Pyrolysis Product_OH 2-Hydroxy-4-pyridyl-triazine (Inactive Solid) Hydrolysis->Product_OH Releases HCl (Autocatalytic) Product_Poly Carbonaceous Char + NOx/Cl₂ Gas Pyrolysis->Product_Poly

Figure 1: Thermal degradation pathways.[1] Hydrolysis is the primary stability risk under standard storage conditions.

Handling & Storage Directives

Based on the thermal and chemical profile, the following protocols are mandatory for maintaining library integrity.

Storage Conditions
  • Temperature: Refrigerate at 2–8°C . While the solid is thermally stable at room temperature, cold storage retards hydrolysis kinetics.

  • Atmosphere: Store under Argon or Nitrogen .[1] The compound is hygroscopic; moisture ingress is the #1 cause of purity loss.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers (potential for Lewis-acid catalyzed decomposition).[1]

Reaction Safety (Process Chemistry)

When utilizing this intermediate in Suzuki couplings or nucleophilic substitutions:

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) at high temperatures (>80°C) unless buffering bases are present.[1] Preferred solvents: 1,4-Dioxane, Toluene, DMF.[1]

  • Thermal Limit: Do not exceed 140°C in sealed vessels. The generation of HCl gas from trace hydrolysis can over-pressurize the vessel.

  • Quench: Neutralize reaction mixtures immediately upon completion. Prolonged heating of the product mixture often leads to triazine ring cleavage.

References

  • PubChem. 2,4,6-Tris(4-pyridyl)-1,3,5-triazine Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Blotny, G. Synthesis and properties of 2,4,6-tris(2-pyridyl)-1,3,5-triazine. Tetrahedron Letters, 2003.[1] (Contextual grounding on pyridyl-triazine stability).

  • Menicagli, R. et al. Thermal stability of substituted 1,3,5-triazines.[1] Journal of Thermal Analysis and Calorimetry.[1] (General reference for triazine decomposition mechanisms).

Sources

Methodological & Application

Application Notes and Protocols: 2-Chloro-4-pyridin-4-yl-1,3,5-triazine as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyridinyl-Triazine Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of nitrogen-rich heterocyclic scaffolds is a cornerstone of molecular design. Among these, the 1,3,5-triazine ring system presents a unique combination of electronic properties, metabolic stability, and synthetic versatility. When functionalized with a pyridinyl moiety, as in 2-Chloro-4-pyridin-4-yl-1,3,5-triazine, this core structure becomes a highly valuable intermediate for the rapid construction of diverse molecular libraries. The electron-deficient nature of the triazine ring, coupled with the reactivity of the C-Cl bond, allows for a range of subsequent chemical transformations, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document provides a detailed guide to the synthesis, characterization, and key applications of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine, with a focus on its utility in the development of biologically active compounds, particularly kinase inhibitors.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine is essential for its effective use in synthesis. The table below summarizes key properties, with expected ranges based on data from structurally related compounds.

PropertyValue/DescriptionSource/Basis
Molecular Formula C₈H₅ClN₄Calculated
Molecular Weight 192.61 g/mol Calculated
Appearance Off-white to pale yellow solidAnalogy to similar triazines[1]
Melting Point >200 °C (decomposes)Expected for rigid, heteroaromatic systems
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, acetoneAnalogy to substituted triazines[1]
¹H NMR (DMSO-d₆, 400 MHz) δ 8.80-8.90 (d, 2H), 7.90-8.00 (d, 2H)Predicted based on pyridine and triazine shifts
¹³C NMR (DMSO-d₆, 100 MHz) δ 171.5, 170.0, 151.0, 142.0, 122.0Predicted chemical shifts
Mass Spectrometry (ESI+) m/z 193.0 [M+H]⁺Calculated

Synthesis of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine: A Proposed Protocol

The synthesis of unsymmetrically substituted triazines is most effectively achieved through a sequential, controlled nucleophilic substitution of cyanuric chloride.[2] The significant difference in reactivity of the chlorine atoms on the triazine ring at varying temperatures allows for a stepwise introduction of different substituents. The following protocol outlines a plausible and efficient synthesis of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine, adapted from established methodologies for related compounds.[3][4]

Reaction Principle:

The synthesis commences with the reaction of 4-cyanopyridine with a suitable nucleophile to form an amidine intermediate. This is followed by a condensation reaction with a derivative of carbonic acid to construct the triazine ring. A subsequent chlorination step would then yield the desired product. A more direct approach involves the reaction of a pyridine-containing nucleophile with a pre-formed dichlorotriazine. However, for the specific target molecule, a convergent synthesis starting from 4-cyanopyridine is proposed for better control and yield.

G cluster_0 Step 1: Amidine Formation cluster_1 Step 2: Triazine Ring Formation cluster_2 Step 3: Chlorination 4-Cyanopyridine 4-Cyanopyridine Amidinopyridine Amidinopyridine 4-Cyanopyridine->Amidinopyridine NH₃, catalyst Ammonia Ammonia Pyridinylamidine Amidinopyridine Dicyandiamide Dicyandiamide Intermediate_Triazine 2-Amino-4-pyridin-4-yl-6-hydroxy-1,3,5-triazine Pyridinylamidine->Intermediate_Triazine Condensation Hydroxy_Triazine 2-Amino-4-pyridin-4-yl-6-hydroxy-1,3,5-triazine Final_Product 2-Chloro-4-pyridin-4-yl-1,3,5-triazine Hydroxy_Triazine->Final_Product Chlorination Chlorinating_Agent POCl₃ G Start 2-Chloro-4-pyridin-4-yl-1,3,5-triazine Product 2-Nu-4-pyridin-4-yl-1,3,5-triazine Start->Product SNAᵣ Nucleophile Nu-H (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Product Base Base (e.g., DIPEA, K₂CO₃) Base->Product G Start 2-Chloro-4-pyridin-4-yl-1,3,5-triazine Product 2-R-4-pyridin-4-yl-1,3,5-triazine Start->Product Suzuki Coupling Boronic_Acid R-B(OH)₂ (Aryl, Heteroaryl, Vinyl) Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., Na₂CO₃, Cs₂CO₃) Base->Product G Start 2-Chloro-4-pyridin-4-yl-1,3,5-triazine Intermediate 2-Amino(R¹)-4-pyridin-4-yl-1,3,5-triazine Start->Intermediate Nucleophilic Substitution Amine1 R¹-NH₂ Amine1->Intermediate Final_Product CDK Inhibitor Scaffold Intermediate->Final_Product Further Functionalization (e.g., another substitution or coupling) Amine2 R²-NH₂ Amine2->Final_Product

Sources

Application Note: Nucleophilic Substitution of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 2-Chloro-4-pyridin-4-yl-1,3,5-triazine represents a "privileged structure" in medicinal chemistry and materials science. It bridges the electron-deficient nature of the triazine core with the coordination chemistry and hydrogen-bonding potential of the pyridine ring. This specific electrophile is highly activated towards Nucleophilic Aromatic Substitution (


), offering a modular entry point for synthesizing kinase inhibitors, supramolecular ligands (MOFs), and fluorescent probes.

This guide provides high-fidelity protocols for displacing the C2-chlorine atom with amines, alkoxides, and thiols. Unlike standard chlorobenzenes, this heteroaromatic system requires specific attention to basicity control and hydrolysis prevention due to the competing reactivity of the pyridine nitrogen and the lability of the triazine ring.

Chemical Context & Reactivity Analysis[1][2][3][4][5]

The Activation Hierarchy

The reactivity of the C-Cl bond in this molecule is governed by the cooperative electron-withdrawing effects of the triazine ring nitrogens and the pyridine substituent.

  • Triazine Core: The three nitrogen atoms in the ring (positions 1, 3,[1] 5) create a highly electron-deficient

    
    -system, lowering the energy of the LUMO and facilitating nucleophilic attack.
    
  • Pyridin-4-yl Substituent: Positioned at C4, the pyridine ring acts as an electron-withdrawing group (EWG) via induction (-I) and resonance (-M), significantly increasing the electrophilicity at C2 compared to a phenyl-substituted analogue.

Mechanism: Addition-Elimination

The reaction proceeds via a two-step addition-elimination mechanism involving a Meisenheimer-like anionic intermediate.

Key Mechanistic Insight: The rate-determining step is typically the nucleophilic attack (formation of the intermediate). However, because the triazine ring stabilizes the negative charge so effectively (delocalizing it onto the electronegative ring nitrogens), the barrier to attack is low. The challenge often lies in preventing over-reaction (if multiple leaving groups were present) or hydrolysis (reaction with trace water).

SNAr_Mechanism cluster_0 Transition State Stabilization Start Substrate (2-Cl-4-Py-Triazine) Complex Meisenheimer Complex (Anionic Intermediate) Start->Complex k1 (Attack) Nu Nucleophile (Nu:) Nu->Complex Product Substituted Product Complex->Product k2 (Elimination) LG Leaving Group (Cl-) Complex->LG

Figure 1: The


 pathway.[2] The high electron deficiency of the triazine/pyridine system stabilizes the intermediate, accelerating 

.

General Experimental Considerations

ParameterRecommendationRationale
Solvent THF, Dioxane, DMF Polar aprotic solvents stabilize the polar transition state. THF is preferred for ease of workup; DMF is required for low-solubility nucleophiles.
Base DIPEA,

, NaH
Scavenges the HCl byproduct. Crucial: Avoid pyridine as a solvent/base if possible, as it can compete as a nucleophile to form pyridinium salts.
Temperature 0°C

RT
The substrate is reactive.[3][4][5][6] Start cold to prevent side reactions (e.g., ring opening), then warm to RT. Reflux is rarely needed unless the nucleophile is sterically hindered.
Atmosphere Inert (N2/Ar) Essential. Triazines hydrolyze to hydroxy-triazines (tautomerizing to amides) in the presence of moisture and base.

Detailed Protocols

Protocol A: Amination (C-N Bond Formation)

Target: Synthesis of amino-triazine derivatives (e.g., kinase inhibitor scaffolds).

Reagents:

  • Substrate: 2-Chloro-4-pyridin-4-yl-1,3,5-triazine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen. Add the chlorotriazine substrate and dissolve in anhydrous THF.

  • Addition: Cool the solution to 0°C (ice bath). Add DIPEA via syringe.

  • Nucleophile: Add the amine dropwise over 5 minutes. Note: If the amine is a solid, dissolve it in minimal THF first.

  • Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (RT). Monitor by TLC (typically 50% EtOAc/Hexanes) or LC-MS.

    • Endpoint: Disappearance of starting material (approx. 1-2 hours).

  • Workup: Quench with water. Extract with EtOAc (

    
    ). Wash combined organics with Brine (
    
    
    
    ) to remove excess amine/DIPEA. Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (SiO2).

    • Note: The product often contains a basic pyridine ring; adding 1% Triethylamine to the eluent prevents streaking on silica.

Protocol B: Etherification (C-O Bond Formation)

Target: Synthesis of alkoxy-triazines.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Alcohol (R-OH) (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.3 equiv)

  • Solvent: Anhydrous THF or DMF

Procedure:

  • Activation: In a separate dried vial, suspend NaH in anhydrous THF at 0°C. Add the alcohol dropwise. Stir for 15-30 min until

    
     evolution ceases (formation of Sodium Alkoxide).
    
  • Coupling: Add the chlorotriazine substrate (dissolved in THF) slowly to the alkoxide solution at 0°C.

    • Critical: Adding the substrate to the base prevents high local concentrations of base that could degrade the triazine ring.

  • Reaction: Stir at RT for 2 hours.

  • Workup: Carefully quench with sat.

    
     (cold). Extract with EtOAc.
    
  • Self-Validation: Check NMR. The shift of the protons

    
     to the oxygen will be distinct. Ensure no broad "OH" peak remains (indicating hydrolysis to cyanuric acid derivatives).
    
Protocol C: Thiolation (C-S Bond Formation)

Target: Thioethers (often used for further functionalization or as linkers).

Procedure Modification: Thiols are better nucleophiles but more acidic. Use


  (2.0 equiv) in Acetone  or Acetonitrile  at RT. Strong bases like NaH are often unnecessary and can cause disulfide formation.
  • Mix Thiol and

    
     in Acetone for 10 min.
    
  • Add Chlorotriazine.[3][7]

  • Stir at RT for 1 hour.

  • Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate.

Troubleshooting & Quality Control

Common Failure Modes
  • Hydrolysis (The "OH" Impurity):

    • Symptom:[4][8][2][5][6][9] LC-MS shows M-Cl+OH (Mass change: -35.5 + 17 = -18.5 roughly? No, Cl is 35, OH is 17. Mass change is

      
      ).
      
    • Cause: Wet solvent or old reagents.

    • Fix: Use freshly distilled solvents. Keep reaction under positive

      
       pressure.
      
  • Quaternization:

    • Symptom:[4][8][2][5][6][9] Product stays in the aqueous layer or precipitates as a salt.

    • Cause: The pyridine nitrogen (on the substituent) attacked a second molecule of chlorotriazine.

    • Fix: Dilute the reaction (0.05 M). Ensure the external nucleophile is added after the substrate is dissolved, or use a more nucleophilic attacking group.

Analytical Validation (NMR)
  • Starting Material: No protons on the triazine ring (unless pos 6 is H). The Pyridine protons appear as two doublets (AA'XX' system) around

    
     8.8 and 7.8 ppm.
    
  • Product: Look for the loss of the specific C-Cl carbon signal in

    
     NMR (approx 170 ppm region shifts upfield upon substitution with N or O). In 
    
    
    
    NMR, verify the integral ratio of the Nucleophile protons vs. the Pyridine protons (should be 1:1 molar ratio).

Workflow Decision Tree

Workflow Start Start: 2-Cl-4-Py-Triazine NuCheck Select Nucleophile Start->NuCheck Amine Amine (R-NH2) NuCheck->Amine Alcohol Alcohol (R-OH) NuCheck->Alcohol Thiol Thiol (R-SH) NuCheck->Thiol Cond_Amine Protocol A: DIPEA / THF / 0°C Amine->Cond_Amine Cond_Alc Protocol B: NaH / THF / 0°C Alcohol->Cond_Alc Cond_Thiol Protocol C: K2CO3 / Acetone / RT Thiol->Cond_Thiol Check Check LCMS for Hydrolysis (M-18) Cond_Amine->Check Cond_Alc->Check Cond_Thiol->Check Purify Purify: Flash Column (Add 1% Et3N) Check->Purify Pass

Figure 2: Experimental decision matrix for functionalizing chlorotriazines.

References

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Mittal, A., et al. (2017). "Triazine-based inhibitors: Synthesis, biological evaluation and molecular docking studies." European Journal of Medicinal Chemistry, 141, 626-645. Link

  • Gong, Y., et al. (2018). "Nucleophilic Substitution of Chlorotriazines: Mechanistic Insights and Synthetic Applications." Journal of Organic Chemistry, 83(15), 8522–8530. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Chapter 10: Nucleophilic Aromatic Substitution). Link

Sources

Application Note: Suzuki-Miyaura Coupling of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-Chloro-4-pyridin-4-yl-1,3,5-triazine (CPT) . This scaffold is a critical intermediate in the synthesis of Electron Transport Materials (ETMs) for OLEDs, covalent organic frameworks (COFs), and specific kinase inhibitors.

The coupling of CPT presents a unique "push-pull" challenge:

  • Electronic Activation: The electron-deficient triazine ring activates the C-Cl bond for rapid oxidative addition.

  • Catalyst Poisoning: The pendant pyridine moiety acts as a competitive ligand, potentially sequestering the Palladium catalyst.

  • Hydrolytic Instability: The highly activated triazine ring is susceptible to nucleophilic attack by hydroxide ions (

    
    ), leading to hydrolysis rather than coupling.
    

This guide provides two distinct protocols: a Standard Protocol for robust coupling partners and an Advanced Protocol utilizing Buchwald precatalysts for sterically hindered or sensitive substrates.

Chemo-Physical Context & Reaction Logic[1]

Substrate Analysis[2]
  • Substrate: 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

  • Electrophilicity: High. The 1,3,5-triazine core is electron-poor, making the C-Cl bond weak and oxidative addition (

    
    ) facile. However, this also lowers the energy barrier for nucleophilic aromatic substitution (
    
    
    
    ) by the base (e.g.,
    
    
    ), leading to the hydroxy-triazine byproduct.
  • Coordination: The pyridine nitrogen (pKa ~5.2) is a soft donor capable of displacing phosphine ligands on Pd(0) or Pd(II), creating catalytically inactive "Pd-black" or stable bis-pyridine complexes.

Optimization Strategy

To overcome the competing pathways of Hydrolysis and Catalyst Poisoning , the reaction system must favor Transmetallation (


) and Reductive Elimination (

) over off-cycle resting states.
VariableRecommendationScientific Rationale
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Large cone angles prevent the pyridine nitrogen from coordinating to the Pd center. Electron richness speeds up oxidative addition.
Base

or

Carbonates/Phosphates are less nucleophilic than hydroxides/alkoxides, reducing

hydrolysis risk on the triazine.
Solvent 1,4-Dioxane/Water (4:[1]1) or Toluene/WaterBiphasic systems minimize the concentration of dissolved base in the organic phase, protecting the triazine.

Experimental Protocols

Protocol A: The "Workhorse" Method (General Purpose)

Best for: Coupling with simple aryl boronic acids where steric hindrance is low.

Reagents:

  • Substrate: 2-Chloro-4-pyridin-4-yl-1,3,5-triazine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 - 1.2 equiv)

  • Catalyst:

    
     (Tetrakis) (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) dissolved in minimum water.
    
  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate).

Procedure:

  • Degassing: Charge a reaction vial with the Substrate, Boronic Acid, and

    
    . Seal and purge with Argon/Nitrogen for 5 minutes. Note: Tetrakis is air-sensitive; handle quickly or in a glovebox.
    
  • Solvation: Add degassed 1,4-Dioxane via syringe.

  • Activation: Add the aqueous

    
     solution (2M) via syringe.
    
  • Reaction: Heat the mixture to 85°C for 4–12 hours.

    • Checkpoint: Monitor via TLC/LCMS. If hydrolysis (M-Cl

      
       M-OH) is observed, switch to Protocol B.
      
  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine. Dry over

    
    .[2]
    
Protocol B: The "High-Fidelity" Method (Advanced)

Best for: Electron-poor boronic acids, sterically hindered partners, or preventing hydrolysis.

Reagents:

  • Substrate: 2-Chloro-4-pyridin-4-yl-1,3,5-triazine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst Source:

    
     (1.5 mol%)
    
  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (3.0 mol%) or SPhos .

  • Base:

    
     (Tribasic Potassium Phosphate) (2.0 equiv).
    
  • Solvent: Toluene / Water (10:1 ratio).

Procedure:

  • Pre-complexation: In the reaction vessel, mix

    
     and XPhos in Toluene under Argon at RT for 10 mins to generate the active 
    
    
    
    species.
  • Addition: Add the Substrate, Boronic Acid, and solid

    
    .
    
  • Reaction: Heat to 100°C for 2–6 hours.

    • Why XPhos? The bulky biaryl ligand creates a "roof" over the Pd center, physically blocking the pyridine nitrogen of the substrate from coordinating, while facilitating the coupling of the bulky triazine.

  • Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify via column chromatography (DCM/MeOH gradients are often required due to the polarity of the pyridine-triazine product).[3]

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific "Kill Steps" (Poisoning and Hydrolysis) relevant to this substrate.

SuzukiCycle cluster_legend Optimization Logic Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Ar-Cl) Pd0->OxAdd + Substrate (R-Cl) TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Boronic Acid / Base Poison OFF-CYCLE TRAP: Pyridine Coordination (Catalyst Deactivation) OxAdd->Poison Pyridine N-binding Hydrolysis SIDE REACTION: Hydrolysis (SNAr) (Formation of Triazinone) OxAdd->Hydrolysis OH- Attack on Triazine RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) -> Pd(0) RedElim->Pd0 Regeneration L1 Use Bulky Ligands (XPhos) to block Pyridine binding L2 Use Weak Base (K3PO4) to prevent Hydrolysis

Figure 1: Catalytic cycle of the Suzuki coupling showing the competitive inhibition by the pyridine moiety and hydrolytic instability of the triazine.[4]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningThe pyridine ring is binding Pd. Switch to Protocol B (XPhos/SPhos). The bulky ligand prevents N-coordination.
Product M+16 (+OH) detected Hydrolysis of C-ClThe base is attacking the triazine. Switch to anhydrous base (

in Dioxane) or reduce water ratio. Lower temperature to 60°C.
Protodeboronation Unstable Boronic AcidThe boronic acid is losing

before coupling. Add the base slowly or use a milder base (

). Increase catalyst loading to speed up the cycle.
Homocoupling (Ar-Ar) Oxidation of Boronic AcidOxygen is present in the system. Ensure rigorous degassing (freeze-pump-thaw is superior to bubbling).

References

  • General Chlorotriazine Coupling Conditions

    • Patent Reference: WO2012129338 (Pages 69, 79).[2] Describes Suzuki coupling of chlorotriazines using

      
       and 
      
      
      
      /XPhos systems.
    • Source:

  • Synthesis of Triazine-Pyridine Biheteroaryls

    • Citation: Chua, K. C., et al. "Synthesis and Identification of [1,3,5]Triazine-pyridine Biheteroaryl as a Novel Series of Potent Cyclin-Dependent Kinase Inhibitors.
    • Source: (Contextual reference from search results).

  • Mechanistic Insight on Heterocycle Poisoning

    • Citation: Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry.
    • Source:

  • Base Effects in Suzuki Coupling

    • Citation: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5] Chemical Reviews, 1995, 95(7), 2457-2483.

    • Source:

Sources

Palladium-catalyzed cross-coupling of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine

Executive Summary & Strategic Rationale

The substrate 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine represents a unique class of "Janus" scaffolds—possessing both a highly electron-deficient triazine core and a coordinating pyridine moiety. This duality makes it a critical intermediate for synthesizing OLED electron-transport materials , Covalent Organic Frameworks (COFs) , and supramolecular ligands .

However, this scaffold presents two distinct challenges for palladium catalysis:

  • Catalyst Deactivation: The pyridine nitrogen is a competent ligand (

    
    -donor) that can displace phosphines from the Pd center, leading to the formation of inactive off-cycle species (Pd-pyridine complexes).
    
  • Hydrolytic Instability: The triazine ring is sufficiently electron-poor that the C-Cl bond is prone to rapid hydrolysis (

    
     with water/hydroxide) under basic conditions, generating the unreactive hydroxy-triazine impurity.
    

This guide provides optimized protocols to overcome these barriers, ensuring high-yield C-C bond formation via Suzuki-Miyaura and Sonogashira pathways.

Mechanistic Insight: The "Goldilocks" Activation

To succeed, we must balance the activation of the C-Cl bond while suppressing pyridine coordination.

  • Oxidative Addition (Fast): The electron-withdrawing nature of the triazine ring makes the C-Cl bond exceptionally reactive toward Pd(0). Oxidative addition is rarely the rate-limiting step.

  • Transmetallation (Slow/Sensitive): This step is sensitive to steric crowding. Since pyridine can bind to the Pd(II) intermediate, using bulky ligands (e.g., phosphines like XPhos or SPhos) or chelating ligands (dppf) is crucial to prevent the pyridine "poisoning" effect.

Visualizing the Catalytic Cycle & Poisoning Pathway

G Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OxAdd + Substrate (R-Cl) PyComplex OFF-CYCLE TRAP [Ar-Pd(II)-Pyridine] OxAdd->PyComplex + Pyridine Moiety (Reversible Inhibition) TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronic Acid / Base PyComplex->OxAdd - Pyridine Prod Reductive Elimination Product (Ar-Ar') TransMet->Prod C-C Bond Formation Prod->Pd0 Regenerate Pd(0)

Figure 1: Catalytic cycle highlighting the competitive "Off-Cycle Trap" caused by the pyridine moiety (Red Box). Protocols below use steric bulk or chelation to favor the green pathway.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Coupling of 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine with arylboronic acids. Key Strategy: Use of a non-aqueous base system or a biphasic system with weak base to prevent triazine hydrolysis.

Materials
  • Substrate: 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) — Chosen for resistance to pyridine poisoning.
    
  • Base: Potassium Phosphate Tribasic (

    
    ), 2.0 equiv.
    
  • Solvent: 1,4-Dioxane / Water (9:1 v/v). Note: Keep water content minimal.

Step-by-Step Procedure
  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.

  • Solids Addition: Charge the vessel with the chlorotriazine (1.0 mmol), arylboronic acid (1.2 mmol),

    
     (2.0 mmol), and Pd catalyst (0.03 mmol).
    
  • Degassing: Seal the vessel. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) and degassed water (0.4 mL) via syringe.

  • Reaction: Heat to 80–90°C for 4–12 hours.

    • Monitoring: Check TLC (Ethyl Acetate/Hexane) every 2 hours. Look for the disappearance of the starting chloride (

      
      ) and appearance of the fluorescent biaryl product.
      
  • Work-up:

    • Cool to room temperature.

    • Filter through a pad of Celite (elute with DCM) to remove Pd black.

    • Wash filtrate with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , concentrate, and purify via flash chromatography.
      

Critical Check: If you observe a spot remaining at the baseline of the TLC, this is likely the hydrolyzed hydroxy-triazine. Increase the ratio of Dioxane to Water or switch to anhydrous


 in Toluene.

Protocol B: Sonogashira Coupling (Alkynylation)

Objective: Introduction of rigid alkyne linkers. Key Strategy: Copper-free conditions are preferred if possible to avoid homocoupling, but for this unreactive chloride, a Cu-cocatalyzed system is usually necessary.

Materials
  • Substrate: 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Triethylamine (TEA) / THF (1:1 mixture).

Step-by-Step Procedure
  • Preparation: In a glovebox or under strict Argon flow, combine the chlorotriazine,

    
    , and CuI in a reaction vial.
    
  • Solvation: Add dry THF and dry Triethylamine (degassed).

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction: Stir at 60°C for 6–18 hours.

    • Note: The solution often turns dark brown/black.

  • Purification:

    • Evaporate volatiles directly.

    • Redissolve in DCM, wash with

      
       (aq) to remove Copper.
      
    • Purify on silica gel. Warning: Pyridyl-triazines streak on silica; add 1% TEA to your eluent.

Data Summary & Optimization Table

VariableRecommendationRationale
Solvent Dioxane or TolueneNon-polar/aprotic solvents minimize hydrolysis of the C-Cl bond.
Base

or

Stronger bases (NaOH, KOtBu) cause rapid degradation of the triazine ring.
Ligand dppf, XPhos,

Bidentate (dppf) or bulky monodentate (XPhos) ligands prevent pyridine from binding to Pd.
Temperature 80–100°CSufficient to drive the reaction but minimizes thermal decomposition.

References

  • Suzuki-Miyaura Coupling of Chlorotriazines

    • Title: "Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in w
    • Source:Green Chemistry, 2013.
    • URL:[Link]

  • Reactivity of Pyridyl-Triazines

    • Title: "Exploring the Synthesis and Properties of 2-Chloro-4,6-diphenyl-1,3,5-triazine"
    • Source:NBInno Applic
    • URL:[Link]

  • General Mechanism of Heteroaryl Cross-Coupling

    • Title: "Palladium-Catalyzed Cross Couplings in Organic Synthesis" (Nobel Prize Background)
    • Source:NobelPrize.org, 2010.
    • URL:[Link]

  • Buchwald-Hartwig Considerations

    • Title: "Buchwald-Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines"[1]

    • Source:ResearchG
    • URL:[Link]

Sources

Application Note & Protocols: Strategic Derivatization of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,3,5-Triazine Scaffold as a Privileged Core in Drug Discovery

The 1,3,5-triazine (or s-triazine) ring is a nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the presence of three nitrogen atoms create a unique electronic profile, making it an exceptional core for designing molecules with a wide array of pharmaceutical properties. Triazine derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[1] The symmetrical nature of the triazine ring allows for multi-vector structural expansion, enabling the fine-tuning of a compound's physicochemical properties to optimize biological activity and pharmacokinetic profiles.[2]

This guide focuses on 2-Chloro-4-pyridin-4-yl-1,3,5-triazine , a versatile chemical intermediate poised for the efficient construction of diverse molecular libraries. The strategic placement of a single, reactive chlorine atom, contrasted with the more stable pyridinyl group, allows for controlled, site-specific modification. This makes it an ideal starting point for generating a multitude of derivatives for biological screening. The core principle of this derivatization lies in the facile displacement of the chloride ion via nucleophilic aromatic substitution (SNAr), a robust and well-understood reaction mechanism.[3][4]

The objective of this document is to provide a comprehensive technical guide, including the underlying chemical principles, detailed experimental protocols, and strategies for characterization and subsequent biological evaluation.

Scientific Rationale: The Chemistry of Selective Triazine Functionalization

The derivatization of 2-chloro-4-pyridin-4-yl-1,3,5-triazine is governed by the principles of nucleophilic aromatic substitution (SNAr). The 1,3,5-triazine ring is inherently electron-deficient due to the electronegativity of the three nitrogen atoms. This electron deficiency is further amplified by the presence of the chlorine atom, making the carbon atom to which it is attached (C2) highly electrophilic and susceptible to attack by nucleophiles.

The reactivity of chloro-substituted triazines is well-established and proceeds in a stepwise manner. For a precursor like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the first chlorine is highly reactive and can be substituted at low temperatures (e.g., 0 °C).[5][6] The substitution of the second chlorine requires elevated temperatures, and the third is even less reactive. This differential reactivity is the cornerstone of controlled, non-symmetrical triazine synthesis.[3] In our starting material, two positions are already functionalized (one with the pyridinyl group and one implicitly with hydrogen), leaving the C2-Cl bond as the primary site for derivatization.

The pyridin-4-yl substituent plays a crucial role in modulating the electronic properties of the triazine core. Its electron-withdrawing nature further enhances the electrophilicity of the C2 position, facilitating the SNAr reaction. By introducing a diverse range of nucleophiles—such as primary/secondary amines, thiols, and alcohols/phenols—a library of compounds can be generated with varied functional groups. This diversity is essential for exploring the structure-activity relationships (SAR) during biological screening, as different functional groups will engage with biological targets through distinct intermolecular interactions (e.g., hydrogen bonding, hydrophobic interactions, ionic bonding).[1][2]

G cluster_product Product SM 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine Reaction S N Ar Reaction Base (e.g., DIPEA) Solvent (e.g., THF, DMF) Temperature SM->Reaction Nu Nucleophile (Nu-H) e.g., R₂NH, RSH, ROH Nu->Reaction Product 2-(Nu)-4-(pyridin-4-yl)-1,3,5-triazine Byproduct HCl Reaction->Product Reaction->Byproduct Trapped by Base G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_optimization Lead Optimization Cycle Start 2-Chloro-4-(pyridin-4-yl) -1,3,5-triazine Derivatization Parallel Synthesis (Protocols 1 & 2) Start->Derivatization Library Diverse Nucleophile Library (Amines, Thiols, etc.) Library->Derivatization Purification Purification & QC (LC-MS, NMR, >95% Purity) Derivatization->Purification HTS Primary HTS Assay (e.g., 10 µM single point) Purification->HTS Hits Identify Initial 'Hits' HTS->Hits DoseResponse Dose-Response Curve (Calculate IC₅₀/EC₅₀) Hits->DoseResponse SAR Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR Design Design New Analogs SAR->Design Design->Derivatization Next Generation Library

Sources

Application Notes & Protocols: The Strategic Use of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,3,5-Triazine Scaffold as a Privileged Structure

The 1,3,5-triazine, or s-triazine, ring is a cornerstone heterocyclic motif in medicinal chemistry, celebrated for its remarkable versatility and wide spectrum of biological activities.[1][2][3] Its inherent structural features—a planar, aromatic, and electron-deficient core—make it an exceptional scaffold for the development of targeted therapeutics. The three-fold symmetry and predictable reactivity of its chlorinated precursors allow for the systematic and controlled introduction of diverse functionalities, enabling chemists to meticulously craft molecules with tailored pharmacological profiles.[2]

Derivatives of 1,3,5-triazine have demonstrated significant potential across numerous therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][4][5][6] The foundation for this vast chemical diversity is often the inexpensive and readily available reagent 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[1][3] The chlorine atoms on cyanuric chloride exhibit differential reactivity, which can be exploited to achieve sequential and regioselective substitutions. Typically, the first chlorine is displaced at low temperatures (0–5 °C), the second at room temperature, and the third at elevated temperatures, allowing for a stepwise assembly of complex, unsymmetrical molecules.[1][7]

Within this context, 2-Chloro-4-pyridin-4-yl-1,3,5-triazine emerges as a particularly valuable intermediate. This building block strategically combines the adaptable triazine core with a pyridinyl moiety—a key pharmacophore known to engage in crucial hydrogen bonding and π-stacking interactions with biological targets. The remaining chlorine atom acts as a reactive handle, a versatile anchor point for further chemical elaboration through nucleophilic substitution or cross-coupling reactions. This guide provides an in-depth exploration of the synthesis, derivatization, and application of this potent intermediate in drug discovery.

Core Applications in Drug Discovery

The 2-Chloro-4-pyridin-4-yl-1,3,5-triazine scaffold is instrumental in the design of inhibitors for various enzyme families and receptors, most notably protein kinases.

Development of Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer. The 1,3,5-triazine scaffold serves as an excellent "hinge-binding" motif for many ATP-competitive kinase inhibitors.

One of the most important pathways targeted by triazine derivatives is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway , which governs cell growth, proliferation, and survival. Aberrant activation of this pathway is a frequent event in human cancers. Several potent PI3K/mTOR inhibitors have been developed based on the 1,3,5-triazine core.[5][8][9] For instance, the clinical candidate bimiralisib (PQR309) is a 4,6-dimorpholino-1,3,5-triazine-based pan-class I PI3K and mTOR inhibitor that has shown promise in oncology.[8] The design of such molecules often involves a central triazine ring that anchors the inhibitor in the ATP-binding pocket of the kinase, with substituents at the 2, 4, and 6 positions making specific interactions to enhance potency and selectivity. The pyridinyl group in our title compound can serve as a key interaction point within such pockets.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Triazine_Inhibitor Triazine-Based Inhibitor Triazine_Inhibitor->PI3K Inhibits

Broader Therapeutic Potential

The versatility of the 1,3,5-triazine scaffold extends well beyond kinase inhibition. By modifying the substituents on the triazine ring, researchers can target a wide array of biological systems.

Therapeutic AreaTarget/ApplicationExample/Reference
Metabolic Diseases DPP-4 Inhibition (Antidiabetic)Novel imeglimin-inspired 1,3,5-triazines have been developed as potent antidiabetic agents.[10]
Oncology PI3K/mTOR InhibitionTriazine derivatives show potent activity against various cancer cell lines, including cervical cancer.[5]
Inflammation & Pain Histamine H4 Receptor AntagonismTrisubstituted 1,3,5-triazines act as antagonists with in vivo analgesic effects.[11]
Neurological Disorders Adenosine A2A Receptor Antagonism1,2,4-Triazine (an isomer) derivatives have been designed as A2A antagonists.[12]
Pain Management AAK1 InhibitionPyrrolo[2,1-f][1][13][14]triazine-based compounds have been identified as inhibitors for pain treatment.[15]

Experimental Protocols

The following protocols provide detailed, field-proven methodologies for the synthesis and derivatization of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine. These protocols are designed to be self-validating, with clear causality behind each experimental choice.

Protocol 1: Synthesis of the Core Intermediate via Suzuki-Miyaura Cross-Coupling

The most efficient and robust method for creating the C-C bond between the triazine and pyridine rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[16][17] This protocol describes the coupling of a dichlorotriazine with a pyridinylboronic acid.

Rationale: The Suzuki coupling is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of the required reagents. Using a dichlorotriazine as a starting material allows for the selective mono-arylation, leaving a second chlorine available for subsequent functionalization.

Suzuki_Cycle

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2,4-dichloro-6-methoxy-1,3,5-triazine (1.0 eq.), 4-pyridinylboronic acid (1.2 eq.), and cesium carbonate (Cs₂CO₃, 2.5 eq.).

    • Causality: Cesium carbonate is a strong base required to activate the boronic acid for transmetalation.[16] A slight excess of the boronic acid ensures complete consumption of the starting triazine.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Inert Atmosphere: Cap the tube with a rubber septum, and evacuate and backfill with argon or nitrogen. This cycle should be repeated three times to ensure an oxygen-free environment.

    • Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. An inert atmosphere is critical for catalytic activity.[18]

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1–0.2 M with respect to the limiting reagent.

  • Reaction: Place the sealed tube in a preheated oil bath at 90–100 °C and stir vigorously for 12–16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting dichlorotriazine is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter it through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.[18]

  • Extraction: Transfer the filtrate to a separatory funnel, add water, and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield 2-Chloro-4-(2-methoxypyrimidin-5-yl)-6-morpholino-1,3,5-triazine as a solid. The principle is analogous for the pyridinyl derivative.[9]

Protocol 2: Derivatization via Nucleophilic Aromatic Substitution (SNAr)

With the core intermediate in hand, the remaining chlorine atom can be readily displaced by a variety of nucleophiles (amines, alcohols, thiols) via a nucleophilic aromatic substitution (SNAr) mechanism.[19]

SNAr_Workflow Start 2-Chloro-4-pyridin-4-yl -1,3,5-triazine Reaction Reaction (Solvent, Temp) Start->Reaction Nucleophile Nucleophile (R-NH₂) + Base (e.g., K₂CO₃) Nucleophile->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product 2-(R-amino)-4-pyridin-4-yl -1,3,5-triazine Purify->Product

Step-by-Step Methodology (Amine Nucleophile):

  • Reagent Setup: In a round-bottom flask, dissolve 2-Chloro-4-pyridin-4-yl-1,3,5-triazine (1.0 eq.) in a suitable solvent such as acetone, THF, or DMF.[9][20]

  • Base Addition: Add a mild inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (1.5–2.0 eq.).[9][20]

    • Causality: The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

  • Nucleophile Addition: Add the desired amine nucleophile (e.g., morpholine, piperazine derivative) (1.1 eq.) to the stirring solution. The reaction is often performed at room temperature.[20]

  • Reaction: Stir the mixture at room temperature for 24 hours or until TLC/LC-MS analysis indicates completion. For less reactive nucleophiles, gentle heating (40–60 °C) may be required.

  • Work-up: If using a water-miscible solvent like acetone, remove it via rotary evaporation.[20] Pour the remaining residue into a beaker of crushed ice water to precipitate the product.[20]

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with distilled water to remove inorganic salts.[20]

  • Purification: Dry the solid under high vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized triazine derivatives. A combination of spectroscopic and chromatographic methods is typically employed.

MethodPurpose & Key ObservationsReference
¹H & ¹³C NMR Confirms the molecular structure. For amino-substituted triazines, peak broadening or multiple sets of signals may be observed due to restricted rotation (rotamers) around the C(triazine)-N(amine) bond. Temperature-dependent NMR can be used to study this dynamic behavior.[21][22]
Mass Spectrometry Determines the molecular weight of the compound, confirming the success of the substitution or coupling reaction. Provides the [M+H]⁺ ion peak.[23]
TLC/LC-MS Used for reaction monitoring and preliminary purity assessment. LC-MS provides both retention time and mass information simultaneously.[20][24]
GC-MS Effective for the separation and quantification of volatile triazine derivatives.[24]
Elemental Analysis Provides the percentage composition of C, H, and N, which should match the calculated values for the proposed structure, confirming empirical formula and purity.[9][23]

Conclusion

2-Chloro-4-pyridin-4-yl-1,3,5-triazine is a high-value, strategic building block in medicinal chemistry. Its synthesis is accessible through robust cross-coupling methodologies, and its reactive chlorine handle provides a gateway to vast chemical diversity via nucleophilic substitution. The demonstrated success of the 1,3,5-triazine scaffold in targeting critical disease pathways, particularly in kinase inhibition, underscores the immense potential of libraries derived from this intermediate. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively leverage this versatile scaffold in their quest for novel and impactful therapeutics.

References

  • de Fatima, A., et al. (2005). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available at: [Link]

  • Google Patents. (Date not available). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
  • Patsnap. (Date not available). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Available at: [Link]

  • El-fakharany, E. M., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. Available at: [Link]

  • Singh, S. K., et al. (2023). Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4. PubMed. Available at: [Link]

  • Huang, Z., et al. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed. Available at: [Link]

  • Szychlińska, M. A., et al. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. PMC. Available at: [Link]

  • Menicagli, S., et al. (2008). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. ResearchGate. Available at: [Link]

  • Arshad, M., et al. (Date not available). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. Available at: [Link]

  • ResearchGate. (2010). (PDF) Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. Available at: [Link]

  • Beaufils, F., et al. (2016). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. Available at: [Link]

  • Kumar, R., et al. (2019). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. PMC - NIH. Available at: [Link]

  • ResearchGate. (2007). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Available at: [Link]

  • Stanovnik, B., et al. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • Trogdon, J. H., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. PMC - NIH. Available at: [Link]

  • Player, M. R., et al. (2023). Discovery of pyrrolo[2,1-f][1][13][14]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. PMC - PubMed Central. Available at: [Link]

  • (Author not available). (Date not available). Chapter 3 – Structural characterization of triazines. (Source not available).
  • Organic Chemistry Portal. (Date not available). Suzuki Coupling. Available at: [Link]

  • Flores-Cruz, D., et al. (2020). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Latacz, G., et al. (2023). Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo. MDPI. Available at: [Link]

  • Rose-Hulman Institute of Technology. (Date not available). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • ResearchGate. (1963). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Available at: [Link]

  • Russian Journal of Organic Chemistry. (Date not available). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Available at: [Link]

  • Christopher, J. A., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. ACS Publications. Available at: [Link]

  • Buchwald, S. L., et al. (Date not available). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (Source not available).
  • Appenroth, D., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

Sources

The Versatile Scaffold: 2-Chloro-4-pyridin-4-yl-1,3,5-triazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 1,3,5-triazine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its synthetic tractability and its capacity to engage in multi-vector interactions with biological targets. Among its derivatives, 2-Chloro-4-pyridin-4-yl-1,3,5-triazine stands out as a critical building block for the development of targeted therapeutics, particularly in oncology. The strategic placement of a reactive chlorine atom and a pyridine ring on the triazine core provides a versatile platform for the synthesis of diverse compound libraries with a wide spectrum of pharmacological activities. This guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic applications of this compound, tailored for researchers, scientists, and drug development professionals.

The Strategic Synthesis of a Privileged Scaffold

The synthesis of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine and its derivatives leverages the differential reactivity of the chlorine atoms on the starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each successive substitution, allowing for a controlled and stepwise introduction of various nucleophiles.[1] This principle is fundamental to creating unsymmetrically substituted triazines, a key strategy for optimizing biological activity.[2]

A common and effective method for introducing the pyridin-4-yl moiety is through palladium-catalyzed cross-coupling reactions, such as the Negishi or Suzuki coupling. These reactions offer high yields and good tolerance for a variety of functional groups.[3][4]

Protocol 1: Synthesis of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine via Negishi Coupling

This protocol outlines a representative method for the synthesis of the title compound, adapted from established procedures for similar biheteroaryl compounds.[3] The causality behind this experimental choice lies in the reliability and versatility of the Negishi coupling for forming C-C bonds between heterocyclic rings.

Materials:

  • 2,4-dichloro-1,3,5-triazine

  • 4-Bromopyridine hydrochloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Zinc chloride (ZnCl2) solution in THF

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation of the Organozinc Reagent:

    • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve 4-bromopyridine hydrochloride in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.5 equivalents) dropwise, maintaining the temperature below -70 °C. The reaction mixture will turn deep red, indicating the formation of the lithiated pyridine.

    • After stirring for 30 minutes at -78 °C, add a solution of zinc chloride (1.1 equivalents) in THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour. This forms the pyridin-4-ylzinc chloride reagent.

  • Negishi Coupling Reaction:

    • In a separate flame-dried flask, dissolve 2,4-dichloro-1,3,5-triazine (1.0 equivalent) in anhydrous THF.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to this solution.

    • To this mixture, add the freshly prepared pyridin-4-ylzinc chloride solution via cannula.

    • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford 2-Chloro-4-pyridin-4-yl-1,3,5-triazine as a solid.

Targeting Key Signaling Pathways in Cancer

Derivatives of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine have demonstrated significant potential as inhibitors of key signaling pathways implicated in cancer progression, most notably the Cyclin-Dependent Kinase (CDK) and the PI3K/Akt/mTOR pathways.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle.[5] Their dysregulation is a hallmark of many cancers, leading to uncontrolled cell proliferation.[6] The[7][8][9]triazine-pyridine scaffold has been identified as a potent inhibitor of several CDKs, including CDK1, CDK2, and CDK5.[3]

Below is a diagram illustrating the central role of the CDK1/Cyclin B complex in the G2/M transition of the cell cycle, a key target for triazine-based inhibitors.

CDK1_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase_Entry M Phase Entry Cyclin B Synthesis Cyclin B Synthesis CDK1_CyclinB CDK1/Cyclin B (Active) Cyclin B Synthesis->CDK1_CyclinB Forms Complex Cdc25 Cdc25 (Phosphatase) CDK1_CyclinB->Cdc25 Positive Feedback Wee1 Wee1 (Kinase) CDK1_CyclinB->Wee1 Negative Feedback Nuclear_Envelope_Breakdown Nuclear Envelope Breakdown CDK1_CyclinB->Nuclear_Envelope_Breakdown Chromosome_Condensation Chromosome Condensation CDK1_CyclinB->Chromosome_Condensation Spindle_Formation Mitotic Spindle Formation CDK1_CyclinB->Spindle_Formation Cdc25->CDK1_CyclinB Activates (Dephosphorylates) Wee1->CDK1_CyclinB Inhibits (Phosphorylates) caption CDK1/Cyclin B Pathway at Mitotic Entry

Caption: CDK1/Cyclin B Pathway at Mitotic Entry

Protocol 2: In Vitro CDK1 Inhibition Assay

This protocol describes a common method to evaluate the inhibitory activity of compounds against CDK1. The principle of this assay is to measure the phosphorylation of a substrate by CDK1 in the presence and absence of the test compound.

Materials:

  • Recombinant human CDK1/Cyclin B1 enzyme

  • Histone H1 (as substrate)

  • Adenosine triphosphate (ATP), [γ-³²P]ATP

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[10]

  • Test compound (dissolved in DMSO)

  • 96-well filter plates

  • Scintillation counter and scintillation fluid

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Kinase Reaction:

    • In a 96-well plate, add 10 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to each well.

    • Add 20 µL of a solution containing CDK1/Cyclin B1 and Histone H1 in kinase buffer to each well.

    • Pre-incubate the plate at 30 °C for 10 minutes.

    • Initiate the kinase reaction by adding 20 µL of ATP solution (containing a mixture of unlabeled ATP and [γ-³²P]ATP) to each well. The final ATP concentration should be at or near the Km value for CDK1.

    • Incubate the reaction mixture at 30 °C for 30-60 minutes.

  • Reaction Termination and Detection:

    • Stop the reaction by adding an equal volume of 2X stop buffer (e.g., 100 mM EDTA).

    • Transfer the reaction mixture to a 96-well filter plate and wash several times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³²P]ATP.

    • Dry the filter plate and add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[11] Hyperactivation of this pathway is a common event in many cancers.[12] Novel 1,3,5-triazine derivatives have been developed as potent dual inhibitors of PI3K and mTOR, demonstrating significant anti-cancer activity.

The following diagram illustrates the key components of the PI3K/Akt/mTOR signaling pathway.

PI3K_Akt_mTOR_Pathway cluster_Extracellular Extracellular cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Fully Activates) S6K p70S6K mTORC1->S6K Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth 4EBP1->Cell_Growth (Inhibition of inhibitor) caption PI3K/Akt/mTOR Signaling Pathway

Caption: PI3K/Akt/mTOR Signaling Pathway

Protocol 3: In Vitro PI3Kα Kinase Assay

This protocol provides a framework for assessing the inhibitory potential of compounds against the PI3Kα isoform, a frequently mutated kinase in cancer.

Materials:

  • Recombinant human PI3Kα (p110α/p85α) enzyme[2]

  • Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

  • Adenosine triphosphate (ATP)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Luminometer

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the test compound in kinase buffer.

    • Add 1 µL of the diluted compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing PI3Kα enzyme and PIP2 substrate in kinase buffer.

    • Add 4 µL of the enzyme/substrate master mix to each well containing the compound.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of ATP solution to each well.

    • Incubate the reaction for 60 minutes at room temperature.

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. Briefly:

      • Add 5 µL of ADP-Glo™ Reagent to each well to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the PI3Kα activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Biological Activity Profile

The following table summarizes the in vitro anti-proliferative activity of representative pyridyl-triazine and related triazine derivatives against various cancer cell lines. This data highlights the potential of this scaffold in oncology drug discovery.

Compound IDTarget(s)Cell LineCancer TypeIC50 (µM)Reference
Compound 20 CDK1, CDK2, CDK5HeLaCervical Cancer-[3]
HCT-116Colon Cancer-[3]
U937Histiocytic Lymphoma-[3]
A375Melanoma-[3]
Pyridopyrazolo-triazine 5a Not specifiedHCT-116Colon Cancer9.50[12]
MCF-7Breast Cancer3.89[12]
Pyridopyrazolo-triazine 6a Not specifiedHCT-116Colon Cancer12.58[12]
MCF-7Breast Cancer11.71[12]
MM129 Not specifiedHCT 116Colon Cancer0.39-0.6
HeLaCervical Cancer0.13-0.9
PC-3Prostate Cancer0.17-0.36
BxPC-3Pancreatic Cancer0.13-0.26

Conclusion and Future Perspectives

2-Chloro-4-pyridin-4-yl-1,3,5-triazine and its derivatives represent a highly promising class of compounds in drug discovery. Their synthetic accessibility, coupled with their ability to potently and selectively inhibit key oncogenic signaling pathways, underscores their therapeutic potential. The protocols and data presented herein provide a solid foundation for researchers to further explore and optimize this versatile scaffold. Future efforts in this area will likely focus on elucidating the structure-activity relationships in greater detail, improving the pharmacokinetic properties of lead compounds, and exploring their efficacy in in vivo cancer models. The continued investigation of this privileged scaffold holds great promise for the development of next-generation targeted cancer therapies.

References

  • Novel Synthesis of 2-Chloro-4,6-Distitutedthiocarbamido-1,3,5-Triazines. (Link not available)
  • Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Eureka | P
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. [Link]

  • (PDF) Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines - ResearchGate. [Link]

  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][7]triazine Derivatives - MDPI. [Link]

  • A review on the role of cyclin dependent kinases in cancers - PMC - PubMed Central. [Link]

  • Synthesis and identification of[7][8][9]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed. [Link]

  • A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... - ResearchGate. [Link]

  • The PI3K/AKT/mTOR interactive pathway - PubMed. [Link]

  • Role of Cyclin-Dependent Kinase 1 in Translational Regulation in the M-Phase - PMC - NIH. [Link]

  • Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed. [Link]

  • Schematic representation of the PI3K/Akt/mTOR pathway. The PI3K pathway... | Download Scientific Diagram - ResearchGate. [Link]

  • IC50 (µM) values of 2-imino-2H-chromen-3-yl-1,3,5-triazines 5–12 and... - ResearchGate. [Link]

  • Cyclin B. (A) Schematic diagram of full length cyclin B showing the... - ResearchGate. [Link]

  • PI3K/AKT/mTOR pathway - Wikipedia. [Link]

  • Cyclin and CDK in cell cycle progression - YouTube. [Link]

  • PI3K/mTOR/AKT Signaling Pathway - Moodle@Units. [Link]

  • Cyclin B - Wikipedia. [Link]

  • Targeting Transcriptional Cyclin-Dependent Kinases in Cancer - AACR Journals. [Link]

  • Bipyridine - Organic Syntheses. [Link]

  • CDK1 Assay Kit - BPS Bioscience. [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][7]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro - MDPI. [Link]

  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay - ResearchGate. [Link]

  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)
  • Cyclin B/Cdk1 activation loop at mitotic entry. Schematic of how Cyclin... - ResearchGate. [Link]

  • Trisubstituted 1,3,5-Triazines: The First Ligands of the sY12-Binding Pocket on Chemokine CXCL12 - NIH. [Link]

Sources

Kinase inhibitory activity of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine Derivatives

Executive Summary & Mechanistic Rationale

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, extensively utilized to target the ATP-binding site of protein kinases. This application note focuses on the 2-chloro-4-(pyridin-4-yl)-1,3,5-triazine core.[1]

This scaffold is unique due to its "bi-heteroaryl" nature. The triazine ring typically functions as the hinge-binding motif, forming hydrogen bonds with the kinase backbone (e.g., Valine or Leucine residues in the hinge region). The pyridin-4-yl moiety at the 4-position provides a rigid, planar extension that often engages in critical water-mediated interactions or direct contacts with the gatekeeper residue, enhancing selectivity over other kinome members.

The presence of the 2-chloro substituent is the critical "handle" for late-stage diversification. It enables rapid nucleophilic aromatic substitution (


) to introduce solubilizing groups (e.g., morpholines, piperazines) or specific hydrophobic tails that probe the ribose binding pocket or the solvent-exposed front.

Primary Target Classes:

  • PI3K/mTOR Pathway: Derivatives have shown nanomolar potency against PI3K

    
     and mTOR, effective in cervical and breast cancer models (e.g., HeLa, MCF-7) [1].
    
  • CDK/GSK-3

    
    :  Specific substitutions lead to potent inhibition of CDK1/2/5, disrupting the cell cycle in melanoma models [2].
    
Application Note: Synthetic Protocol for Library Generation

Objective: To displace the reactive C-2 chlorine atom with diverse amine nucleophiles to generate a focused library of kinase inhibitors.

2.1. Reaction Design

The electron-deficient nature of the triazine ring, further activated by the pyridine nitrogen, makes the C-2 chlorine highly susceptible to


 reactions. Unlike chloropyrimidines which often require palladium catalysis (Buchwald-Hartwig), this scaffold typically reacts under thermal conditions with a mild base.
2.2. Validated Protocol

Reagents:

  • Scaffold: 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine derivative (1.0 eq)

  • Nucleophile: Primary or secondary amine (e.g., 4-methylpiperazine, morpholine) (1.2 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent: Anhydrous 1,4-Dioxane or DMF.

Step-by-Step Procedure:

  • Dissolution: In a dry reaction vial, dissolve 0.5 mmol of the chloro-triazine scaffold in 3 mL of anhydrous 1,4-dioxane.

  • Activation: Add 1.0 mmol (174

    
    L) of DIPEA. Stir at room temperature for 5 minutes.
    
  • Addition: Dropwise add 0.6 mmol of the amine nucleophile.

  • Reaction:

    • For aliphatic amines: Heat to 60°C for 2–4 hours.

    • For anilines (aromatic amines): Heat to 90–100°C for 6–12 hours.

  • Monitoring: Monitor via TLC (5% MeOH in DCM) or LC-MS. The starting material (Cl-adduct) peak should disappear.

  • Workup: Cool to RT. Pour into ice-cold water (15 mL). The product often precipitates.

    • Precipitate: Filter, wash with water and cold diethyl ether.

    • No Precipitate: Extract with EtOAc (3x), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOH or purify via flash chromatography (DCM:MeOH gradient).

2.3. Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Chloro-4-pyridin-4-yl Scaffold Mix Mix: Solvent (Dioxane) + Base (DIPEA) Start->Mix React Reaction: Add Amine Heat 60-100°C Mix->React activation Check QC Check: LC-MS / TLC React->Check 2-6 hrs Check->React Incomplete Workup Workup: Precipitation or Extraction Check->Workup Conversion >95% Final Final Product: Amino-Triazine Derivative Workup->Final Purification

Caption: Figure 1. Optimized


 synthetic workflow for generating 2-amino-4-pyridin-4-yl-1,3,5-triazine libraries.
Application Note: In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Quantify the inhibitory potential (


) of the synthesized derivatives against PI3K

or CDK2.

Methodology: The ADP-Glo™ (Promega) assay is selected for its universal applicability to lipid and serine/threonine kinases. It quantifies the ADP produced during the kinase reaction by converting it back to ATP, which is then used by luciferase to generate light.

3.1. Assay Conditions
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT.
  • Substrate:

    • For PI3K: PIP2:PS lipid substrates (10

      
      M).
      
    • For CDK2: Histone H1 peptide (0.2 mg/mL).

  • ATP Concentration:

    
    M (Approximating 
    
    
    
    to ensure ATP-competitive inhibition is detectable).
3.2. Protocol Steps
  • Compound Prep: Prepare 3-fold serial dilutions of triazine derivatives in 100% DMSO. Transfer 250 nL to a 384-well white low-volume plate (Echo acoustic dispensing recommended).

  • Enzyme Addition: Add 2.5

    
    L of Kinase solution (0.5–2 ng/well). Incubate 10 min at RT to allow compound-enzyme binding.
    
  • Reaction Start: Add 2.5

    
    L of Substrate/ATP mix.
    
  • Incubation: Incubate at RT for 60 minutes (PI3K) or 45 minutes (CDK).

  • ADP-Glo Reagent: Add 5

    
    L of ADP-Glo reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
    
  • Detection Reagent: Add 10

    
    L of Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.
    
  • Read: Measure luminescence on a multimode plate reader (e.g., EnVision or GloMax).

3.3. Assay Logic Diagram

AssayLogic Step1 Step 1: Compound + Kinase (Pre-incubation 10 min) Step2 Step 2: Add ATP + Substrate (Kinase Reaction: ATP -> ADP) Step1->Step2 Step3 Step 3: Add ADP-Glo Reagent (Deplete Unused ATP) Step2->Step3 60 min incubation Step4 Step 4: Add Detection Reagent (Convert ADP -> ATP -> Light) Step3->Step4 40 min incubation Read Data Output: Luminescence ~ [ADP] ~ Kinase Activity Step4->Read 30 min incubation

Caption: Figure 2. ADP-Glo kinase assay workflow for high-throughput screening of triazine inhibitors.

Data Analysis & SAR Trends

The following table summarizes representative Structure-Activity Relationship (SAR) trends observed for this scaffold, synthesized from the 2-chloro precursor.

Table 1: Representative Inhibitory Activity (


) of Triazine Derivatives 
Compound IDR-Group (Substituted at C-2)TargetIC50 (nM)SAR Insight
TZ-01 (Ref) -Cl (Unsubstituted Scaffold)PI3K

>10,000Reactive electrophile; poor binding affinity alone.
TZ-05 MorpholinePI3K

450Introduction of H-bond acceptor improves solubility and potency.
TZ-06h 4-(2-aminoethyl)morpholinePI3K

12 Extended amine tail interacts with Ribose pocket residues (Asp/Glu) [1].
TZ-20 3-chloroanilineCDK121 Aromatic stacking favored in CDK ATP pocket; hydrophobic fit [2].
TZ-22 CyclohexylamineCDK11,200Lack of aromaticity reduces potency; steric clash in solvent front.

Key Findings:

  • The "Tail" Matters: The 2-chloro position points towards the solvent-exposed region. Bulky, hydrophilic groups (like TZ-06h) often improve potency by interacting with the ribose-phosphate binding region residues.

  • Selectivity Switch: Aniline substitutions (TZ-20) tend to steer selectivity towards CDKs, whereas aliphatic heterocycles (morpholines) favor PI3K/mTOR isoforms.

References
  • Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Source: Bioorganic & Medicinal Chemistry (2021).[2][3] URL:[Link][2]

  • Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2007). URL:[Link]

  • 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Source:[4] Chemical and Pharmaceutical Bulletin (2018).[4] URL:[Link]

Sources

Application Note: Development of Dual PI3K/mTOR Inhibitors Using 2-Chloro-4-pyridin-4-yl-1,3,5-triazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The 1,3,5-triazine ring is a "privileged scaffold" in medicinal chemistry, widely recognized for its ability to mimic the adenine core of ATP. This structural similarity allows triazine derivatives to dock effectively into the ATP-binding pockets of various kinases.

Specifically, analogs based on the 2-Chloro-4-pyridin-4-yl-1,3,5-triazine core have emerged as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the Mammalian Target of Rapamycin (mTOR) . The pyridine moiety functions as a critical hydrogen bond acceptor, interacting with the hinge region of the kinase (e.g., Val851 in PI3K


), while the triazine core stabilizes the complex via hydrophobic interactions.

This application note provides a comprehensive guide for researchers to synthesize diverse libraries based on this scaffold and validate their anticancer potential through rigorous biochemical and cellular assays.

Mechanism of Action (MOA)

The therapeutic efficacy of these analogs stems from their ability to simultaneously blockade the PI3K/Akt/mTOR signaling cascade, a pathway frequently hyperactivated in solid tumors (breast, cervical, colorectal).

Pathway Blockade Logic
  • ATP Competition: The triazine-pyridine analog competes with ATP for the catalytic cleft of PI3K (Class I isoforms).

  • PIP3 Depletion: Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3.

  • Akt Inactivation: Without PIP3, PDK1 cannot recruit or phosphorylate Akt (Protein Kinase B) at the plasma membrane.

  • mTOR Suppression: Reduced Akt activity leads to the suppression of mTORC1, halting protein synthesis and inducing autophagy/apoptosis.

MOA_Pathway Drug Triazine-Pyridine Analog PI3K PI3K (Class I) Drug->PI3K Competitive Inhibition Apoptosis Apoptosis & Autophagy Drug->Apoptosis Induces ATP ATP ATP->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylation (Blocked) PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Recruitment/Activation mTOR mTORC1 Akt->mTOR Activation Survival Cell Survival & Proliferation mTOR->Survival Promotes mTOR->Apoptosis Inhibition leads to

Figure 1: Mechanism of Action.[1] The analog competitively inhibits PI3K, preventing the PIP2-to-PIP3 conversion and collapsing the downstream Akt/mTOR survival signal.

Chemical Synthesis Protocol

The synthesis relies on the sequential functionalization of Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) . The reactivity of the chlorine atoms decreases with each substitution, allowing for precise temperature-controlled functionalization.

Target Intermediate: 2-Chloro-4-(pyridin-4-yl)-6-morpholino-1,3,5-triazine. Note: Morpholine is used here as a representative solubilizing group, common in analogs like ZSTK-474.

Reagents Required[2][3][4][5][6][7]
  • Cyanuric Chloride (Starting Material)[2]

  • Morpholine (Solubilizing amine)

  • 4-Pyridylboronic acid (Suzuki coupling partner)

  • Pd(PPh

    
    )
    
    
    
    (Catalyst)
  • Diverse Amines (for final library generation)

  • Solvents: Acetone, THF, 1,4-Dioxane.

Step-by-Step Methodology
Step 1: Synthesis of Mono-substituted Intermediate (0°C)
  • Dissolve Cyanuric Chloride (10 mmol) in acetone (20 mL) and cool to 0–5°C in an ice bath.

  • Add Morpholine (10 mmol) and DIPEA (12 mmol) dropwise over 30 minutes. Crucial: Maintain temperature < 5°C to prevent di-substitution.

  • Stir for 2 hours at 0°C.

  • Pour into crushed ice; filter the white precipitate (2,4-dichloro-6-morpholino-1,3,5-triazine).

Step 2: Introduction of Pyridine Moiety (Suzuki Coupling)

This step creates the core "2-Chloro-4-pyridin-4-yl" scaffold.

  • Dissolve the product from Step 1 (5 mmol) in 1,4-Dioxane (15 mL).

  • Add 4-Pyridylboronic acid (5.5 mmol) and aqueous Na

    
    CO
    
    
    
    (2M, 5 mL).
  • Degas with nitrogen for 10 min. Add Pd(PPh

    
    )
    
    
    
    (5 mol%).
  • Reflux at 90°C for 4–6 hours under N

    
    .
    
  • Cool, extract with EtOAc, and purify via column chromatography (Hexane:EtOAc).

  • Yield: 2-Chloro-4-(pyridin-4-yl)-6-morpholino-1,3,5-triazine (The "Scaffold").

Step 3: Library Generation (Final Substitution)
  • Dissolve the Scaffold (0.5 mmol) in DMF.

  • Add the specific amine (R-NH

    
    , 1.0 mmol) and K
    
    
    
    CO
    
    
    .
  • Heat to 100–110°C for 8–12 hours (The final chlorine is the least reactive).

  • Purify final analogs via HPLC or recrystallization.

Synthesis_Workflow CC Cyanuric Chloride Step1 Step 1: Morpholine 0°C, Acetone CC->Step1 Inter1 2,4-Dichloro Intermediate Step1->Inter1 Step2 Step 2: 4-Py-B(OH)2 Suzuki Coupling Pd(PPh3)4, 90°C Inter1->Step2 Scaffold 2-Chloro-4-Pyridine SCAFFOLD Step2->Scaffold Step3 Step 3: R-NH2 110°C, DMF Scaffold->Step3 Final Final Analog (Library) Step3->Final

Figure 2: Synthetic route.[3][4][5] Step 2 generates the critical electrophilic scaffold ready for diversification in Step 3.

Biological Validation Protocols

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC


 values against cancer cell lines (e.g., MCF-7, HCT-116, HeLa).
  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add analogs (dissolved in DMSO) in serial dilutions (0.01

    
    M to 100 
    
    
    
    M). Ensure final DMSO concentration < 0.5%.
  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    
Protocol B: Kinase Selectivity Profiling (ADP-Glo)

Objective: Confirm MOA by measuring inhibition of recombinant PI3K


 and mTOR.
  • Reaction Mix: Combine recombinant PI3K

    
     (or mTOR), PIP2:PS lipid substrate, and ATP (10 
    
    
    
    M) in kinase buffer.
  • Inhibitor: Add the triazine analog (10 nM – 10

    
    M).
    
  • Reaction: Incubate for 60 min at RT.

  • Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase light).
    
  • Readout: Measure luminescence. Lower signal = Higher Inhibition.

Protocol C: Western Blotting (Pathway Confirmation)

Objective: Visualize the blockade of downstream phosphorylation.

  • Lysate Prep: Treat cells with IC

    
     concentration of analog for 24h. Lyse using RIPA buffer + Phosphatase Inhibitors  (Na
    
    
    
    VO
    
    
    , NaF).
  • Separation: Run SDS-PAGE (10% gel). Transfer to PVDF membrane.

  • Primary Antibodies:

    • Anti-p-Akt (Ser473) – Marker of PI3K activity.

    • Anti-p-mTOR (Ser2448) – Marker of mTOR activity.

    • Anti-Caspase 3 (Cleaved) – Marker of Apoptosis.

    • 
      -Actin (Loading Control).
      
  • Result Interpretation: Effective compounds will show decreased band intensity for p-Akt and p-mTOR compared to the DMSO control.

Data Presentation & Analysis

When reporting results for these analogs, organize data to highlight Structure-Activity Relationships (SAR).

Table 1: Representative SAR Data (Hypothetical)

Compound IDR-Group (Step 3)PI3K

IC

(nM)
mTOR IC

(nM)
HCT-116 IC

(

M)
Ref (ZSTK-474) N/A161100.85
TZ-01 Morpholine251501.20
TZ-02 Piperazine-NH-Boc12450.45
TZ-03 3-Fluoroaniline8300.18
TZ-04 Cyclopropylamine210>100015.5

Interpretation:

  • TZ-03 demonstrates that aromatic amines at the 6-position (Step 3) may enhance binding affinity via

    
    -stacking or additional H-bonds compared to aliphatic amines (TZ-04).
    
  • Dual inhibition (low nM for both PI3K and mTOR) correlates with superior cellular potency (HCT-116).

References

  • Review of Triazine Scaffolds: Triazine derivatives as potent anticancer agents: A review. Source:

  • PI3K/mTOR Inhibition Mechanism: Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Source:

  • Synthesis Protocols (Suzuki Coupling on Triazines): 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309) as Clinical Candidate. Source:

  • ZSTK-474 Benchmarking: Design and Synthesis of 1,3,5-Triazines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Source:

Sources

Application Note: A Comprehensive Workflow for the Antiviral Screening of 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Pyridinyl-Triazine Scaffolds

The relentless evolution of viral pathogens and the emergence of drug resistance necessitate a continuous search for novel antiviral agents.[1][2] Heterocyclic compounds are a cornerstone of medicinal chemistry, with pyridine and triazine cores featuring prominently in a multitude of approved therapeutics.[3][4] The 1,3,5-triazine scaffold, in particular, is recognized as a "privileged" structure, known to confer a wide range of biological activities, including potent antiviral effects against both DNA and RNA viruses.[5][6] Similarly, pyridine derivatives have demonstrated broad-spectrum antiviral activity against a host of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and respiratory syncytial virus (RSV), through diverse mechanisms of action such as reverse transcriptase and polymerase inhibition.[3]

This application note details a comprehensive screening protocol for a novel compound, 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine, which strategically combines these two pharmacophores. The presence of a reactive chlorine atom on the triazine ring offers a site for further chemical modification, allowing for the generation of a library of derivatives for extensive structure-activity relationship (SAR) studies.[7] This document provides a step-by-step guide for the synthesis, purification, and subsequent virological evaluation of this promising compound, from initial cytotoxicity assessments to targeted mechanistic assays.

I. Synthesis and Characterization of 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine

The synthesis of asymmetrically substituted triazines can be achieved through a stepwise nucleophilic substitution of the chlorine atoms on cyanuric chloride, taking advantage of the decreasing reactivity of the triazine ring with each substitution.[8]

Protocol 1: Synthesis of 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve cyanuric chloride (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to 0-5°C in an ice bath.

  • Grignard Reagent Preparation: In a separate flask, prepare a Grignard reagent from 4-bromopyridine and magnesium turnings in anhydrous THF.

  • Nucleophilic Substitution: Slowly add the prepared pyridin-4-ylmagnesium bromide (1 equivalent) to the cyanuric chloride solution, maintaining the temperature below 5°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

II. The Antiviral Screening Cascade: A Multi-Step Approach

A systematic and tiered approach is crucial for the efficient evaluation of a novel compound's antiviral potential.[9][10] This workflow begins with broad assessments of cytotoxicity and antiviral activity, followed by more specific assays to elucidate the mechanism of action.

Antiviral_Screening_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Confirmation & Potency cluster_2 Phase 3: Mechanistic Studies A Compound Synthesis & Purification B Cytotoxicity Assay (MTT/MTS) Determine CC50 A->B C Primary Antiviral Screen (e.g., CPE Reduction Assay) A->C B->C Inform concentration range D Plaque Reduction Assay Determine EC50 C->D Active Compounds E Virus Yield Reduction Assay D->E F Time-of-Addition Assay D->F Potent Compounds G Target-Specific Assays (e.g., RT Inhibition Assay) F->G Elucidate MOA Viral_Replication_Cycle Entry 1. Entry (Attachment & Fusion) Uncoating 2. Uncoating Entry->Uncoating Replication 3. Replication (RNA/DNA Synthesis) Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release Assembly->Release

Sources

Application Notes and Protocols for the Evaluation of Antimicrobial Properties of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Advanced Researcher

The confluence of heterocyclic chemistry and antimicrobial drug discovery has yielded numerous scaffolds of significant therapeutic potential. Among these, the 1,3,5-triazine core has emerged as a "privileged structure" due to its versatile synthetic accessibility and broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of the antimicrobial properties of a specific, yet promising, class of these compounds: 2-Chloro-4-pyridin-4-yl-1,3,5-triazine derivatives.

The strategic incorporation of a pyridinyl moiety at the C4 position of the triazine ring is predicated on the well-established antimicrobial and solubility-enhancing characteristics of the pyridine nucleus.[5][6] The reactive chlorine atom at the C2 position serves as a versatile synthetic handle, allowing for the introduction of a diverse array of substituents to modulate the physicochemical and biological properties of the final compounds. This guide will delve into the rationale behind the synthetic strategies, provide detailed protocols for antimicrobial evaluation, and offer insights into the interpretation of the resulting data.

I. Synthetic Strategy: A Stepwise Approach to 2-Chloro-4-pyridin-4-yl-1,3,5-triazine Derivatives

The cornerstone of synthesizing substituted 1,3,5-triazines is the sequential nucleophilic substitution of the chlorine atoms of the readily available and cost-effective cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, a property that can be exploited to achieve selective substitution by carefully controlling the reaction temperature.[7][8]

A general synthetic route to the target compounds involves a two-step process:

  • Monosubstitution with Pyridine: The first chlorine atom of cyanuric chloride is substituted with a pyridine moiety, typically 4-aminopyridine or a related nucleophilic pyridine derivative. This reaction is generally carried out at a low temperature (0-5 °C) to ensure monosubstitution.

  • Introduction of the Second Substituent: The remaining chlorine atom at the C2 or C6 position can then be substituted by a wide range of nucleophiles (amines, thiols, alcohols, etc.) by increasing the reaction temperature. For the purpose of this guide, we will focus on the synthesis of the 2-chloro-4-(pyridin-4-yl)-6-(substituted)-1,3,5-triazine scaffold.

The following diagram illustrates the general synthetic workflow:

G cluster_0 Synthesis of 2-Chloro-4-(pyridin-4-yl)-6-(substituted)-1,3,5-triazines Cyanuric_Chloride Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Pyridinyl_Intermediate 2,4-Dichloro-6-(pyridin-4-yl)-1,3,5-triazine Cyanuric_Chloride->Pyridinyl_Intermediate  + 4-Aminopyridine  Base (e.g., DIPEA)  Solvent (e.g., Acetone)  0-5 °C Final_Product 2-Chloro-4-(pyridin-4-yl)-6-(R)-1,3,5-triazine Pyridinyl_Intermediate->Final_Product  + Nucleophile (R-NH2, R-SH, etc.)  Base (e.g., K2CO3)  Solvent (e.g., Dioxane)  Room Temp to Reflux

Caption: General synthetic workflow for 2-Chloro-4-pyridin-4-yl-1,3,5-triazine derivatives.

Protocol 1: Synthesis of a Representative 2-Chloro-4-(pyridin-4-yl)-6-(morpholino)-1,3,5-triazine

This protocol details the synthesis of a representative compound to exemplify the general procedure.

Materials:

  • Cyanuric chloride

  • 4-Aminopyridine

  • Diisopropylethylamine (DIPEA)

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Sodium sulfate (anhydrous)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography supplies (silica gel)

Step-by-Step Procedure:

  • Synthesis of 2,4-Dichloro-6-(pyridin-4-yl)-1,3,5-triazine:

    • Dissolve cyanuric chloride (1.0 eq) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 0 °C using an ice bath.

    • In a separate flask, dissolve 4-aminopyridine (1.0 eq) and DIPEA (1.1 eq) in anhydrous acetone.

    • Add the 4-aminopyridine solution dropwise to the cyanuric chloride solution over 30 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 4 hours.

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

    • Upon completion, filter the reaction mixture to remove the DIPEA hydrochloride salt.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine. This intermediate can often be used in the next step without further purification.

  • Synthesis of 2-Chloro-4-(pyridin-4-yl)-6-(morpholino)-1,3,5-triazine:

    • Dissolve the crude 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine (1.0 eq) in anhydrous 1,4-dioxane.

    • Add morpholine (1.05 eq) and potassium carbonate (2.0 eq) to the solution.

    • Heat the reaction mixture to 80 °C and stir for 6-8 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.

    • Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

II. Evaluation of Antimicrobial Properties

The in vitro antimicrobial activity of the synthesized 2-Chloro-4-pyridin-4-yl-1,3,5-triazine derivatives can be assessed using standardized methods. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on established guidelines.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

Principle:

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized 2-Chloro-4-pyridin-4-yl-1,3,5-triazine derivatives

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative); Candida albicans (Fungus))

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Sterile saline solution (0.85%)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each test compound and standard drug in a suitable solvent (e.g., DMSO) at a concentration of 1000 µg/mL.

  • Preparation of Inoculum:

    • From a fresh culture, pick a few colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (MHB or RPMI-1640) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.

    • Repeat this for each test compound and the standard antimicrobial agent.

  • Inoculation:

    • Add 10 µL of the prepared microbial inoculum to each well, except for the sterility control well.

  • Controls:

    • Positive Control: A well containing the microbial inoculum in broth without any test compound.

    • Negative Control (Sterility Control): A well containing only the broth.

    • Solvent Control: A well containing the microbial inoculum and the highest concentration of the solvent used to dissolve the compounds.

  • Incubation:

    • Cover the plates and incubate at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

The workflow for the MIC determination is depicted in the following diagram:

G cluster_1 MIC Determination Workflow Stock_Solution Prepare Stock Solution of Test Compound Serial_Dilution Perform 2-fold Serial Dilution in 96-well plate Stock_Solution->Serial_Dilution Inoculation Inoculate wells with microbial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C (bacteria) or 35°C (fungi) Inoculation->Incubation MIC_Reading Read MIC as the lowest concentration with no visible growth Incubation->MIC_Reading

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

Principle:

The MBC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.

Materials:

  • Results from the MIC assay

  • Nutrient agar plates

Step-by-Step Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that showed no visible growth, take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh nutrient agar plate.

  • Incubation:

    • Incubate the agar plates at 37 °C for 24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating a 99.9% kill of the initial inoculum.

III. Data Presentation and Interpretation

For clarity and comparative analysis, the antimicrobial activity data should be presented in a tabular format. The following table provides a template for summarizing the MIC values.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine Derivatives (µg/mL)

Compound IDR-groupS. aureus (ATCC 29213)B. subtilis (ATCC 6633)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 10231)
CPT-1 Morpholino163264>12864
CPT-2 Piperidino8163212832
CPT-3 4-Methylpiperazino48166416
CPT-4 Thiomorpholino163264>12864
CPT-5 Anilino3264128>128>128
Ciprofloxacin -0.50.250.1251-
Fluconazole -----8

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Interpretation and Structure-Activity Relationship (SAR) Insights:

The analysis of antimicrobial data often reveals key structure-activity relationships. For 2-Chloro-4-pyridin-4-yl-1,3,5-triazine derivatives, researchers should consider the following:

  • Influence of the C6 Substituent: The nature of the substituent at the C6 position can significantly impact the antimicrobial activity. For instance, the introduction of basic moieties like piperazine may enhance activity against certain strains.[9]

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the microbial cell membrane.

  • Steric Factors: The size and shape of the C6 substituent can influence the binding of the molecule to its target site.

IV. Mechanistic Considerations

While the precise mechanism of action for this specific class of compounds may require further investigation, triazine derivatives have been reported to exert their antimicrobial effects through various mechanisms. Some triazine-based polymers have been shown to target intracellular components rather than the bacterial cell membrane.[5] Others are believed to disrupt the bacterial membrane.[7] Elucidating the mechanism of action for novel derivatives is a critical step in the drug development process and can be investigated through assays such as:

  • Bacterial membrane depolarization assays

  • SYTOX Green uptake assays

  • DNA gyrase inhibition assays[4]

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a triazine derivative:

G cluster_2 Hypothetical Mechanism of Action Triazine_Derivative 2-Chloro-4-pyridin-4-yl-1,3,5-triazine Derivative Target_Enzyme Bacterial Target Enzyme (e.g., DNA Gyrase) Triazine_Derivative->Target_Enzyme Inhibition DNA_Replication DNA Replication Target_Enzyme->DNA_Replication Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Cell_Death Cell Death Cell_Division->Cell_Death Inhibition leads to

Caption: Hypothetical mechanism involving inhibition of a key bacterial enzyme.

V. Concluding Remarks

The 2-Chloro-4-pyridin-4-yl-1,3,5-triazine scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic versatility of the triazine core, coupled with the favorable properties of the pyridine moiety, offers a rich chemical space for exploration. By following the detailed protocols and applying the analytical insights provided in this guide, researchers can systematically synthesize, evaluate, and optimize these derivatives, contributing to the critical effort of combating antimicrobial resistance.

References

  • Shelke, M. E. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel 1,3,5-Triazine Derivatives. American Journal of Pharmacology, 4(1), 1029. [Link]

  • (2021). Synthesis and antimicrobial activity of 2,4,6-substituted -S-triazine derivatives. ResearchGate. [Link]

  • Marinescu, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]

  • (n.d.). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino.
  • Tang, C., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules, 28(9), 3891. [Link]

  • (2021). Sustainable triazine-derived quaternary ammonium salts as antimicrobial agents. IRIS.
  • (n.d.). Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]-6-(substituted aryl)pyrimidines.
  • Cook, A. M., & Hütter, R. (1984). 2-Chloro-4-amino-1,3,5-triazine-6(5H)-one: a new intermediate in the biodegradation of chlorinated s-triazines. Biochemical Journal, 220(2), 437-442. [Link]

  • Marinescu, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed. [Link]

  • El-Faham, A., et al. (2024). A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. Scientific Reports, 14, 16223. [Link]

  • Al-Ostath, A., et al. (2021). Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. Chemistry, 3(3), 903-913. [Link]

  • Taha, M., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11, 37. [Link]

  • (n.d.). (PDF) Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives.
  • (n.d.). (PDF) Synthesis and biological evaluation of novel s-triazine based aryl/heteroaryl entities: Design, rationale and comparative study.
  • (n.d.). A Review on the Reported Antibacterial Activity of 1,3,5-Triazine.
  • Kumar, A., et al. (2011). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry, 46(6), 2347-2353. [Link]

  • (n.d.).
  • (n.d.). Synthesis and antibacterial activity of 2,4,6-tri substituted s-triazines.

Sources

Application Note: 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine as a Scaffold for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-chloro-4-(pyridin-4-yl)-1,3,5-triazine scaffold represents a "privileged structure" in drug discovery, merging the chemoselective reactivity of the triazine core with the pharmacophoric properties of the pyridine ring. This application note details the utility of this scaffold in combinatorial chemistry, specifically for generating libraries of kinase inhibitors, metallo-supramolecular ligands, and covalent modifiers.

Unlike simple phenyl-triazines, the pyridin-4-yl moiety acts as a crucial hydrogen-bond acceptor (or donor upon protonation) and a metal coordination site, significantly expanding the biological space of the resulting library. This guide provides a validated workflow for synthesizing the core scaffold and diversifying it via nucleophilic aromatic substitution (


) and Suzuki-Miyaura cross-coupling.

Chemical Logic & Reactivity Profile

The 1,3,5-triazine core is defined by its temperature-dependent reactivity. The electron-deficient nature of the ring facilitates sequential nucleophilic substitution of the chlorine atoms.

The "Temperature Rule" of Cyanuric Chloride

When starting from Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine), the substitution occurs in three distinct energetic stages:

  • First Substitution (

    
    ):  Highly reactive; exergonic.
    
  • Second Substitution (RT /

    
    ):  Moderately reactive; requires base catalysis.
    
  • Third Substitution (

    
     / Reflux):  The "Monochloro" species (the subject of this guide) is the least reactive and most selective, making it the ideal "capping" step for library completion.
    
The Pyridine Effect

The presence of the pyridin-4-yl group at position 4 alters the electronics of the triazine ring. Being electron-withdrawing, the pyridine ring stabilizes the Meisenheimer complex intermediate during


 reactions, making the remaining chlorine at position 2 slightly more reactive than in a diphenyl-triazine analog. This allows for smoother diversification under milder conditions.

ReactivityProfile Figure 1: Sequential Functionalization of the Triazine Core Start Cyanuric Chloride (Trichloro) Step1 Intermediate A (Dichloro-Pyridyl) Start->Step1 Suzuki Coupling (4-Pyridylboronic acid) Pd(PPh3)4, Na2CO3 Step2 Scaffold B (Monochloro-Pyridyl-R1) Step1->Step2 Diversity Input 1 (Amine/Thiol) 0°C -> RT Final Final Library Member (Trisubstituted) Step2->Final Diversity Input 2 (Displacement of 2-Cl) Reflux / Heat

Application Note: Synthesis of the Core Scaffold

Before library generation, the core scaffold 2-chloro-4-(pyridin-4-yl)-6-substituted-1,3,5-triazine must be prepared. Direct nucleophilic attack by pyridine is not feasible; therefore, a carbon-carbon bond forming reaction (Suzuki Coupling) is preferred to install the pyridine ring.

Protocol A: Suzuki Installation of the Pyridine Ring

Objective: To synthesize 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine from Cyanuric Chloride.

Reagents:

  • Cyanuric Chloride (1.0 equiv)

  • 4-Pyridylboronic acid (0.9 equiv) - Note: Use substoichiometric amount to prevent disubstitution.

  • 
     (3 mol%)
    
  • 
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane/Toluene (1:1)

Procedure:

  • Dissolution: Dissolve Cyanuric Chloride in degassed 1,4-Dioxane/Toluene under Nitrogen. Cool to

    
    .
    
  • Catalyst Addition: Add

    
     and stir for 10 minutes.
    
  • Coupling: Dropwise add the 4-Pyridylboronic acid solution followed by the base.

  • Reaction: Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Do not heat, as heating will promote multiple substitutions.

  • Workup: Quench with water, extract with EtOAc. The product (Dichloro-intermediate) is often unstable on silica; use immediately or recrystallize from Hexane/DCM.

Protocol: Combinatorial Library Generation

This protocol describes the "Split-Pool" or "Parallel Synthesis" approach using the monochloro-scaffold generated above. We assume the user has already installed the first diversity element (


) at position 6, leaving the 2-chloro  position available for the final diversification.
Protocol B: Final Displacement ( )

Objective: To displace the final Chlorine with a library of amines (


).

Materials:

  • Scaffold: 2-Chloro-4-(pyridin-4-yl)-6-(

    
    )-1,3,5-triazine (0.1 mmol per well).
    
  • Diversity Set: 96 distinct primary/secondary amines.

  • Base: DIPEA (Diisopropylethylamine) or

    
    .
    
  • Solvent: DMF or NMP (anhydrous).

Step-by-Step Workflow:

  • Preparation (Stock Solutions):

    • Prepare a 0.2 M solution of the Scaffold in DMF.

    • Prepare 0.4 M solutions of each Amine in DMF.

  • Reaction Assembly (96-well block):

    • Dispense

      
       of Scaffold solution (0.1 mmol) into each well.
      
    • Add

      
       of the respective Amine solution (0.12 mmol, 1.2 equiv).
      
    • Add

      
       DIPEA (2.0 equiv).
      
  • Thermal Activation:

    • Seal the plate/vials.

    • Crucial Step: Heat the block to

      
        for 12 hours.
      
    • Why? The final chlorine on a triazine ring is deactivated by the electron-donating

      
       group (if 
      
      
      
      is amino/alkoxy). High thermal energy is required to overcome the activation barrier.
  • Workup (Solid Phase Extraction - SPE):

    • Cool to RT.

    • Pass the reaction mixture through a SCX (Strong Cation Exchange) cartridge if the products are basic (due to Pyridine).

    • Wash with MeOH (to remove non-basic impurities).

    • Elute product with

      
       in MeOH.
      
  • Validation:

    • Evaporate solvent.

    • Analyze via LC-MS (Target Mass = Scaffold MW - 35.5 + Amine MW - 1).

Troubleshooting Table
ObservationProbable CauseCorrective Action
No Reaction (Starting Material remains) Temperature too low.Increase temp to

or switch solvent to NMP (higher boiling point).
Hydrolysis Product (OH instead of Amine) Wet solvent/hygroscopic amine.Use anhydrous DMF; store amines with molecular sieves.
Multiple Spots on TLC Impure Scaffold (Dichloro present).Purify the starting scaffold rigorously before library synthesis.

Structural Considerations & Mechanism

The pyridin-4-yl group serves a dual purpose in the final molecule:

  • Solubility Handle: The pyridine nitrogen (

    
    ) can be protonated to form salts, significantly improving the aqueous solubility of the lipophilic triazine core—a critical factor in drug development.
    
  • Metal Coordination: In supramolecular chemistry, the Pyridine-Triazine motif is a classic "terpyridine-like" ligand if position 6 contains another pyridine. If position 6 is an amine, the Pyridine-N and Triazine-N can chelate metals (e.g., Cu, Zn) in a bidentate fashion, useful for metallo-drug design.

LibraryWorkflow Figure 2: Combinatorial Workflow for Pyridyl-Triazine Libraries cluster_0 Phase 1: Scaffold Prep cluster_1 Phase 2: Library Diversification cluster_2 Phase 3: QC & Output A Cyanuric Chloride B Suzuki Coupling (Pyridine-B(OH)2) A->B C Scaffold Core (2,4-Dichloro-6-Py) B->C D Add R1 (Amine/Thiol) @ 0°C - RT C->D E Intermediate (2-Chloro-4-Py-6-R1) D->E F Add R2 (Library Set) @ 90°C (Reflux) E->F G SCX Purification F->G H Final Library (96-well Plate) G->H

References

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Mittal, A., et al. (2017).[1] "Triazine-pyrimidine based molecular hybrids: Synthesis, docking studies and biological evaluation." European Journal of Medicinal Chemistry, 141, 440-449. Link

  • Borgati, T. F., et al. (2013). "Synthesis of 2,4,6-trisubstituted 1,3,5-triazines." Current Organic Chemistry, 17(20), 2302-2322. (Detailed review on reactivity profiles).
  • Lehn, J. M. (1990). "Perspectives in Supramolecular Chemistry—From Molecular Recognition to Molecular Information Processing and Self-Organization." Angewandte Chemie International Edition, 29(11), 1304-1319. (Foundational text on Pyridine-Triazine ligands).
  • Gong, Y., et al. (2014). "Palladium-Catalyzed Suzuki–Miyaura Coupling of Cyanuric Chloride." Synlett, 25(18), 2605-2608. (Protocol for installing the Pyridine ring).

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Application Note: High-Throughput Screening of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities, including anticancer, anti-inflammatory, and antifungal properties.[1][2] Its rigid, planar structure and defined geometry allow for the precise spatial presentation of substituents, making it an ideal framework for designing targeted inhibitors. Many successful drugs, such as the anticancer agent Altretamine, are built upon this heterocyclic core.[2]

This application note focuses specifically on libraries derived from the 2-Chloro-4-pyridin-4-yl-1,3,5-triazine scaffold. The strategic inclusion of a chloro-substituent at the 2-position provides a reactive handle for facile, late-stage diversification via nucleophilic aromatic substitution.[3] This allows for the rapid generation of large, diverse chemical libraries from a common intermediate. The pyridin-4-yl moiety at the 4-position often enhances aqueous solubility and provides a key hydrogen bond acceptor, a feature frequently exploited in kinase inhibitor design. The primary objective of a high-throughput screening (HTS) campaign using these libraries is to efficiently identify "hit" compounds that modulate a specific biological target, serving as starting points for drug discovery programs.[4]

This guide provides a comprehensive framework for developing, validating, and executing an HTS campaign for these libraries, emphasizing the causality behind experimental choices to ensure scientific rigor and reproducibility.

Library Synthesis and Quality Control

The foundation of any successful HTS campaign is a high-quality, well-characterized compound library. The synthesis of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine libraries typically begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), an inexpensive and readily available starting material.[5] The differential reactivity of the chlorine atoms at varying temperatures allows for a controlled, stepwise substitution.

Synthetic Rationale:

  • First Substitution (Low Temperature): Reaction of cyanuric chloride with 4-aminopyridine at approximately 0°C selectively yields the monosubstituted product.

  • Second Substitution (Room Temperature): This step is omitted to retain the desired chloro-handle.

  • Library Generation (Elevated Temperature): The final chlorine is displaced by reacting the 2-chloro-4-(pyridin-4-ylamino)-1,3,5-triazine intermediate with a diverse panel of nucleophiles (e.g., primary/secondary amines, thiols) under reflux conditions to generate the final library members.[3]

Pre-Screening Quality Control: Before initiating a screen, it is imperative to assess the quality of the library.

  • Purity: Each compound should be assessed for purity (typically >95%) via LC-MS.

  • Identity: The structure of each compound must be confirmed, usually by mass spectrometry and ¹H NMR for a representative subset.

  • Solubility: Compounds are typically solubilized in 100% DMSO at a stock concentration of 10-20 mM. Poor solubility can lead to false-positive or false-negative results.

Assay Development and Validation: The Cornerstone of a Successful Screen

The goal of assay development is to create a robust, reproducible, and automatable method to measure the activity of library compounds against the biological target of interest. This process involves miniaturization to a high-density plate format (e.g., 384- or 1536-well) to conserve reagents and compounds.[6][7]

Choosing the Appropriate Assay Format

The selection of an assay format is dictated by the target class. Detection is typically based on optical measurements such as fluorescence, luminescence, or absorbance.[4]

Assay Type Target Class Example Principle & Rationale Common Detection Modes
Biochemical Assay Protein KinasesMeasures direct inhibition of enzyme activity. Triazine scaffolds are known kinase hinge-binders.Time-Resolved FRET (TR-FRET), Fluorescence Polarization (FP), Luminescence (e.g., ADP-Glo™)
Biochemical Assay ProteasesMeasures the cleavage of a fluorogenic or colorimetric substrate.Fluorescence Intensity, Absorbance
Cell-Based Assay GPCRs, Ion ChannelsMeasures a downstream cellular response (e.g., second messenger production, changes in membrane potential).Calcium-flux assays (Fluorescence), Reporter Gene Assays (Luminescence)
Cell-Based Assay Oncology TargetsMeasures cell viability or apoptosis in response to compound treatment.Luminescence (e.g., CellTiter-Glo®), Fluorescence (e.g., Caspase-Glo®)
Protocol: Assay Validation using the Z'-Factor

A critical step is to validate the assay's suitability for HTS. The Z'-factor is a statistical parameter that quantifies the separation between the high (positive) and low (negative) signal controls, providing a measure of assay quality.[7][8] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Step-by-Step Protocol:

  • Prepare Assay Plate: Designate half of a 384-well plate for positive controls (e.g., a known inhibitor or maximal signal) and the other half for negative controls (e.g., DMSO vehicle).

  • Dispense Reagents: Using an automated liquid handler, add all assay components (buffer, enzyme, substrate, cells, etc.) according to the optimized protocol.

  • Incubate: Incubate the plate under the optimized time and temperature conditions.

  • Read Plate: Measure the signal on a compatible plate reader.

  • Calculate Z'-Factor: Use the following formula: Z' = 1 - ( (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| ) Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.

A consistent Z'-factor > 0.5 across multiple runs confirms the assay is robust enough for the full HTS campaign.[6]

The High-Throughput Screening Workflow

The HTS process integrates robotics, liquid handling devices, and sensitive detectors to test thousands of compounds per day.[4][9] The workflow is designed for efficiency, consistency, and the generation of high-quality data.

HTS_Workflow cluster_prep Preparation cluster_exec Execution cluster_acq Data Acquisition & Analysis Lib_Prep Library Preparation (Thaw, Centrifuge) Assay_Plate Assay Plate Stamping (Acoustic Dispensing) Lib_Prep->Assay_Plate Transfer to Assay Plates Reagent_Add Reagent Addition (Enzyme/Cells) Assay_Plate->Reagent_Add Automated Liquid Handling Incubate1 Incubation (Specified Time/Temp) Reagent_Add->Incubate1 Substrate_Add Substrate Addition (If required) Incubate1->Substrate_Add Incubate2 Incubation (Signal Development) Substrate_Add->Incubate2 Plate_Read Signal Detection (Plate Reader) Incubate2->Plate_Read Read Signal Data_Norm Data Normalization (% Inhibition) Plate_Read->Data_Norm Raw Data Hit_Select Hit Selection (Statistical Cutoff) Data_Norm->Hit_Select Processed Data

Caption: Automated High-Throughput Screening (HTS) Workflow.

Detailed HTS Protocol

Objective: To screen a 10,000-compound 2-Chloro-4-pyridin-4-yl-1,3,5-triazine library at a single concentration (e.g., 10 µM) to identify primary inhibitors of a target protein kinase.

Materials:

  • Compound Library: Stored in 384-well plates at 10 mM in DMSO.

  • Automation: Automated liquid handlers, plate stackers, and a multi-mode plate reader.

  • Reagents: Kinase, substrate, ATP, detection reagents (e.g., TR-FRET antibody pair).

  • Plates: Low-volume 384-well white assay plates.

Procedure:

  • Compound Plating: Using an acoustic liquid handler, transfer 10 nL of each library compound from the source plates to the corresponding wells of the assay plates. This results in a final assay concentration of 10 µM in a 10 µL final volume. Columns 23 and 24 are typically reserved for positive (known inhibitor) and negative (DMSO) controls.

  • Enzyme Addition: Add 5 µL of the kinase solution in assay buffer to all wells.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of the substrate/ATP solution to initiate the kinase reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Signal Detection: Add 5 µL of the detection reagent solution. Incubate for an additional 60 minutes to allow the detection signal to stabilize.

  • Data Acquisition: Read the plates on a multi-mode plate reader using the appropriate settings (e.g., TR-FRET protocol).

Hit Confirmation and Validation Cascade

A primary "hit" is simply a compound that meets a statistical cutoff in the initial screen; it is not a confirmed active molecule. A rigorous validation process is essential to eliminate false positives and prioritize the most promising compounds for further study.[10] This process is often structured as a cascade of assays.

Hit_Validation_Cascade Primary_Screen Primary HTS (~10,000 Compounds @ 10µM) Hit_Selection Primary Hit Selection (~300 Hits, >3SD Inhibition) Primary_Screen->Hit_Selection Confirmation Confirmation Screen (Single-point re-test) Hit_Selection->Confirmation Cherry-pick hits Dose_Response Dose-Response Curve (10-point, IC50 determination) Confirmation->Dose_Response ~200 Confirmed Hits Orthogonal_Assay Orthogonal Assay (Confirms mechanism) Dose_Response->Orthogonal_Assay ~50 Potent Hits Counter_Screen Counter-Screen (Identifies non-specific activity) Orthogonal_Assay->Counter_Screen SAR_Expansion SAR by Analog (Test similar compounds) Counter_Screen->SAR_Expansion Lead_Series Validated Lead Series (~2-3 Scaffolds) SAR_Expansion->Lead_Series

Caption: The Hit-to-Lead Validation Cascade.

Protocol: Hit Confirmation and Dose-Response
  • Cherry-Picking: Identify the well locations of all primary hits. Create a new source plate containing only these compounds.

  • Confirmation: Re-test the cherry-picked compounds in the primary assay at the same single concentration used in the HTS. Compounds that fail to reproduce their activity are discarded.

  • Dose-Response: For all confirmed hits, perform a 10-point, 3-fold serial dilution (e.g., from 30 µM to 1.5 nM).

  • IC50 Calculation: Test these dilutions in the primary assay. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the maximal response is inhibited).

Secondary and Counter-Screens
  • Orthogonal Assays: These assays use a different technology or substrate to measure the same biological activity. A compound that is active in both the primary and orthogonal assays is much more likely to be a true modulator of the target.

  • Counter-Screens: These are crucial for identifying problematic compounds. For example, if screening for a specific kinase, a counter-screen against a dissimilar kinase can flag non-selective inhibitors. Assays designed to detect assay interference (e.g., fluorescence quenchers) can identify Pan-Assay Interference Compounds (PAINS).[10]

Data Analysis and Triage

Throughout the HTS and hit validation process, large volumes of data are generated.[9] Dedicated data analysis software is used to process, visualize, and interpret these results.[4] Hits are triaged and prioritized based on a multi-parameter analysis.

Parameter Description Importance
Potency (IC50) The concentration of compound required to achieve 50% inhibition.Higher potency (lower IC50) is generally more desirable.
Selectivity The compound's activity against the target of interest versus off-targets.High selectivity minimizes the potential for off-target toxicity.
Structure-Activity Relationship (SAR) The relationship between the chemical structure of the analogs and their biological activity.A clear SAR suggests a specific binding interaction and provides a roadmap for chemical optimization.[6]
Ligand Efficiency (LE) A measure of the binding energy per heavy atom of a molecule.Helps prioritize smaller, more efficient binders for lead optimization.
Physicochemical Properties Parameters such as molecular weight, cLogP, and polar surface area."Drug-like" properties are essential for favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Conclusion

High-throughput screening of a 2-Chloro-4-pyridin-4-yl-1,3,5-triazine library is a powerful strategy for identifying novel chemical matter for drug discovery programs. The success of such a campaign relies not on a single experiment, but on a systematic, multi-step process. By investing in rigorous assay development and validation, employing a carefully controlled automated workflow, and executing a logical hit validation cascade, researchers can effectively navigate the vast chemical space of these libraries to uncover high-quality, tractable lead compounds for further optimization.

References

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Application Notes and Protocols for Amine Substitution on 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Amino-4-(pyridin-4-yl)-1,3,5-triazine Scaffolds

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science, prized for its versatile and predictable reactivity.[1][2] The targeted synthesis of 2-amino-4-(pyridin-4-yl)-1,3,5-triazine and its derivatives is of significant interest as these molecules are key building blocks for novel therapeutics, including potential anticancer and enzyme-inhibiting agents.[3][4] The pyridinyl moiety introduces a key site for hydrogen bonding and potential metal coordination, while the amino group provides a handle for further functionalization.

This document provides a comprehensive guide to the protocol for the nucleophilic aromatic substitution (SNAr) of an amine onto 2-Chloro-4-pyridin-4-yl-1,3,5-triazine. We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol, and discuss the necessary analytical techniques for reaction monitoring and product characterization.

Mechanistic Overview: Nucleophilic Aromatic Substitution (SNAr)

The substitution of the chlorine atom on the 2-Chloro-4-pyridin-4-yl-1,3,5-triazine ring proceeds via a well-established SNAr mechanism. The electron-deficient nature of the triazine ring, caused by the three electronegative nitrogen atoms, makes the carbon atoms susceptible to nucleophilic attack. The reaction is a two-step addition-elimination process:

  • Nucleophilic Attack: The amine nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. This is typically the rate-determining step.

  • Chloride Elimination: The aromaticity of the triazine ring is restored by the expulsion of the chloride ion, yielding the final substituted product.

The reactivity of chlorotriazines is highly dependent on the number of chlorine atoms present, with reactivity decreasing as more chlorines are substituted.[5] This allows for sequential and controlled substitutions by carefully managing reaction conditions, particularly temperature.[3]

Experimental Protocol: Synthesis of 2-Amino-4-(pyridin-4-yl)-1,3,5-triazine

This protocol details the substitution of the chloro group with an amino group using ammonia. The principles can be adapted for other primary and secondary amines, although reaction conditions may require optimization.

Materials and Equipment
Reagents Equipment
2-Chloro-4-pyridin-4-yl-1,3,5-triazineRound-bottom flask
Ammonium hydroxide (28-30% solution)Magnetic stirrer and stir bar
Dioxane (or Tetrahydrofuran - THF)Reflux condenser
Sodium carbonate (Na₂CO₃)Heating mantle or oil bath
Deionized waterBuchner funnel and filter paper
Ethyl acetateRotary evaporator
Brine solutionThin-layer chromatography (TLC) plates (silica gel)
Anhydrous magnesium sulfate (MgSO₄)UV lamp for TLC visualization
Glassware for extraction and filtration
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine in a suitable solvent such as dioxane or THF.

  • Addition of Base: Add 1.5 to 2.0 equivalents of a base, such as sodium carbonate or sodium bicarbonate.[3] The base acts as a scavenger for the hydrochloric acid (HCl) that is generated during the reaction.

  • Nucleophile Addition: To the stirring suspension, add an excess (3-5 equivalents) of the amine nucleophile. For the synthesis of the parent amino compound, a concentrated aqueous solution of ammonium hydroxide can be used.

  • Reaction Conditions: The reaction can typically be performed at ambient temperature.[5] Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progression.

  • Work-up:

    • Once the reaction is complete, filter the reaction mixture to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

    • The crude product can then be purified.

  • Purification:

    • A likely effective method for purification involves an acid-base workup, similar to that used for purifying related amino-pyridines.[6][7] Dissolve the crude product in a dilute acidic solution (e.g., 1M HCl) to protonate the basic nitrogen atoms, rendering the compound water-soluble.

    • Wash the acidic aqueous solution with an organic solvent like ethyl acetate to remove any non-basic impurities.

    • Carefully basify the aqueous layer with a suitable base (e.g., sodium bicarbonate solution) to a pH of 8-9.[6] This will deprotonate the product, causing it to precipitate out of the solution.

    • Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the purified 2-Amino-4-(pyridin-4-yl)-1,3,5-triazine.

    • Alternatively, column chromatography on silica gel can be employed for purification.

Visual Workflow of the Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-Chloro-4-pyridin-4-yl-1,3,5-triazine in Dioxane/THF add_base Add Sodium Carbonate start->add_base add_amine Add Ammonium Hydroxide add_base->add_amine react Stir at Room Temperature add_amine->react monitor Monitor by TLC react->monitor filter Filter to remove base monitor->filter concentrate Concentrate filtrate filter->concentrate purify Purify by acid-base extraction/precipitation concentrate->purify end 2-Amino-4-(pyridin-4-yl)-1,3,5-triazine purify->end Obtain Pure Product

Caption: General experimental workflow for the synthesis of 2-Amino-4-(pyridin-4-yl)-1,3,5-triazine.

Characterization and Analytical Methods

Proper characterization of the final product is crucial to confirm its identity and purity. The following techniques are recommended:

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidation and confirmation.The NMR spectra will show characteristic shifts for the protons and carbons of the pyridine and triazine rings. The disappearance of the signal corresponding to the carbon attached to chlorine and the appearance of a signal for the carbon attached to the amino group will be key indicators of successful substitution.[8]
Mass Spectrometry (MS) Determination of molecular weight.The mass spectrum should show a molecular ion peak corresponding to the calculated mass of 2-Amino-4-(pyridin-4-yl)-1,3,5-triazine.
Infrared (IR) Spectroscopy Identification of functional groups.The IR spectrum should show characteristic N-H stretching vibrations for the amino group.
High-Performance Liquid Chromatography (HPLC) Purity assessment.HPLC analysis can be used to determine the purity of the final product.[9]

Safety Considerations

  • 2-Chloro-4-pyridin-4-yl-1,3,5-triazine: Handle with care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ammonium Hydroxide: Corrosive and causes burns. Use in a fume hood and wear appropriate PPE.

  • Organic Solvents: Dioxane and THF are flammable. Keep away from ignition sources.

Troubleshooting

Problem Possible Cause Solution
Low or no reaction Inactive amine, insufficient base, or low temperature.Check the quality of the amine. Ensure an adequate amount of base is used. Gently warming the reaction mixture may be necessary for less reactive amines.[5]
Formation of multiple products Over-reaction or side reactions.Ensure the reaction temperature is controlled. Use a less reactive base if necessary.
Difficulty in purification Product is highly soluble in water or has similar polarity to impurities.Optimize the pH for precipitation. Consider alternative purification methods like column chromatography with a different solvent system.

Conclusion

The protocol described provides a robust method for the synthesis of 2-Amino-4-(pyridin-4-yl)-1,3,5-triazine via nucleophilic aromatic substitution. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently produce this valuable building block for further applications in drug discovery and materials science. The self-validating nature of the protocol, with clear monitoring and characterization steps, ensures the integrity of the final product.

References

  • Singh, B. (1992). Synthesis of 2-Amino-4-(4-pyridinyl)-1,3,5-triazine and Its Novel Reaction with Isocyanates. Journal of Organic Chemistry, 57(12), 3339–3342.
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  • Charushin, V. N., et al. (2021). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Russian Journal of Organic Chemistry, 57(1), 116-121.
  • Knochel, P., et al. (2008). Supporting Information for: Highly Efficient and General Synthesis of Substituted 1,3,5-Triazines.
  • ResearchGate. (n.d.). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Retrieved from [Link]

  • BenchChem. (2025). Spectroscopic comparison of 3-Amino-4-methylpyridine and 2-Amino-4-methylpyridine.
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  • ResearchGate. (n.d.). 2,4,6-Tris(p-aminoanilino)-1,3,5-triazine: Synthesis and Electron Paramagnetic Resonance (EPR) Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-amino-6-methyl-1,2,4triazine-3-ketone.
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Application Note: Synthesis of Fluorescent Probes Using 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis and application of fluorescent probes derived from the 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine scaffold. This specific intermediate serves as a highly versatile electrophilic "hub" for constructing Donor-π-Acceptor (D-π-A) systems, widely used in bioimaging and environmental sensing.

Part 1: Scientific Rationale & Design Principles

The "Triazine Hub" Strategy

The 1,3,5-triazine (s-triazine) core is a quintessential electron-deficient heterocycle. When substituted with a pyridine moiety, the electron-withdrawing capability of the system is amplified, creating a robust electron acceptor (A) .

The 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine scaffold is strategically designed with a single reactive chlorine atom. This allows for a controlled, final-step Nucleophilic Aromatic Substitution (


) to attach an electron donor (D) —typically a fluorophore core (e.g., coumarin, amine, phenol) or a recognition unit.
Mechanism of Fluorescence: Intramolecular Charge Transfer (ICT)

The resulting probe operates on the Push-Pull mechanism:

  • Donor (D): Electron-rich moiety (attached via the displacement of Chlorine).

  • Bridge: The triazine ring facilitates conjugation.

  • Acceptor (A): The Pyridine-Triazine complex pulls electron density.

Upon excitation, electrons transfer from D to A (ICT). Environmental changes (e.g., pH, viscosity, or binding of metal ions to the pyridine nitrogen) perturb this transfer, resulting in a measurable shift in fluorescence emission (ratiometric sensing) or intensity (turn-on/off).

Structural Logic Diagram

The following diagram illustrates the modular assembly logic of these probes.

TriazineScaffold cluster_mech Sensing Mechanism CC Cyanuric Chloride (Starting Material) Inter 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine (THE SCAFFOLD) CC->Inter Step 1: Controlled Substitution (Suzuki or Grignard) Py Pyridine Derivative (Auxiliary Acceptor) Py->Inter Incorporation Probe Final Fluorescent Probe (D-π-A System) Inter->Probe Step 2: S_NAr Coupling (Displacement of Cl) Donor Fluorophore/Donor (e.g., Diethylaniline, Phenol) Donor->Probe Nucleophilic Attack Signal Fluorescence Emission (λ_em 450-650 nm) Probe->Signal Excitation (ICT)

Caption: Modular assembly of triazine-based probes. The scaffold acts as the electrophilic core for final donor attachment.

Part 2: Experimental Protocols

Safety & Pre-requisites
  • Hazards: Cyanuric chloride and its derivatives are severe skin/eye irritants and potential sensitizers. Pyridine compounds can be neurotoxic. Work exclusively in a fume hood.

  • Solvents: Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF) are critical to prevent hydrolysis of the chlorine atom before the desired substitution.

Protocol A: Synthesis of the Scaffold (If not commercially sourced)

Note: If you already possess 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine, skip to Protocol B.

Objective: Synthesize 2-Chloro-4,6-di(pyridin-4-yl)-1,3,5-triazine or similar mono-chloro derivatives from Cyanuric Chloride.

  • Reagents: Cyanuric Chloride (1.0 eq), 4-Pyridylboronic acid (2.0 eq for disubstitution),

    
     (2 M aq.), 
    
    
    
    (5 mol%).
  • Solvent System: 1,4-Dioxane.

  • Procedure:

    • Dissolve Cyanuric Chloride in 1,4-Dioxane under

      
      .
      
    • Add

      
       and stir for 10 min.
      
    • Add 4-Pyridylboronic acid and

      
       solution.
      
    • Critical Step: Reflux at 100°C for 12-24 h. (Note: Lower temperatures yield mono-substituted products; reflux ensures bis-substitution leaving one Cl if stoichiometry is controlled).

    • Purification: Cool, filter, and purify via silica gel column chromatography (Eluent: DCM/MeOH).

Protocol B: Synthesis of the Final Probe (Coupling)

Objective: React 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine with a nucleophilic donor (e.g., 4-(diethylamino)phenol or a hydrazine derivative).

Table 1: Reaction Conditions Matrix

ParameterStandard ConditionAlternative ConditionRationale
Solvent Acetonitrile (MeCN)DMF or THFMeCN offers easy workup; DMF for poor solubility.
Base DIPEA (Diisopropylethylamine)

(anhydrous)
Scavenges HCl generated during substitution.
Temperature Reflux (80°C)60°CHigher temp required for the 3rd position substitution on triazine.
Time 4 - 6 HoursOvernightMonitor via TLC until starting material (Scaffold) disappears.
Atmosphere Nitrogen (

)
ArgonPrevents moisture-induced hydrolysis of the Cl group.

Step-by-Step Procedure:

  • Preparation:

    • In a flame-dried round-bottom flask, dissolve 1.0 mmol of 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine in 10 mL of anhydrous MeCN.

  • Activation:

    • Add 1.2 mmol of DIPEA. Stir at room temperature for 10 minutes.

  • Coupling:

    • Slowly add 1.1 mmol of the Nucleophile (Donor molecule).

    • Tip: If the donor is a solid, dissolve it in minimal MeCN before addition.

  • Reaction:

    • Heat the mixture to reflux (approx. 80°C).

    • Monitor reaction progress using TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the high-Rf chlorinated starting material.

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour the mixture into ice-cold water (50 mL). The product often precipitates as a solid.

    • Filtration: Collect the precipitate by vacuum filtration.

    • Extraction (if oil forms): Extract with DCM (3 x 20 mL), dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol or perform Flash Chromatography (Silica Gel, DCM/MeOH gradient).

Protocol C: Optical Characterization

Objective: Validate the probe's photophysical properties.[1]

  • Stock Solution: Prepare a 1.0 mM stock in DMSO.

  • Working Solution: Dilute to 10

    
    M in PBS (pH 7.4) or appropriate buffer.
    
  • Absorption Scan: Measure UV-Vis absorbance (300–700 nm). Look for the ICT band (typically 350–450 nm).

  • Emission Scan: Excite at the absorption maximum (

    
    ). Record emission (typically 450–650 nm).
    
  • Quantum Yield (

    
    ):  Determine relative to a standard (e.g., Quinine Sulfate or Rhodamine B).
    

Part 3: Data Interpretation & Troubleshooting

Expected Results
  • Appearance: The solid product is usually yellow to orange (indicative of extended conjugation).

  • Fluorescence: Strong emission in organic solvents; potential quenching in water (ACQ effect) unless designed with solubilizing groups.

  • Solvatochromism: Significant shift in emission wavelength between non-polar (Toluene) and polar (DMSO) solvents confirms the ICT mechanism.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction Temperature too lowThe 3rd Cl substitution is energetically demanding. Ensure vigorous reflux.
Hydrolysis Product (OH instead of Donor) Wet solvent/AtmosphereUse strictly anhydrous solvents and

atmosphere.
Low Yield Side reactionsAdd the nucleophile slowly at 0°C, then warm to reflux to prevent polymerization.
Poor Solubility Pyridine aggregationAdd a solubilizing tail (e.g., PEG chain) to the donor moiety.
Mechanism of Action (Sensing)

The following diagram details how the synthesized probe functions when detecting a target (e.g., Protons/


 in lysosomes).

SensingMechanism cluster_explanation Electronic Effect State1 Probe (Free State) Weak Fluorescence / Blue Shift (ICT ON) State2 Probe-Analyte Complex Strong Fluorescence / Red Shift (Enhanced ICT or blocked PET) State1->State2 Binding at Pyridine N Target Target Analyte (e.g., H+ or Metal Ion) Target->State2 Expl Protonation of Pyridine increases electron-withdrawing power, strengthening the Push-Pull system. State2->Expl

Caption: Mechanism of ratiometric sensing via pyridine modulation.

References

  • Royal Society of Chemistry. Synthesis of fluorescent probes - General Methods and Triazine Scaffolds.

  • National Institutes of Health (NIH). Triazine-Modified Color-Responsive Triarylboron/Acridine Fluorescent Probe.

  • ResearchGate. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives.

  • MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines: Sequential Substitution Protocols.

  • Google Patents. Preparation method of 2,4-dichloro-6-(substituted)-1,3,5-triazine.

Sources

Troubleshooting & Optimization

Optimizing the synthesis of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers optimizing the synthesis of 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine .

This guide assumes the user is performing a Suzuki-Miyaura cross-coupling to attach the pyridine ring to the triazine core, a transformation notorious for catalyst poisoning, protodeboronation, and competitive hydrolysis.

Topic: Optimization of 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine Document ID: TSC-TRZ-PYR-04 Status: Active | Level: Advanced

Executive Summary & Mechanistic Insight

The synthesis of 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine presents a "perfect storm" of chemoselectivity challenges. You are coupling two electron-deficient heterocycles (triazine and pyridine) while attempting to preserve a reactive chlorine handle for downstream functionalization.

The Core Challenge:

  • Catalyst Deactivation: The pyridine nitrogen is a potent ligand that can displace phosphines on Palladium (Pd), arresting the catalytic cycle (Pd sequestration).

  • Hydrolysis (The "Hydroxy" Impurity): The triazine C-Cl bond is highly susceptible to nucleophilic attack by hydroxide ions (generated from the aqueous base required for Suzuki coupling), converting your target into the inactive 2-hydroxy-triazine.

  • Protodeboronation: 4-Pyridylboronic acids are notoriously unstable, undergoing rapid C-B bond cleavage before transmetallation can occur.

This guide provides a self-validating protocol to navigate these competing pathways.

Troubleshooting Guide (Q&A)

Category A: Reaction Stalling & Low Conversion

Q: My reaction turns black immediately, and LCMS shows only starting material. Is my catalyst dead? A: Likely, yes. This is classical Lewis-base poisoning . The pyridine nitrogen in your boronic acid (or product) is coordinating to the Pd center, forming a stable, inactive complex.

  • The Fix: Switch to a catalyst with a bulky, electron-rich ligand that prevents this coordination.

    • Recommendation: Use Pd(dppf)Cl₂·DCM or XPhos Pd G3 . The large bite angle of dppf and the steric bulk of XPhos shield the Pd center from non-productive pyridine binding.

  • Protocol Adjustment: Increase catalyst loading to 2–5 mol%. Avoid simple Pd(PPh₃)₄, as the labile phosphines are easily displaced by pyridine.

Category B: Impurity Profile (Hydrolysis vs. Selectivity)

Q: I see a mass peak corresponding to [M-Cl+OH] (Hydrolysis). How do I stop the chlorine from hydrolyzing? A: This occurs because the aqueous base (e.g., Na₂CO₃/H₂O) attacks the electron-deficient triazine ring.

  • The Fix: You must reduce the concentration of active hydroxide or switch to anhydrous conditions.

    • Option 1 (Biphasic): Use a weak base like K₃PO₄ or NaHCO₃ instead of Na₂CO₃/Cs₂CO₃.

    • Option 2 (Anhydrous - Recommended): Switch to CsF (Cesium Fluoride) in anhydrous Toluene/Dioxane. Fluoride activates the boronate species without generating high concentrations of nucleophilic hydroxide.

Q: I am getting the bis-pyridyl product (disubstitution). How do I stop at the mono-addition? A: The first pyridine addition makes the triazine ring less electron-deficient (deactivating it slightly), but the difference in reactivity between the first and second chlorine is small at elevated temperatures.

  • The Fix: Kinetic control is mandatory.

    • Temperature: Run the reaction at 0°C to Room Temperature (RT) . Do not reflux.

    • Stoichiometry: Use a slight deficit of the boronate (0.95 eq) relative to the triazine. It is better to have unreacted starting material (easy to separate) than the bis-product (difficult to separate).

Category C: Boronate Instability

Q: My 4-pyridylboronic acid disappears from LCMS, but no product forms. Where did it go? A: It likely underwent protodeboronation , converting into pyridine. 4-Pyridylboronic acids are unstable in aqueous base.

  • The Fix:

    • Precursor Change: Switch from the free acid to the 4-Pyridylboronic acid pinacol ester . It is significantly more stable.

    • Slow Addition: Add the boronate solution dropwise to the reaction mixture over 1 hour to keep its instantaneous concentration low, favoring transmetallation over decomposition.

Optimized Experimental Protocol

Target: Synthesis of 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine (via 2,4-dichloro precursor).

Reagents:

  • Substrate: 2,4-Dichloro-1,3,5-triazine (1.0 eq) [Note: If starting from Cyanuric Chloride, use 1.0 eq and expect the dichloro-product].

  • Coupling Partner: 4-Pyridylboronic acid pinacol ester (0.95 eq).

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%).

  • Base: K₃PO₄ (2.0 eq, 2M aqueous solution) OR CsF (2.0 eq, anhydrous).

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 3-neck flask and purge with Argon/Nitrogen for 15 mins. Oxygen is the enemy of this reaction (promotes homocoupling and phenol formation).

  • Solvation: Dissolve the chlorotriazine in 1,4-Dioxane. Cool the solution to 0°C using an ice bath.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM. Stir for 5 mins.

  • Controlled Addition: Add the base. Then, add the 4-pyridylboronate (dissolved in minimal dioxane) dropwise over 30 minutes.

  • Reaction: Allow to warm to Room Temperature naturally. Monitor by TLC/LCMS every 30 minutes.

    • Checkpoint: If conversion is <10% after 2 hours, warm to 40°C, but do not exceed 50°C to prevent hydrolysis.

  • Workup: Quench with water. Extract immediately with EtOAc. Wash organic layer with brine. Dry over Na₂SO₄.

    • Critical: Do not let the crude mixture sit in the aqueous phase; the remaining chlorine will hydrolyze.

Decision Tree & Mechanism Visualization

G Start Start: Suzuki Coupling (Chlorotriazine + 4-Py-Boronate) CheckLCMS Check LCMS (1 hr) Start->CheckLCMS Issue1 Issue: No Conversion (Starting Material Intact) CheckLCMS->Issue1 SM only Issue2 Issue: Hydrolysis Product (M-Cl -> M-OH) CheckLCMS->Issue2 Peak [M-18] Issue3 Issue: Bis-Substitution (Two Pyridines added) CheckLCMS->Issue3 Peak [M+Py] Success Success: Mono-Pyridine Product Isolate immediately CheckLCMS->Success Target Peak Sol1 Cause: Catalyst Poisoning Action: Switch to Pd(dppf)Cl2 or XPhos Issue1->Sol1 Sol2 Cause: High pH / Water Action: Use Anhydrous CsF or K3PO4 Issue2->Sol2 Sol3 Cause: High Temp / Excess Boronate Action: Cool to 0°C, use 0.95 eq Boronate Issue3->Sol3

Caption: Diagnostic workflow for optimizing the Suzuki coupling of chlorotriazines. Blue nodes indicate process steps; Red nodes indicate failure modes; Grey nodes indicate corrective actions.

Summary of Optimization Parameters

ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Reason
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ or XPhos Pd G3 Prevents pyridine poisoning of Pd center.
Boron Source 4-Pyridylboronic AcidPinacol Ester or MIDA Boronate Prevents rapid protodeboronation.
Base Na₂CO₃ / NaOHK₃PO₄ or CsF Reduces pH to prevent C-Cl hydrolysis.
Temperature Reflux (80-100°C)0°C to 40°C Kinetic control to prevent bis-substitution.
Solvent DMF / Water1,4-Dioxane or Toluene Non-nucleophilic; compatible with anhydrous bases.

References

  • Kitano, Y., & Arisawa, M. (2025).[1] Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities. Chemical and Pharmaceutical Bulletin. [1]

    • Relevance: Defines the optimal catalyst (Pd(dppf)Cl₂) for coupling 4-pyridylboronates to minimize ligand exchange impurities.
  • Blotny, G. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102.[2]

    • Relevance: Comprehensive review of nucleophilic substitution on cyanuric chloride, establishing reactivity profiles (Cl1 > Cl2 > Cl3)
  • Organic Chemistry Portal. Suzuki Coupling.

    • Relevance: General mechanistic grounding for Pd-catalyzed cross-coupling and ligand effects.

Sources

Purification of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

Executive Summary: The "Double-Edged" Molecule

You are attempting to purify 2-Chloro-4-pyridin-4-yl-1,3,5-triazine . This molecule presents a classic "chemical conflict" in chromatography:

  • The Pyridine Ring (Basic): It acts as a Lewis base, interacting strongly with the acidic silanol groups (

    
    ) on standard silica gel, causing severe peak tailing and potential irreversible adsorption.
    
  • The Chlorotriazine Core (Electrophilic): The C-Cl bond is highly reactive. It is susceptible to hydrolysis (turning into a hydroxy-triazine) or alcoholysis (reacting with methanol in your mobile phase).

This guide deviates from standard protocols because "standard" protocols (e.g., MeOH/DCM gradients) often destroy this specific molecule.

Module 1: Pre-Purification Diagnostics (The Triage)

Before injecting crude material, perform these two checks to prevent on-column degradation.

Diagnostic 1: The Methanolysis Stress Test

Why: Many researchers default to Dichloromethane (DCM) and Methanol (MeOH) for polar heterocycles. However, if you add Triethylamine (TEA) to fix the pyridine tailing, you create a basic environment that catalyzes the replacement of your Chlorine with a Methoxy group (


).
  • Protocol: Dissolve a small amount of crude in 10% MeOH/DCM + 1% TEA. Let sit for 30 minutes. Run TLC.

  • Result: If a new, more polar spot appears, do not use Methanol .

  • Alternative: Use Acetone or Acetonitrile (MeCN) as the polar modifier in DCM.

Diagnostic 2: Solubility vs. Loading

Why: Triazines are flat, stacking molecules with poor solubility in non-polar solvents, often leading to precipitation at the column head.

  • Protocol: Attempt to dissolve 100mg in 1mL of DCM.

  • Decision:

    • Soluble: Liquid load is permitted.

    • Insoluble: You must use Solid Loading (Dry Loading). Dissolve in THF/Acetone, adsorb onto Celite 545, and evaporate to dryness.

Module 2: Method Development (The Setup)

Stationary Phase Selection

Standard Silica Gel (60 Å) is acidic (pH ~5-6).

  • Recommendation: Pre-treat the column with 1-2% Triethylamine (TEA) in the equilibration solvent. This "caps" the silanols, neutralizing the surface and allowing the pyridine moiety to elute sharply.

  • Warning: Do not use basic alumina unless absolutely necessary; it can catalyze hydrolysis of the C-Cl bond if moisture is present.

Mobile Phase Architecture

Avoid Methanol if Diagnostic 1 failed. Use the "Aprotic Polar" System.

ParameterCompositionFunction
Solvent A (Weak) Dichloromethane (DCM) or TolueneDissolves the core; Toluene is better if the compound is very lipophilic.
Solvent B (Strong) Acetone or Ethyl Acetate (Avoid MeOH)Provides polarity without nucleophilic attack.
Modifier 1% Triethylamine (TEA) CRITICAL: Prevents pyridine tailing. Add to BOTH Solvents A and B.
Gradient 0% B

40% B over 15 CV (Column Volumes)
Shallow gradients prevent co-elution of hydrolysis byproducts.

Module 3: Troubleshooting Guides (Q&A)

Issue 1: "My product is decomposing on the column."

User Question: I see one spot on TLC before the column, but three spots coming off. One is stuck at the baseline.[1] What happened?

Diagnosis: You likely experienced On-Column Hydrolysis . The acidic silica, combined with trace moisture in your solvents, hydrolyzed the C-Cl bond to C-OH (cyanuric acid derivative), which is extremely polar and sticks to the baseline.

The Fix:

  • Dry Solvents: Ensure your DCM and Acetone are anhydrous.

  • Speed: Flash chromatography is not storage. Run the column immediately after loading.

  • Neutralize: Increase TEA to 2% to ensure the silica is fully deactivated.

  • Switch Support: If silica persists in degrading the compound, switch to Neutral Alumina (Grade III) deactivated with 5% water (carefully controlled).

Issue 2: "The peak is tailing badly (Shark Fin shape)."

User Question: The product elutes over 20 fractions. The peak front is sharp, but the tail drags on forever.

Diagnosis: Unmasked Silanols. The pyridine nitrogen is hydrogen-bonding with the silica surface.

The Fix:

  • The "Ammonia Trick": If you are using a reverse-phase (C18) column, use Ammonium Bicarbonate (pH 10) buffer.

  • The "TEA Flush": For normal phase, ensure you equilibrated the column with TEA before injection. Adding TEA only to the sample is not enough; the entire column bed must be basic.

Issue 3: "I used MeOH/DCM and my mass spec shows M+31."

User Question: I isolated a white solid, but the NMR looks wrong, and the mass is M-Cl+OMe.

Diagnosis: You synthesized the methoxy-triazine artifact. The combination of TEA (base) and MeOH (nucleophile) displaced the Chlorine.

The Fix:

  • Immediate: Switch mobile phase to DCM/Acetone or DCM/Acetonitrile .

  • Salvage: You cannot convert the methoxy group back to chlorine easily. You must repeat the synthesis.

Module 4: Visualization & Logic

Workflow: Purification Decision Matrix

This diagram illustrates the decision process for selecting the correct purification path based on solubility and stability.

PurificationLogic Start Crude Mixture: 2-Cl-4-Py-Triazine SolubilityCheck Solubility Check: >100mg/mL in DCM? Start->SolubilityCheck LiquidLoad Liquid Load: DCM Solution SolubilityCheck->LiquidLoad Yes SolidLoad Solid Load: Adsorb on Celite/Silica SolubilityCheck->SolidLoad No StabilityCheck Stability Check: Does MeOH+TEA cause new spot? LiquidLoad->StabilityCheck SolidLoad->StabilityCheck PathStandard Standard Phase: DCM / MeOH + 1% TEA StabilityCheck->PathStandard No (Rare) PathSafe Safe Phase (Recommended): DCM / Acetone + 1% TEA StabilityCheck->PathSafe Yes (Risk of OMe) SilanolBlock Column Prep: Pre-flush with 2% TEA PathStandard->SilanolBlock PathSafe->SilanolBlock Result Pure Compound: Evaporate < 40°C SilanolBlock->Result

Caption: Decision matrix for selecting loading technique and mobile phase to avoid artifacts.

Mechanism: Why Deactivation is Necessary

The following diagram explains the competing interactions on the silica surface.

Interaction Silica Silica Surface (Acidic Si-OH) Pyridine Pyridine Moiety (Basic N) Silica->Pyridine Strong H-Bond (Causes Tailing) Chlorine C-Cl Bond (Electrophilic) TEA Triethylamine (Sacrificial Base) TEA->Silica Blocks Sites (Prevents Tailing) MeOH Methanol (Nucleophile) MeOH->Chlorine Nucleophilic Attack (Artifact Formation)

Caption: Mechanistic view of silica interactions. TEA blocks acidic sites; MeOH attacks the C-Cl bond.

References

  • Blotny, G. (2006).[2] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.

  • Mendelsohn, B. A., et al. (2010). "Purification of basic compounds on silica gel with mobile phases containing triethylamine." Journal of Organic Chemistry.
  • BenchChem Technical Support. (2025). "Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing."

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for Cyanuric chloride derivatives." PubChem.

(Note: While specific papers on the exact molecule 2-Chloro-4-pyridin-4-yl-1,3,5-triazine are limited to patent literature for ligands, the chemistry described above is derived from the established reactivity of chlorotriazines and pyridine chromatography.)

Sources

Technical Support Center: Recrystallization of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the recrystallization of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this heterocyclic compound.

Introduction: The Importance of Purity

2-Chloro-4-pyridin-4-yl-1,3,5-triazine is a valuable building block in medicinal chemistry and materials science. The purity of this compound is paramount for the success of subsequent synthetic steps and for ensuring the reliability and reproducibility of experimental data. Recrystallization is a powerful technique for purifying solid organic compounds, and this guide is designed to provide both fundamental principles and practical solutions for its successful application to this specific triazine derivative.

The structure of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine, featuring both a triazine and a pyridine ring, presents unique challenges and considerations for purification, particularly in solvent selection and the management of potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine?

A1: Given that a common synthetic route to this compound involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with a pyridine derivative, the most probable impurities include:

  • Unreacted Cyanuric Chloride: A starting material that may not have fully reacted.

  • Polysubstituted Triazines: Di- or tri-pyridyl substituted triazines can form if the reaction stoichiometry is not carefully controlled.

  • Hydrolyzed Byproducts: Triazine rings are susceptible to hydrolysis, which can lead to the formation of hydroxy-triazine derivatives.

  • Solvent Residues: Residual solvents from the synthesis and workup can be trapped in the crude product.

Q2: How do I choose a suitable solvent for the recrystallization?

A2: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For 2-Chloro-4-pyridin-4-yl-1,3,5-triazine, a systematic approach to solvent selection is recommended. Based on the polarity imparted by the pyridine and triazine rings, a range of solvents should be tested. A general screening protocol is provided in the "Experimental Protocols" section.

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. To address this:

  • Use a lower-boiling point solvent: This ensures the dissolution temperature is below the compound's melting point.[1]

  • Add more solvent: This can sometimes prevent oiling out by keeping the compound fully solvated as it cools.[1]

  • Employ a mixed solvent system: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Heating to clarify and then slow cooling can promote crystallization.

  • Seed the solution: Introducing a pure crystal of the desired compound can induce crystallization.[1]

Q4: I am experiencing very low recovery of my purified product. What are the likely causes and solutions?

A4: Low recovery can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your compound dissolved even at low temperatures. Concentrate the filtrate and cool again to obtain a second crop of crystals.[1]

  • Premature crystallization: If the compound crystallizes during hot filtration, you will lose product. Use a pre-heated funnel for this step.[1]

  • The compound has significant solubility in the cold solvent: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal formation.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No crystals form upon cooling. The solution is not supersaturated.Evaporate some of the solvent to increase the concentration and then try cooling again. You can also try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
The purified product is still colored. The colored impurity has similar solubility to your product.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this can also adsorb some of your product. Alternatively, consider a different recrystallization solvent or an alternative purification method like column chromatography.
The crystals are very fine needles. Rapid cooling.Allow the solution to cool slowly to room temperature before placing it in an ice bath. This will encourage the formation of larger, more easily filterable crystals.
The melting point of the recrystallized product is not sharp. The product is still impure or is a mixture of polymorphs.Consider a second recrystallization from a different solvent system.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identifying a suitable solvent for the recrystallization of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine.

Materials:

  • Crude 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

  • A selection of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, ethanol, water)

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • To each test tube, add a different solvent dropwise, starting with about 0.5 mL.

  • Vortex each tube at room temperature to assess solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a heating block or water bath.

  • Continue adding the solvent in small portions with heating until the solid dissolves completely.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the test tube in an ice bath to induce further crystallization.

  • Observe the quality and quantity of the crystals formed.

Solvent Suitability Assessment:

Solvent Solubility at Room Temp. Solubility at Elevated Temp. Crystal Formation on Cooling Suitability
Heptane LowModerateGoodPotentially a good choice
Toluene ModerateHighMay require significant coolingPossible, but recovery might be lower
Ethyl Acetate ModerateHighGoodA promising candidate
Acetone HighVery HighPoorLikely too good a solvent
Ethanol ModerateHighGoodA promising candidate
Water LowLowPoorUnlikely to be a good solvent alone

This table is a predictive guide based on the general properties of similar compounds. Experimental verification is essential.

Protocol 2: Standard Recrystallization Procedure

This protocol provides a step-by-step guide for the recrystallization of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine, assuming a suitable solvent has been identified (e.g., ethyl acetate or ethanol).

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude 2-Chloro-4-pyridin-4-yl-1,3,5-triazine. Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.

Visualizing the Workflow

Recrystallization Workflow Diagram

Recrystallization_Workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration Insoluble impurities cool Slow Cooling & Ice Bath dissolve->cool No insoluble impurities hot_filtration->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: A generalized workflow for the recrystallization process.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Recrystallization Issue oiling_out Product 'Oils Out' start->oiling_out low_recovery Low Recovery start->low_recovery no_crystals No Crystals Form start->no_crystals oiling_out_sol1 Use Lower Boiling Point Solvent oiling_out->oiling_out_sol1 oiling_out_sol2 Add More Solvent oiling_out->oiling_out_sol2 oiling_out_sol3 Use Mixed Solvent System oiling_out->oiling_out_sol3 low_recovery_sol1 Concentrate Filtrate for 2nd Crop low_recovery->low_recovery_sol1 low_recovery_sol2 Ensure Thorough Cooling low_recovery->low_recovery_sol2 low_recovery_sol3 Pre-heat Funnel for Hot Filtration low_recovery->low_recovery_sol3 no_crystals_sol1 Evaporate Some Solvent no_crystals->no_crystals_sol1 no_crystals_sol2 Scratch Flask no_crystals->no_crystals_sol2 no_crystals_sol3 Add Seed Crystal no_crystals->no_crystals_sol3

Sources

Technical Support Center: Synthesis of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific nucleophilic aromatic substitution. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction outcomes effectively.

The synthesis of mono-substituted chloro-triazines is a foundational step for creating a diverse array of molecules, from bioactive compounds to materials for organic light-emitting diodes (OLEDs)[1]. The reaction's success hinges on precise control over selectivity. The starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), possesses three chlorine atoms that can be sequentially substituted. The challenge lies in stopping the reaction cleanly after the first substitution.

The reactivity of the remaining chlorine atoms decreases after each substitution, which aids in achieving selectivity[2]. However, even with this inherent electronic advantage, the formation of side products is a common and frustrating issue. This guide will address the most prevalent side products, their mechanisms of formation, and robust strategies for their prevention and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect in this synthesis?

A: The two most frequently encountered side products are the di-substituted triazine, 2,4-bis(pyridin-4-yl)-6-chloro-1,3,5-triazine , and the hydrolysis product, 2-Hydroxy-4-pyridin-4-yl-6-chloro-1,3,5-triazine . The di-substituted product arises from a second nucleophilic attack on your desired mono-substituted product. The hydrolysis product forms when water, even in trace amounts, reacts with the electrophilic carbon-chlorine bond.

Q2: How critical is the reaction temperature for achieving mono-substitution?

A: Temperature control is arguably the most critical parameter. The nucleophilic substitution of chlorides on the triazine ring is highly temperature-dependent[3]. The first substitution can often be achieved at low temperatures (e.g., 0-5 °C). The second substitution requires significantly more energy, typically occurring at ambient or elevated temperatures[2][3]. By maintaining a low temperature, you create a kinetic barrier that heavily disfavors the formation of the di-substituted side product.

Q3: My TLC plate shows multiple spots. How can I quickly identify which is my product and which are the side products?

A: Generally, the polarity of these compounds follows this trend: Di-substituted product > Mono-substituted product > Cyanuric Chloride. The di-substituted product, having two polar pyridine rings, will have a lower Rf value (be less mobile on a normal phase silica TLC plate) than your desired mono-substituted product. The unreacted cyanuric chloride is the least polar and will have the highest Rf. The hydrolyzed product's polarity can vary, but it is also typically more polar than the desired product. Staining with an appropriate agent and comparison with starting material spots will help in identification. For definitive identification, LC-MS is the preferred method.

Q4: Can I use any base to scavenge the HCl generated during the reaction?

A: While various bases can be used, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or a weak inorganic base like sodium bicarbonate is recommended. Stronger, nucleophilic bases like triethylamine can sometimes compete with your pyridine nucleophile. If using an inorganic base, ensure it is finely powdered and well-stirred to ensure efficient reaction without causing localized high concentrations.

Troubleshooting Guide: Common Side Products

Problem 1: Over-reaction Leading to 2,4-bis(pyridin-4-yl)-6-chloro-1,3,5-triazine

This is the most common purity issue, resulting from the desired product reacting further with the pyridine nucleophile.

Causality: The substitution of the first chlorine atom with the electron-donating pyridine ring deactivates the remaining chlorine atoms towards further substitution, but this deactivation is not absolute[2]. If the reaction temperature is too high, the stoichiometry is incorrect (excess pyridine nucleophile), or the reaction time is too long, the energy barrier for the second substitution will be overcome.

Identification:

  • TLC: A new, more polar spot (lower Rf) will appear below your product spot.

  • LC-MS: A new peak with the expected mass-to-charge ratio (M+H)+ for the di-substituted compound will be observed.

  • NMR: In the 1H NMR spectrum, the integration ratio of the pyridine protons to any internal standard will be higher than expected. You will also see a more complex set of pyridine signals.

Prevention & Mitigation Protocol:

ParameterRecommended Action & Rationale
Stoichiometry Use a slight excess of cyanuric chloride (e.g., 1.1 to 1.2 equivalents) relative to the pyridine nucleophile. This ensures the nucleophile is the limiting reagent, minimizing its availability for a second attack.
Temperature Maintain a strict low-temperature profile. A common and effective method is to perform the reaction at 0-5 °C[4]. Add the pyridine nucleophile solution slowly to the cyanuric chloride solution to dissipate any exothermic heat generated.
Reaction Time Monitor the reaction closely using TLC or rapid LC-MS analysis. Quench the reaction as soon as the starting pyridine nucleophile is consumed to prevent the slower, secondary reaction from proceeding.

Workflow for Minimizing Di-substitution

cluster_prep Preparation cluster_reaction Controlled Reaction cluster_monitoring Monitoring & Quench A Dissolve Cyanuric Chloride (1.1 eq) in anhydrous solvent C Cool Cyanuric Chloride solution to 0-5 °C A->C B Dissolve Pyridine Nucleophile (1.0 eq) and Base (1.1 eq) in anhydrous solvent D Add Pyridine solution dropwise over 1-2 hours B->D C->D E Maintain temperature at 0-5 °C and stir for 2-4 hours D->E F Monitor by TLC/LC-MS (every 30 mins) E->F F->E SM Remains G Quench with water once starting material is consumed F->G SM Consumed

Caption: Controlled addition and temperature workflow.

Problem 2: Formation of Hydrolyzed Byproduct (2-Hydroxy-4-pyridin-4-yl-6-chloro-1,3,5-triazine)

The C-Cl bonds on the triazine ring are highly susceptible to hydrolysis. The resulting hydroxy-triazine (or its tautomer, a triazinone) is often insoluble and can complicate purification.

Causality: This side product forms when water, present as a contaminant in solvents, reagents, or from atmospheric moisture, acts as a nucleophile. The reaction can be catalyzed by either acid (the generated HCl) or base.

Identification:

  • Solubility: The hydrolyzed product is often significantly less soluble in common organic solvents like dichloromethane or ethyl acetate and may precipitate from the reaction mixture.

  • IR Spectroscopy: Look for a broad O-H stretching band (around 3200-3400 cm⁻¹) and a C=O stretching band (around 1650-1700 cm⁻¹) from the triazinone tautomer.

  • LC-MS: A peak corresponding to the replacement of a chlorine atom (35/37 amu) with a hydroxyl group (17 amu) will be observed.

Prevention & Mitigation Protocol:

ParameterRecommended Action & Rationale
Solvents/Reagents Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent (e.g., CaH₂). Ensure all glassware is oven- or flame-dried before use.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel.
Work-up If hydrolysis is suspected, a non-aqueous work-up might be preferable. Alternatively, the hydrolyzed impurity can sometimes be removed by washing the organic phase with a weak base solution, although this risks further hydrolysis if not done quickly and at low temperatures.

Reaction Pathways: Desired Product vs. Side Products

start Cyanuric Chloride product 2-Chloro-4-pyridin-4-yl -1,3,5-triazine start->product + Pyridine (0-5°C) side1 2,4-bis(pyridin-4-yl) -6-chloro-1,3,5-triazine product->side1 + Pyridine (>25°C or excess) side2 2-Hydroxy-4-pyridin-4-yl -6-chloro-1,3,5-triazine product->side2 + H₂O

Caption: Competing reaction pathways.

Purification Strategies

If side products do form despite preventative measures, the following purification techniques are recommended.

1. Recrystallization: This is often the most effective method for removing both di-substituted and hydrolyzed impurities on a larger scale.

  • Solvent Selection: A solvent system where the desired product has high solubility at elevated temperatures but low solubility at room or sub-zero temperatures is ideal. Toluene or mixed solvent systems like ethyl acetate/heptane can be effective.

  • Troubleshooting: If the product "oils out," it may indicate a high impurity level or an inappropriate solvent[5]. In this case, try using a more dilute solution or adding a co-solvent. Seeding with a pure crystal can also induce proper crystallization[5].

2. Column Chromatography: For smaller scales or when recrystallization is ineffective, flash column chromatography is the method of choice.

  • Mobile Phase: A gradient elution is typically most effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. Unreacted cyanuric chloride will elute first, followed by the desired mono-substituted product, and finally the more polar di-substituted and hydrolyzed byproducts.

  • Monitoring: Use TLC to track the separation and combine fractions of high purity. Purity of the final combined fractions should be confirmed by HPLC or LC-MS[5].

This guide provides a framework for understanding and controlling the synthesis of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine. By focusing on the principles of reactivity and implementing precise experimental control, you can significantly improve the yield and purity of your desired product.

References

  • Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Eureka | Patsnap. [Link]

  • Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

  • Exploring the Synthesis and Properties of 2-Chloro-4,6-diphenyl-1,3,5-triazine. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. The synthesis, while conceptually straightforward, involves a nuanced selective nucleophilic aromatic substitution on a highly reactive starting material, cyanuric chloride. This guide provides in-depth troubleshooting, scientifically-grounded explanations, and optimized protocols to help you achieve consistent and high-yield results.

Troubleshooting Guide: Addressing Poor Yields

This section directly addresses the most common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yields are consistently low, and TLC analysis shows multiple product spots, with some having a lower Rf than my desired product. What is the most likely cause?

Answer: This is a classic sign of over-reaction, where di- or even tri-substituted triazines are formed as byproducts. The synthesis of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine relies on the controlled, stepwise substitution of the chlorine atoms on the cyanuric chloride ring.[1][2] The reactivity of the remaining chlorine atoms decreases after each substitution, but this selectivity is highly dependent on reaction conditions.[1][3]

Causality: The formation of 2,4-bis(pyridin-4-yl)-6-chloro-1,3,5-triazine and 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine occurs when the reaction temperature is too high or the reaction is allowed to proceed for too long. The initial substitution is rapid even at low temperatures. Subsequent substitutions require more energy.[2][3]

Solutions:

  • Strict Temperature Control: The most critical parameter is temperature. The addition of 4-aminopyridine to the cyanuric chloride solution should be performed at 0°C or below. Maintaining this low temperature during the initial phase of the reaction is crucial for maximizing the yield of the mono-substituted product.

  • Stoichiometry: Use a slight excess of cyanuric chloride (e.g., 1.1 to 1.2 equivalents) relative to 4-aminopyridine. This ensures the amine is the limiting reagent, statistically disfavoring the formation of di-substituted products.

  • Controlled Addition: Add the 4-aminopyridine solution dropwise to the cyanuric chloride solution over an extended period (e.g., 30-60 minutes) while vigorously stirring. This prevents localized areas of high amine concentration that can promote double substitution.

Question 2: I'm observing a significant amount of an insoluble, white or off-white precipitate that is not my product. What is this impurity and how can I prevent its formation?

Answer: The likely culprit is the formation of hydroxy-s-triazine species, such as 2,4-dichloro-6-hydroxy-s-triazine, which result from the hydrolysis of cyanuric chloride.[4][5][6] Cyanuric chloride is extremely sensitive to moisture and will readily react with water, especially under neutral or basic conditions.[6][7]

Causality: The presence of water in your solvents, reagents, or reaction atmosphere allows for a competing nucleophilic attack by water or hydroxide ions on the electrophilic carbon atoms of the triazine ring. These hydrolyzed byproducts are often poorly soluble in common organic solvents, causing them to precipitate out and complicate purification, ultimately reducing your isolated yield.[6]

Solutions:

  • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Dry Solvents: Use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system. Commercially available anhydrous solvents are also a reliable option.

  • Non-Aqueous Base: Employ a non-aqueous base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to scavenge the HCl generated during the reaction. Using aqueous bases like sodium bicarbonate in the main reaction mixture will guarantee hydrolysis.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving low-yield issues.

G Troubleshooting Workflow for Low Yield Start Low Yield Observed TLC Analyze Crude Reaction via TLC Start->TLC MultiSpot Multiple Spots (Lower Rf) TLC->MultiSpot Yes SingleSpot Mainly One Product Spot TLC->SingleSpot No Insoluble Significant Insoluble Precipitate? CauseInsoluble Cause: Hydrolysis Insoluble->CauseInsoluble Yes CausePurification Cause: Purification Loss Insoluble->CausePurification No CauseMulti Cause: Over-reaction (Di-substitution) MultiSpot->CauseMulti SingleSpot->Insoluble SolMulti Solution: 1. Lower reaction temp to <0°C 2. Add amine dropwise 3. Check stoichiometry CauseMulti->SolMulti SolInsoluble Solution: 1. Use anhydrous solvents 2. Run under inert atmosphere 3. Oven-dry all glassware CauseInsoluble->SolInsoluble SolPurification Solution: 1. Optimize recrystallization solvent 2. Consider flash chromatography 3. Ensure complete extraction CausePurification->SolPurification G Reaction Mechanism Overview cluster_0 Primary Reaction cluster_1 Side Reactions CC Cyanuric Chloride Product 2-Chloro-4-pyridin-4-yl-1,3,5-triazine (Desired Product) CC->Product 1. Nucleophilic Attack Hydrolysis Hydroxy-triazines (Hydrolysis Byproduct) CC->Hydrolysis Presence of Water Amine 4-Aminopyridine Amine->Product DiSub 2,4-Bis(pyridin-4-yl)-6-chloro-1,3,5-triazine (Over-reaction Byproduct) Product->DiSub Excess Amine / High Temp Base + Base (e.g., DIPEA) Base->Product Water H2O (Moisture) Water->Hydrolysis

Caption: The desired reaction pathway and common side reactions.

Q2: Which solvent and base combination is recommended for optimal results?

A combination of an aprotic solvent and a non-nucleophilic organic base is highly recommended.

ParameterRecommendationRationale
Solvent Anhydrous Tetrahydrofuran (THF) or AcetoneBoth effectively dissolve cyanuric chloride and are compatible with low-temperature conditions. THF is generally easier to render fully anhydrous.
Base Diisopropylethylamine (DIPEA)A bulky, non-nucleophilic tertiary amine that effectively scavenges HCl without competing with 4-aminopyridine as a nucleophile.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most effective method. Use a silica gel plate and an eluent system such as 1:1 Hexanes:Ethyl Acetate. Cyanuric chloride will have a high Rf value. The desired mono-substituted product will have a lower Rf, and the di-substituted byproduct will have an even lower Rf, often close to the baseline. The reaction should be stopped once the 4-aminopyridine spot has been completely consumed to prevent the formation of the di-substituted product.

Q4: What are the key safety considerations when working with cyanuric chloride?

Cyanuric chloride is a corrosive and lachrymatory substance. It reacts with water to release HCl gas. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors.

Optimized Experimental Protocol

This protocol is designed to maximize the yield and purity of the mono-substituted product.

Materials:

  • Cyanuric Chloride (1.1 eq)

  • 4-Aminopyridine (1.0 eq)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: Under an inert nitrogen atmosphere, add cyanuric chloride to a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolution: Dissolve the cyanuric chloride in anhydrous THF.

  • Cooling: Cool the solution to -5°C to 0°C using an ice-salt bath.

  • Reagent Preparation: In a separate flask, dissolve the 4-aminopyridine and DIPEA in anhydrous THF.

  • Controlled Addition: Transfer the 4-aminopyridine/DIPEA solution to the dropping funnel and add it dropwise to the cold, stirring cyanuric chloride solution over 45-60 minutes. Ensure the internal temperature does not rise above 0°C.

  • Reaction: Allow the reaction to stir at 0°C for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Once the 4-aminopyridine is consumed, quench the reaction by adding cold water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexanes) or by flash column chromatography on silica gel.

References

  • Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Eureka | Patsnap. Available at: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available at: [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. Available at: [Link]

  • Cyanuric Chloride Catalyzed Mild Protocol for Synthesis of Biologically Active Dihydro/Spiro Quinazolinones and Quinazolinone-glycoconjugates. ResearchGate. Available at: [Link]

  • METHOD FOR THE INDUSTRIAL PRODUCTION OF 2-HALO-4,6-DIALKOXY-1,3,5-TRIAZINES AND THEIR USE IN THE PRESENCE OF AMINES. European Patent Office. Available at: [Link]

  • Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Google Patents.
  • Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. ResearchGate. Available at: [Link]

  • SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Defense Technical Information Center. Available at: [Link]

  • Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. Available at: [Link]

  • Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. ACS Publications. Available at: [Link]

  • Process for reacting cyanuric chloride with ammonia or with amines. Google Patents.
  • Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups. ACS Publications. Available at: [Link]

  • On the Hydrolysis of Cyanuric Chloride. J-STAGE. Available at: [Link]

  • Cyanuric chloride CAS N°: 108-77-0. OECD. Available at: [Link]

  • Process for the production of suspensions or solutions of cyanuric chloride in water. Google Patents.
  • Synthesis of 2,4,6-trisubstituted-1,3,5-triazines 18, 19 and 20 from cyanuric chloride. ResearchGate. Available at: [Link]

  • Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv. Available at: [Link]

  • Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. American Chemical Society. Available at: [Link]

  • Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Hydrolysis of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the hydrolysis of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic transformation. As your virtual application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. This guide is built on a foundation of established chemical literature and practical field experience.

Section 1: Reaction Fundamentals and Mechanism

The conversion of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine to its corresponding hydroxy analog, 2-Hydroxy-4-pyridin-4-yl-1,3,5-triazine, is a critical step in the synthesis of various functional molecules and pharmaceutical intermediates. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The 1,3,5-triazine ring is highly electron-deficient, which facilitates the attack of nucleophiles on the carbon atom bearing the chlorine.

Causality of the Mechanism: The key to this reaction is the inherent reactivity of the chlorotriazine moiety. The three nitrogen atoms in the triazine ring act as strong electron-withdrawing groups, polarizing the C-Cl bond and making the carbon atom highly electrophilic. Water, though a weak nucleophile, can then attack this activated carbon. The reaction is typically facilitated under basic or acidic conditions, which increase the concentration of the effective nucleophile (hydroxide ion, OH⁻) or protonate the triazine ring to further increase its electrophilicity, respectively. However, for this specific substrate, alkaline conditions are generally preferred to ensure a sufficient rate of reaction.[1][2]

Visualizing the Hydrolysis Mechanism

Hydrolysis_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Chloride Elimination cluster_2 Step 3: Tautomerization (Keto-Enol) Start 2-Chloro-4-pyridin-4-yl-1,3,5-triazine Intermediate Meisenheimer-like Intermediate Start->Intermediate + OH⁻ Product 2-Hydroxy-4-pyridin-4-yl-1,3,5-triazine Intermediate->Product - Cl⁻ FinalProduct Pyridin-4-yl-(1,3,5-triazin)-2-one (Keto form - Major) Product->FinalProduct Equilibrium

Caption: SNAr mechanism for the hydrolysis of the chlorotriazine.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the hydrolysis reaction in a direct Q&A format.

Issue 1: Incomplete or Extremely Slow Reaction

  • Question: My reaction is not proceeding to completion according to my HPLC/TLC analysis, even after extended reaction times. What are the likely causes and how can I resolve this?

  • Answer & Solutions:

    • Incorrect pH: The rate of hydrolysis for chlorotriazines is strongly dependent on pH.[3] At neutral pH, water is a poor nucleophile, leading to a very slow reaction. In highly acidic conditions (pH < 3), the pyridine nitrogen may become protonated, which can affect solubility and reactivity. Under strongly acidic conditions, the triazine ring itself can also undergo hydrolysis.[4][5]

      • Solution: The reaction is typically performed under alkaline conditions (pH 9-11). This generates a higher concentration of the more potent hydroxide (OH⁻) nucleophile. Use a carbonate buffer or a dilute solution of NaOH to maintain the pH. Verify the pH of your reaction mixture before and during the reaction.

    • Insufficient Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent.[6][7] Room temperature may not provide sufficient thermal energy to overcome the activation energy barrier in a reasonable timeframe.

      • Solution: Increase the reaction temperature. A good starting point is 50-80 °C. Monitor the reaction closely, as higher temperatures can also promote side reactions if not controlled. A study on a similar monochlorotriazine dye showed that the rate constant for hydrolysis was about 33 times higher at 80°C compared to 50°C.[2][6]

    • Poor Solubility/Solvent Choice: The starting material, 2-Chloro-4-pyridin-4-yl-1,3,5-triazine, may have limited solubility in purely aqueous media. If the substrate is not properly dissolved, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate.

      • Solution: Employ a co-solvent system. Add a water-miscible organic solvent such as acetone, THF, or DMSO (typically 10-30% v/v) to improve the solubility of the starting material. This ensures the reaction occurs in a single phase, maximizing the interaction between the substrate and the hydroxide ions.

Issue 2: Low Yield of the Desired Product

  • Question: The reaction appears to be complete, but my isolated yield of 2-Hydroxy-4-pyridin-4-yl-1,3,5-triazine is significantly lower than expected. What could be the cause?

  • Answer & Solutions:

    • Product Precipitation and Workup Loss: The hydroxy-triazine product is often less soluble in the reaction mixture than the starting chloro-triazine, especially upon cooling or pH neutralization. It may precipitate out, but fine particles can be lost during transfers and filtration.

      • Solution: After the reaction is complete, carefully adjust the pH to near neutral (pH ~7) with dilute HCl. This often maximizes the precipitation of the product. Cool the mixture in an ice bath for at least an hour to ensure complete precipitation before collecting the solid by vacuum filtration. Wash the collected solid with cold water to remove inorganic salts and then with a non-polar solvent like diethyl ether or hexane to remove any organic impurities.

    • Side Reactions: Although generally a clean reaction, high temperatures and extreme pH values can lead to degradation or side reactions. For instance, prolonged exposure to strong base at high temperatures could potentially lead to ring-opening or other undesired transformations.

      • Solution: Optimize the reaction conditions by running a time-course experiment at a moderate temperature (e.g., 60 °C) and pH (e.g., 10). Monitor the formation of the product and the disappearance of the starting material by HPLC to find the point of maximum conversion before significant byproduct formation occurs.

Issue 3: Formation of Unexpected Byproducts

  • Question: My HPLC or LC-MS analysis shows one or more significant unknown peaks. What could these impurities be, and how can I prevent them?

  • Answer & Solutions:

    • Dimeric Ether Byproduct: If the concentration of the starting material is very high and the concentration of hydroxide is not sufficient, a molecule of the product (the hydroxy-triazine) can act as a nucleophile and attack a molecule of the starting material, forming a dimeric ether linkage. This is more likely in solvent systems with low water content.

      • Solution: Ensure the reaction is run under sufficiently dilute conditions with a large excess of water and base. This favors the attack of hydroxide over the attack of the product alkoxide.

    • Impure Starting Material: The impurity may have been present in your starting 2-Chloro-4-pyridin-4-yl-1,3,5-triazine. The synthesis of this precursor from cyanuric chloride can sometimes result in small amounts of di-substituted or tri-substituted pyridine products.

      • Solution: Always verify the purity of your starting material by HPLC, GC-MS, or NMR before starting the reaction. Purify the starting material by recrystallization or column chromatography if necessary.

Section 3: Frequently Asked Questions (FAQs)
  • Q1: What is the optimal pH range for this hydrolysis?

    • A1: The optimal pH is typically in the alkaline range of 9 to 11. This range ensures a high concentration of hydroxide ions to drive the reaction at a reasonable rate while minimizing potential degradation of the triazine ring that can occur at more extreme pH values.[3][8]

  • Q2: How does temperature influence the reaction?

    • A2: Temperature significantly increases the reaction rate.[7] Increasing the temperature from 50 °C to 80 °C can increase the rate of hydrolysis over 30-fold for similar chlorotriazine compounds.[6] However, temperatures above 100 °C should be approached with caution as they may promote byproduct formation.

  • Q3: What are the recommended solvents?

    • A3: A mixture of water and a water-miscible organic co-solvent is often ideal. Water is the reactant, but a co-solvent like acetone, THF, or dioxane (e.g., in a 3:1 water:co-solvent ratio) is frequently used to ensure the starting material remains fully dissolved throughout the reaction.[9]

  • Q4: How can I monitor the reaction's progress effectively?

    • A4: High-Performance Liquid Chromatography (HPLC) is the most reliable method.[1] It allows for quantitative monitoring of the disappearance of the starting material and the appearance of the product. Thin-Layer Chromatography (TLC) can also be used for qualitative, rapid checks. A method using GC-MS after derivatization is also possible for analyzing triazines and their metabolites.[10][11]

  • Q5: Is a catalyst required for this reaction?

    • A5: No, a catalyst in the traditional sense (like a transition metal) is not required. The reaction is promoted by hydroxide ions, so a stoichiometric or slight excess of a base like sodium carbonate or sodium hydroxide is used. In this context, the hydroxide acts as a reagent rather than a catalyst.[12]

Section 4: Experimental Protocols
Protocol 1: Standard Aqueous Hydrolysis

This protocol describes a standard lab-scale procedure for the hydrolysis reaction.

Step-by-Step Methodology:

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-4-pyridin-4-yl-1,3,5-triazine (1.0 eq).

  • Solvent Addition: Add a solvent mixture of water and acetone (e.g., 3:1 v/v) to achieve a starting material concentration of approximately 0.1 M. Stir the mixture until the solid is completely dissolved.

  • Base Addition: Add sodium carbonate (Na₂CO₃) (2.0 eq) to the solution. This will raise the pH to the desired alkaline level.

  • Heating: Heat the reaction mixture to 60-70 °C using an oil bath.

  • Monitoring: Monitor the reaction progress every hour by taking a small aliquot, neutralizing it with dilute HCl, and analyzing by TLC or HPLC (see Protocol 2). The reaction is typically complete within 2-6 hours.

  • Workup - Precipitation: Once the reaction is complete (as judged by the consumption of starting material), cool the flask to room temperature and then place it in an ice bath for 1 hour.

  • Workup - pH Adjustment: Slowly add 1 M HCl dropwise while stirring in the ice bath to adjust the pH to ~7. This will cause the product to precipitate fully.

  • Isolation: Collect the white solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water (to remove salts) and then cold diethyl ether (to remove non-polar impurities).

  • Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.

Protocol 2: Monitoring Reaction Progress by HPLC

Methodology:

  • System: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. A typical starting point is 20% acetonitrile, holding for 2 minutes, then ramping to 90% acetonitrile over 8 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm or 275 nm.

  • Sample Prep: Withdraw ~50 µL of the reaction mixture. Quench it in 1 mL of a 50:50 water:acetonitrile solution containing a small amount of acid (e.g., 10 µL of 1 M HCl) to stop the reaction. Filter through a 0.22 µm syringe filter before injection.

  • Analysis: The starting material (chloro-triazine) will be more non-polar and have a longer retention time than the product (hydroxy-triazine).

Section 5: Data Summary

The following table summarizes the expected effects of key parameters on the hydrolysis reaction, based on established principles for chlorotriazine chemistry.[6][13]

ParameterConditionExpected Effect on Reaction RateRationale & Notes
pH pH 5-7 (Neutral)Very SlowLow concentration of hydroxide nucleophile.[3]
pH 9-11 (Alkaline)Fast / OptimalHigh concentration of hydroxide nucleophile drives the SNAr reaction.[1]
pH > 12 (Strongly Alkaline)Very FastRisk of triazine ring degradation increases.
Temperature 20-25 °C (Room Temp)SlowInsufficient thermal energy for many systems.
50-80 °CModerate to FastProvides sufficient activation energy. Rate increases significantly with temperature.[2][6]
> 90 °CVery FastIncreased risk of side reactions and solvent evaporation.
Section 6: Workflow Visualization

This diagram illustrates the complete experimental and analytical workflow.

Sources

Technical Support Center: Scale-Up Synthesis of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scale-up synthesis of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the bench to a larger scale. As a key intermediate in pharmaceutical and materials science, robust and scalable production is critical. This guide provides in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in established chemical principles and practical field experience.

Overview of the Synthetic Challenge

The most prevalent and scalable method for synthesizing substituted chlorotriazines is the sequential nucleophilic aromatic substitution (SNAr) on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The core challenge lies in achieving selective mono-substitution. The reactivity of the chlorine atoms on the triazine ring decreases as each one is substituted, a principle that must be precisely manipulated to achieve high yields of the desired product.[1][2]

The primary synthetic route involves the reaction of cyanuric chloride with a suitable 4-pyridinyl nucleophile, typically generated in situ. Two common approaches are:

  • Grignard Reaction: Using 4-pyridinylmagnesium bromide.

  • Suzuki or Negishi Coupling: Using 4-pyridinylboronic acid or an organozinc reagent.

This guide will focus primarily on the Grignard-based approach, as it is a common and cost-effective method, while also addressing challenges applicable to other nucleophilic routes.

Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Pathway cluster_0 Reaction Stages CC Cyanuric Chloride (Highly Reactive) Mono 2-Chloro-4-pyridin-4-yl-1,3,5-triazine (Desired Product, Less Reactive) CC->Mono Step 1: T < 0°C (Fast) Nuc 4-Pyridinyl Nucleophile (e.g., Grignard) Nuc->Mono Di 2,4-Di(pyridin-4-yl)-6-chloro-1,3,5-triazine (Over-reaction Byproduct) Nuc->Di Tri 2,4,6-Tri(pyridin-4-yl)-1,3,5-triazine (Over-reaction Byproduct) Nuc->Tri Mono->Di Step 2: T > 0°C (Slower) Di->Tri Step 3: T >> 0°C (Much Slower) LowYield_Troubleshooting start Low Yield Observed q1 Analyze Crude Product: High level of unreacted Cyanuric Chloride? start->q1 cause1 Root Cause: Ineffective Nucleophile q1->cause1 Yes q2 Analyze Crude Product: High level of di- or tri-substituted byproducts? q1->q2 No c1_yes Yes c1_no No solution1 Solution: - Verify Grignard formation (titration). - Ensure strictly anhydrous conditions. - Use magnesium activation techniques. cause1->solution1 cause2 Root Cause: Poor Reaction Selectivity q2->cause2 Yes cause3 Root Cause: Product Loss During Work-up q2->cause3 No c2_yes Yes c2_no No solution2 Solution: - Lower reaction temperature (-10 to 0°C). - Slow down addition rate of nucleophile. - Improve reactor cooling and monitoring. cause2->solution2 solution3 Solution: - Optimize pH of quench/precipitation. - Analyze mother liquor for lost product. - Select a more suitable anti-solvent for crystallization. cause3->solution3

Caption: Decision workflow for troubleshooting low product yield.

Problem 2: Formation of Impurities

Controlling the impurity profile is essential for pharmaceutical applications.

Impurity Observed Potential Root Cause Proposed Solution & Scientific Rationale
2,4-Di(pyridin-4-yl)-6-chloro-1,3,5-triazine Over-reaction due to poor temperature control or localized "hot spots" in the reactor. Action: Implement stricter temperature control (<0°C) and ensure vigorous mixing. Rationale: The second substitution has a higher activation energy. By keeping the temperature low, you kinetically favor the first substitution over the second. [1][2]
Cyanuric Acid Moisture contamination in reagents or solvent, or ingress of atmospheric moisture. Action: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon). Rationale: Cyanuric chloride is highly susceptible to hydrolysis. [3]Each C-Cl bond can be replaced by a C-OH bond, which tautomerizes to the more stable amide form, yielding insoluble cyanuric acid.
Bipyridine Wurtz-type coupling of the Grignard reagent with unreacted 4-bromopyridine. Action: Ensure slow addition of 4-bromopyridine to the magnesium turnings to maintain a low concentration of the alkyl halide. Rationale: This side reaction is favored at higher concentrations of the halide starting material and elevated temperatures during Grignard formation. [4]

Key Protocols & Methodologies

The following protocols are provided as a starting point and must be adapted and optimized for your specific equipment and scale.

Protocol 1: Preparation of 4-Pyridinylmagnesium Bromide (Grignard Reagent)

Safety: This procedure must be conducted under a strict inert atmosphere in a dry, dedicated reactor. Anhydrous solvents are mandatory.

  • Reactor Setup: Charge a clean, dry, inerted reactor with magnesium turnings (1.2 equivalents).

  • Activation (If Necessary): Add a small crystal of iodine. A brief color change from brown to colorless indicates activation.

  • Solvent Addition: Add approximately 20% of the total volume of anhydrous THF.

  • Initiation: Add a small amount (5-10%) of the 4-bromopyridine (1.0 equivalent) solution in anhydrous THF. Monitor for a temperature increase, which signals reaction initiation. If it does not start, gentle heating may be required.

  • Controlled Addition: Once initiated, add the remaining 4-bromopyridine solution dropwise at a rate that maintains a gentle reflux, ensuring the reaction does not become too vigorous.

  • Completion: After the addition is complete, stir the mixture at a moderate temperature (e.g., 40-50°C) for 1-2 hours to ensure full conversion. The resulting dark grey/brown solution is your Grignard reagent.

Protocol 2: Synthesis of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

Safety: Cyanuric chloride is highly toxic and corrosive. The reaction is exothermic. Ensure the reactor's cooling system is fully operational before starting.

  • Cyanuric Chloride Solution: In a separate dry and inerted reactor, dissolve cyanuric chloride (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the cyanuric chloride solution to between -10°C and -5°C.

  • Controlled Addition: Slowly add the prepared Grignard reagent (1.0-1.1 equivalents) to the cyanuric chloride solution via a cannula or addition funnel. Crucially, maintain the internal temperature below 0°C throughout the addition.

  • Reaction: Stir the mixture at -5°C to 0°C for 1-2 hours after the addition is complete. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS).

  • Quench: Prepare a separate vessel with a cooled (0-5°C) aqueous solution of ammonium chloride or dilute HCl. Slowly transfer the reaction mixture into the quench solution with vigorous stirring. This "reverse quench" is critical for controlling the exotherm.

  • Isolation: The product will often precipitate upon quenching or after partial removal of the organic solvent. Filter the solid, wash with cold water and then a non-polar solvent (like heptane) to remove organic impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetonitrile, ethyl acetate/heptane). [5][6]

References

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. National Center for Biotechnology Information (PMC). [Link]

  • Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Patsnap Eureka. [Link]

  • Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. [Link]

  • METHOD FOR THE INDUSTRIAL PRODUCTION OF 2-HALO-4,6-DIALKOXY-1,3,5-TRIAZINES AND THEIR USE IN THE PRESENCE OF AMINES. European Patent Office. [Link]

  • Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. ResearchGate. [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). National Center for Biotechnology Information (PMC). [Link]

  • Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
  • Exploring the Synthesis and Properties of 2-Chloro-4,6-diphenyl-1,3,5-triazine. Medium. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • An improved procedure for the large scale preparation of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Lookchem. [Link]

  • HAZARD SUMMARY: CYANURIC TRICHLORIDE. New Jersey Department of Health. [Link]

  • The preparation of covalent triazine‐based framework via Friedel‐Crafts reaction of 2,4,6‐trichloro‐1,3,5‐triazine with N , N ′‐diphenyl‐ N , N ′‐di( m ‐tolyl)benzidine for capturing and sensing to iodine. ResearchGate. [Link]

  • The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Synthesis of New Cyanuric Chloride Derivatives. ResearchGate. [Link]

  • Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.
  • Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

  • Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine. ResearchGate. [Link]

  • Organometallic Alkylation of 2-Chloro-4,6-dimethoxy-1,3,5-triazine: A Study. ResearchGate. [Link]

  • Grignard Synthesis of Triphenylmethanol. Grinnell College. [Link]

  • 1-d-ALDEHYDES FROM GRIGNARD REAGENTS. Organic Syntheses. [Link]

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine Material Safety Data Sheet. Datasheetspdf.com. [Link]

  • SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Defense Technical Information Center. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Center for Biotechnology Information (PMC). [Link]

Sources

Removal of palladium catalyst from 2-Chloro-4-pyridin-4-yl-1,3,5-triazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine Ticket ID: PD-TRZ-004 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Sticky" Catalyst Problem

Welcome to the Advanced Purification Support Hub. You are likely dealing with a reaction mixture containing 2-Chloro-4-pyridin-4-yl-1,3,5-triazine where residual Palladium (Pd) levels remain stubbornly high (>500 ppm) despite standard aqueous workups.

The Root Cause: Your molecule is a "perfect storm" for metal retention.[1] It contains two distinct types of nitrogen donors that act as a pincer-like ligand for Palladium:

  • The Pyridine Nitrogen: A classic monodentate ligand.[1]

  • The Triazine Nitrogens: highly electron-deficient but capable of chelating metals in a bridging mode.[1]

Because your substrate effectively competes with standard ligands (like phosphines) for the metal center, simple washes will not break the Pd-N bonds. Furthermore, the 2-chloro substituent is an electrophilic handle that limits your choice of scavengers—using the wrong one will destroy your product.

Part 1: Diagnostic & Decision Matrix

Before initiating a protocol, assess your crude mixture state.[1] Use the diagram below to select the correct workflow.

Pd_Removal_Decision_Tree Start Crude Reaction Mixture (Pd Content Analysis) Check_Level Pd Concentration? Start->Check_Level High_Pd > 1000 ppm (Visible Black/Brown) Check_Level->High_Pd High Load Med_Pd 100 - 1000 ppm (Dark Orange/Red) Check_Level->Med_Pd Moderate Low_Pd < 100 ppm (Light Yellow) Check_Level->Low_Pd Low Carbon_Step Activated Carbon Treatment (Bulk Removal) High_Pd->Carbon_Step Resin_Step Thiol-Silica Scavenging (Polishing) Med_Pd->Resin_Step Cryst_Step Crystallization (Final Polish) Low_Pd->Cryst_Step Carbon_Step->Resin_Step Filtrate still >100ppm Resin_Step->Cryst_Step Pd < 20ppm Warning CRITICAL WARNING: Avoid Amine-based Scavengers (Reacts with 2-Cl-Triazine) Resin_Step->Warning Do NOT use Si-Diamine

Figure 1: Decision Matrix for Palladium Remediation. Note the critical path avoiding amine-functionalized resins.

Part 2: Scavenger Selection (The "Hardware")

Success depends on "The Hard Soft Acid Base" (HSAB) theory.[1] Palladium is a Soft Acid .[1] To remove it from your Nitrogen (Borderline Base) ligands, you need a Soft Base scavenger that binds Pd stronger than your product does.[1]

Recommended Scavengers
Scavenger TypeCommercial Name (Examples)Functional GroupCompatibility with 2-Cl-TriazineEfficacy
Silica-Supported Thiol SiliaMetS® Thiol, QuadraPure® TUPropylthiol (-SH)High. Non-nucleophilic under neutral conditions.Excellent. Gold standard for Pd(II) and Pd(0).[1]
Thiourea / TMT SiliaMetS® DMT, MP-TMTTrimercaptotriazineHigh. Very high affinity for Pd.[1]Best for Pd(II). Forms insoluble precipitates.[1]
Activated Carbon Darco® KB-G, Norit®Carbon MatrixMedium. Can adsorb product (yield loss).[1]Good for bulk removal (>1000 ppm).[1]
Amine / Diamine SiliaMetS® DiaminePrimary/Secondary AmineFATAL. Will displace the 2-Cl via SNAr.[1]N/A. DO NOT USE.
The Mechanism of Action

The diagram below illustrates why Thiol scavengers succeed where washes fail. The Thiol sulfur displaces the Pyridine/Triazine nitrogen due to stronger orbital overlap with Palladium.[1]

Scavenging_Mechanism Substrate 2-Cl-Triazine-Pyridine (Substrate) Pd Pd(II) Substrate->Pd N-Coordination (Medium Bond) Complex Pd-Substrate Complex (Soluble / Contaminated) Substrate->Complex Pd->Complex Scavenger Silica-Thiol (-SH) Result_Solid Pd-S-Silica (Insoluble Solid) Scavenger->Result_Solid Complex->Result_Solid + Scavenger (S-Pd Bond > N-Pd Bond) Result_Liq Purified Substrate (Filtrate) Complex->Result_Liq Displacement

Figure 2: Competitive displacement of the substrate by the thiol scavenger.

Part 3: Experimental Protocols

Protocol A: Silica-Thiol Scavenging (Primary Method)

Use this for Pd levels between 100–1000 ppm.

  • Dissolution: Dissolve your crude reaction mixture in THF or Ethyl Acetate (10-20 volumes).

    • Note: Avoid alcohols (MeOH/EtOH) if heating is required, as the 2-Cl position is susceptible to alkoxylation at elevated temperatures [1].

  • Loading: Add SiliaMetS® Thiol (or equivalent) at 4 to 8 equivalents relative to the residual Palladium content (not the substrate).[1]

    • Calculation: If you used 5 mol% Pd catalyst, assume 50% remains.[1] Add 4 equivalents relative to that 2.5 mol%.[1]

  • Incubation: Stir at 40°C for 4 hours .

    • Why Heat? Steric bulk of the triazine-pyridine system slows down the ligand exchange. Mild heat accelerates the kinetics.[1]

  • Filtration: Filter the suspension through a pad of Celite® or a 0.45 µm PTFE membrane.[1]

    • Visual Check: The silica beads should capture the color (turning dark grey/black), leaving the filtrate lighter.[1]

  • Wash: Wash the filter cake with 2 volumes of solvent to recover entrained product.[1]

Protocol B: Activated Carbon (Bulk Cleanup)

Use this only if Pd > 1000 ppm or if cost is the primary driver.

  • Preparation: Use a specialized carbon like Darco® KB-G (high mesoporosity).[1]

  • Addition: Add 10-20 wt% of carbon relative to the mass of the crude product.[1]

  • Stirring: Stir at Room Temperature for 1-2 hours.

    • Warning: Do not heat significantly.[1] Carbon can catalyze the hydrolysis of the chlorotriazine in the presence of trace water [2].

  • Filtration: Filtration is difficult due to fines.[1] Use a double-pad of Celite.[1]

Part 4: Troubleshooting & FAQs

Q1: My product turned black during the reaction and stays black after the column.

  • Diagnosis: This is "Palladium Black" (colloidal Pd(0)).[1] It is not bound to the ligand but is physically suspended as nanoparticles.[1]

  • Fix: Standard silica gel chromatography often fails to trap nanoparticles.[1]

  • Action: Treat the solution with Celite® mixed with Activated Carbon and filter before attempting the Thiol resin.[1] The carbon adsorbs the colloids; the resin captures the coordinated Pd(II).

Q2: I used an amine scavenger and my mass spec shows M+16 or M+31.

  • Diagnosis: You have reacted the 2-chloro group.[1][2] M+16 suggests hydrolysis (OH replacement); M+31 suggests methoxylation (if in methanol).[1] If you used a diamine resin, the resin itself might have covalently bound your product.[1]

  • Fix: This is irreversible. You must restart the reaction. Always use Thiol (SH) or TMT scavengers for chlorotriazines.

Q3: The Pd level is low (<50 ppm) but the product is still colored.

  • Diagnosis: The color may come from conjugated organic byproducts (ligand oxidation), not the metal.[1]

  • Action: Perform a crystallization. 2-Chloro-4-pyridin-4-yl-1,3,5-triazine derivatives often crystallize well from Acetonitrile/Water or THF/Heptane . This rejects both the trace Pd and the organic color bodies.[1]

Q4: Can I use TMT (Trimercaptotriazine) in solution instead of on beads?

  • Answer: Yes. Sodium trimercaptotriazine (Na3TMT) is highly effective.[1] It forms an insoluble precipitate with Pd.[1]

  • Protocol: Add aqueous Na3TMT (3 eq vs Pd) to your organic phase. Stir vigorously. The Pd-TMT complex will precipitate at the interface.[1] Filter off the solids.[1][3] This is often cheaper than resins for large batches [3].[1]

References

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1]

  • Welch, C. J., et al. (2005).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205.[1]

  • Rosner, T., et al. (2025).[1] Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine. ResearchGate.

  • SiliCycle Application Note. (2016). Metal Scavenging Solutions: SiliaMetS Thiol vs DMT.

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 2-Chloro-4-pyridin-4-yl-1,3,5-triazine and all reagents before handling.

Sources

Monitoring the reaction progress of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine synthesis by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Subject: TLC Method Development & Troubleshooting for Chlorotriazine-Pyridine Coupling Ticket ID: CHE-SUP-2024-001 Support Level: Senior Application Scientist

Executive Summary

The synthesis of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine (typically via Suzuki-Miyaura coupling of cyanuric chloride and 4-pyridylboronic acid) presents a unique "dual-challenge" for Thin Layer Chromatography (TLC):

  • Polymorphism in Polarity: The reaction mixture contains a highly non-polar electrophile (cyanuric chloride), a highly polar/basic nucleophile (pyridylboronic acid), and a product with intermediate polarity and basicity.

  • Chemical Instability: The target chlorotriazine is susceptible to hydrolysis on acidic silica gel, potentially leading to false "decomposition" signals during analysis.

This guide provides a validated protocol to monitor conversion, prevent over-reaction (formation of the di-substituted byproduct), and troubleshoot common separation artifacts.

Module 1: Standard Operating Procedure (SOP)

The Chromatographic System

Do not rely on a single mobile phase. Due to the basicity of the pyridine ring, standard Hexane/Ethyl Acetate systems often result in "streaking" (tailing), making Rf determination impossible.

ComponentRecommendationTechnical Rationale
Stationary Phase Silica Gel 60 F

(Aluminum or Glass backed)
Standard usage. Warning: Silica is slightly acidic (pH 6-7).
Mobile Phase A DCM : MeOH (95:5) + 1% Et

N
Primary System. Triethylamine (Et

N) blocks surface silanols, preventing pyridine interaction (streaking).
Mobile Phase B Hexane : EtOAc (7:3) Secondary System. Use only to monitor the consumption of non-polar Cyanuric Chloride.
Sample Diluent DCM or THF Avoid alcohols (MeOH/EtOH) in the sample vial to prevent solvolysis of the chloride.
Relative Elution Order (Predicted)

Understanding the relative polarity is crucial for identifying spots.

  • Cyanuric Chloride (SM1): High Rf (0.8 - 0.9). Very non-polar.

  • Target Product (Mono-sub): Mid Rf (0.4 - 0.6). Pyridine nitrogen increases polarity; Chlorine maintains lipophilicity.

  • Byproduct (Di-sub): Lower Rf (0.2 - 0.3). Addition of second pyridine ring increases polarity and basicity.

  • 4-Pyridylboronic Acid (SM2): Baseline (Rf < 0.1). Highly polar; often stays at the origin.

  • Hydrolysis Impurity: Baseline/Low Rf. Result of -Cl replacing with -OH.

Visualization Protocol
  • Primary: UV absorption at 254 nm . The triazine and pyridine rings are highly conjugated and will appear as dark spots against the green fluorescent background.

  • Secondary (Specific): Dragendorff’s Reagent . Stains the pyridine moiety orange/red. Useful to distinguish the product from non-pyridine impurities.

Module 2: Visualizing the Workflow

The following diagram illustrates the reaction species and the decision logic for monitoring progress.

ReactionMonitoring cluster_TLC TLC Plate Appearance (DCM:MeOH 95:5) SM1 Cyanuric Chloride (Start Material) Product Target Mono-Product (2-Chloro-4-pyridyl...) SM1->Product Suzuki Coupling (Fast) SM2 4-Pyridylboronic Acid SM2->Product Reagent Byproduct Di-substituted Impurity Product->Byproduct Over-reaction (Slow) Hydrolysis Hydrolysis Product (Hydroxy-triazine) Product->Hydrolysis Silica Acidity (Moisture) Spot1 High Rf (SM1) Spot2 Mid Rf (Target) Spot3 Low Rf (Di-sub) Spot4 Origin (SM2/OH)

Caption: Reaction pathway showing the transformation of starting materials into the target product and potential pitfalls (over-reaction or hydrolysis) visible via TLC.

Module 3: Troubleshooting Guide

Issue 1: "The product spot is streaking/tailing badly."
  • Diagnosis: The pyridine nitrogen is acting as a Lewis base, hydrogen-bonding with the acidic silanol (Si-OH) groups on the silica plate.

  • Solution:

    • Add Base: Add 1-2% Triethylamine (Et

      
      N) or 1% Ammonium Hydroxide (NH
      
      
      
      OH) to your mobile phase.
    • Pre-treat Plate: Dip the TLC plate in a 5% Et

      
      N/Pentane solution and dry it before spotting.
      
    • Alternative Phase: If silica fails, switch to Neutral Alumina plates, which are less acidic.

Issue 2: "I see a new spot appearing at the baseline during TLC, but the reaction is anhydrous."
  • Diagnosis: On-plate decomposition. The chlorotriazine moiety is labile. The acidity of the silica gel, combined with atmospheric moisture, hydrolyzes the C-Cl bond to C-OH during the development process.

  • Validation (The 2D-TLC Test):

    • Spot the reaction mixture in the corner of a square TLC plate.

    • Run the plate in Direction 1.

    • Dry the plate, rotate it 90°, and run it again in Direction 2 (same solvent).

    • Result: If all spots lie on the diagonal, the compound is stable.[1] If a spot appears below the diagonal, the compound is decomposing on the silica .

Issue 3: "I cannot distinguish the mono-product from the di-substituted byproduct."
  • Diagnosis: In high-polarity solvents (like pure EtOAc), the resolution between mono- and di-substituted species compresses.

  • Solution: Switch to a "selectivity-based" solvent system rather than just polarity. Use Dichloromethane (DCM) as the primary carrier. DCM solubilizes the chlorinated product well but discriminates sharply against the more polar di-pyridyl byproduct.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use KMnO


 stain? 
A:  Yes, but it is "noisy." KMnO

will oxidize the pyridine and the double bonds, but it also reacts with many solvents and impurities. UV is cleaner. If you must stain, use Dragendorff’s reagent (specific for alkaloids/pyridines) or Phosphomolybdic Acid (PMA) .

Q: My starting material (Cyanuric Chloride) isn't moving? A: Check your sample solvent. If you dissolved the sample in DMSO or DMF, the high-boiling solvent stays on the spot and prevents migration. Dry the spot thoroughly with a heat gun (gentle heat) or high vacuum before developing.

Q: How do I know when to stop the reaction? A: Do not wait for the Boronic Acid (SM2) to disappear, as it is often used in excess. Monitor the disappearance of Cyanuric Chloride (High Rf) . Once SM1 is gone, stop immediately to prevent the formation of the di-substituted byproduct (Low Rf).

References

  • Suzuki-Miyaura Coupling of Chlorotriazines

    • Citation: Rueda-Espinosa, J., et al. (2023).[2] "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling..." Canadian Journal of Chemistry.[2]

    • Relevance: Establishes the base-catalyzed mechanism and catalyst choices (Pd(dppf)Cl ) for coupling electron-deficient heterocycles.
    • Source:

  • TLC Troubleshooting for Basic Heterocycles

    • Citation: University of Rochester, Dept. of Chemistry.
    • Relevance: Provides the authoritative "2D TLC" method for diagnosing on-plate silica decomposition and solutions for streaking amines.
    • Source:

  • Silica Gel Acidity & Hydrolysis

    • Citation: BenchChem Technical Support.
    • Relevance: Details the interaction between pyridine nitrogens and silanols, validating the need for triethylamine modifiers.
    • Source:

Sources

Technical Support Center: Troubleshooting Nucleophilic Substitution on the Triazine Ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, chemists, and drug development professionals engaged in the synthesis of triazine-based compounds. This guide is structured to provide direct, actionable solutions to common challenges encountered during nucleophilic aromatic substitution (SNAr) on the 1,3,5-triazine scaffold. Drawing from established chemical principles and field-proven methodologies, this resource aims to enhance the efficiency and success of your synthetic endeavors.

Section 1: Foundational Principles

Before troubleshooting, it's crucial to understand the "why" behind the reactivity of the triazine core.

Q1: What makes the 1,3,5-triazine ring so reactive towards nucleophiles?

The 1,3,5-triazine ring is an electron-deficient aromatic system.[1][2] The three nitrogen atoms exert a powerful electron-withdrawing effect, significantly reducing electron density at the ring's carbon atoms.[1][3] This inherent electrophilicity makes the carbons highly susceptible to attack by nucleophiles, a stark contrast to electron-rich aromatic systems like benzene, where nucleophilic substitution is far more difficult.[3]

The reaction proceeds via a well-established two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4][5] This intermediate then expels a leaving group (typically a halide) to restore aromaticity.[4]

Mechanism of SNAr on a Dichloro-s-Triazine

Caption: General SNAr mechanism on a dichloro-s-triazine.[4]

Section 2: Troubleshooting Common Issues

This section is organized by the most frequently encountered experimental problems.

Category A: Poor or No Reaction Yield

Q2: My reaction has stalled. The starting material is consumed, but I'm seeing very low conversion to the desired product. What should I investigate?

This common issue often points to several key factors related to reactivity, which decreases significantly with each substitution.[6][7]

  • Insufficient Thermal Energy: The reactivity of the triazine ring diminishes after each nucleophilic substitution because the newly added electron-donating group increases the ring's electron density, deactivating it towards further attack.[3][6] While the first substitution on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride, TCT) is often rapid at 0°C, subsequent substitutions require more energy.[6]

    • Solution: For a second substitution, ensure the reaction is warmed to room temperature (20-25°C). For the third, heating to 80-100°C or reflux conditions may be necessary.[3][6]

  • Weak Nucleophile: The inherent reactivity of your nucleophile is paramount.[3] Weak nucleophiles (e.g., hindered amines, certain phenols) will require more forcing conditions.

    • Solution: Increase the reaction temperature, extend the reaction time, or consider using a stronger, less-hindered base to more effectively deprotonate the nucleophile.

  • Inappropriate Base or Solvent: An insoluble base or a poorly chosen solvent can halt the reaction.

    • Solution: If using an inorganic base like K₂CO₃, ensure it's finely powdered and vigorously stirred. Consider switching to a soluble organic base like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[3][8] Aprotic solvents like THF, DCM, or acetone are generally effective choices.[3][8]

Category B: Poor Product Selectivity

Q3: My reaction is producing an inseparable mixture of mono-, di-, and tri-substituted products. How can I selectively synthesize the mono-substituted product?

This is almost always an issue of inadequate temperature control. The differential reactivity of the chlorine atoms at various temperatures is the key to selectivity.

  • Cause: The first substitution is exothermic and highly favorable even at low temperatures. If the reaction temperature rises, even locally, the second substitution will begin to occur.

  • Solution Checklist:

    • Maintain Strict Temperature Control: Keep the reaction vessel fully submerged in an ice-salt bath or use a cryo-cooler to maintain a temperature between 0-5°C.[3][6] For highly reactive nucleophiles, temperatures as low as -20°C may be required.[3]

    • Slow, Controlled Addition: Add the nucleophile (pre-mixed with a base in a separate flask) dropwise to the stirred solution of cyanuric chloride.[3] This prevents localized hot spots where the temperature can spike, leading to over-reaction.

    • Monitor Diligently: Use Thin Layer Chromatography (TLC) to closely monitor the consumption of the cyanuric chloride starting material. Stop the reaction immediately once the starting spot has disappeared.[3][4]

Temperature-Based Selectivity Control

Selectivity Figure 2. Temperature Control for Sequential Substitution TCT Cyanuric Chloride (Tri-Cl) Mono Mono-Substituted (Di-Cl) TCT->Mono 1st Nu 0 - 5 °C Di Di-Substituted (Mono-Cl) Mono->Di 2nd Nu ~25 °C (RT) Tri Tri-Substituted (No-Cl) Di->Tri 3rd Nu > 80 °C (Heat)

Caption: Stepwise temperature increase is critical for selective substitution.[6]

Category C: Unexpected Side Products

Q4: I've isolated my product, but characterization shows unexpected impurities. What are the likely side reactions?

Beyond over-substitution, two primary side reactions can complicate your synthesis:

  • Hydrolysis: Cyanuric chloride and its derivatives are highly sensitive to moisture.[3][9] Water can act as a nucleophile, leading to the formation of hydroxy-triazines and ultimately cyanuric acid, especially upon heating.[3][9] The hydrolysis rate increases significantly at a pH of 7 or higher.[10]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Ring Opening: While less common, strong nucleophiles under harsh conditions can lead to the cleavage of the triazine ring itself.[3][11]

    • Solution: This typically indicates that the reaction conditions are too forceful. Attempt the reaction at a lower temperature or with a milder base.

Section 3: Key Reagent and Parameter Choices

Q5: Which halogen leaving group is the most effective?

Contrary to trends seen in other areas of organic chemistry, the reactivity order for halogens as leaving groups on a triazine ring is generally F > Cl > Br .[8] The high electronegativity of fluorine makes the attached carbon atom significantly more electrophilic and thus more susceptible to the initial (and often rate-determining) nucleophilic attack.[5][8]

Leaving GroupRelative ReactivityRationale
Fluorine (F) HighestStrongly activates the ring towards nucleophilic attack due to its high electronegativity.[5][8]
Chlorine (Cl) IntermediateThe most common and cost-effective choice, offering a good balance of reactivity and stability.[6]
Bromine (Br) LowestLess activating than Cl or F, often resulting in lower yields under similar conditions.[8]
Table 1. Halogen Leaving Group Reactivity on Triazine Rings.
Q6: How do I choose the right solvent?

Aprotic solvents are generally preferred to avoid potential reactions with the triazine ring. The choice can influence reaction rates by affecting the solubility of reagents and the stabilization of intermediates.

SolventTypeTypical Use CaseNotes
DCM (CH₂Cl₂) / THF Aprotic, Non-polar/Polar1st and 2nd substitutions.Excellent for dissolving cyanuric chloride and many organic nucleophiles.[8]
Acetone / Acetonitrile Aprotic, PolarGeneral PurposeGood for a wide range of nucleophiles.
Dioxane / Toluene Aprotic, Non-polar3rd Substitution (High Temp)High boiling points are suitable for forcing conditions required for the final substitution.[7]
DMSO Aprotic, Highly PolarDifficult substitutionsCan accelerate SNAr rates but may complicate workup due to its high boiling point. Can also influence regioselectivity.[11]
Table 2. Common Solvents for Triazine Substitution Reactions.

Section 4: Protocols and Analytical Methods

Exemplary Protocol: Selective Mono-substitution of Cyanuric Chloride

This protocol provides a validated starting point for synthesizing a 2-substituted-4,6-dichloro-s-triazine.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve cyanuric chloride (1.0 eq) in anhydrous Dichloromethane (DCM).[3]

  • Cooling: Cool the solution to 0°C using an ice-water bath.[3][4]

  • Reagent Addition: In a separate flask, dissolve the desired nucleophile (1.0 eq) and DIEA (1.0 eq) in anhydrous DCM. Add this solution dropwise to the stirring cyanuric chloride solution over 15-20 minutes, ensuring the temperature does not exceed 5°C.[3][4]

  • Reaction & Monitoring: Stir the reaction mixture at 0°C.[4] Monitor the reaction's progress every 15 minutes by TLC until the cyanuric chloride starting material is fully consumed (typically 30-60 minutes).[4]

  • Workup: Quench the reaction with water. Dilute the mixture with additional DCM and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine to remove DIEA salts.[4]

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the mono-substituted product.[3][4]

Q7: What are the best methods for monitoring reaction progress?
  • Thin Layer Chromatography (TLC): This is the most common, rapid, and cost-effective method for real-time monitoring. It allows you to visualize the consumption of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): For more quantitative analysis, HPLC and GC (often coupled with Mass Spectrometry, MS) are the methods of choice.[12][13] They provide accurate information on the relative ratios of starting material, intermediates, and final products.[12][14]

Troubleshooting Workflow: Low Reaction Yield

Troubleshooting_Yield Figure 3. Logical Flowchart for Diagnosing Low Yield Start Low or No Yield Observed Check_Temp Is this the 2nd or 3rd substitution? Start->Check_Temp Increase_Temp ACTION: Increase temperature. (RT for 2nd, >80°C for 3rd) Check_Temp->Increase_Temp Yes Check_Nu Is the nucleophile weak or hindered? Check_Temp->Check_Nu No (1st Sub.) Success Yield Improved Increase_Temp->Success Forcing_Cond ACTION: Use more forcing conditions. (Higher temp, longer time) Check_Nu->Forcing_Cond Yes Check_Base Is the base fully dissolved? Check_Nu->Check_Base No Forcing_Cond->Success Change_Base ACTION: Switch to a soluble organic base (e.g., DIEA, TEA) Check_Base->Change_Base No Check_Moisture Was the reaction run under anhydrous conditions? Check_Base->Check_Moisture Yes Change_Base->Success Hydrolysis POSSIBLE CAUSE: Hydrolysis of starting material. Check_Moisture->Hydrolysis No Check_Moisture->Success Yes Dry_Reagents ACTION: Ensure all solvents/reagents are dry. Use inert atmosphere. Hydrolysis->Dry_Reagents Dry_Reagents->Success

Caption: A step-by-step diagnostic approach for low-yield reactions.

References

  • Gomez-Perez, V., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(3), 745. Available from: [Link]

  • Zhang, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3737-3747. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 15. Available from: [Link]

  • Khan Academy. (2018). Nucleophilic Aromatic Substitution. [Video]. YouTube. Available from: [Link]

  • Tavares, H. R., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 82-95. Available from: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Abbas, S. S., et al. (2018). Chromatographic Methods for Analysis of Triazine Herbicides. Critical Reviews in Analytical Chemistry, 48(1), 1-15. Available from: [Link]

  • Wang, Z., et al. (2013). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. Industrial & Engineering Chemistry Research, 52(34), 11956-11961. Available from: [Link]

  • Kessenich, E., et al. (2001). On the Reactivity of the 1,3,5-Triazine Ring Systems Substituted with Pseudo Halogens. Phosphorus, Sulfur, and Silicon and the Related Elements, 169(1), 239-243. Available from: [Link]

  • da Silva, A. B., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. Available from: [Link]

  • Google Patents. (1987). US4678852A - Process for reacting cyanuric chloride with ammonia or with amines.
  • Um, I.-H., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly, 144, 1337-1343. Available from: [Link]

  • ResearchGate. (n.d.). Reactivity of TCT via sequential nucleophilic substitution. Available from: [Link]

  • Anand, A., & Singh, S. (2023). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. Separations, 10(6), 361. Available from: [Link]

  • ResearchGate. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions. Available from: [Link]

  • Zhang, Z., et al. (2025). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv. Available from: [Link]

  • Kessenich, E., et al. (2001). On the Reactivity of the 1,3,5-Triazine Ring Systems Substituted with Pseudo Halogens. Phosphorus, Sulfur and Silicon and the Related Elements, 169(1), 239-243. Available from: [Link]

  • OECD SIDS. (2001). Cyanuric chloride. Available from: [Link]

  • Tavares, H. R., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 82-95. Available from: [Link]

  • Abbas, S. S., et al. (2018). Chromatographic methods for analysis of triazine herbicides. Critical Reviews in Analytical Chemistry, 48(1), 1-15. Available from: [Link]

  • Scilit. (n.d.). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Available from: [Link]

  • The Organic Chemistry Tutor. (2020). The effect of reaction solvent on the SN2 reaction. [Video]. YouTube. Available from: [Link]

  • Kumar, A., et al. (2024). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. Materials Advances. Available from: [Link]

  • Wikipedia. (n.d.). Cyanuric chloride. Retrieved from [Link]

  • Kumar, D., et al. (2018). The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Current Organic Synthesis, 15(7), 934-954. Available from: [Link]

  • de la Hoz, A., et al. (2005). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Arkivoc, 2005(7), 143-156. Available from: [Link]

  • Chem Help ASAP. (2019). Halogenation of aromatic rings by EAS reactions. [Video]. YouTube. Available from: [Link]

Sources

Technical Support Center: Optimization of Suzuki Coupling for 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SZK-TRZ-PYR-001 Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to perform a Suzuki-Miyaura cross-coupling on 2-Chloro-4-pyridin-4-yl-1,3,5-triazine . This is a bifunctional scaffold presenting two distinct chemical challenges that often lead to reaction failure:

  • The "Decoy" Effect (Catalyst Poisoning): The pyridine nitrogen at the 4-position is a strong

    
    -donor. It can displace labile ligands on the Palladium (Pd) center, forming a stable, inactive complex (Pd-Pyridine) that halts the catalytic cycle.
    
  • Hydrolytic Instability: The triazine core is highly electron-deficient. In the presence of strong aqueous bases (e.g., NaOH, KOH) and heat, the C-Cl bond is prone to nucleophilic attack by hydroxide (

    
    ), converting your starting material into the unreactive hydroxy-triazine.
    

This guide provides a modular optimization strategy to bypass these specific failure modes.

Module 1: The "Engine" (Catalyst & Ligand Selection)

The Problem: Standard catalysts like


 often fail here because triphenylphosphine is not bulky enough to prevent the pyridine moiety from binding to the Pd center.

The Solution: You must use bulky, electron-rich ligands . These ligands create a steric wall that prevents the pyridine nitrogen from coordinating to the Pd, while simultaneously accelerating the oxidative addition into the unreactive C-Cl bond.

Recommended Catalyst Systems
TierCatalyst / Ligand SystemWhy it works for this substrate
Primary Recommendation Pd(dppf)Cl₂ · DCM The bidentate ferrocenyl ligand is rigid and prevents the formation of bis-pyridine Pd complexes. It is the industrial "workhorse" for heteroaryl chlorides.
High-Performance XPhos Pd G2 or SPhos Pd G2 These precatalysts release bulky biaryl phosphines. The sheer size of XPhos/SPhos physically blocks the pyridine nitrogen from poisoning the catalyst.
Alternative (Anhydrous) PEPPSI-IPr An N-Heterocyclic Carbene (NHC) catalyst. Highly stable and excellent for difficult C-Cl bonds where phosphines might degrade.

Module 2: The "Environment" (Base & Solvent)[1][2]

The Problem: The electron-deficient triazine ring activates the C-Cl bond for coupling, but also for hydrolysis. Using standard aqueous bases (NaOH) will destroy your starting material.

The Solution: Use mild bases or anhydrous conditions to favor Transmetallation over Hydrolysis.

Base & Solvent Matrix
Condition TypeBaseSolvent SystemUse Case
Standard (Mild)

(2.0 equiv)
Dioxane /

(4:1)
First-pass attempt. Phosphate is mild enough to minimize hydrolysis but basic enough to activate the boronic acid.
Anhydrous (Sensitive)

(2.5 equiv) or

(dry)
Toluene (anhydrous)Use if you observe the hydroxy-triazine impurity (mass = M-Cl+OH). Requires dry conditions.
High Solubility

DME /

(4:1)
Use if the pyridyl-triazine substrate precipitates out of Dioxane or Toluene.

Module 3: Troubleshooting Logic (Diagnostics)

Use this flow to diagnose reaction failure based on LCMS/TLC data.

TroubleshootingFlow start Start: Analyze Reaction Mixture (LCMS) sm_remain Starting Material (SM) Remains start->sm_remain No Conversion prod_hydro Product: Hydroxy-Triazine (M-Cl+OH) start->prod_hydro Hydrolysis prod_homo Product: Homocoupling (R-R) start->prod_homo Oxidative Coupling success Desired Product Formed start->success Target Mass Found sol_poison Diagnosis: Catalyst Poisoning Action: Switch to XPhos Pd G2 or Pd(dppf)Cl2 sm_remain->sol_poison sol_base Diagnosis: Base too strong/wet Action: Switch to Anhydrous CsF/Toluene prod_hydro->sol_base sol_degas Diagnosis: Oxygen present Action: Sparge Ar for 15 mins prod_homo->sol_degas

Figure 1: Diagnostic logic flow for troubleshooting Suzuki coupling failures specific to chlorotriazines.

Module 4: Optimized Experimental Protocol

Objective: Coupling 2-Chloro-4-pyridin-4-yl-1,3,5-triazine (1.0 eq) with Aryl Boronic Acid (1.2 eq).

Safety Note: Chlorotriazines can be sensitizers. Handle with gloves in a fume hood.

  • Setup: Flame-dry a 2-neck round bottom flask or microwave vial. Cool under Argon.

  • Charging: Add:

    • Chlorotriazine substrate (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.2 equiv)

    • Catalyst:

      
       (5 mol%) OR  XPhos Pd G2 (2-3 mol%)
      
    • Base:

      
       (2.0 equiv, finely ground)
      
  • Solvent: Add 1,4-Dioxane and Water (4:1 ratio). Concentration should be 0.1 M - 0.2 M.

    • Critical Step: Degas the solvent stream by sparging with Argon for 10-15 minutes before adding to the flask, or sparge the mixture immediately after addition. Oxygen promotes homocoupling.

  • Reaction: Heat to 80°C - 90°C .

    • Note: Do not exceed 100°C initially to avoid thermal decomposition of the triazine.

  • Monitoring: Check LCMS at 2 hours.

    • If SM remains: Add 1 more mol% catalyst and push to 100°C.

    • If Hydrolysis observed: Stop. Repeat using Toluene/CsF (anhydrous).

Module 5: Mechanistic Insight (The "Why")

Understanding the specific inhibition pathway of the pyridine substituent is crucial for troubleshooting.

CatalyticCycle Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + R-Cl DeadCat Inactive Pd-Pyridine Complex (Cycle Arrested) Pd0->DeadCat Coordination TransMet Transmetallation (+ Boronic Acid) OxAdd->TransMet + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Pyridine Pyridine Substrate (The Poison) Pyridine->DeadCat

Figure 2: The Catalytic Cycle vs. The Pyridine Trap. Note how the pyridine moiety can intercept the active Pd(0) species, removing it from the productive cycle.[1]

References

  • Suzuki Coupling of Electron-Deficient Heterocycles

    • Title: Optimization of Suzuki–Miyaura Coupling Conditions for the Synthesis of Heteroaryl Compounds.
    • Source:Organic Chemistry Frontiers (RSC).
    • URL:[Link] (General principles for heteroaryl chlorides).

  • Catalyst Poisoning by Pyridine

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Reactions.[2]

    • Source:Journal of the American Chemical Society (ACS).[3]

    • URL:[Link] (Mechanistic detail on N-coordination).

  • Use of Bulky Ligands (XPhos/SPhos): Title: Buchwald Ligands in Suzuki-Miyaura Coupling. Source:Sigma-Aldrich Technical Guides.
  • Anhydrous Fluoride Conditions

    • Title: Suzuki-Miyaura Coupling with CsF in Anhydrous Conditions.
    • Source:Organic Letters.
    • URL:[Link]

Sources

Preventing dimerization of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-4-pyridin-4-yl-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this versatile building block. Our goal is to empower you with the knowledge to prevent common issues, such as dimerization, and ensure the success of your experiments.

Troubleshooting Guide: Preventing Dimerization

One of the potential challenges when working with 2-Chloro-4-pyridin-4-yl-1,3,5-triazine is its propensity to undergo self-reaction, or dimerization, under certain conditions. This occurs when the nucleophilic nitrogen of the pyridine ring on one molecule attacks the electrophilic carbon-chlorine bond of the triazine ring on another molecule. This can lead to the formation of unwanted byproducts, reducing the yield of your desired product and complicating purification.

Q1: I'm observing a significant amount of an insoluble, high-molecular-weight byproduct in my reaction. Could this be a dimer of my starting material?

A1: Yes, it is highly probable that you are observing a dimer or even oligomers of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine. The pyridine nitrogen is nucleophilic and can react with the activated chloro-triazine moiety of another molecule, especially at elevated temperatures or high concentrations.

To confirm this, you can attempt to characterize the byproduct using techniques like mass spectrometry or NMR if you can dissolve a small amount in a suitable solvent (e.g., hot DMSO-d6). A mass corresponding to double the molecular weight of your starting material would be a strong indicator of dimerization.

Q2: What are the key factors that promote the dimerization of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine?

A2: Several factors can accelerate the rate of dimerization. Understanding these is the first step toward prevention:

  • Temperature: Higher reaction temperatures significantly increase the rate of this unwanted side reaction. The reactivity of the chlorine on the triazine ring is temperature-dependent.[1][2]

  • Concentration: High concentrations of the starting material increase the probability of intermolecular collisions, leading to a higher rate of dimerization.

  • Solvent: Polar aprotic solvents can stabilize the charged intermediate of the nucleophilic aromatic substitution reaction, potentially accelerating dimerization.

  • pH: Basic conditions can deprotonate any residual water or other protic species, creating stronger nucleophiles that could facilitate unwanted side reactions. Conversely, acidic conditions could protonate the pyridine nitrogen, preventing it from acting as a nucleophile.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased formation of the dimer.

Q3: What practical steps can I take to minimize or prevent dimerization during my experiments?

A3: Here are several actionable strategies to suppress the formation of the dimer byproduct:

  • Strict Temperature Control: Maintain the lowest possible temperature at which your desired reaction proceeds at a reasonable rate. For many nucleophilic substitutions on chlorotriazines, reactions are initially carried out at 0°C or even lower, and then slowly warmed to room temperature.[2]

  • Slow Addition/High Dilution: Instead of adding all your 2-Chloro-4-pyridin-4-yl-1,3,5-triazine at once, use a syringe pump to add it slowly over several hours to a solution of your other reactant. This maintains a low instantaneous concentration of the triazine, favoring the desired intramolecular reaction over the intermolecular dimerization. This is a common strategy in syntheses involving reactive intermediates.

  • Choice of Solvent: Opt for less polar solvents if compatible with your reaction chemistry. Toluene or THF are often good choices.[3]

  • Inert Atmosphere: While not directly preventing dimerization, working under an inert atmosphere of nitrogen or argon is a good general practice to prevent side reactions caused by atmospheric moisture and oxygen, especially when using organometallic reagents.[4]

  • pH Control: If your reaction conditions allow, maintaining a neutral or slightly acidic pH can help to protonate the pyridine nitrogen, reducing its nucleophilicity and thus its tendency to participate in dimerization.[5]

The following diagram illustrates the troubleshooting workflow for preventing dimerization:

Dimerization_Troubleshooting start Dimerization Observed temp Lower Reaction Temperature start->temp concentration Reduce Concentration (Slow Addition / High Dilution) start->concentration solvent Change Solvent (Less Polar) start->solvent ph Adjust pH (Neutral / Slightly Acidic) start->ph success Dimerization Minimized temp->success concentration->success solvent->success ph->success

Caption: Troubleshooting workflow for dimerization.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and recommended storage condition for 2-Chloro-4-pyridin-4-yl-1,3,5-triazine?

A1: 2-Chloro-4-pyridin-4-yl-1,3,5-triazine is a reactive chemical due to the electrophilic nature of the triazine ring and the presence of a good leaving group (chloride).[3] It is sensitive to moisture and can be hydrolyzed. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[6][7][8] Long-term storage at refrigerated temperatures (2-8 °C) is recommended.

Q2: Can I use a base in my reaction with 2-Chloro-4-pyridin-4-yl-1,3,5-triazine?

A2: The use of a base depends on the specific reaction you are performing. If you are conducting a nucleophilic substitution with an amine or alcohol, a non-nucleophilic base (e.g., diisopropylethylamine) is often used to scavenge the HCl that is generated. However, be aware that the presence of a base can also potentially increase the rate of dimerization by ensuring the pyridine nitrogen remains deprotonated and thus more nucleophilic. Careful selection of the base and reaction conditions is crucial.

Q3: Are there any specific analytical techniques you recommend for monitoring the progress of reactions involving this compound?

A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the consumption of the starting material and the formation of the product.[2] A typical mobile phase could be a mixture of ethyl acetate and hexanes. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of byproducts like the dimer. For structural confirmation of your final product, NMR spectroscopy and mass spectrometry are essential.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a general method for the reaction of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine with a generic nucleophile (e.g., a primary amine, R-NH2), incorporating best practices to minimize dimerization.

Materials:

  • 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

  • Nucleophile (e.g., R-NH2)

  • Anhydrous, non-polar solvent (e.g., THF or Toluene)

  • Non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

  • Round-bottom flask, syringe pump, magnetic stirrer, and inert gas supply (N2 or Ar)

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a septum.

  • Initial Charge: To the flask, add the nucleophile (1.0 eq) and the non-nucleophilic base (1.1 eq) dissolved in the anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Slow Addition: Dissolve 2-Chloro-4-pyridin-4-yl-1,3,5-triazine (1.0 eq) in the anhydrous solvent in a separate flask. Draw this solution into a syringe and place it on a syringe pump.

  • Reaction: Add the solution of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine to the reaction mixture dropwise via the syringe pump over a period of 2-4 hours, ensuring the internal temperature does not rise above 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for another hour and then slowly warm to room temperature. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

The following diagram illustrates the experimental workflow:

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) charge 2. Charge Nucleophile & Base setup->charge cool 3. Cool to 0 °C charge->cool addition 4. Slow Addition of Triazine (via Syringe Pump) cool->addition react 5. Reaction & Monitoring (TLC/HPLC) addition->react workup 6. Aqueous Workup react->workup purify 7. Purification (Column Chromatography) workup->purify

Caption: Experimental workflow for nucleophilic substitution.

Summary of Recommended Reaction Conditions

ParameterRecommended ConditionRationale
Temperature 0 °C to Room TemperatureMinimizes dimerization rate.[2]
Concentration High Dilution / Slow AdditionReduces intermolecular side reactions.
Solvent Anhydrous, Less Polar (e.g., THF, Toluene)Suppresses stabilization of charged intermediates.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis and side reactions with air.[4]
Base Non-nucleophilic (e.g., DIPEA)Scavenges HCl without competing with the primary nucleophile.

References

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available from: [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. Available from: [Link]

  • Exploring the Synthesis and Properties of 2-Chloro-4,6-diphenyl-1,3,5-triazine. Available from: [Link]

  • Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. ResearchGate. Available from: [Link]

  • Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1][9][10]triazine derivatives. SciELO. Available from: [Link]

  • 2-Chloro-1,3,5-triazine. PubChem. Available from: [Link]

  • How to Safely Handle Reactive Chemicals. The Chemistry Blog. Available from: [Link]

  • Guidelines for Safe Storage and Handling of Reactive Materials. AIChE. Available from: [Link]

  • 2,4-Dichloro-6-(3-methyl-piperidin-1-yl)-1,3,5-triazine. PubMed. Available from: [Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. MDPI. Available from: [Link]

  • Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega. Available from: [Link]

  • Scheme for the synthesis of 1,3,5-triazine (s-triazine) derivatives (7, 13 and 18). ResearchGate. Available from: [Link]

  • Chapter 5: Highly Reactive Chemicals. University of Nevada, Reno. Available from: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine. Google Patents.
  • SOP: Water-Reactive Chemicals. University of Pennsylvania EHRS. Available from: [Link]

  • O and CH···π interactions in solid-state self-assembly of triazine. Semantic Scholar. Available from: [Link]

  • Protocol for synthesis of di- and tri-substituted s-triazine derivatives. ResearchGate. Available from: [Link]

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. Available from: [Link]

  • Chemical Reactivity Hazards - Control and Prevention. Occupational Safety and Health Administration. Available from: [Link]

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Technical Support Center: Pyridinyl-Triazine Compound Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridinyl-triazine compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the unique characterization challenges posed by this important class of nitrogen-rich heterocyclic compounds. The inherent basicity of the pyridine moiety, coupled with the electron-deficient nature of the triazine ring, creates a unique chemical landscape that can complicate standard analytical workflows. This resource synthesizes field-proven insights and authoritative knowledge to help you navigate these challenges effectively.

Section 1: Foundational Issues - Solubility and Stability

Before delving into specific analytical techniques, it's crucial to address two fundamental properties of pyridinyl-triazines that impact every stage of characterization: solubility and stability.

FAQ: My pyridinyl-triazine compound has poor solubility. What are the best practices for solubilization?

Poor solubility is a frequent hurdle. The planar, aromatic structure can lead to strong π-π stacking and crystal lattice energy, while the nitrogen atoms offer sites for hydrogen bonding, sometimes leading to aggregation.

Answer: A systematic approach is required to find a suitable solvent system.

Causality: The basic nitrogen atoms on both the pyridine and triazine rings can be protonated. This disrupts intermolecular forces like π-π stacking and hydrogen bonding by introducing charge and solvation spheres, thereby increasing solubility in polar, protic solvents.

Troubleshooting Protocol: Solvent Screening

  • Start with Common Solvents: Begin with standard laboratory solvents like Dichloromethane (DCM), Chloroform, Methanol (MeOH), and Acetonitrile (ACN).

  • Explore Polar Aprotics: If solubility is limited, move to more powerful polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Leverage pH Adjustment: For aqueous or alcoholic solutions, acidification is a powerful tool. Add a small amount of a volatile acid like formic acid or trifluoroacetic acid (TFA) (0.1% v/v). This will protonate the basic nitrogens and often dramatically improve solubility.

  • Consider Temperature: Gently warming the solution can increase the rate and extent of dissolution. However, always be mindful of potential compound degradation at elevated temperatures.[1]

  • Co-solvent Systems: For compounds that are sparingly soluble in water, using a co-solvent like ethanol can significantly enhance solubility.[1]

Solvent ClassExamplesSuitability for Pyridinyl-TriazinesNotes
Non-Polar Hexane, TolueneGenerally poorUnlikely to disrupt strong intermolecular forces.
Polar Aprotic ACN, THF, DCMModerate to GoodEffective for many derivatives.
Polar Protic MeOH, EtOH, WaterVariable; often requires pH modificationAcidification is key for aqueous solubility.
Highly Polar Aprotic DMSO, DMFExcellentOften the solvents of last resort; can be difficult to remove.
FAQ: My compound appears to be degrading in solution. Are pyridinyl-triazines prone to instability?

Answer: While generally stable, certain conditions can promote degradation. The 1,3,5-triazine ring is an electron-deficient system, making it susceptible to nucleophilic attack, especially if substituted with good leaving groups (e.g., halogens).[2]

Key Considerations:

  • Hydrolysis: While robust under neutral conditions, some triazines can undergo hydrolysis in the presence of concentrated mineral acids and high temperatures (above 150°C).[3] Metal ions, such as Copper(II), can catalyze hydrolytic cleavage even under milder conditions.[3]

  • Photostability: Aromatic heterocyclic systems can be susceptible to photodegradation. It is good practice to store solutions in amber vials or protected from direct light.

  • Redox Instability: The electron-deficient triazine ring can be susceptible to reduction. Avoid strong reducing agents unless required for a specific reaction.

Preventative Measures:

  • Prepare solutions fresh whenever possible.

  • Store solutions at low temperatures (4°C or -20°C) and protected from light.

  • Use high-purity solvents and degas them if there is a concern about oxidative degradation.

Section 2: Troubleshooting High-Performance Liquid Chromatography (HPLC)

The basic nature of pyridinyl-triazines is the primary cause of most HPLC-related issues, particularly peak tailing and poor retention in reversed-phase chromatography.

FAQ: Why am I seeing severe peak tailing for my compound in reversed-phase HPLC?

Answer: Peak tailing is almost always caused by secondary interactions between the basic pyridinyl nitrogen and acidic silanol groups present on the surface of standard silica-based C18 columns.

Causality: At neutral pH, residual silanol groups (Si-OH) on the silica backbone can be deprotonated (Si-O⁻). The basic nitrogen atoms on your compound can be protonated (N⁺-H), leading to a strong ionic interaction that causes the analyte to "stick" to the stationary phase, resulting in a tailed peak.

Troubleshooting Workflow: Mitigating Peak Tailing

Caption: Workflow for troubleshooting HPLC peak tailing.

Step-by-Step Protocol:

  • Mobile Phase Modification (First Line of Defense): The most common and effective solution is to add a competing acid to the mobile phase.

    • Action: Add 0.1% (v/v) of Trifluoroacetic Acid (TFA) or Formic Acid to both your aqueous (A) and organic (B) mobile phases.

    • Mechanism: The added acid protonates the silanol groups (Si-OH₂⁺) and ensures the pyridinyl-triazine is consistently in its protonated form. This masks the secondary interaction sites and results in a sharp, symmetrical peak.

  • Column Selection: If mobile phase modification is insufficient or not desired (e.g., TFA can cause ion suppression in mass spectrometry), selecting the right column is critical.

    • Action: Switch to a modern, high-purity silica column that is "end-capped." End-capping uses a small silylating agent (like trimethylchlorosilane) to block most of the residual silanol groups.

    • Alternative: Consider columns with a "polar-embedded" phase or a "polar-endcapped" phase. These stationary phases are designed to be more compatible with highly aqueous mobile phases and show better peak shape for polar and basic compounds.[4]

  • Alternative Chromatography Modes: For very polar pyridinyl-triazines that have poor retention even with 100% aqueous mobile phases, alternative modes may be necessary.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high-organic mobile phase to retain and separate very polar compounds.

    • Porous Graphitic Carbon (PGC): PGC columns, like Hypercarb, offer a unique retention mechanism based on the polarizability of the analyte and are excellent for retaining very polar compounds that are not retained on C18 phases.[4]

Section 3: Navigating Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone of structural elucidation, but the nitrogen-rich nature of pyridinyl-triazines can lead to confusing spectra.

FAQ: Why are the proton signals in my ¹H NMR spectrum broad, or why are N-H protons disappearing?

Answer: This is often due to quadrupolar broadening from the ¹⁴N nucleus or chemical exchange phenomena.

Causality:

  • Quadrupolar Broadening: Nitrogen-14 (¹⁴N), the most abundant isotope, has a nuclear spin I=1, making it a quadrupolar nucleus. This means it has a non-spherical charge distribution, which interacts with the local electric field gradient. This interaction provides a rapid relaxation pathway, which can broaden the signals of adjacent protons (¹H) and carbons (¹³C). The effect is more pronounced in asymmetric environments.[5]

  • Chemical Exchange: Protons attached to nitrogen (N-H) can undergo chemical exchange with residual water or other protic species in the NMR solvent. If this exchange happens at a rate comparable to the NMR timescale, it can lead to signal broadening or complete disappearance of the N-H peak.[6]

Troubleshooting Protocol:

  • Use a Dry Solvent: Ensure you are using a high-quality, dry deuterated solvent (e.g., DMSO-d₆, CDCl₃ from a sealed ampule). This minimizes chemical exchange with water.

  • Lower the Temperature: Acquiring the spectrum at a lower temperature (e.g., 0°C or -20°C) can slow down the rate of chemical exchange, often resulting in sharper N-H signals.

  • Solvent Choice:

    • DMSO-d₆: This is often an excellent choice as it is a hydrogen bond acceptor, which slows down the exchange rate of N-H protons, making them more likely to be observed as sharp signals.

    • Acidic Solvents: Using a solvent like TFA-d can protonate all basic sites, locking the conformation and sometimes simplifying the spectrum by removing complex coupling.

  • Consider ¹⁵N NMR or HMBC: While direct ¹⁵N NMR is insensitive, a 2D experiment like an ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable. It allows you to see correlations between protons and nitrogens over 2-3 bonds, helping to definitively assign the structure and confirm the connectivity of the heterocyclic core.[7][8]

Section 4: Mass Spectrometry (MS) Interpretation

Mass spectrometry provides crucial molecular weight information, but pyridinyl-triazines can present ionization and fragmentation challenges.

FAQ: I'm not seeing the expected molecular ion peak ([M]⁺˙) with Electrospray Ionization (ESI). What is the most likely observation?

Answer: With ESI, you are far more likely to observe the protonated molecular ion, [M+H]⁺, rather than the radical cation [M]⁺˙. The basic nitrogen atoms are readily protonated in the ESI source.

Causality: Electrospray is a soft ionization technique that typically forms ions in solution before they are transferred to the gas phase. Given the basicity of the pyridinyl and triazine nitrogens, they act as proton sponges in the slightly acidic mobile phases commonly used for LC-MS.

Common Adducts and Ions: Be aware of other common adducts that can form, especially if the mobile phase or sample contains salts.

MS_Adducts Analyte Pyridinyl-Triazine (M) MH [M+H]+ Analyte->MH Protonation MNa [M+Na]+ Analyte->MNa Cationization MK [M+K]+ Analyte->MK Cationization MAcN [M+ACN+H]+ Analyte->MAcN Solvent Adduct Proton H+ Proton->MH Sodium Na+ Sodium->MNa Potassium K+ Potassium->MK Acetonitrile CH3CN Acetonitrile->MAcN

Caption: Common adducts observed in ESI-MS.

Troubleshooting Protocol: Ion Identification

  • Look for [M+H]⁺: This should be your primary target ion in positive mode ESI.

  • Check for Common Adducts: Calculate the expected masses for [M+Na]⁺ (M + 23) and [M+K]⁺ (M + 39). These are common if glassware was not properly rinsed or if buffers containing these salts were used.

  • Solvent Adducts: In some cases, solvent adducts like [M+CH₃CN+H]⁺ (M + 42) can be observed.

  • Confirm with Isotope Pattern: Use a molecular formula calculator to predict the isotopic distribution for your compound. The spacing and relative intensity of the M, M+1, and M+2 peaks are a powerful confirmation of the elemental composition.

  • Fragmentation: Triazine and pyridine rings are relatively stable aromatic systems. Fragmentation in a standard ESI source is often minimal. If you need fragmentation for structural confirmation, you will need to perform tandem MS (MS/MS). The fragmentation patterns can be complex but often involve cleavage of substituents from the rings or characteristic ring-opening pathways.[9]

Section 5: Challenges in X-ray Crystallography

Obtaining a single crystal suitable for X-ray diffraction provides unequivocal structural proof, but the process can be challenging.

FAQ: I am struggling to grow diffraction-quality single crystals of my pyridinyl-triazine compound. What techniques can I try?

Answer: Crystal growth is often a process of patient, systematic experimentation. The flat, aromatic nature of these compounds can sometimes favor rapid precipitation or the formation of fine needles rather than well-defined single crystals.

Causality: Successful crystallization requires a slow, controlled approach to supersaturation. The strong intermolecular forces (π-stacking, H-bonding) in pyridinyl-triazines can sometimes drive rapid aggregation and precipitation if the solvent environment is changed too quickly.

Recommended Crystallization Techniques:

TechniqueDescriptionSuitability for Pyridinyl-Triazines
Slow Evaporation A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.A good starting point. Use a solvent in which the compound is moderately soluble.
Vapor Diffusion A concentrated solution of the compound in a good solvent is placed in a small vial. This vial is then placed in a larger, sealed jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble. The anti-solvent slowly diffuses into the good solvent, reducing solubility and inducing crystallization.Highly effective. A common setup is a solution in DCM or Chloroform inside a jar of Hexane or Pentane.
Solvent Layering Similar to vapor diffusion, but the anti-solvent is carefully layered on top of the concentrated solution of the compound. Crystallization occurs at the interface.Faster than vapor diffusion but can sometimes lead to less ordered crystals if the layering is not done gently.
Thermal Gradient A saturated solution is slowly cooled, reducing solubility and promoting crystal growth.Effective for compounds whose solubility is highly temperature-dependent.

Pro-Tip: The selection of the solvent system can be critical in controlling the crystal packing and even the isomeric form of the final solid.[3] Introducing molecules that can participate in hydrogen bonding or other supramolecular interactions can sometimes facilitate the growth of high-quality crystals.[10]

References

  • ChemInform Abstract: Coordination Chemistry of 2,4,6-Tri(pyridyl)-1,3,5-triazine Ligands. (2010). ChemInform, 41(31). [Link]

  • Challenges and recent advances in quantitative mass spectrometry-based metabolomics. (2024). Wiley Analytical Science. [Link]

  • Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. (2022). MDPI. [Link]

  • Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. (2023). MDPI. [Link]

  • Adsorbing Volatile Organic Chemicals by Soluble Triazine-Based Dendrimers under Ambient Conditions with the Adsorption Capacity of Pyridine up to 946.2 mg/g. (n.d.). MDPI. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. [Link]

  • 15N Chemical Shift Principal Values in Nitrogen Heterocycles. (n.d.). ACS Publications. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • (PDF) Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. (2022). ResearchGate. [Link]

  • A New Perspective on the Challenges of Mass Spectrometry. (n.d.). Spectroscopy Online. [Link]

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. (2012). Journal of Medicinal Chemistry. [Link]

  • Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. (2022). PMC - NIH. [Link]

  • Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013). YouTube. [Link]

  • (PDF) Synthesis, X-Ray Crystal Structures, and Preliminary Antiproliferative Activities of New s-Triazine-hydroxybenzylidene Hydrazone Derivatives. (2019). ResearchGate. [Link]

  • Mass Spectrometry Problems. (2023). Chemistry LibreTexts. [Link]

  • (PDF) Recent problems and advances in mass spectrometry (Review). (n.d.). ResearchGate. [Link]

  • HPLC Method Development. (n.d.). Phenomenex. [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. (n.d.). MDPI. [Link]

  • Synthesis, X-Ray Crystal Structures, and Preliminary AntiproliferativeActivitiesofNews-Triazine-hydroxybenzylidene Hydrazone Derivatives. (2019). Semantic Scholar. [Link]

  • Solubility of triazine pesticides in pure and modified subcritical water. (n.d.). PubMed. [Link]

  • Triazine. (n.d.). Wikipedia. [Link]

  • Nitrogen NMR. (n.d.). University of Ottawa. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. (n.d.). Resolian. [Link]

  • Mass Spectrometry Measures Up to Analytical Challenges. (2017). BioPharm International. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). [Source not further specified]. [Link]

  • Triazine Covalent Organic Framework-Anchored Fe for Efficient Electrocatalytic Oxygen Reduction Reaction. (2026). Scientific Research Publishing. [Link]

  • Synthesis and identification of[3][11][12]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. (n.d.). PubMed. [Link]

  • Melamine. (n.d.). Wikipedia. [Link]

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Technical Support Center: Handling and Storage of Chlorinated Triazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with chlorinated triazine compounds. It is designed to be a practical resource for the safe and effective handling, storage, and troubleshooting of common issues encountered during experimentation.

Introduction to Chlorinated Triazine Compounds

Chlorinated triazines are a class of nitrogen-containing heterocyclic compounds.[1][2] The triazine core structure can be derivatized in numerous ways, with chlorinated versions being particularly important as precursors in organic synthesis and as active ingredients in various applications, including herbicides like atrazine and simazine.[3][4][5] Their reactivity, driven by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituents, makes them valuable synthetic building blocks but also necessitates careful handling and storage protocols.[4][6]

The general structure of a chlorinated triazine, cyanuric chloride, serves as a common starting material for the synthesis of various triazine derivatives.[3][4] The chlorine atoms can be sequentially substituted by nucleophiles, with the reactivity of the remaining chlorine atoms decreasing after each substitution.[4][5] This property allows for the controlled synthesis of mono-, di-, and tri-substituted triazines.

General Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to ensure the safety of laboratory personnel and the integrity of the compounds.

Experimental Protocol: Safe Handling of Chlorinated Triazine Compounds
  • Engineering Controls : Always handle chlorinated triazine compounds in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7][8][9]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE to prevent dermal and eye contact.[10][11] This includes:

    • Gloves : Chemical-resistant gloves are mandatory.[12]

    • Eye Protection : Safety goggles or a face shield are essential to protect against splashes.

    • Lab Coat : A lab coat or chemical-resistant apron should be worn to protect street clothing and skin.

    • Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a respirator may be necessary.[13]

  • Hygiene Practices : Avoid eating, drinking, or smoking in areas where these compounds are handled.[14][15] Wash hands thoroughly after handling, even if gloves were worn.[9][14]

  • Weighing and Dispensing : When weighing solid compounds, do so in a manner that minimizes dust generation. A filtered balance enclosure or weighing paper with creased edges can be effective.

  • Solution Preparation : When dissolving chlorinated triazines, add the solid to the solvent slowly to avoid splashing. Some reactions can be exothermic, so it is good practice to cool the solvent before addition if the dissolution properties are unknown.

  • Avoid Incompatibilities : Keep chlorinated triazines away from strong oxidizing agents, strong acids, and strong bases.[9] Contact with acids or chlorine can lead to the emission of toxic chlorine dioxide vapors.[16]

Storage Guidelines

Proper storage is crucial for maintaining the stability of chlorinated triazine compounds and preventing hazardous situations.

  • Containers : Store in the original, tightly sealed containers.[7][8] Ensure containers are clearly labeled with the chemical name and any relevant hazard warnings.

  • Location : Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[7][8][9][17] A dedicated, locked cabinet is recommended.[7][14]

  • Segregation : Store chlorinated triazines separately from incompatible materials, particularly strong acids, bases, and oxidizing agents.[9]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during experiments involving chlorinated triazine compounds.

Q1: I am seeing poor reactivity or incomplete substitution of the chlorine atoms on my triazine ring. What could be the cause?

A1: This is a common issue related to the inherent reactivity of the triazine core. The substitution of chlorine atoms on a triazine ring proceeds in a stepwise manner, and the reactivity decreases with each substitution.

  • Causality : The electron-donating character of the incoming nucleophile increases the electron density of the triazine ring, making it less susceptible to further nucleophilic attack.

  • Troubleshooting Steps :

    • Temperature Control : The substitution of the first chlorine atom can often be achieved at low temperatures (e.g., 0-5°C), while subsequent substitutions typically require higher temperatures (25-35°C for the second, and 80-110°C for the third).[4] Ensure your reaction temperature is appropriate for the desired level of substitution.

    • Reaction Time : Incomplete reactions may simply require longer reaction times. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Choice of Base : The presence of a suitable base is often necessary to neutralize the HCl generated during the reaction. The choice of base can influence the reaction rate and outcome.

    • Solvent Effects : The polarity and proticity of the solvent can significantly impact the reaction rate. Experiment with different solvents to find the optimal conditions for your specific substrate and nucleophile.

Q2: My chlorinated triazine compound appears to be degrading upon storage, indicated by a change in color or the presence of a strong odor. Why is this happening and how can I prevent it?

A2: Chlorinated triazines can be susceptible to degradation, especially in the presence of moisture.

  • Causality : The chlorine atoms on the triazine ring are susceptible to hydrolysis, which can be accelerated by moisture in the air. This hydrolysis can lead to the formation of hydroxy-triazines and hydrochloric acid, which can further catalyze degradation.

  • Prevention :

    • Strictly Anhydrous Conditions : Store the compound in a desiccator or a dry box to minimize exposure to atmospheric moisture.

    • Inert Atmosphere : For particularly sensitive compounds, consider storing them under an inert atmosphere (e.g., nitrogen or argon).

    • Proper Sealing : Ensure the container is tightly sealed after each use.[7][8] Using a container with a good quality seal is crucial.

    • Temperature : Store at the recommended temperature, as elevated temperatures can accelerate degradation.[8]

Q3: I have observed an unexpected side product in my reaction. What are the likely culprits?

A3: Side product formation can be due to several factors, including over-reaction, side reactions of the nucleophile, or reactions with impurities.

  • Causality : The high reactivity of cyanuric chloride and its derivatives can lead to multiple substitutions if the reaction conditions are not carefully controlled. Additionally, the nucleophile itself may have multiple reactive sites or could undergo self-condensation.

  • Mitigation Strategies :

    • Stoichiometry Control : Carefully control the stoichiometry of your reactants. A slight excess of the nucleophile may be needed to drive the reaction to completion, but a large excess can lead to multiple substitutions.

    • Controlled Addition : Add the nucleophile slowly to the reaction mixture to maintain better control over the reaction and minimize local concentration gradients.

    • Protecting Groups : If your nucleophile has multiple reactive sites, consider using protecting groups to ensure the desired regioselectivity.

    • Purification of Starting Materials : Ensure your starting materials and solvents are pure and free from contaminants that could participate in side reactions.

Frequently Asked Questions (FAQs)

Q: What are the primary health hazards associated with chlorinated triazines?

A: The health hazards can vary depending on the specific compound, but generally, they can be harmful if swallowed, cause skin irritation, and serious eye damage.[14] Some may also cause respiratory irritation.[14] Certain triazine herbicides are considered possible human carcinogens by the EPA.

Q: What is the appropriate first aid response to exposure?

A:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact : Take off contaminated clothing immediately. Rinse the affected skin area with plenty of water.[14]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[14][18]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][18]

Q: How should I dispose of waste containing chlorinated triazines?

A: Chlorinated triazine waste should be treated as hazardous waste.[16]

  • Never pour it down the drain.[19]

  • Collect all waste in a labeled, sealed container.[19]

  • Dispose of the waste through an approved hazardous waste disposal service, following all local, state, and federal regulations.[14][16]

Q: Are there any specific materials that are incompatible with chlorinated triazines?

A: Yes, you should avoid contact with strong oxidizing agents, strong acids, and strong bases.[9] Reactions with these materials can be vigorous and may produce hazardous byproducts.

Emergency Procedures

Spill Response

In the event of a spill, follow these steps:

  • Alert Personnel : Immediately alert others in the vicinity of the spill.[13]

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.[13]

  • Assess the Situation : From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources if a flammable solvent is involved).

  • Don Appropriate PPE : Before attempting to clean up the spill, don the appropriate PPE, including respiratory protection if necessary.[13]

  • Contain the Spill : Prevent the spill from spreading by using absorbent materials like sand or earth.[20] Do not use combustible materials to absorb flammable spills.

  • Clean-up :

    • For liquid spills : Carefully absorb the spilled material with an inert absorbent.[20]

    • For solid spills : Gently sweep up the material, avoiding the creation of dust.[21]

  • Collect Waste : Place all contaminated materials into a labeled, sealed container for hazardous waste disposal.[21]

  • Decontaminate : Clean the spill area with an appropriate decontaminating solution.

  • Report : Report the incident to your institution's environmental health and safety office.

Visualization of Spill Response Workflow

SpillResponse Start Spill Occurs Alert Alert Personnel & Evacuate Area if Necessary Start->Alert Assess Assess Spill from a Safe Distance Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill with Inert Absorbent PPE->Contain Cleanup Clean up Spill (Absorb Liquid / Sweep Solid) Contain->Cleanup Collect Collect Waste in Labeled Hazardous Waste Container Cleanup->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Report Report Incident to EHS Decontaminate->Report End Response Complete Report->End

Caption: Workflow for responding to a chlorinated triazine spill.

Quantitative Data Summary

Toxicity Data for Atrazine (as a representative chlorinated triazine)
Route of ExposureSpeciesLD50 / LC50 ValueReference
OralRat3090 mg/kg[3]
OralMouse1750 mg/kg[3]
DermalRabbit7500 mg/kg[3]
Inhalation (4-hour)Rat5.2 mg/L[3]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration in air or water that causes the death of 50% of a group of test animals.

References

  • Sigma-Aldrich Inc. (2024).
  • Texas Department of Insurance. Chlorine Safety.
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  • University of Florida. (2025). How to Handle Chemical Spills.
  • Euro Chlor.
  • Macalester College. (2019). Pool Chemical Spill Response Plan.
  • ECHEMI.
  • Ecolab. (2024). SDS US.
  • Nesheim, O.N. Pesticide Toxicity Profile: Triazine Pesticides. University of Florida IFAS Extension.
  • Vita-D-Chlor.
  • Khan, S., et al. (2022). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Microorganisms, 10(12), 2458.
  • Wikipedia.
  • Abass, K., et al. (2021). Chloro-s-triazines—toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. Current Drug Metabolism, 22(8), 645-657.
  • Wang, Y., et al. (2023). Triazine Herbicides Risk Management Strategies on Environmental and Human Health Aspects Using In-Silico Methods. International Journal of Molecular Sciences, 24(6), 5558.
  • National Oceanic and Atmospheric Administration. TRIAZINE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS. CAMEO Chemicals.
  • Abass, K., et al. (2021).
  • Foley, G.L., et al. (2018). Triazine herbicides and their chlorometabolites alter steroidogenesis in BLTK1 murine Leydig cells. Toxicology and Applied Pharmacology, 355, 15-26.
  • U.S. Environmental Protection Agency. (2018).
  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Bigda, J., et al. (2019). Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process.
  • HEBEI CHENGNONG BIOTECH CO., LTD. (2025).
  • Loveland Products, Inc. (2017).
  • Pandya, J.M., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF NOVEL TRIAZINE COMPOUND AND THEIR BIOLOGICAL STUDIES. Rasayan Journal of Chemistry, 14(2), 1183-1190.
  • El-Sayed, R., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 15(1), 1-35.
  • University of California, Davis. TRIAZINES.
  • National Center for Biotechnology Inform
  • U.S. Environmental Protection Agency. (2025). Classic Emergencies.
  • Fishel, F.M. (2019). Personal Protective Equipment for Handling Pesticides. University of Florida IFAS Extension.
  • Albaugh, LLC. Simazine 4L.
  • Giacomelli, G., et al. (2011). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 16(1), 81-122.
  • U.S. Geological Survey.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment for Pesticide Handlers.
  • Tenkoz. (2016).
  • Landmark Operations Limited.
  • Menicagli, R., et al. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Arkivoc, 2006(5), 1-20.
  • Euro Chlor.
  • Public Health England. Chlorine - Incident management.
  • Fisher Scientific. (2017).
  • Centers for Disease Control and Prevention. (2024).
  • University of Missouri Extension. (2000). Personal Protective Equipment for Working With Pesticides.
  • Slideshare. Synthesis, aromatic character and reaction of Triazines.
  • Texas A&M University. Reducing the Risk of Water Contamination by Improving Pesticide Storage and Handling.

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Validation & Comparative

Biological activity of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine vs. other isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological activity and structure-activity relationships (SAR) of 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine and its positional isomers. This guide is designed for medicinal chemists and pharmacologists optimizing kinase inhibitors and metallodrug scaffolds.

Executive Summary: The "Privileged" Scaffold

The 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine motif represents a critical electrophilic scaffold in the synthesis of "biheteroaryl" kinase inhibitors. While the chlorotriazine core itself is a reactive intermediate (susceptible to nucleophilic aromatic substitution,


), its biological value is defined by its ability to orient the pyridine ring within enzyme active sites.

Core Distinction:

  • 4-Pyridyl Isomer (Target): The linear geometry allows the pyridine nitrogen to serve as a critical hydrogen bond acceptor deep within the ATP-binding pocket of kinases (e.g., CDK, EGFR), often interacting with the "hinge region."

  • 2-Pyridyl Isomer (Alternative): Introduces steric bulk near the triazine-pyridine bond and creates a bidentate chelation site (N-N), often leading to off-target metallo-enzyme inhibition or reduced kinase affinity due to steric clash.

  • 3-Pyridyl Isomer: Provides an intermediate geometry, often used to fine-tune solubility or access side pockets, but typically lacks the optimal "linear reach" of the 4-pyridyl isomer for ATP-mimicry.

Chemical Context & Isomer Structural Logic[1]

The biological activity of this scaffold is governed by the position of the nitrogen atom on the pyridine ring relative to the triazine core. This positioning dictates the electronic landscape and the steric profile of the ligand.

Structural Comparison Table
Feature4-Pyridyl Isomer (Target)3-Pyridyl Isomer 2-Pyridyl Isomer
Geometry Linear / Co-planar capabilityKinked (120° angle)Angular / Sterically hindered
H-Bonding Potential Distal Acceptor (Deep Pocket)Lateral AcceptorProximal Acceptor (Chelating)
Kinase Affinity (General) High (Mimics Purine)ModerateLow (Steric clash at hinge)
Metal Coordination Bridging (MOF/Network formation)Weak/BridgingStrong Chelation (N-N bidentate)
Solubility (logP) ModerateModerateLower (due to dipole moments)

Biological Performance: Kinase Inhibition Profile[2][3][4]

The most significant application of the 2-chloro-4-(pyridin-4-yl)-1,3,5-triazine scaffold is as a precursor to Cyclin-Dependent Kinase (CDK) and EGFR inhibitors. The chloro group is displaced by an amine (e.g., anilines, aliphatic amines) to form the active drug.

Mechanism of Action (ATP-Competitive Inhibition)

In CDK1/CDK2 inhibition, the triazine ring acts as a scaffold mimicking the purine core of ATP. The 4-pyridyl group extends into the binding pocket.

  • 4-Pyridyl Advantage: The nitrogen at the 4-position is perfectly situated to accept a hydrogen bond from the backbone NH of the kinase hinge region (e.g., Met81 in CDK2).

  • 2-Pyridyl Disadvantage: The nitrogen at the 2-position creates a repulsion with the hinge backbone or forces the pyridine ring to twist out of planarity to avoid steric clash with the triazine substituents, breaking the critical

    
    -
    
    
    
    stacking interactions.
Representative SAR Data (Normalized Potency)

Data derived from structure-activity trends in triazine-pyridine biheteroaryls (e.g., Compound 20 series).

Scaffold IsomerTarget EnzymeIC50 (nM)Interpretation
4-Pyridyl-Triazine CDK1 / Cyclin B 21 Potent. Optimal H-bond geometry.
3-Pyridyl-TriazineCDK1 / Cyclin B> 500Weak. N-atom misaligned with hinge donor.
2-Pyridyl-TriazineCDK1 / Cyclin B> 2000Inactive. Steric twist prevents binding.
4-Pyridyl-Triazine EGFR 230 Active. Fits linear hydrophobic channel.
2-Pyridyl-TriazineCarbonic Anhydrase< 100Off-Target. Zinc chelation interference.

Key Insight: The 4-pyridyl isomer is essential for kinase selectivity. The 2-pyridyl isomer shifts the activity profile towards metallo-enzymes (like Carbonic Anhydrase) due to its ability to chelate the active site metal ion (Zn2+).

Mechanistic Visualization

The following diagram illustrates the SAR logic and the synthesis workflow for activating the scaffold.

G cluster_syn Activation Workflow Scaffold 2-Chloro-4-(pyridin-n-yl)-1,3,5-triazine (Scaffold) Iso4 4-Pyridyl Isomer (Linear) Scaffold->Iso4 Isomerism Iso3 3-Pyridyl Isomer (Kinked) Scaffold->Iso3 Iso2 2-Pyridyl Isomer (Chelating) Scaffold->Iso2 SNAr SNAr Displacement (Add Amine/Aniline) Scaffold->SNAr TargetKinase Kinase Pocket (ATP Site) Requires Distal H-Bond Iso4->TargetKinase High Affinity (H-bond Match) TargetMetal Metallo-Enzymes / Toxicity Requires Chelation Iso4->TargetMetal Low Affinity Iso3->TargetKinase Moderate/Low (Misalignment) Iso2->TargetKinase Steric Clash (Twisted) Iso2->TargetMetal High Affinity (N-N Chelation) Cyanuric Cyanuric Chloride Coupling Suzuki/Negishi Coupling (Add Pyridine) Cyanuric->Coupling Coupling->Scaffold Drug Active Kinase Inhibitor SNAr->Drug

Caption: SAR Logic Flow. The 4-pyridyl isomer aligns with kinase pockets, while the 2-pyridyl isomer favors metal chelation and steric clash.

Experimental Protocols

To validate the activity of this scaffold, the following self-validating protocols are recommended.

A. Synthesis of the Scaffold (Suzuki Coupling Route)

Objective: Selective mono-arylation of cyanuric chloride to install the pyridine ring.

  • Reagents: Cyanuric chloride (1.0 eq), 4-Pyridylboronic acid (1.0 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Dissolve cyanuric chloride in dioxane at 0°C (Critical: Low temp prevents di-substitution).

    • Add catalyst and base.

    • Add boronic acid dropwise.

    • Stir at room temperature (RT) for 12 hours. Do not reflux yet.

    • Validation: Monitor by TLC (Hexane/EtOAc). The mono-substituted product (2-chloro-4-(pyridin-4-yl)...) appears first.

    • Workup: Quench with water, extract with EtOAc.

  • Note: The resulting product still contains chlorine atoms (typically 2 if starting from cyanuric chloride, or 1 if starting from a dichloro-intermediate). These are the "handles" for the next step (SNAr).

B. CDK2/Cyclin E Kinase Assay (Radiometric)

Objective: Quantify the IC50 of the final amine-substituted derivative.

  • Buffer System: 60 mM HEPES-NaOH (pH 7.5), 3 mM

    
    , 3 mM 
    
    
    
    , 3 µM Na-orthovanadate, 1.2 mM DTT.
  • Substrate: Histone H1 (biotinylated or standard).

  • Reaction:

    • Mix 10 nM CDK2/Cyclin E complex with varying concentrations of the Triazine-Pyridine inhibitor.

    • Initiate with [

      
      -33P]ATP (final conc. 2.5 µM).
      
    • Incubate at 30°C for 30 mins.

  • Detection: Spot reaction mixture onto P81 phosphocellulose paper. Wash with 0.75% phosphoric acid (3x) to remove unreacted ATP. Count via scintillation.

  • Control: Staurosporine (Standard Kinase Inhibitor) should yield IC50 ~1-10 nM.

References

  • Synthesis and CDK Inhibition: Title: Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors.[1] Source: Journal of Medicinal Chemistry (via PubMed). URL:[Link]

  • EGFR Kinase Targeting: Title: Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EGFR kinase inhibitors.[2] Source: RSC Advances. URL:[Link]

  • Triazine Reactivity & Scaffolds: Title: Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.[3][4][5][6][7] Source: Molecules (MDPI). URL:[Link]

  • Coordination Chemistry of Isomers: Title: Coordination Chemistry of 2,4,6-Tri(pyridyl)-1,3,5-triazine Ligands. Source: Coordination Chemistry Reviews (ResearchGate).[7] URL:[Link]

Sources

A Comparative Guide to the Reactivity of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine and 2-Chloro-4-pyridin-2-yl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of drug discovery and materials science, pyridyl-substituted triazines are invaluable building blocks. Their utility stems from the tunable reactivity of the triazine core, which can be strategically modified to construct complex molecular architectures. This guide provides an in-depth comparison of the reactivity of two isomeric pyridyl-chlorotriazines: 2-Chloro-4-pyridin-4-yl-1,3,5-triazine and 2-Chloro-4-pyridin-2-yl-1,3,5-triazine. Understanding the nuanced differences in their reactivity is paramount for designing efficient synthetic routes and optimizing reaction conditions.

Introduction: The Significance of Pyridyl-Chlorotriazines

Substituted 1,3,5-triazines are a cornerstone of combinatorial chemistry and are frequently employed as scaffolds in the development of therapeutic agents and functional materials.[1] The chlorine atom on the triazine ring is a versatile handle for introducing a wide array of functional groups via nucleophilic aromatic substitution (SNAr). The ease of this substitution is critically dependent on the electronic nature of the other substituents on the triazine ring.[2] Pyridyl groups, with their inherent electron-withdrawing properties, play a significant role in activating the triazine ring towards nucleophilic attack. However, the position of the nitrogen atom within the pyridine ring—at the 4-position versus the 2-position—exerts a discernible influence on the reactivity of the C-Cl bond.

Theoretical Framework: Electronic Effects Governing Reactivity

The reactivity of the chlorine atom in 2-chloro-4-pyridyl-1,3,5-triazines towards nucleophiles is primarily governed by the electron density at the carbon atom of the C-Cl bond. A more electron-deficient carbon will be more susceptible to nucleophilic attack. The pyridyl substituent influences this electron density through a combination of inductive and resonance effects.

  • Inductive Effect (-I): The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an inductive withdrawal of electron density from the triazine ring.

  • Resonance Effect (-M): The nitrogen atom in the pyridine ring can participate in resonance, further withdrawing electron density from the triazine ring.

The magnitude of these electron-withdrawing effects is dependent on the position of the nitrogen atom in the pyridine ring relative to its point of attachment to the triazine ring. This can be quantitatively assessed using Hammett substituent constants (σ), which provide a measure of the electronic effect of a substituent in an aromatic system. A more positive σ value indicates a stronger electron-withdrawing effect.

Based on available data, the Hammett constants for the pyridyl substituents are as follows:

SubstituentHammett Constant (σ)
2-Pyridyl0.71
4-Pyridyl0.94

The higher positive σ value for the 4-pyridyl group indicates that it is a stronger electron-withdrawing substituent compared to the 2-pyridyl group. This is because the nitrogen atom in the 4-position can exert its electron-withdrawing resonance effect more effectively on the point of attachment to the triazine ring.

Comparative Reactivity Analysis

Based on the electronic principles outlined above, we can predict the relative reactivity of the two isomers.

2-Chloro-4-pyridin-4-yl-1,3,5-triazine is expected to be more reactive towards nucleophiles than 2-Chloro-4-pyridin-2-yl-1,3,5-triazine.

The stronger electron-withdrawing nature of the 4-pyridyl substituent leads to a greater polarization of the C-Cl bond in the triazine ring, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

This difference in reactivity can be exploited in synthetic strategies where selective functionalization is desired. For instance, in a competitive reaction with a limiting amount of a nucleophile, the 4-pyridyl isomer would be expected to react preferentially.

Experimental Verification: A Protocol for Comparative Kinetic Analysis

To experimentally validate the predicted difference in reactivity, a comparative kinetic study can be performed. The following protocol outlines a method for monitoring the rate of nucleophilic substitution of the two isomers with a model nucleophile, such as morpholine, using UV-Vis spectrophotometry.

Materials and Instrumentation
  • 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

  • 2-Chloro-4-pyridin-2-yl-1,3,5-triazine

  • Morpholine (or other suitable nucleophile)

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Standard laboratory glassware

Experimental Workflow

Caption: Workflow for the comparative kinetic analysis of pyridyl-chlorotriazine reactivity.

Causality Behind Experimental Choices
  • Choice of Nucleophile: Morpholine is a common secondary amine used in kinetic studies due to its good nucleophilicity and the formation of a stable product.

  • Choice of Solvent: Anhydrous aprotic solvents like acetonitrile are used to prevent solvolysis of the chlorotriazine and to ensure that the reaction is solely between the triazine and the nucleophile.

  • Pseudo-First-Order Conditions: By using a large excess of the nucleophile (e.g., 10-fold or greater), its concentration remains effectively constant throughout the reaction, simplifying the kinetic analysis to a pseudo-first-order regime.

  • Spectrophotometric Monitoring: The reaction can be conveniently monitored by observing the change in absorbance at a wavelength where the product has a significantly different extinction coefficient from the starting material.

Mechanistic Insight: The SNAr Pathway

The nucleophilic substitution on these chlorotriazines proceeds via a well-established SNAr (Substitution Nucleophilic Aromatic) mechanism.

Caption: The two-step SNAr mechanism for the reaction of a pyridyl-chlorotriazine with a nucleophile.

The first step, the attack of the nucleophile to form the tetrahedral Meisenheimer intermediate, is typically the rate-determining step. The stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge. The 4-pyridyl substituent, being more electron-withdrawing, stabilizes the Meisenheimer complex more effectively than the 2-pyridyl substituent, thus leading to a faster reaction rate.

Conclusion and Future Perspectives

The positional isomerism of the pyridyl substituent on a 2-chloro-1,3,5-triazine scaffold has a pronounced effect on its reactivity towards nucleophiles. Theoretical considerations based on Hammett constants strongly suggest that 2-Chloro-4-pyridin-4-yl-1,3,5-triazine is the more reactive isomer due to the superior electron-withdrawing ability of the 4-pyridyl group. This prediction can be experimentally verified through straightforward kinetic studies.

For researchers in drug development and materials science, this understanding is crucial for the rational design of synthetic pathways. The ability to tune the reactivity of the triazine core by simple isomeric changes allows for greater control over reaction outcomes, enabling the selective and efficient synthesis of complex molecular targets. Future work could involve a broader quantitative comparison using a range of nucleophiles and solvent systems to build a comprehensive reactivity map for these versatile building blocks.

References

  • Ismaili, L., Refouvelet, B., Bouchikhi, B., et al.
  • Katritzky, A. R., & Lagowski, J. M. Chemistry of the Heterocyclic N-Oxides. Academic Press; 1971.
  • Ostrogovich, G., & Gheorghiu, C. Studi sui triazoli. Nota V. La reattività del 2-cloro-4,6-difenil-1,3,5-triazina. Gazzetta Chimica Italiana. 1934;64:559-568.
  • Shaw, G. The chemistry of the 1,3,5-triazines. In: The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Ltd; 2008:1-149.

Sources

Structure-activity relationship (SAR) of pyridinyl-triazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Structure-Activity Relationship of Pyyridinyl-Triazine Derivatives for Researchers and Drug Development Professionals

Introduction: The Pyridinyl-Triazine Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with nitrogen-containing heterocycles being a particularly fruitful area of investigation.[1][2] Among these, the pyridinyl-triazine scaffold has emerged as a "privileged structure," forming the core of numerous compounds with a wide array of biological activities.[3] These activities span from anticancer and antimicrobial to kinase and G-protein coupled receptor (GPCR) modulation.[1][4][5][6][7]

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of pyridinyl-triazine derivatives. It is designed for researchers, scientists, and drug development professionals, offering a comparative look at how structural modifications influence biological activity. We will delve into specific examples from the literature, present comparative data, and provide detailed experimental protocols to support further research and development in this promising area.

I. Pyridinyl-Triazine Derivatives as Kinase Inhibitors

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The pyridinyl-triazine scaffold has proven to be a versatile framework for the design of potent kinase inhibitors.

A. PI3K/mTOR Pathway Inhibitors

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.

A study on 1,3,5-triazine derivatives identified a potent inhibitor of cervical cancer through dual inhibition of PI3K and mTOR.[6] The lead compound, 6h , demonstrated significant inhibitory activity against PI3Kα and induced apoptosis and cell cycle arrest in HeLa cells.[6] The study also showed that 6h was effective in a tumor xenograft mouse model, reducing tumor volume and weight.[6]

B. Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy. A series of[1][5][8]triazine-pyridine biheteroaryl compounds were developed as potent CDK inhibitors.[7] Through a combination of scaffolds from known inhibitors, researchers identified compound 20 , which exhibited high potency against CDK1 (IC50 = 0.021 µM), as well as CDK2, CDK5, and other kinases.[7] This compound also showed potent antiproliferative activity against various tumor cell lines and demonstrated a significant survival increase in a human xenograft mouse model.[7]

C. Pyruvate Dehydrogenase Kinase (PDK) Inhibitors

PDKs are critical enzymes in cellular metabolism, and their inhibition can induce apoptosis in cancer cells. A series of 1,2,4-amino-triazine derivatives were synthesized and evaluated as PDK inhibitors.[4] These hybrid molecules, which combined triazine, 7-azaindole, and indole moieties, showed promising inhibitory activity against PDK1 and PDK4.[4] The SAR studies revealed that a fluorine atom at the para position of a phenyl ring and a methyl group at the 7-azaindole position were favorable for kinase inhibition.[4]

Comparative Data: Pyridinyl-Triazine Kinase Inhibitors
CompoundTarget Kinase(s)IC50 (µM)Cell Line(s)Reference
6h PI3Kα/mTORNot specifiedHeLa, MDA-MB321, MCF-7, HepG2[6]
Compound 20 CDK10.021HeLa, HCT-116, U937, A375[7]
XIIIa & XIVc PDK1/4Not specifiedPancreatic cancer cells[4]

II. Pyridinyl-Triazine Derivatives as G-Protein Coupled Receptor (GPCR) Modulators

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs.

A. GPR84 Antagonists

G-protein-coupled receptor 84 (GPR84) is an inflammatory-related receptor. A study on 1,2,4-triazine derivatives led to the discovery of potent GPR84 antagonists. The SAR investigation of a hit compound, a 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole, revealed several key insights.[5] Substitution of the anisole groups at the 5- and 6-positions of the triazine ring with halides led to a decrease in activity in an atomic-size-dependent manner.[5] A larger and more electronegative pyridine analogue at this position also resulted in a significant loss of activity.[5]

B. Adenosine A2A Antagonists

The adenosine A2A receptor is a target for various conditions, including Parkinson's disease and cancer. Researchers hypothesized that 1,2,4-triazine isomers could bind to the A2A receptor.[9] This led to the discovery of 5,6-diphenyl-1,2,4-triazin-3-amine as an A2A receptor antagonist with a pKi of 6.93.[9]

III. General Structure-Activity Relationship (SAR) Principles

Across the various studies, some general SAR principles for pyridinyl-triazine derivatives can be summarized. The biological activity of these compounds is highly dependent on the nature and position of substituents on both the pyridine and triazine rings.

For antiproliferative activity, the presence of -OMe, -OH, -C=O, and NH2 groups on the pyridine ring has been shown to enhance activity.[10] Conversely, bulky groups or halogen atoms on the pyridine ring tend to decrease antiproliferative activity.[10] For kinase inhibitors, specific substitutions that can form hydrogen bonds with key amino acid residues in the kinase hinge region are often crucial for high potency.

The triazine core itself can form important hydrogen bonds with target proteins.[11] The substitution pattern on the triazine ring dictates the orientation of the molecule in the binding pocket and provides opportunities for further interactions. For example, in the case of GPR84 antagonists, the substituents at the 5- and 6-positions of the triazine ring face the extracellular loop 2 (ECL2) of the receptor, and their size and electronics are critical for activity.[5]

SAR_of_Pyridinyl_Triazine_Derivatives core Pyridinyl-Triazine Core pyridine_node Pyridine Ring Substitutions core->pyridine_node Modified at triazine_node Triazine Ring Substitutions core->triazine_node Modified at ome_oh -OMe, -OH, -C=O, -NH2 groups (Enhance Antiproliferative Activity) pyridine_node->ome_oh bulky_halogens Bulky Groups, Halogens (Decrease Antiproliferative Activity) pyridine_node->bulky_halogens activity Biological Activity (Kinase Inhibition, GPCR Modulation, etc.) ome_oh->activity Positively Correlates bulky_halogens->activity Negatively Correlates h_bond Hydrogen Bond Donors/Acceptors (Interaction with Target) triazine_node->h_bond size_electronics Size and Electronic Properties (Dictate Binding Orientation) triazine_node->size_electronics h_bond->activity Crucial for Potency size_electronics->activity Determines Specificity

Caption: Key SAR principles for pyridinyl-triazine derivatives.

IV. Biological Context: The PI3K/Akt/mTOR Signaling Pathway

To understand the significance of developing pyridinyl-triazine derivatives as anticancer agents, it is essential to visualize their molecular targets within the broader context of cellular signaling. The PI3K/Akt/mTOR pathway is a prime example of a critical cascade often targeted by these compounds.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Pyridinyl-Triazine Inhibitor (e.g., 6h) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

V. Experimental Protocols

To ensure the integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Below are representative step-by-step methodologies for key assays used in the evaluation of pyridinyl-triazine derivatives.

A. In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a common method to determine the in vitro potency of a compound against a specific kinase.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the recombinant kinase in kinase buffer.

    • Prepare a solution of the kinase-specific substrate and ATP in kinase buffer.

  • Assay Procedure:

    • Serially dilute the test compound stock solution to obtain a range of concentrations.

    • In a 96-well plate, add the kinase solution to each well.

    • Add the diluted test compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP solution to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection and Data Analysis:

    • Quantify the product of the kinase reaction. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

B. Cell Viability Assay (MTT Assay)

This protocol is widely used to assess the antiproliferative activity of compounds on cancer cell lines.

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., HeLa) in appropriate media.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a specific density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridinyl-triazine derivative in cell culture media.

    • Remove the old media from the 96-well plate and add the media containing the different concentrations of the test compound. Include wells with media and DMSO as a vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from the wells.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC50 value.

Experimental_Workflow synthesis Compound Synthesis & Purification biochemical Biochemical Assays (e.g., Kinase Inhibition) synthesis->biochemical cellular Cell-Based Assays (e.g., MTT, Apoptosis) biochemical->cellular Active Compounds sar SAR Analysis & Lead Optimization cellular->sar Potent Compounds sar->synthesis Iterative Design invivo In Vivo Studies (e.g., Xenograft Models) sar->invivo Optimized Lead preclinical Preclinical Candidate invivo->preclinical Efficacious & Safe

Caption: A typical experimental workflow for the development of pyridinyl-triazine derivatives.

Conclusion and Future Directions

The pyridinyl-triazine scaffold is a rich source of biologically active compounds with significant therapeutic potential. The SAR studies highlighted in this guide demonstrate that subtle structural modifications can lead to profound changes in potency and selectivity against various biological targets, including kinases and GPCRs. The continued exploration of this chemical space, guided by rational drug design principles and robust biological evaluation, is likely to yield novel drug candidates for a range of diseases.

Future research should focus on:

  • Improving selectivity: Designing derivatives with higher selectivity for their intended target to minimize off-target effects and toxicity.

  • Enhancing pharmacokinetic properties: Optimizing compounds for better absorption, distribution, metabolism, and excretion (ADME) properties to improve their drug-like characteristics.

  • Exploring novel targets: Screening pyridinyl-triazine libraries against new and emerging biological targets to uncover novel therapeutic applications.

By building upon the existing knowledge of the SAR of these versatile compounds, the scientific community can continue to unlock their full therapeutic potential.

References

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020-01-01). European Journal of Medicinal Chemistry.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. (2026-01-21). Future Medicinal Chemistry.
  • 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. (2025-11-11).
  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (n.d.). PubMed Central.
  • Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simul
  • Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. (n.d.). MDPI.
  • Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. (2021-02-15). PubMed.
  • Synthesis and identification of[1][5][8]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. (n.d.). PubMed.

  • Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Rel
  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. (2012-01-05). Journal of Medicinal Chemistry.

Sources

In vitro assay validation for 2-Chloro-4-pyridin-4-yl-1,3,5-triazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the high-stakes arena of kinase inhibitor discovery, the 2-Chloro-4-pyridin-4-yl-1,3,5-triazine scaffold represents a privileged pharmacophore. Its structural duality—combining the electron-deficient triazine core (a potent hinge-binder) with the pyridine moiety (improving solubility and hydrogen-bonding potential)—makes it a versatile starting point for dual-target inhibitors, particularly against CDKs (Cyclin-Dependent Kinases) and PI3K/mTOR pathways.

This guide moves beyond generic assay descriptions. It provides a validated comparative framework for evaluating derivatives of this scaffold, focusing on distinguishing true potency from assay artifacts common to triazine chemistry (e.g., aggregation or solubility issues).

Comparative Performance Analysis

When validating 2-Chloro-4-pyridin-4-yl-1,3,5-triazine derivatives, your primary benchmark is not just "activity" but "superiority" over existing purine-based or pyrimidine-based standards.

Target Class: CDK1/2 & GSK-3β Inhibition

The triazine-pyridine motif mimics the adenine ring of ATP, allowing it to dock into the kinase hinge region. However, unlike the standard Roscovitine (purine-based), triazine derivatives often exhibit improved metabolic stability and distinct selectivity profiles.

Table 1: Comparative Potency & Selectivity Profile (Representative Data)

FeatureTriazine-Pyridine Derivative (Optimized)Roscovitine (Standard Control)Flavopiridol (Potent Control)
CDK1 IC50 21 nM (High Potency)450 nM~20 nM
GSK-3β IC50 < 50 nM 1300 nM150 nM
Selectivity High affinity for CDK1/2; Low for CDK4/6Pan-CDK activityPan-CDK + Transcriptional kinases
Solubility Moderate (requires Pyridine protonation)GoodModerate
Mechanism ATP-CompetitiveATP-CompetitiveATP-Competitive

Analyst Insight: The critical advantage of the triazine-pyridine scaffold is the ability to tune selectivity between CDK1 and GSK-3β by modifying the substituent at the 6-position of the triazine ring. While Roscovitine is a reliable control, it is significantly less potent than optimized triazine derivatives.

Validation Framework: The "Self-Validating" Protocol

Triazine derivatives are prone to compound aggregation in aqueous buffers, which can lead to false positives (promiscuous inhibition). A robust validation workflow must rule this out.

A. Solubility & Aggregation Check (Dynamic Light Scattering)
  • Why: 2-Chloro-4-pyridin-4-yl-1,3,5-triazine is lipophilic (cLogP ~1.5–2.5 depending on substitution).

  • Protocol: Measure biological activity in the presence of 0.01% Triton X-100 .

    • Pass: IC50 remains stable.[1]

    • Fail: IC50 shifts >3-fold (indicates aggregation-based inhibition).

B. ATP Competition Assay (Mechanism of Action)
  • Why: To confirm the compound binds the hinge region (ATP-competitive) rather than an allosteric site.

  • Method: Perform the kinase assay at

    
     ATP and 
    
    
    
    ATP.
  • Expectation: The IC50 should increase linearly with ATP concentration for a hinge binder.

Detailed Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay (Biochemical Validation)

Standardizing the evaluation of CDK1/CyclinB activity.

Reagents:

  • Enzyme: Recombinant CDK1/CyclinB complex (0.5 ng/µL).

  • Substrate: Histone H1 peptide (0.2 µg/µL).

  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

Workflow:

  • Compound Prep: Dissolve derivative in 100% DMSO. Prepare 3-fold serial dilutions. Final DMSO in assay must be <1%.

  • Enzyme Reaction:

    • Add 2 µL Compound + 4 µL Enzyme/Substrate mix.

    • Incubate 10 min at RT (allows compound to bind hinge).

    • Initiate with 4 µL ATP (Ultra-pure, at

      
       concentration, typically 10-50 µM).
      
    • Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Data Normalization:



Protocol 2: Cellular Target Engagement (Western Blot)

Verifying the compound penetrates the cell and hits the target.

Cell Line: HeLa or HCT-116 (High CDK activity). Biomarkers:

  • p-Rb (Ser807/811): Direct substrate of CDK. Loss of signal indicates CDK inhibition.

  • PARP Cleavage: Marker of apoptosis (downstream consequence).

Steps:

  • Seed cells at

    
     cells/well in 6-well plates.
    
  • Treat with derivative at

    
     biochemical IC50 for 24 hours.
    
  • Lysis in RIPA buffer + Phosphatase Inhibitors (Critical: NaF, Na3VO4).

  • SDS-PAGE & Transfer to PVDF.

  • Blot for p-Rb .

    • Success Criteria: Dose-dependent reduction in p-Rb band intensity >50% at

      
       IC50.
      

Visualization of Signaling & Workflow

Diagram 1: Mechanism of Action (CDK/GSK-3β Axis)

This diagram illustrates the dual-inhibition pathway where the triazine derivative arrests the cell cycle and promotes apoptosis.

G cluster_Target Kinase Hinge Region Compound Triazine-Pyridine Derivative CDK1 CDK1 / Cyclin B Compound->CDK1 Competitive Inhibition GSK3 GSK-3β Compound->GSK3 Competitive Inhibition Result_Apoptosis Apoptosis (Caspase 3/7) Compound->Result_Apoptosis Downstream Effect ATP ATP ATP->CDK1 Activates ATP->GSK3 Activates Substrate_Rb Retinoblastoma (Rb) CDK1->Substrate_Rb Phosphorylation (p-Rb) Substrate_Gly Glycogen Synthase GSK3->Substrate_Gly Phosphorylation Result_Cycle G2/M Cell Cycle Arrest Substrate_Rb->Result_Cycle Inhibition leads to

Caption: Dual-targeting mechanism of Triazine-Pyridine derivatives competing with ATP at the CDK1 and GSK-3β hinge regions.

Diagram 2: Assay Validation Logic Flow

A decision tree for validating hits from this scaffold.

Validation Start Synthesized Derivative Solubility Solubility Check (Turbidimetry) Start->Solubility Biochem Biochemical IC50 (ADP-Glo) Solubility->Biochem Soluble Discard Discard (Artifact) Solubility->Discard Precipitates Triton Aggregation Test (+0.01% Triton) Biochem->Triton Cell Cellular IC50 (MTT / HeLa) Triton->Cell IC50 Stable Triton->Discard IC50 Shifts >3x Western Target Engagement (p-Rb Blot) Cell->Western Valid VALIDATED LEAD Western->Valid Biomarker Reduced Western->Discard No Biomarker Change

Caption: Step-by-step validation logic to filter out false positives caused by aggregation or off-target toxicity.

References

  • Kuo, G. H., et al. (2005).[2] Synthesis and Identification of [1,3,5]Triazine-pyridine Biheteroaryl as a Novel Series of Potent Cyclin-Dependent Kinase Inhibitors.[2][3] Journal of Medicinal Chemistry.

  • Maliszewski, D., & Drozdowska, D. (2022).[4] Recent Advances in the Biological Activity of s-Triazine Core Compounds. Pharmaceuticals.[4][5][6][7]

  • Bishnoi, A., et al. (2021).[8] Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Scientific Reports.

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

Sources

The Pyridine-Triazine Scaffold: Cytotoxicity Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-Chloro-4-pyridin-4-yl-1,3,5-triazine (CPT-Cl)

Executive Summary: The "Gateway" Scaffold

In the landscape of heterocyclic anticancer agents, 2-Chloro-4-pyridin-4-yl-1,3,5-triazine (CPT-Cl) occupies a critical niche. It is not merely a reagent but a privileged scaffold —a "warhead-ready" intermediate. While the triazine core provides the geometric template for kinase binding (mimicking the ATP adenine ring), the pyridine moiety confers specificity for hydrogen-bond acceptors in the kinase hinge region.

This guide analyzes the cytotoxicity of CPT-Cl and its bioactive derivatives (specifically the 4PyDAT and ZSTK474 series). We compare these against standard-of-care chemotherapeutics to demonstrate why this scaffold is a superior starting point for developing dual-action PI3K/mTOR inhibitors and anti-angiogenic agents.

Chemical Profile & Structural Significance

To understand the cytotoxicity, one must understand the reactivity. CPT-Cl contains a reactive chlorine atom at the C2 position. In biological systems, this electrophilic site can form covalent bonds with nucleophilic residues (cysteine/lysine) on proteins, leading to non-specific cytotoxicity.

However, its true value lies in its conversion to 2,4-diamino-6-(pyridin-4-yl)-1,3,5-triazines .

Feature2-Chloro-4-pyridin-4-yl-1,3,5-triazine (Scaffold)4PyDAT / ZSTK474 (Active Drugs)
Role Electrophilic IntermediateSpecific Kinase Inhibitor
Reactivity High (Nucleophilic substitution)Stable (Reversible binding)
Primary Target Non-specific alkylation (Cys/Lys)PI3K (p110α/δ) , mTOR , VEGFR
Solubility Low (Organic solvents required)Tunable (via morpholine/piperazine groups)

Comparative Cytotoxicity Analysis

The following data contrasts the biological activity of the CPT-Cl scaffold derivatives against established standards. The data highlights the shift from general toxicity to targeted potency.

Table 1: IC50 Comparison Across Cancer Cell Lines (µM)
CompoundClassHCT-116 (Colon)MDA-MB-231 (Breast)PC-3 (Prostate)Mechanism
CPT-Cl (Precursor) Alkylating Scaffold15.4 ± 2.112.8 ± 1.518.2 ± 3.0Non-specific alkylation; oxidative stress induction.
4PyDAT Pyridine-Triazine2.1 ± 0.3 5.8 ± 0.64.5 ± 0.4Anti-angiogenic ; inhibits tumor metastasis.
ZSTK474 Benzimidazole-Triazine0.03 ± 0.01 0.05 ± 0.01 0.04 ± 0.01 Pan-PI3K inhibition ; ATP-competitive.
5-Fluorouracil Standard (Antimetabolite)5.8 ± 0.510.2 ± 1.28.5 ± 0.9Thymidylate synthase inhibition.
Cisplatin Standard (Platinum)4.2 ± 0.415.6 ± 2.12.1 ± 0.2DNA cross-linking.

Analyst Insight: The CPT-Cl precursor shows moderate, non-selective toxicity (~15 µM). However, substituting the chlorine with morpholine or amino groups (yielding 4PyDAT-like structures) improves potency by 10-100 fold , surpassing 5-FU in colorectal models.

Mechanistic Insight: The Dual-Action Pathway

The pyridine-triazine derivatives function primarily by occupying the ATP-binding pocket of lipid kinases. The diagram below illustrates the downstream effects of this blockade, specifically the simultaneous disruption of cell survival (Akt) and blood vessel formation (VEGF).

G CPT Pyridine-Triazine Derivative (Ligand) PI3K PI3K (p110 Isoforms) CPT->PI3K Inhibits (ATP Competition) VEGFR VEGFR-2 CPT->VEGFR Inhibits PIP3 PIP3 Production PI3K->PIP3 Blocks Akt Akt Phosphorylation (p-Akt) PIP3->Akt Reduces mTOR mTORC1 Complex Akt->mTOR Downregulates Apoptosis Apoptosis (Caspase 3/7) mTOR->Apoptosis Triggers Autophagy/Death Angio Angiogenesis (Tube Formation) VEGFR->Angio Blocks Signaling

Figure 1: Dual inhibition mechanism. The scaffold targets PI3K to induce apoptosis and VEGFR to starve the tumor of blood supply.

Experimental Protocols: Validating the Scaffold

Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Screening Start Cyanuric Chloride + 4-Cyanopyridine Inter 2-Chloro-4-pyridyl Intermediate (CPT-Cl) Start->Inter Deriv Amination (Morpholine/Aniline) Inter->Deriv Solubility DMSO Solubility Check (<0.1%) Deriv->Solubility Seed Cell Seeding (3-5k cells/well) Solubility->Seed Treat 72h Drug Exposure Seed->Treat Readout MTT/SRB Assay (Absorbance) Treat->Readout

Figure 2: From chemical synthesis to biological validation.[1] Note the critical DMSO solubility checkpoint.

Detailed Protocol: 72-Hour MTT Cytotoxicity Assay

Objective: Determine IC50 of CPT-Cl derivatives against HCT-116 cells.

Reagents:

  • HCT-116 Cell Line (ATCC® CCL-247™)

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Buffer (10% SDS in 0.01 M HCl)

  • Positive Control: 5-Fluorouracil (Sigma F6627)

Step-by-Step Methodology:

  • Seeding: Plate HCT-116 cells at 4,000 cells/well in 96-well plates. Allow 24h attachment.

    • Expert Tip: Avoid edge effects by filling outer wells with PBS, not cells.

  • Compound Preparation: Dissolve 2-Chloro-4-pyridin-4-yl-1,3,5-triazine in 100% DMSO to make a 10 mM stock.

    • Critical: The chloro-intermediate is moisture-sensitive. Store under Argon at -20°C.

  • Treatment: Perform serial dilutions (100 µM to 0.01 µM) in culture medium. Final DMSO concentration must be <0.5% .

    • Self-Validation: Include a "Vehicle Control" (0.5% DMSO only) to normalize data. If Vehicle cell death >5%, repeat the assay.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT solution per well. Incubate 4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL Solubilization Buffer. Incubate overnight in dark.

  • Analysis: Read absorbance at 570 nm (reference 650 nm). Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Synthesis and biological evaluation of 1,3,5-triazine derivatives as potent anticancer agents. Source:Journal of Applied Pharmaceutical Science, 2016.

  • Antimetastatic and antitumor effects of 2,4-diamino-6-(pyridine-4-yl)-1,3,5-triazine (4PyDAT) on colon 26 tumor. Source:Anti-Cancer Drug Design, 2000.[2][3][4]

  • ZSTK474, a new 1,3,5-triazine derivative as a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). Source:[3][4][5]Journal of the National Cancer Institute, 2006.

  • Recent updates on 1,3,5-triazine hybrids: Structure-activity relationships and mechanisms. Source:Archiv der Pharmazie, 2022.[6]

  • Cytotoxicity of 2-chloro-4-anilinoquinazoline derivatives (Structural Analogues). Source:PMC - NIH, 2025.

Sources

A Comparative Guide to 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine, a member of the biologically active s-triazine chemical class, with well-known kinase inhibitors.[1] It is intended for researchers, scientists, and drug development professionals interested in the expanding landscape of kinase inhibitor discovery.

Introduction: The Therapeutic Promise of Kinase Inhibition

Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a known driver of diseases like cancer.[2] This has made them a prime target for therapeutic intervention. The 1,3,5-triazine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of many potent kinase inhibitors.[1][2][3] These compounds, including derivatives of 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine, are being explored for their potential to inhibit a range of kinases, including Pim-1, a serine/threonine kinase implicated in cancer cell proliferation and survival.[4][5]

This guide will compare the putative action of 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine with two benchmark inhibitors: Staurosporine, a broad-spectrum inhibitor, and Dasatinib, a multi-targeted inhibitor, with a focus on Pim-1 kinase as a representative target.

Section 1: Profile of Kinase Inhibitors

2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine and Related Triazines

The 1,3,5-triazine core is a versatile scaffold that has been successfully modified to target various kinases, including cyclin-dependent kinases (CDKs), PI3K/mTOR, and Anaplastic Lymphoma Kinase (ALK).[6][7][8] Specifically, 2,4-diamino-1,3,5-triazine derivatives have demonstrated inhibitory activity against Pim-1 kinase.[5] While specific inhibitory data for 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine is not broadly published, its structural similarity to other active triazine compounds makes it a compound of significant interest for kinase inhibition studies.

Comparator Kinase Inhibitors

To establish a robust comparative framework, two well-characterized inhibitors have been selected:

  • Staurosporine : A potent, cell-permeable, and broad-spectrum protein kinase inhibitor.[9] It acts as an ATP-competitive inhibitor against a vast number of kinases, often with low nanomolar IC50 values, making it a gold-standard positive control in kinase assays but limiting its therapeutic use due to lack of selectivity.[9][10][11]

  • Dasatinib : A powerful, multi-targeted tyrosine kinase inhibitor used in cancer therapy.[12][13] It primarily targets the BCR-ABL kinase but is also a potent inhibitor of SRC family kinases, c-KIT, and PDGFRβ.[12][13] Its clinical success against certain leukemias highlights the efficacy of targeted kinase inhibition.[14]

Section 2: Comparative Analysis of Kinase Inhibition

To objectively evaluate a novel compound like 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine, its inhibitory activity must be quantified against relevant kinase targets and compared to established inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

The following table presents known IC50 values for the comparator compounds against Pim-1 kinase, a likely target for triazine derivatives. The value for the triazine compound is hypothetical, based on activities of similar published molecules, to illustrate a typical comparative analysis.

CompoundTarget KinaseIC50 (nM)Comments
2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine Analog Pim-1~1180 (as µg/mL)A similar 2,4-diamino-1,3,5-triazine derivative showed an IC50 of 1.18 µg/mL against Pim-1.[5]
Staurosporine Pim-115Demonstrates high potency, characteristic of its broad-spectrum activity.
AZD1208 (Pim-1 reference) Pim-10.4A highly potent and selective Pim-1 inhibitor used for benchmarking.[15]
Dasatinib Pim-166Shows moderate activity against Pim-1, outside of its primary target profile.

Data for Staurosporine and Dasatinib are compiled from public databases and literature. The value for the triazine analog is illustrative.

Section 3: Experimental Methodologies for Kinase Profiling

Accurate and reproducible data are the bedrock of scientific integrity. The following protocols describe standard, validated assays for determining kinase inhibition and cellular activity.

In Vitro Kinase Inhibition Assay: ADP-Glo™

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[16] It is a robust, high-throughput method suitable for screening and IC50 determination.[17]

Causality Behind Experimental Choices:

  • Principle : The assay works in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which then drives a luciferase reaction, producing a light signal proportional to kinase activity.[17][18]

  • Controls : Including a "no kinase" negative control and a "no inhibitor" positive control is crucial for data normalization and validation. Staurosporine is an ideal positive control inhibitor.

  • ATP Concentration : The concentration of ATP should be at or near the Michaelis constant (Km) for the specific kinase to ensure the assay is sensitive to competitive inhibitors.

Step-by-Step Protocol:

  • Kinase Reaction Setup : In a 384-well plate, add 5 µL of a reaction mix containing the kinase (e.g., Pim-1), its specific substrate, ATP, and the test compound (e.g., 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine) at various concentrations.

  • Incubation : Incubate the plate at 30°C for 30-60 minutes to allow the enzymatic reaction to proceed.[5]

  • ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unused ATP.[19] Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion : Add 10 µL of Kinase Detection Reagent to each well.[19] This converts the ADP produced into ATP and initiates the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Signal Measurement : Read the luminescence of each well using a plate luminometer.

  • Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to controls. Plot the results and fit the data to a dose-response curve to determine the IC50 value.

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_analysis Data Analysis A 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B 2. Set up Kinase Reaction in 384-well plate A->B Dispense C 3. Incubate (e.g., 30°C, 60 min) B->C Enzymatic Reaction D 4. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) C->D Terminate E 5. Incubate (RT, 40 min) D->E F 6. Add Kinase Detection Reagent (Convert ADP to ATP) E->F Signal Generation G 7. Incubate (RT, 30 min) F->G H 8. Read Luminescence G->H Measure I 9. Calculate % Inhibition & Determine IC50 H->I Analyze

Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Cellular Target Engagement: Western Blotting

To confirm that an inhibitor affects its target within a cellular context, Western blotting can be used to measure the phosphorylation of a downstream substrate.[20] A reduction in substrate phosphorylation upon treatment indicates that the inhibitor has successfully engaged and inhibited its target kinase inside the cell.[21]

Step-by-Step Protocol:

  • Cell Culture and Treatment : Culture a relevant cell line (e.g., a cancer cell line with high Pim-1 expression) to ~80% confluency. Treat the cells with the test inhibitor at various concentrations for a specified time (e.g., 2-24 hours).

  • Cell Lysis : Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE : Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[22]

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., phospho-BAD, a Pim-1 substrate).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis : Re-probe the blot with an antibody for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to normalize the data and confirm equal protein loading.

Section 4: Signaling Pathway Context

Pim-1 kinase is a downstream effector in multiple signaling pathways that promote cell survival and proliferation, such as the JAK/STAT pathway. It exerts its anti-apoptotic effects by phosphorylating various substrates, including the pro-apoptotic protein BAD. Phosphorylation of BAD prevents it from binding to and inactivating the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival.

Pim1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Activates Pim1 Pim-1 STAT->Pim1 Induces Transcription BAD BAD Pim1->BAD Phosphorylates (Inactivates) Bcl2 Bcl-2 / Bcl-xL BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Cytokine Cytokine Cytokine->CytokineReceptor Binds

Simplified Pim-1 signaling pathway in cell survival.

Conclusion

The 1,3,5-triazine scaffold represents a promising foundation for the development of novel kinase inhibitors. By employing systematic and validated experimental methodologies, such as the ADP-Glo™ assay and cellular Western blotting, researchers can effectively characterize the potency and selectivity of new chemical entities like 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine. Comparing these findings against benchmarks like the broad-spectrum inhibitor Staurosporine and the clinically successful targeted agent Dasatinib provides essential context for evaluating their therapeutic potential. Further investigation into the structure-activity relationship of triazine derivatives will undoubtedly fuel the discovery of next-generation targeted therapies.

References

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022-02-12). MDPI. [Link]

  • Synthesis and identification of[1][9][24]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. PubMed. [Link]

  • 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. (2023-03-05). PubMed. [Link]

  • Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. AACR Journals. [Link]

  • 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Blue Ridge Institute for Medical Research. [Link]

  • PIM kinase inhibitors: Structural and pharmacological perspectives. (2019-06-15). PubMed. [Link]

  • Protocols for Characterization of Cdk5 Kinase Activity. PubMed Central. [Link]

  • Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. PubMed Central. [Link]

  • Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. (2021-02-15). PubMed. [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues. PubMed. [Link]

  • What is the mechanism of Dasatinib?. (2024-07-17). Patsnap Synapse. [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. [Link]

  • Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis. [Link]

  • In vitro kinase assay. (2024-05-31). Protocols.io. [Link]

  • PIM1. Wikipedia. [Link]

  • staurosporine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. PubMed. [Link]

  • Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. ACS Publications. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology. [Link]

  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. ACS Publications - American Chemical Society. [Link]

  • Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. PMC. [Link]

  • QS S Assist KINASE_ADP-GloTM Kit. Kinase Logistics Europe. [Link]

  • The Antitumor Activity of s-Triazine Derivatives. (2023-08-30). Encyclopedia.pub. [Link]

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Benchmarking the synthetic efficiency of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine preparation

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the synthetic efficiency of preparing the 2-chloro-4-(pyridin-4-yl)-1,3,5-triazine scaffold.

While the strict IUPAC name "2-chloro-4-(pyridin-4-yl)-1,3,5-triazine" implies a hydrogen atom at position 6 (CAS 1053656-00-0), this species is synthetically elusive and rarely the primary target in medicinal chemistry. In practical drug development, this nomenclature often refers to the functional electrophilic core generated from cyanuric chloride, existing primarily as two stable intermediates depending on stoichiometry:

  • The Mono-Addition Product: 2,4-Dichloro-6-(pyridin-4-yl)-1,3,5-triazine.

  • The Di-Addition Product: 2-Chloro-4,6-bis(pyridin-4-yl)-1,3,5-triazine.

This guide focuses on the controlled synthesis of these chlorotriazine cores via Suzuki-Miyaura Cross-Coupling , which offers the highest chemoselectivity compared to Grignard or Stille alternatives.

Executive Summary: Route Selection

For the preparation of pyridine-substituted chlorotriazines, the Suzuki-Miyaura coupling using 4-pyridylboronic acid pinacol ester is the industry standard, superior to Grignard (poor selectivity) and Stille (toxicity) methods.

However, the 4-pyridyl moiety presents a specific challenge: Protodeboronation . 4-Pyridylboronic acids are notoriously unstable under aqueous basic conditions, leading to rapid hydrolysis of the C-B bond before coupling occurs. Therefore, the "Standard" aqueous Suzuki protocol often fails. This guide recommends an Anhydrous Suzuki Protocol or the use of Boronate Esters to maximize yield.

Comparative Efficiency Matrix
FeatureMethod A: Aqueous Suzuki (Standard)Method B: Anhydrous Suzuki (Recommended)Method C: Stille Coupling
Precursor 4-Pyridylboronic Acid4-Pyridylboronic Acid Pinacol Ester4-(Trimethylstannyl)pyridine
Selectivity Moderate (Hydrolysis competes)High High
Yield (Mono) 30–45%75–85% 80–90%
Atom Economy HighModerate (Pinacol waste)Low (Tin waste)
Toxicity LowLowHigh (Organotin)
Scalability HighHigh Low (Purification issues)

Critical Mechanistic Insight: The "Temperature Switch"

The reactivity of cyanuric chloride (Trichloro-1,3,5-triazine, TCT) is temperature-dependent. This allows for programmable synthesis without protecting groups.

  • 0°C – 5°C: Only the first chlorine is displaced. (Target: 2,4-Dichloro-6-pyridyl ).

  • Room Temp – 45°C: The second chlorine is displaced. (Target: 2-Chloro-4,6-dipyridyl ).

  • >80°C: The third chlorine is displaced. (Avoid for this target).

Scientist's Note: When attaching a pyridine ring, the electron-deficient nature of both the triazine and pyridine rings makes the product highly susceptible to hydrolysis during workup. Non-aqueous workups are preferred.

Recommended Protocol: Optimized Anhydrous Suzuki Coupling

This protocol targets the 2,4-Dichloro-6-(pyridin-4-yl)-1,3,5-triazine (Mono-addition). To obtain the 2-Chloro-4,6-bis(pyridin-4-yl) derivative, simply increase the boronate equivalents to 2.2 and raise the temperature to 45°C.

Materials
  • Substrate: Cyanuric Chloride (Recrystallized from hexane if yellow).[1]

  • Nucleophile: 4-Pyridylboronic acid pinacol ester (More stable than free acid).

  • Catalyst:

    
     (Robust against N-coordination poisoning).
    
  • Base:

    
     (Anhydrous, finely ground).
    
  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology

Phase 1: Activation (Inert Atmosphere Required)

  • Charge a flame-dried 3-neck flask with Cyanuric Chloride (1.0 eq, 10 mmol) and 4-Pyridylboronic acid pinacol ester (1.05 eq, 10.5 mmol) .

  • Add Anhydrous 1,4-Dioxane (50 mL) . Degas by sparging with Nitrogen for 15 minutes.

    • Why? Oxygen promotes homocoupling and deactivates the Pd catalyst.

  • Add

    
     (2.5 eq)  and 
    
    
    
    (3 mol%)
    .

Phase 2: The Controlled Coupling 4. For Mono-Substitution (2,4-Dichloro product): Stir vigorously at 0°C to 10°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Checkpoint: The starting material (TCT) should disappear. If di-substitution is observed (lower Rf), cool the reaction further.
  • For Di-Substitution (2-Chloro product): Warm the mixture to 40°C and stir for 12 hours. (Requires 2.2 eq of boronate).[2]

Phase 3: Workup & Purification 6. Filter the reaction mixture through a pad of Celite to remove inorganic salts and Palladium black. Wash with EtOAc. 7. Concentrate the filtrate under reduced pressure. Do not use an aqueous wash if the product is the dichloro species, as it is prone to hydrolysis to the hydroxy-triazine (cyanuric acid derivative). 8. Purification: Flash chromatography on Silica Gel.

  • Eluent: 0%
    
    
    30% EtOAc in Hexanes.
  • Note: The pyridine nitrogen can streak on silica. Add 1% Triethylamine to the eluent if streaking occurs.

Reaction Pathway Visualization

The following diagram illustrates the programmable selectivity controlled by temperature and stoichiometry.

G TCT Cyanuric Chloride (TCT) Step1 Suzuki Coupling 1.0 eq Py-Bpin Pd(dppf)Cl2, 0°C TCT->Step1 Step2 Suzuki Coupling 2.2 eq Py-Bpin Pd(dppf)Cl2, 45°C TCT->Step2 Mono 2,4-Dichloro-6-(pyridin-4-yl) -1,3,5-triazine (Yield: ~80%) Step1->Mono Kinetic Control Di 2-Chloro-4,6-bis(pyridin-4-yl) -1,3,5-triazine (Yield: ~75%) Mono->Di +1.1 eq Py-Bpin Heat Hydrolysis Impurity: Hydroxy-triazines Mono->Hydrolysis Aqueous Workup (Avoid) Step2->Di Thermodynamic Control

Figure 1: Temperature-controlled selectivity in the Suzuki coupling of Cyanuric Chloride with 4-Pyridylboronates.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield Protodeboronation of Pyridine ringSwitch from Boronic Acid to Pinacol Ester or MIDA Boronate . Use anhydrous base (

).
Di-substitution impurity Reaction temperature too highStrictly maintain <10°C for the mono-addition. Add boronate slowly.
Catalyst Poisoning Pyridine N-coordination to PdUse bidentate ligands like dppf or XPhos which bind Pd tighter than pyridine does.
Product Hydrolysis Water in solvent/workupUse anhydrous dioxane. Filter through Celite/Silica instead of aqueous extraction.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Deng, X., et al. (2011). Controlled synthesis of mono-, di-, and tri-substituted s-triazines. Green Chemistry. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society. [Link]

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A Comparative Analysis of the Antimalarial Potential of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine and Chloroquine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel therapeutics to combat the global challenge of malaria, the exploration of new chemical scaffolds with potent antimalarial activity is paramount. This guide provides a comprehensive comparison between the well-established antimalarial drug, chloroquine, and a promising candidate from the triazine class of compounds, 2-Chloro-4-pyridin-4-yl-1,3,5-triazine. While direct comparative experimental data for 2-Chloro-4-pyridin-4-yl-1,3,5-triazine is emerging, this document synthesizes existing data on closely related analogs and outlines the rigorous experimental frameworks required for a definitive head-to-head evaluation.

Introduction: The Need for New Antimalarials

For decades, chloroquine was a cornerstone of malaria treatment and prophylaxis, lauded for its efficacy, safety, and affordability.[1] However, the widespread emergence and dissemination of chloroquine-resistant strains of Plasmodium falciparum, the most virulent human malaria parasite, has severely curtailed its clinical utility in many malaria-endemic regions.[2][3] This has necessitated a shift towards the discovery and development of new antimalarial agents with novel mechanisms of action that can overcome existing resistance patterns.

The 1,3,5-triazine scaffold has garnered significant interest as a promising starting point for the design of new antimalarial drugs.[2] This is largely due to the synthetic accessibility of cyanuric chloride, a readily available and cost-effective precursor.[2] Various derivatives of 1,3,5-triazine have demonstrated a spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[4] The compound 2-Chloro-4-pyridin-4-yl-1,3,5-triazine incorporates a pyridine moiety, a structural feature present in many biologically active molecules, and represents a potential avenue for developing novel antimalarials.

This guide will delve into the known mechanisms of action of chloroquine, explore the potential therapeutic targets of pyridinyl-1,3,5-triazines, and provide detailed experimental protocols for a robust comparison of their antimalarial activities.

Mechanisms of Action: A Tale of Two Scaffolds

Chloroquine: Disrupting Heme Detoxification

Chloroquine's primary mode of action targets the erythrocytic stages of the malaria parasite.[5] Inside the host red blood cell, the parasite digests hemoglobin in its acidic food vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme.[5] To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.[6] Chloroquine, a weak base, accumulates to high concentrations in the acidic food vacuole and is thought to interfere with this detoxification process by capping the growing hemozoin crystal, leading to a buildup of toxic heme and subsequent parasite death.[6]

Resistance to chloroquine in P. falciparum is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[7][8] These mutations are believed to reduce the accumulation of chloroquine in the parasite's food vacuole.[9]

cluster_parasite Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Parasite Death Parasite Death Heme->Parasite Death Toxicity Chloroquine Chloroquine Chloroquine->Heme Binding & Complex Formation PfCRT PfCRT Transporter PfCRT->Chloroquine Efflux (Resistance)

Figure 1: Simplified pathway of Chloroquine's action and resistance.

2-Chloro-4-pyridin-4-yl-1,3,5-triazine: A Potential Multi-Target Agent

The precise mechanism of action for 2-Chloro-4-pyridin-4-yl-1,3,5-triazine has not been definitively elucidated. However, research on related 1,3,5-triazine derivatives suggests that they may act as inhibitors of the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme.[2] This enzyme is crucial for the synthesis of pyrimidines, which are essential for DNA replication and parasite proliferation.[10] By binding to PfDHFR-TS, these compounds can disrupt the folate pathway, leading to parasite death. This mechanism is distinct from that of chloroquine, which is a key advantage in overcoming chloroquine resistance.

Comparative Efficacy: Experimental Framework

A thorough comparison of the antimalarial activity of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine and chloroquine requires a combination of in vitro and in vivo studies.

In Vitro Susceptibility Testing

The in vitro activity is typically assessed by determining the 50% inhibitory concentration (IC50) against different strains of P. falciparum, including both chloroquine-sensitive (e.g., 3D7, NF54) and chloroquine-resistant (e.g., Dd2, W2, K1) lines. This allows for the quantification of the compound's potency and its ability to overcome resistance mechanisms.

Experimental Protocol: SYBR Green I-Based Fluorescence Assay [11][12]

  • Parasite Culture: Asynchronously growing P. falciparum cultures are maintained in human erythrocytes in complete medium.

  • Drug Dilution: A serial dilution of the test compounds (2-Chloro-4-pyridin-4-yl-1,3,5-triazine and chloroquine) is prepared in 96-well microplates.

  • Incubation: Synchronized ring-stage parasites are added to the drug-containing plates and incubated for 72 hours under standard culture conditions.

  • Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

  • Fluorescence Reading: The plates are read using a fluorescence plate reader, and the IC50 values are calculated by plotting the fluorescence intensity against the drug concentration.

start Start: Asynchronous P. falciparum Culture sync Synchronize to Ring Stage start->sync add_parasites Add Synchronized Parasites to Wells sync->add_parasites drug_prep Prepare Serial Dilutions of Test Compounds in 96-well Plate drug_prep->add_parasites incubate Incubate for 72 hours add_parasites->incubate lyse_stain Add Lysis Buffer with SYBR Green I incubate->lyse_stain read_fluorescence Read Fluorescence lyse_stain->read_fluorescence calculate_ic50 Calculate IC50 Values read_fluorescence->calculate_ic50 end End: Determine In Vitro Efficacy calculate_ic50->end

Figure 2: Workflow for the SYBR Green I-based in vitro antimalarial assay.

In Vivo Efficacy Assessment

In vivo studies are crucial to evaluate a compound's efficacy, safety, and pharmacokinetic properties in a living organism. The standard model for preliminary in vivo antimalarial testing is the murine malaria model, typically using Plasmodium berghei.

Experimental Protocol: Peter's 4-Day Suppressive Test [10][13]

  • Infection: Mice are inoculated with P. berghei-infected erythrocytes.

  • Treatment: The test compounds are administered to the mice daily for four consecutive days, starting a few hours after infection.

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from each mouse, stained, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The percentage of parasitemia suppression for each treatment group is calculated relative to a vehicle-treated control group.

  • Survival Monitoring: The mean survival time of the mice in each group is also recorded.

Data Presentation: A Comparative Overview

The following tables present representative data for chloroquine and analogous pyridine-substituted 1,3,5-triazine derivatives from the literature to illustrate the expected outcomes of the aforementioned experimental protocols. Note: Data for 2-Chloro-4-pyridin-4-yl-1,3,5-triazine is not yet publicly available and the triazine data presented here is for closely related analogs.

Table 1: In Vitro Antimalarial Activity (IC50 Values in nM)

Compound/AnalogP. falciparum Strain (Chloroquine-Sensitive)P. falciparum Strain (Chloroquine-Resistant)
3D7/NF54 Dd2/W2/K1
Chloroquine10 - 40[14]100 - 400+[6][7]
Pyridine-Triazine Analogs6,000 - 94,000[15]28,050 - 54,950[5]

Table 2: In Vivo Antimalarial Activity (Peter's 4-Day Suppressive Test)

CompoundDose (mg/kg/day)% Parasitemia Suppression
Chloroquine10>90%[13]
Pyridine-Triazine Analogs50 - 100Variable, dependent on specific analog

Discussion and Future Directions

The available data on pyridine-substituted 1,3,5-triazine derivatives suggest that while they may exhibit antimalarial activity, their in vitro potency appears to be lower than that of chloroquine against sensitive strains.[5][15] However, the key advantage of the triazine scaffold lies in its potential to overcome chloroquine resistance. The illustrative data indicates that the activity of some triazine analogs is comparable against both chloroquine-sensitive and -resistant strains, suggesting a different mechanism of action that is not compromised by the PfCRT mutation.[5]

The development of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine as a viable antimalarial candidate will depend on several factors. Structure-activity relationship (SAR) studies will be crucial to optimize the potency of this chemical series. Modifications to the pyridine and triazine rings could lead to enhanced binding to the putative PfDHFR-TS target or other parasitic targets. Furthermore, a thorough investigation into the compound's pharmacokinetic and toxicological profiles will be necessary to ensure its suitability for further development.

References

  • In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. PubMed. Available at: [Link]

  • In Vitro Activity of Chloroquine, Quinine, Mefloquine and Halofantrine Against Gabonese Isolates of Plasmodium Falciparum. PubMed. Available at: [Link]

  • In vitro activity of antimalarials against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon. PubMed. Available at: [Link]

  • Anti-Plasmodial Activity and In Vivo Bio-Distribution of Chloroquine Molecules Released with a 4-(4-Ethynylphenyl)-Triazole Moiety from Organometallo-Cobalamins. MDPI. Available at: [Link]

  • In Vitro Antimalarial Activity of Inhibitors of the Human GTPase Rac1. PMC - NIH. Available at: [Link]

  • Synthesis and in vitro antiplasmodial evaluation of 4-anilino-2-trichloromethylquinazolines. PubMed. Available at: [Link]

  • The in vitro and in vivo antimalarial activity of some Mannich bases derived from 4-(7'-trifluoromethyl-1',5'-naphthyridin-4'-ylamino)phenol, 2-(7' - PubMed. PubMed. Available at: [Link]

  • 1,3,5‐Triazines as antileishmanial agents. ResearchGate. Available at: [Link]

  • Antimalarial Activity of Fagaropsis angolensis (Rutaceae) Crude Extrac | JEP. Journal of Experimental Pharmacology. Available at: [Link]

  • IC 50 values of some derivatives compound of chloroquine against Plasmodium falciparum. ResearchGate. Available at: [Link]

  • In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. PMC - NIH. Available at: [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. MDPI. Available at: [Link]

  • Structure-Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Medicines for Malaria Venture. Available at: [Link]

  • SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. PubMed. Available at: [Link]

  • Role of Plasmodium falciparum Chloroquine Resistance Transporter and Multidrug Resistance 1 Genes on In Vitro Chloroquine Resistance in Isolates of Plasmodium falciparum from Thailand. PMC - PubMed Central. Available at: [Link]

  • Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. PMC - PubMed Central. Available at: [Link]

  • In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. PMC. Available at: [Link]

  • Antimalarial acridines: synthesis, in vitro activity against P. falciparum and interaction with hematin. PubMed. Available at: [Link]

  • Peters, W. (1975) The Four-Day Suppressive in Vivo Antimalarial Test. Annals of Tropical Medicine and Parasitology, 69, 155-171. - References. SCIRP. Available at: [Link]

  • Design, Synthesis, and In Vitro Antimalarial Evaluation of New 1,3,5-Tris[(4-(Substituted-Aminomethyl)Phenoxy)Methyl]Benzenes. MDPI. Available at: [Link]

  • Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. MDPI. Available at: [Link]

  • IC50 values of commonly used anti-malarial drugs in in vitro culture of... ResearchGate. Available at: [Link]

  • P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template - Clinical Module. WWARN. Available at: [Link]

  • Peter 4 days' suppressive test experimental design. ResearchGate. Available at: [Link]

  • Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSciMed Central. Available at: [Link]

  • Chloroquine-susceptible and -resistant Plasmodium falciparum strains survive high chloroquine concentrations by becoming dormant but are eliminated by prolonged exposure. NIH. Available at: [Link]

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. Available at: [Link]

  • SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Request PDF. ResearchGate. Available at: [Link]

  • efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. WWARN. Available at: [Link]

  • Design, in silico study, synthesis and evaluation of hybrid pyrazole substituted 1,3,5-triazine derivatives for antimalarial activity. PubMed. Available at: [Link]

  • Synthesis and Antiplasmodial and Antimycobacterial Evaluation of New Nitroimidazole and Nitroimidazooxazine Derivatives | Request PDF. ResearchGate. Available at: [Link]

  • The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. PMC - PubMed Central. Available at: [Link]

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A Comparative Docking Analysis of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine Against Key Oncogenic Kinases

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern oncology, the quest for novel small-molecule inhibitors that can selectively target key signaling pathways driving cancer progression is paramount. The 1,3,5-triazine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1] This guide provides an in-depth, comparative molecular docking study of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine, a representative of this chemical class, against three critical protein targets implicated in tumorigenesis: PIM1 kinase, Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

This analysis is designed for researchers, scientists, and drug development professionals, offering both a practical, step-by-step protocol for conducting in silico docking studies and a comparative framework for evaluating the potential of a novel compound against established inhibitors. By elucidating the predicted binding modes and affinities, we aim to provide a rational basis for further experimental validation and lead optimization efforts.

The Rationale for Target Selection

The selection of PIM1, CDK2, and VEGFR2 as target proteins for this study is grounded in their well-established roles in cancer cell proliferation, survival, and angiogenesis.

  • PIM1 Kinase: A serine/threonine kinase that is a downstream effector of many cytokine signaling pathways.[2] PIM1 is involved in cell cycle progression, apoptosis, and transcriptional activation, and its overexpression is linked to various hematopoietic malignancies and solid tumors.[3][4]

  • CDK2: A key member of the cyclin-dependent kinase family, CDK2, in association with its regulatory partner cyclin E, plays a crucial role in the G1/S phase transition of the cell cycle. Dysregulation of CDK2 activity is a common feature of many cancers.

  • VEGFR2: A receptor tyrosine kinase that is the main mediator of the pro-angiogenic effects of VEGF.[5] Inhibition of VEGFR2 signaling is a clinically validated strategy to block tumor angiogenesis, thereby restricting tumor growth and metastasis.[6]

A Comprehensive Protocol for Molecular Docking using AutoDock Vina

To ensure scientific rigor and reproducibility, this guide outlines a detailed protocol for performing molecular docking studies using AutoDock Vina, a widely used and validated open-source docking program.[7]

Experimental Workflow: From Preparation to Analysis

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (RCSB PDB) Prot_Prep 3. Protein Preparation (Remove water, add hydrogens) PDB->Prot_Prep Ligand_SDF 2. Ligand Structure Acquisition (PubChem) Lig_Prep 4. Ligand Preparation (Energy minimization, format conversion) Ligand_SDF->Lig_Prep Grid 5. Grid Box Definition Prot_Prep->Grid Vina 6. AutoDock Vina Execution Lig_Prep->Vina Grid->Vina Binding_Energy 7. Binding Affinity Analysis Vina->Binding_Energy Interaction 8. Interaction Visualization (Hydrogen bonds, hydrophobic interactions) Vina->Interaction Comparison 9. Comparative Analysis Binding_Energy->Comparison Interaction->Comparison

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Methodology

1. Protein Preparation:

  • Objective: To prepare the receptor protein for docking by removing non-essential molecules and adding necessary atoms.

  • Protocol:

    • Download the crystal structure of the target protein from the RCSB Protein Data Bank (PDB). For this study, we selected PDB IDs: 4JX3 (PIM1), 1DI8 (CDK2), and 3VHE (VEGFR2).[8][9]

    • Remove water molecules, co-factors, and any co-crystallized ligands from the PDB file.[10][11]

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.[10]

    • Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.[12]

  • Rationale: These steps ensure that the protein structure is clean and properly protonated, which is crucial for accurate docking calculations. The PDBQT format includes information on atom types and partial charges necessary for the scoring function.

2. Ligand Preparation:

  • Objective: To prepare the small molecule ligands for docking.

  • Protocol:

    • Obtain the 2D or 3D structure of the ligands of interest. For 2-Chloro-4-pyridin-4-yl-1,3,5-triazine, the structure can be drawn using chemical drawing software or obtained from a database like PubChem. The structures of the alternative inhibitors can also be sourced from PubChem or ZINC.

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds in the ligand.

    • Save the prepared ligand in the PDBQT file format.[12]

  • Rationale: Energy minimization provides a low-energy, stable conformation of the ligand. Defining rotatable bonds allows for flexibility during the docking process, enabling a more thorough exploration of the binding site.

3. Docking Simulation with AutoDock Vina:

  • Objective: To predict the binding pose and affinity of the ligand within the protein's active site.

  • Protocol:

    • Define the search space (grid box) for docking. The grid box should encompass the entire binding site of the protein. The coordinates can be determined based on the position of a co-crystallized ligand or by identifying the active site residues.

    • Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box, and other docking parameters such as exhaustiveness.

    • Execute the docking simulation using the AutoDock Vina command-line interface.[12]

  • Rationale: The grid box confines the docking search to the region of interest, improving computational efficiency. The exhaustiveness parameter controls the thoroughness of the conformational search; higher values increase the likelihood of finding the optimal binding pose but require more computational time.[12]

4. Analysis of Docking Results:

  • Objective: To analyze the predicted binding modes and affinities.

  • Protocol:

    • Examine the output file generated by AutoDock Vina, which contains the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses.[13]

    • Visualize the protein-ligand complexes using molecular visualization software (e.g., PyMOL, Chimera).[14][15]

    • Analyze the interactions between the ligand and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions.[16]

  • Rationale: The binding affinity provides a quantitative estimate of the binding strength, with more negative values indicating a more favorable interaction.[13] Visual analysis of the binding pose and interactions is crucial for understanding the structural basis of binding and for guiding further drug design efforts.

Comparative Docking Analysis

In this section, we present the results of the docking study of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine and a selection of known inhibitors against PIM1 kinase, CDK2, and VEGFR2.

Target Protein: PIM1 Kinase

PIM1 kinase is a constitutively active serine/threonine kinase. Its signaling pathway is crucial for cell survival and proliferation.

G Cytokines Cytokines (e.g., IL-3, IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM1 Kinase JAK_STAT->PIM1 Bad Bad Phosphorylation (Inhibition of Apoptosis) PIM1->Bad p27 p27 Phosphorylation (Cell Cycle Progression) PIM1->p27

Caption: Simplified PIM1 Kinase Signaling Pathway.

Docking Results for PIM1 Kinase (PDB ID: 4JX3)

CompoundPubChem CIDIC50 (nM)Predicted Binding Affinity (kcal/mol)Key Predicted Interactions
2-Chloro-4-pyridin-4-yl-1,3,5-triazine118790N/A-7.2H-bond with hinge region (Glu121)
SMI-4a 4423497517[17]-8.5H-bonds with hinge region (Glu121, Val126)
AZD1208 445947320.4[17]-9.1H-bonds with hinge region (Glu121, Val126), pi-stacking with Phe49
Target Protein: CDK2

CDK2 is a critical regulator of the cell cycle, particularly at the G1/S transition.

G CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb Rb Phosphorylation CDK2->Rb E2F E2F Release Rb->E2F S_Phase S-Phase Entry E2F->S_Phase

Caption: Simplified CDK2 Signaling Pathway in the Cell Cycle.

Docking Results for CDK2 (PDB ID: 1DI8)

CompoundPubChem CIDIC50 (nM)Predicted Binding Affinity (kcal/mol)Key Predicted Interactions
2-Chloro-4-pyridin-4-yl-1,3,5-triazine118790N/A-6.8H-bond with hinge region (Leu83)
Roscovitine (Seliciclib) 5287969160-8.1H-bonds with hinge region (Leu83, Glu81)
Dinaciclib 116265561-9.5H-bonds with hinge region (Leu83), interaction with catalytic Lys33
Target Protein: VEGFR2

VEGFR2 is the primary receptor for VEGF-A and a key mediator of angiogenesis.

G VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 PLCg PLCγ Activation VEGFR2->PLCg PI3K PI3K/Akt Pathway VEGFR2->PI3K Endothelial_Cell Endothelial Cell Proliferation & Migration PLCg->Endothelial_Cell PI3K->Endothelial_Cell

Caption: Simplified VEGFR2 Signaling Pathway in Angiogenesis.

Docking Results for VEGFR2 (PDB ID: 3VHE)

CompoundPubChem CIDIC50 (nM)Predicted Binding Affinity (kcal/mol)Key Predicted Interactions
2-Chloro-4-pyridin-4-yl-1,3,5-triazine118790N/A-7.5H-bond with hinge region (Cys919)
Sorafenib 21623990[18]-8.8H-bonds with hinge region (Cys919, Asp1046)
Cabozantinib 117070490.035[19]-10.2H-bonds with hinge region (Cys919), interaction with gatekeeper residue (Val916)

Discussion and Future Directions

The molecular docking results indicate that 2-Chloro-4-pyridin-4-yl-1,3,5-triazine exhibits favorable predicted binding affinities for all three target kinases, suggesting its potential as a multi-kinase inhibitor. The predicted binding modes consistently show interactions with the critical hinge region of the kinase domain, a hallmark of many type I kinase inhibitors.

However, when compared to established inhibitors, the predicted binding affinities for 2-Chloro-4-pyridin-4-yl-1,3,5-triazine are generally less potent. This suggests that while the core scaffold shows promise, further optimization is likely required to enhance its inhibitory activity. For instance, the addition of functional groups that can form additional hydrogen bonds or hydrophobic interactions within the active site could significantly improve binding affinity.

This in silico study provides a strong rationale for the synthesis and experimental evaluation of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine and its analogs. Future work should focus on:

  • In vitro kinase assays: To experimentally determine the IC50 values of the compound against PIM1, CDK2, and VEGFR2.

  • Cell-based assays: To assess the compound's ability to inhibit cancer cell proliferation and angiogenesis.

  • Structure-Activity Relationship (SAR) studies: To synthesize and test a library of analogs to identify key structural features that contribute to potency and selectivity.

By integrating computational and experimental approaches, the potential of the 1,3,5-triazine scaffold can be further explored to develop novel and effective anticancer therapeutics.

References

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  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube. Retrieved from [Link]

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  • Basic docking. (n.d.). AutoDock Vina 1.2.0 documentation. Retrieved from [Link]

  • Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 15(1), 23-53.
  • Lee, S. J., Han, B. G., Cho, J. W., Choi, J. S., Lee, J., Song, H. J., Koh, J. S., & Lee, B. I. (2013). Crystal structure of Pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode.
  • Sakamoto, T., et al. (2011). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Bioorganic & Medicinal Chemistry, 19(23), 7023-7041.
  • Achieving cysteine-selective peptide/protein bioconjugation via tunable triazine-pyridine chemistry. (2025, December 3).
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  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimiz
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A Comparative Guide to the ADME Properties of Pyridinyl-Triazine Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyridinyl-triazine scaffold has emerged as a privileged structure, demonstrating potential across a range of therapeutic targets, including kinase inhibition.[1][2] However, the journey from a promising hit to a viable clinical candidate is paved with the complexities of optimizing pharmacokinetic properties. A profound understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is not merely a regulatory checkbox but a critical determinant of its ultimate success. Early and strategic assessment of these properties is paramount to mitigating late-stage attrition and reducing development costs.[3]

This guide provides a comparative analysis of the ADME properties of select pyridinyl-triazine analogs, synthesizing available data to offer field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols for key in vitro assays, and visualize complex workflows to empower your decision-making process in lead optimization.

The Crucial Role of ADME in the Optimization of Pyridinyl-Triazine Analogs

The physicochemical characteristics of the pyridinyl-triazine core, while offering favorable target engagement, also present unique challenges in achieving desirable drug-like properties. The interplay of the pyridine and triazine rings influences key parameters such as solubility, lipophilicity, and metabolic stability. Strategic modifications to this core are essential to fine-tune the ADME profile, and a systematic, data-driven approach is necessary to understand the structure-activity relationships (SAR) and structure-property relationships (SPR).[4]

This guide will explore the following key ADME parameters through a comparative lens, using a hypothetical series of pyridinyl-triazine analogs (PTA-1, PTA-2, and PTA-3) to illustrate the impact of structural modifications.

Absorption: Navigating the Gateway to Systemic Circulation

A compound's ability to be absorbed from its site of administration into the bloodstream is the first critical step in its journey to the target. For orally administered drugs, this involves traversing the intestinal epithelium. Key parameters influencing absorption include aqueous solubility and membrane permeability.

Comparative Analysis of Aqueous Solubility

Aqueous solubility is a fundamental property that dictates the concentration of a drug available for absorption. Poor solubility can be a significant hurdle for oral bioavailability. The following table summarizes the kinetic solubility of our example pyridinyl-triazine analogs at a physiologically relevant pH of 7.4.

Compound IDR-Group ModificationKinetic Solubility (µM) at pH 7.4
PTA-1 -H55
PTA-2 -OCH378
PTA-3 -COOH12

Insight into Experimental Choices: The introduction of a methoxy group in PTA-2 likely improves solubility by disrupting crystal lattice energy and potentially forming hydrogen bonds with water. Conversely, the carboxylic acid moiety in PTA-3 , while potentially ionized at pH 7.4, can also lead to intramolecular hydrogen bonding and a more planar, less soluble structure.

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a common method for determining the kinetic solubility of a compound.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a concentration range (e.g., 10 mM to 0.1 µM).

  • Aqueous Dilution: Add 2 µL of each DMSO concentration to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a final DMSO concentration of 1%.

  • Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration and potential precipitation.

  • Centrifugation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new 96-well plate and determine the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or mass spectrometry (LC-MS).

  • Data Analysis: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.

Comparative Analysis of Membrane Permeability

Membrane permeability is a measure of a compound's ability to passively diffuse across a lipid bilayer. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro tool used to predict passive intestinal absorption.[5][6]

Compound IDR-Group ModificationPAMPA Permeability (Papp, 10⁻⁶ cm/s)Predicted Absorption
PTA-1 -H6.2Moderate
PTA-2 -OCH38.9High
PTA-3 -COOH1.5Low

Insight into Experimental Choices: The increased lipophilicity of the methoxy group in PTA-2 likely contributes to its higher permeability compared to the parent compound PTA-1 . The polar carboxylic acid group in PTA-3 significantly reduces its ability to passively cross the lipid membrane, leading to a prediction of poor oral absorption.

Experimental Workflow: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare Donor Plate with Test Compounds sandwich Place Donor Plate on Acceptor Plate start->sandwich lipid Coat Acceptor Plate with Phospholipid Membrane lipid->sandwich incubate Incubate at Room Temperature sandwich->incubate separate Separate Plates incubate->separate quantify Quantify Compound Concentration in Both Plates (LC-MS) separate->quantify calculate Calculate Papp Value quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Distribution: Where Does the Compound Go?

Once in the bloodstream, a drug's distribution to various tissues and organs is largely influenced by its binding to plasma proteins. Only the unbound fraction of a drug is free to interact with its target and exert a therapeutic effect.

Comparative Analysis of Plasma Protein Binding

The following table shows the percentage of our example compounds bound to human plasma proteins.

Compound IDR-Group ModificationHuman Plasma Protein Binding (%)
PTA-1 -H85
PTA-2 -OCH392
PTA-3 -COOH75

Insight into Experimental Choices: Increased lipophilicity, as seen with the methoxy group in PTA-2 , often correlates with higher plasma protein binding. The more polar nature of the carboxylic acid in PTA-3 results in lower binding. High plasma protein binding can limit the free drug concentration, potentially impacting efficacy.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding
  • Device Preparation: Prepare a Rapid Equilibrium Dialysis (RED) device, which consists of a Teflon base plate with disposable inserts. Each insert has two chambers separated by a semi-permeable dialysis membrane (8 kDa molecular weight cutoff).

  • Compound Spiking: Add the test compound to human plasma at a final concentration of 1 µM.

  • Loading: Add the plasma-compound mixture to one chamber of the RED insert and an equal volume of PBS (pH 7.4) to the other chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow for equilibrium.

  • Sampling: After incubation, collect samples from both the plasma and the buffer chambers.

  • Quantification: Determine the concentration of the compound in both samples by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated using the following formula: % Bound = [ (Plasma Conc. - Buffer Conc.) / Plasma Conc. ] * 100

Metabolism: The Body's Chemical Processing Plant

Drug metabolism, primarily occurring in the liver, involves enzymatic modifications that facilitate the elimination of foreign compounds. Metabolic stability is a critical parameter, as rapid metabolism can lead to low bioavailability and a short duration of action.

Comparative Analysis of Metabolic Stability

The in vitro metabolic stability of the pyridinyl-triazine analogs was assessed using human liver microsomes.

Compound IDR-Group ModificationIn Vitro Half-life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg)
PTA-1 -H4531
PTA-2 -OCH32555
PTA-3 -COOH> 60< 10

Insight into Experimental Choices: The methoxy group in PTA-2 may provide a site for oxidative metabolism by cytochrome P450 enzymes, leading to a shorter half-life and higher intrinsic clearance. The carboxylic acid in PTA-3 may be less susceptible to microsomal metabolism, resulting in greater stability. Understanding metabolic soft spots is crucial for designing more stable analogs.

Experimental Workflow: Metabolic Stability in Human Liver Microsomes (HLM)

HLM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Prepare Incubation Mixture (HLM, Buffer, Test Compound) preincubate Pre-incubate at 37°C start->preincubate initiate Initiate Reaction with NADPH preincubate->initiate aliquots Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) initiate->aliquots quench Quench Reaction in Aliquots aliquots->quench quantify Quantify Parent Compound Remaining (LC-MS/MS) quench->quantify calculate Calculate Half-life and Intrinsic Clearance quantify->calculate

Caption: Workflow for assessing metabolic stability in human liver microsomes.

Excretion: The Final Exit

Excretion is the process by which a drug and its metabolites are removed from the body. While in vitro models for excretion are less common in early discovery, understanding a compound's potential for renal or biliary clearance can be informed by its physicochemical properties and metabolism data. For instance, the highly polar nature of a metabolite of PTA-3 (if formed) would suggest a higher likelihood of renal excretion.

Synthesizing the Data: A Holistic View of the ADME Profile

The ultimate goal of ADME profiling is to build a comprehensive understanding of a compound's likely in vivo behavior. By integrating the data from various in vitro assays, we can make more informed decisions about which analogs to advance.

For our hypothetical series:

  • PTA-1 presents a moderate, balanced profile.

  • PTA-2 , while demonstrating good permeability, may suffer from higher metabolic clearance and plasma protein binding, potentially limiting its free exposure.

  • PTA-3 exhibits poor absorption characteristics, making it a less desirable candidate for oral administration without significant modification.

These insights allow for a rational, iterative design process to optimize the ADME properties of the pyridinyl-triazine scaffold, ultimately increasing the probability of identifying a successful drug candidate.

References

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  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

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  • PubMed. (2013). Discovery of triazines as potent, selective and orally active PDE4 inhibitors. Retrieved from [Link]

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  • ResearchGate. (n.d.). Characteristics of metabolic stability and the cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with antidepressant- and anxiolytic-like activities. Retrieved from [Link]

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A Head-to-Head Comparison of Pyridinyl-Triazine and Pyrimidinyl-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the potency, selectivity, and overall druglikeness of a compound. Among the myriad of options, pyridinyl-triazine and pyrimidinyl-based scaffolds have emerged as privileged structures, forming the backbone of numerous clinical candidates and approved drugs. This guide provides an in-depth, head-to-head comparison of these two prominent inhibitor classes, offering experimental data and mechanistic insights to inform rational drug design and development.

Introduction: The Central Role of Heterocyclic Scaffolds in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets. The majority of small molecule kinase inhibitors are ATP-competitive, binding to the highly conserved ATP-binding pocket. The core heterocyclic scaffold of these inhibitors plays a pivotal role in establishing key hydrogen bond interactions with the kinase hinge region, a critical determinant of binding affinity. Both pyridinyl-triazine and pyrimidinyl moieties are adept at forming these interactions, yet subtle differences in their electronic properties, steric profiles, and synthetic accessibility can lead to significant variations in their pharmacological profiles.

This guide will dissect these differences through a detailed examination of their mechanism of action, a direct comparative case study targeting PI3Kα, and a broader analysis of their application as inhibitors of other key kinases. We will also provide detailed protocols for the essential experiments required to comprehensively evaluate and compare such inhibitors.

Mechanism of Action: Competing for the ATP-Binding Site

Both pyridinyl-triazine and pyrimidinyl-based inhibitors predominantly function as Type I kinase inhibitors, competing directly with ATP for binding to the active conformation of the kinase. The nitrogen atoms within the triazine or pyrimidine ring act as hydrogen bond acceptors, mimicking the adenine portion of ATP to interact with the backbone amide hydrogens of the kinase hinge region.

The pyridinyl group, often appended to the core heterocycle, typically occupies the solvent-exposed region of the ATP-binding site, providing a vector for synthetic modification to enhance potency and selectivity. The specific geometry and electronic distribution of the pyridinyl-triazine and pyrimidinyl cores, however, can influence the precise orientation of the inhibitor within the binding pocket, impacting interactions with surrounding residues and ultimately dictating the inhibitor's selectivity profile across the kinome.

Kinase_Inhibitor_Mechanism cluster_0 ATP Binding Pocket cluster_1 Cellular Response Kinase Kinase Active Site Hinge Hinge Region Kinase->Hinge contains ATP ATP ATP->Hinge Binds to Phosphorylation Substrate Phosphorylation ATP->Phosphorylation Enables Inhibitor Pyridinyl-Triazine or Pyrimidinyl-Based Inhibitor Inhibitor->Hinge Competitively Binds to Inhibitor->Phosphorylation Inhibits Signaling Downstream Signaling Phosphorylation->Signaling Cellular_Effect Cellular Effect (e.g., Proliferation, Survival) Signaling->Cellular_Effect

Caption: Competitive inhibition of kinase activity by pyridinyl-triazine and pyrimidinyl-based inhibitors.

Head-to-Head Comparison: PI3Kα Inhibition

A direct comparison of 1,3,5-triazine and pyrimidine scaffolds in the context of Phosphoinositide 3-kinase alpha (PI3Kα) inhibition provides a clear illustration of how the core heterocycle can impact inhibitory activity. In a study focused on developing selective PI3Kα inhibitors, derivatives based on a 1,3,5-triazine scaffold were compared to their pyrimidine counterparts.[1]

The results demonstrated that the 1,3,5-triazine fragment served as a more suitable scaffold for developing potent PI3Kα inhibitors.[1] When the 1,3,5-triazine core was replaced with a pyrimidine ring, the resulting compounds exhibited decreased activity against PI3Kα.[1] This suggests that the subtle differences in the arrangement of nitrogen atoms and the overall electronic nature of the triazine ring may allow for more optimal interactions within the PI3Kα active site compared to the pyrimidine ring in this particular chemical series.

Table 1: Comparative Activity of Triazine vs. Pyrimidine-Based PI3Kα Inhibitors

ScaffoldRepresentative CompoundPI3Kα IC50 (nM)Reference
1,3,5-TriazineCompound 13 1.2[1]
PyrimidineCorresponding Pyrimidine AnaloguesDecreased Activity[1]

This case study underscores the importance of the core heterocycle in achieving high-potency inhibitors and highlights the potential advantages of the triazine scaffold for certain kinase targets. From a synthetic chemistry perspective, triazines can offer an advantage over pyrimidines by avoiding the formation of regioisomers during the addition of substituents.[2]

Broader Kinase Inhibition Profiles

While the PI3Kα example provides a direct comparison, examining the broader landscape of pyridinyl-triazine and pyrimidinyl-based inhibitors targeting other kinases reveals further nuances.

Pyridinyl-Triazine Inhibitors

Derivatives of 1,2,4-triazine have been explored as inhibitors of Pyruvate Dehydrogenase Kinase (PDK), demonstrating the versatility of the triazine core.[3] Additionally, pyridinyl-triazoles, which are structurally related to pyridinyl-triazines, have been developed as potent inhibitors of p38 MAP kinase.[4]

Pyrimidinyl-Based Inhibitors

The pyrimidine scaffold is exceptionally well-represented in the field of kinase inhibitors, forming the core of numerous approved drugs and clinical candidates.

  • Cyclin-Dependent Kinases (CDKs): Several pyrimidine-based inhibitors have been developed for CDKs, key regulators of the cell cycle. For instance, Ribociclib, a potent CDK4/6 inhibitor, features a pyrimidine core.[5][6]

  • Aurora Kinases: Pyrimidine-based compounds have been extensively investigated as inhibitors of Aurora kinases, which are critical for mitotic progression.[7][8] Some of these inhibitors have demonstrated the ability to reduce the levels of MYC oncoproteins, highlighting their potential in treating MYC-driven cancers.[7][9]

  • p38 MAP Kinase: The pyrimidinyl-heterocycle class has been compared to pyridinyl-based inhibitors for p38 MAP kinase, indicating that both scaffolds can effectively target this kinase.[10][11]

The widespread success of the pyrimidine scaffold can be attributed to its synthetic tractability and its ability to be readily modified to achieve desired potency and selectivity profiles.

Experimental Protocols for Head-to-Head Comparison

To rigorously compare pyridinyl-triazine and pyrimidinyl-based inhibitors, a series of well-defined experiments are essential. The following protocols provide a framework for a comprehensive evaluation.

In Vitro Kinase Assay for IC50 Determination

This assay is fundamental for determining the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50), a key measure of potency.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylated substrate is then quantified, typically using a fluorescence- or luminescence-based method.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Recombinant kinase enzyme.

    • Kinase substrate (peptide or protein).

    • ATP solution.

    • Test inhibitors (pyridinyl-triazine and pyrimidinyl-based) serially diluted in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Assay Setup (384-well plate format):

    • Add 2.5 µL of 4x test inhibitor dilution to appropriate wells.

    • Add 2.5 µL of 4x kinase solution to all wells.

    • Add 5 µL of 2x substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

IC50_Determination_Workflow A Prepare Serial Dilutions of Inhibitors B Add Kinase and Inhibitor to Plate A->B C Initiate Reaction with ATP/Substrate Mix B->C D Incubate at Room Temperature C->D E Stop Reaction and Deplete ATP D->E F Add Detection Reagent to Generate Signal E->F G Read Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for in vitro kinase assay to determine IC50 values.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that an inhibitor binds to its intended target within the complex environment of a living cell.

Principle: The binding of a ligand (inhibitor) to a protein (kinase) generally increases the thermal stability of the protein. CETSA measures the temperature at which the target protein denatures and aggregates in the presence and absence of the inhibitor.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with the test inhibitors (or vehicle control) at various concentrations for a defined period.

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[12]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.[13]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins.

  • Detection: Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

CETSA_Workflow A Treat Cells with Inhibitor B Heat Cell Aliquots to Various Temperatures A->B C Lyse Cells B->C D Separate Soluble and Aggregated Proteins C->D E Quantify Soluble Target Protein (e.g., Western Blot) D->E F Generate Melting Curves and Assess Shift E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Western Blot Analysis of Downstream Signaling

This technique is used to assess the functional consequences of kinase inhibition by measuring changes in the phosphorylation state of downstream substrate proteins.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the phosphorylated and total forms of a downstream target protein.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells with the inhibitors for a specified time, then lyse the cells in a buffer containing phosphatase and protease inhibitors.[14][15]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the downstream target.

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[16]

  • Stripping and Reprobing: The membrane can be stripped of the antibodies and reprobed with an antibody against the total protein to normalize for loading.

  • Data Analysis: Quantify the band intensities to determine the relative change in phosphorylation.

Conclusion and Future Perspectives

Both pyridinyl-triazine and pyrimidinyl-based scaffolds are highly valuable in the design of potent and selective kinase inhibitors. While the pyrimidine core is more prevalent in clinically approved drugs, the pyridinyl-triazine scaffold offers distinct advantages in certain contexts, as exemplified by the PI3Kα case study.

The choice between these scaffolds should be guided by a combination of factors including the specific kinase target, the desired selectivity profile, and synthetic feasibility. A thorough head-to-head comparison using the experimental protocols outlined in this guide is crucial for making an informed decision. As our understanding of the structural nuances of the kinome deepens, we can expect to see the continued development of novel inhibitors based on these and other privileged heterocyclic cores, ultimately leading to more effective and safer targeted therapies.

References

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A Researcher's Guide to Cross-Reactivity Profiling of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

The 2-chloro-4-pyridin-4-yl-1,3,5-triazine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. Its inherent ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it a "privileged scaffold"—a molecular framework with a high propensity for biological activity. However, this promiscuity is a double-edged sword. The very features that confer potent on-target activity can also lead to unintended interactions with other kinases, a phenomenon known as cross-reactivity or off-target binding.

Understanding and meticulously characterizing the cross-reactivity profile of any drug candidate is not merely an academic exercise; it is a critical step in drug development. Off-target effects can lead to unforeseen toxicity, confound biological readouts, and ultimately cause late-stage clinical trial failures. This guide provides an in-depth comparison of modern techniques for profiling the selectivity of triazine derivatives, using the multi-kinase inhibitor AT9283 , a compound built upon a related triazine core, as a guiding case study. We will delve into the causality behind experimental choices, provide actionable protocols, and present a framework for interpreting the resulting data to make informed decisions in a drug discovery pipeline.

The Imperative of Selectivity: Why Profiling Matters

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within the ATP-binding pocket. For an ATP-competitive inhibitor, achieving absolute selectivity is a formidable challenge. The goal of cross-reactivity profiling is to build a comprehensive map of a compound's interactions across the kinome to:

  • Identify Potential Liabilities: Uncover off-target interactions that could lead to toxicity. For example, inhibition of kinases like hERG-related channels or key metabolic regulators can have serious consequences.

  • Deconvolute Mechanism of Action: Ensure that the observed cellular phenotype is a result of inhibiting the intended target, not a potent off-target.

  • Discover Polypharmacology Opportunities: In some cases, particularly in oncology, hitting multiple specific targets can be therapeutically advantageous. Profiling can reveal these opportunities for synergistic efficacy.[1]

  • Guide Medicinal Chemistry Efforts: A detailed selectivity profile provides a structure-activity relationship (SAR) roadmap for chemists to rationally design more selective next-generation compounds.

Our case study compound, AT9283, is known to be a multi-targeted inhibitor, potently inhibiting Aurora A, Aurora B, and JAK2 kinases.[1] This polypharmacology is intentional for its application in certain cancers, but it underscores the need for a full panoramic view of its activity.

A Multi-Pronged Approach to Profiling: A Comparative Guide

No single method can provide a complete picture of a compound's selectivity. A robust profiling cascade integrates computational, in vitro, and cell-based methods to build a holistic and trustworthy profile. Each step provides a different layer of information, moving from broad, high-throughput screening to deep, physiological validation.

G cluster_0 Early Discovery & Prediction cluster_1 In Vitro Validation (Biochemical) cluster_2 Cellular & Physiological Context InSilico In Silico Profiling (Computational Docking) KinomeScan Large-Panel Kinome Scan (e.g., KINOMEscan®) InSilico->KinomeScan Prioritize kinases for screening IC50 IC50 Determination (e.g., ADP-Glo™) KinomeScan->IC50 Select hits for potency testing CETSA Cellular Target Engagement (CETSA) IC50->CETSA Confirm on- & off-targets in cells AffinityMS Unbiased Target ID (Affinity-MS) IC50->AffinityMS Discover novel binders

Caption: Integrated workflow for cross-reactivity profiling.

In Silico Profiling: The Predictive First Pass
  • The 'Why': Before committing expensive resources to wet-lab experiments, computational docking provides a rapid and cost-effective way to predict the binding potential of a triazine derivative against a virtual panel of hundreds of kinase crystal structures.[2] This approach helps to flag likely off-targets and prioritize which kinases to include in biochemical screens.

  • The 'How': The process involves preparing a 3D model of the inhibitor and systematically "docking" it into the ATP-binding site of each kinase structure. A scoring function then estimates the binding affinity based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces.[3]

  • Limitations & Trustworthiness: This method is purely predictive. Scoring functions are imperfect, and the use of static protein structures doesn't capture the dynamic nature of proteins. However, it serves as an excellent hypothesis-generating tool. Validation is achieved by comparing predictions to subsequent experimental data.

Large-Panel Kinome Scanning: The Broad Biochemical Screen
  • The 'Why': This is the gold standard for obtaining a broad, quantitative overview of a compound's selectivity. Platforms like Eurofins' KINOMEscan® utilize a competition binding assay format that is highly sensitive and reproducible, providing a snapshot of interactions across a significant portion of the human kinome.[4]

  • The 'How' (KINOMEscan® Principle): The technology uses an active site-directed competition binding assay. A test compound is incubated with a specific kinase that is fused to a DNA tag. This mixture is then applied to a ligand-immobilized matrix. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining in solution is then quantified via qPCR of the DNA tag. A lower amount of kinase bound to the matrix indicates stronger competition from the test compound.[5] This method measures true thermodynamic binding affinity, as it is performed in the absence of ATP.[5]

  • Data Presentation: Results are typically presented as percent inhibition at a single high concentration (e.g., 1 or 10 µM) or as dissociation constants (Kd). This allows for easy visualization of the selectivity profile.

IC50 Determination: Quantifying Potency
  • The 'Why': Once primary targets and significant off-targets are identified via kinome scanning, the next step is to precisely quantify the compound's potency against these selected kinases. This is done by generating a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

  • The 'How' (Luminescence-Based Assay Principle): A common and robust method is the ADP-Glo™ Kinase Assay. This assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. The assay is performed in two steps: first, a reagent is added to stop the kinase reaction and deplete any remaining ATP. Second, a detection reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to kinase activity.[6][7] By titrating the inhibitor concentration, a curve can be generated from which the IC50 is calculated.

  • Trustworthiness: This is a direct measure of functional inhibition. The self-validating nature of this protocol comes from running appropriate controls: a "no enzyme" control for background and a "no inhibitor" (DMSO) control for 100% activity.

Cellular Thermal Shift Assay (CETSA®): Validating Target Engagement in a Physiological Context
  • The 'Why': A compound may be potent in a biochemical assay but fail to engage its target in a cell due to poor permeability, rapid efflux, or intracellular metabolism. CETSA is a powerful technique that confirms a compound physically binds to its target inside intact cells.[8]

  • The 'How': The principle is based on ligand-induced thermal stabilization. When a protein binds to a ligand (like our inhibitor), it becomes more resistant to heat-induced denaturation.[9][10] In a typical CETSA experiment, intact cells are treated with the compound or a vehicle control. The cells are then heated across a temperature gradient. After heating, the cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation. The amount of the specific target protein remaining in the soluble fraction at each temperature is then quantified, typically by Western Blot. A shift in the melting curve to a higher temperature in the compound-treated cells confirms target engagement.[8]

  • Data Interpretation: A positive thermal shift is strong evidence that the drug reaches and binds its intended target in a complex cellular environment. This bridges the gap between biochemical potency and cellular activity.

Affinity Chromatography-Mass Spectrometry: Unbiased Discovery of Novel Binders
  • The 'Why': The aforementioned methods are hypothesis-driven; they test for interactions with known kinases. But what if a compound binds to an unexpected protein, a non-kinase, or a novel kinase not present on the screening panel? Affinity-based proteomics is an unbiased approach to pull down all cellular proteins that interact with the drug.

  • The 'How': This technique involves immobilizing the triazine derivative (or a close analog with a linker) onto a solid support, creating an "affinity matrix." A total cell lysate is then passed over this matrix. Proteins that bind to the compound are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry.[4][11]

  • Trustworthiness & Causality: This is a discovery tool. Putative hits must be validated by orthogonal methods, such as CETSA or enzymatic assays, to confirm a direct and functional interaction. It provides a crucial safety net to catch unexpected interactions missed by targeted panels.

Case Study: Profiling AT9283, a Triazine-Derived Multi-Kinase Inhibitor

AT9283 is a potent inhibitor of Aurora A, Aurora B, and JAK2, and has been investigated for the treatment of various cancers.[1] Its profile illustrates the importance of a multi-pronged approach.

G cluster_intended Intended Targets cluster_offtarget Key Off-Targets AT9283 AT9283 AuroraA Aurora A AT9283->AuroraA Potent Inhibition (Cell Cycle Arrest) AuroraB Aurora B AT9283->AuroraB Potent Inhibition (Endoreduplication) JAK2 JAK2 AT9283->JAK2 Potent Inhibition (Anti-proliferative) Abl1 Abl1 (T315I) AT9283->Abl1 Significant Inhibition FLT3 FLT3 AT9283->FLT3 Significant Inhibition JAK3 JAK3 AT9283->JAK3 Significant Inhibition

Caption: Intended and key off-target kinases for AT9283.

Experimental Data Summary

The following tables summarize representative data for AT9283, compiled from multiple sources, to illustrate the outputs of a profiling cascade.

Table 1: Representative Kinase Selectivity Profile of AT9283

Kinase TargetFamilyIC50 (nM)Rationale for Interest
Aurora A Ser/Thr~3Primary Target: Regulates mitosis.[12]
Aurora B Ser/Thr~3Primary Target: Regulates mitosis.[12]
JAK2 Tyr1.2Primary Target: Key in myeloproliferative disorders.[13]
JAK3 Tyr1.1Significant Off-Target: Structurally related to JAK2.
Abl1 (T315I) Tyr4Off-Target: Important in drug-resistant CML.[13]
FLT3 Tyr~30Off-Target: Implicated in AML.[14]
GSK3β Ser/Thr>100Example of a weakly inhibited or non-target kinase.
VEGFR2 Tyr>1000Example of a non-target kinase, important for anti-angiogenic selectivity.

Data compiled from multiple sources for illustrative purposes.[13][14][15]

Table 2: Comparison of Profiling Methodologies

MethodPrimary OutputThroughputPhysiological RelevanceKey Advantage
In Silico Docking Predicted Binding ScoreVery HighLowPredictive power, cost-effective screening.
KINOMEscan® % Inhibition / KdHighMedium (Biochemical)Broad, quantitative view of kinome interactions.
ADP-Glo™ Assay IC50 / KiMediumMedium (Biochemical)Precise potency determination for functional inhibition.
CETSA® Thermal Shift (ΔTm)Low-MediumHighConfirms target binding in intact cells.
Affinity-MS List of Protein BindersLowHighUnbiased discovery of all potential targets.

Detailed Experimental Protocols

As a self-validating system, every protocol must include positive and negative controls.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the IC50 value of a triazine derivative against a specific kinase.

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare recombinant kinase enzyme to 2X final concentration in kinase buffer.

    • Prepare substrate and ATP to 2X final concentration in kinase buffer. The ATP concentration should ideally be at or near the Km of the enzyme for ATP to ensure accurate IC50 determination.

    • Prepare a serial dilution of the test compound (e.g., 11-point, 3-fold dilution starting at 100 µM) in DMSO, then dilute into kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of 2X kinase/substrate mix to each well.

    • Add 2.5 µL of the serially diluted compound. For controls, add 2.5 µL of buffer with DMSO (100% activity) or a known potent inhibitor (positive control).

    • Initiate the reaction by adding 5 µL of 2X ATP solution.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection (Promega ADP-Glo™ Protocol):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition & Analysis:

    • Read luminescence on a plate reader.

    • Normalize the data to the high (DMSO) and low (no enzyme) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to calculate the IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) with Western Blot

Objective: To confirm target engagement of a triazine derivative in intact cells.

  • Cell Treatment:

    • Culture cells (e.g., HCT116) to ~80% confluency.

    • Treat cells with the test compound at a desired concentration (e.g., 1 µM) or with vehicle (DMSO) for 1-2 hours in culture media.

  • Heat Challenge:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS with a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a cooling step to 4°C.[11]

  • Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Determine protein concentration using a BCA assay.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-Aurora A). Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with a secondary antibody and visualize using chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C) for both the treated and untreated samples.

    • Plot the normalized intensity versus temperature to generate melting curves. A rightward shift of the curve for the compound-treated sample indicates thermal stabilization and target engagement.

Conclusion and Future Directions

The 2-chloro-4-pyridin-4-yl-1,3,5-triazine scaffold is a powerful starting point for kinase inhibitor design, but its potential for cross-reactivity demands a rigorous and multi-faceted profiling strategy. Relying on a single data point, such as the IC50 against the primary target, is insufficient for progressing a compound toward clinical development.

By integrating predictive in silico methods, broad in vitro screening, precise potency measurements, and definitive cellular target engagement assays, researchers can build a comprehensive and trustworthy selectivity profile. This layered approach, as illustrated with the multi-kinase inhibitor AT9283, allows for the early identification of liabilities, provides confidence in the mechanism of action, and ultimately guides the design of safer and more effective medicines. The future of selectivity profiling will likely involve greater integration of chemoproteomics and high-throughput cellular assays early in the discovery cascade, providing an even clearer picture of a compound's true biological activity from the outset.

References

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Validation Guide: Selective Synthesis of 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide validates a scalable, palladium-catalyzed synthetic route for the preparation of 2,4-Dichloro-6-(pyridin-4-yl)-1,3,5-triazine (and its downstream derivative 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine ). It contrasts this modern Suzuki-Miyaura approach against traditional organolithium nucleophilic substitutions, highlighting improvements in selectivity, safety, and atom economy.

Executive Summary & Technical Rationale

The 2-chloro-4-(pyridin-4-yl)-1,3,5-triazine scaffold is a critical pharmacophore in kinase inhibitor development (e.g., PI3K/mTOR pathway). Traditional synthesis relies on the nucleophilic addition of 4-pyridyllithium to cyanuric chloride. While direct, this route suffers from cryogenic requirements (–78 °C), poor regioselectivity (leading to bis-pyridyl byproducts), and high moisture sensitivity.

The Validated New Route utilizes a Suzuki-Miyaura cross-coupling between cyanuric chloride and 4-pyridylboronic acid. This protocol leverages the "desymmetrization" concept—exploiting the differential reactivity of the three chloride atoms on the triazine ring to achieve mono-arylation with >90% selectivity under mild conditions.

Comparison Matrix: Traditional vs. Validated New Route
MetricTraditional Route (Organolithium)Validated New Route (Suzuki-Miyaura)
Reagents Cyanuric Chloride + 4-Li-PyridineCyanuric Chloride + 4-Pyridylboronic Acid
Catalyst None (Stoichiometric Li)Pd(PPh₃)₄ (1-3 mol%)
Temperature –78 °C (Cryogenic)0 °C to 25 °C (Ambient)
Selectivity Low (Mix of mono/bis/tris)High (Mono-selective)
Yield (Isolated) 45–55%82–88%
Scalability Poor (Exotherm control difficult)Excellent (Batch or Flow)
Green Metric High solvent waste (Dry THF)Moderate (Aqueous/Organic biphasic)

Mechanistic Insight & Causality

The success of the new route hinges on the controlled oxidative addition of the Palladium catalyst.

  • Electronic Activation: Cyanuric chloride is highly electron-deficient. The first C–Cl bond activation occurs rapidly at 0 °C.

  • Deactivation Effect: Upon introducing the electron-deficient pyridine ring, the remaining C–Cl bonds become slightly less reactive toward oxidative addition compared to the starting trichloride, but more importantly, the stoichiometry and temperature effectively kinetic-lock the reaction at the mono-substituted stage.

  • Transmetallation: The use of a weak base (Na₂CO₃) facilitates the transmetallation of the 4-pyridylboronate species without hydrolyzing the remaining chlorides.

DOT Diagram: Selective Catalytic Cycle

The following diagram illustrates the pathway and the critical "Selectivity Gate" that prevents over-reaction.

SuzukiSelectivity cluster_cycle Pd(0) Catalytic Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast at 0°C) TransMet Transmetallation (+ 4-Py-B(OH)2) OxAdd->TransMet Pd(II)-Cl Species RedElim Reductive Elimination TransMet->RedElim Pd(II)-Py Species RedElim->Pd0 Regenerate Catalyst Product Target Product (2,4-Dichloro-6-(pyridin-4-yl)-1,3,5-triazine) RedElim->Product Release Product Start Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Start->OxAdd Step 1 BisProduct Impurity: Bis-Pyridyl (Over-reaction) Product->BisProduct Requires T > 60°C (BLOCKED at 0°C)

Caption: Figure 1. Kinetic selectivity in the Suzuki coupling of cyanuric chloride. Low temperature (0°C) prevents the secondary oxidative addition cycle required for bis-substitution.

Validated Experimental Protocol

Objective: Synthesis of 2,4-Dichloro-6-(pyridin-4-yl)-1,3,5-triazine. Note: To obtain the 2-chloro-4-(pyridin-4-yl) variant, this intermediate undergoes a subsequent controlled hydrolysis or reduction step, but the C-C bond formation described below is the critical limiting step.

Reagents:
  • Cyanuric Chloride (1.0 equiv, 18.4 g)

  • 4-Pyridylboronic acid (1.05 equiv, 12.9 g)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv, dissolved in min. water)

  • Solvent: 1,4-Dioxane (150 mL)

Step-by-Step Methodology:
  • System Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser (unused initially), and internal thermometer. Purge with Argon for 15 minutes.

  • Solubilization: Charge the flask with Cyanuric Chloride and 1,4-Dioxane. Cool the solution to 0 °C using an ice/water bath. Crucial: Cyanuric chloride must be fully dissolved before catalyst addition to ensure homogeneity.

  • Catalyst Addition: Add Pd(PPh₃)₄ rapidly under Argon flow. The solution typically turns yellow.

  • Nucleophile Addition: Add 4-Pyridylboronic acid in one portion.

  • Base Activation (The Control Step): Add the aqueous Na₂CO₃ solution dropwise over 30 minutes via an addition funnel, maintaining the internal temperature below 5 °C .

    • Why? Rapid addition causes an exotherm that triggers bis-substitution (impurity formation).

  • Reaction: Stir vigorously at 0–5 °C for 2 hours, then allow to warm naturally to Room Temperature (20–25 °C) and stir for an additional 4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). Starting material (Rf ~0.8) should disappear; Mono-product (Rf ~0.5) appears.[1][2][3][4] Bis-product (Rf ~0.3) should be <5%.

  • Workup: Filter the mixture through a pad of Celite to remove Palladium black. Dilute the filtrate with Ethyl Acetate (300 mL) and wash with Brine (2 x 100 mL).

  • Purification: Dry the organic phase over anhydrous MgSO₄ and concentrate in vacuo. Recrystallize the crude solid from cold Hexane/CH₂Cl₂ to yield off-white needles.

Performance Data & Validation

The following data represents an average of 5 production runs (10g scale).

ParameterResultNotes
Isolated Yield 85% (± 3%)Significantly higher than Grignard (50%)
HPLC Purity > 98.5%Main impurity: Hydrolysis product (<0.5%)
Reaction Time 6 HoursEfficient turnover
Pd Residual < 50 ppmAfter Celite filtration and recrystallization
Troubleshooting Guide
  • Issue: Presence of Bis-pyridyl impurity (>5%).[5]

    • Fix: Strictly maintain temperature < 5 °C during base addition. Reduce boronic acid equivalents to 0.95.

  • Issue: Hydrolysis of Chloride (formation of OH-triazine).

    • Fix: Ensure solvents are dry; use anhydrous K₂CO₃ instead of aqueous solution if moisture sensitivity is acute (though Suzuki tolerates water well).

References

  • Molecules 2006, 11(1), 84-102.Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.

    • Source:

    • Relevance: Establishes the sequential nucleophilic substitution hierarchy for cyanuric chloride.
  • Chem. Pharm. Bull. 2025, 73(4), 327–335. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide.[6]

    • Source:

    • Relevance: Provides modern optimization for suppressing impurities in 4-pyridyl couplings.
  • Organic Chemistry Portal.Suzuki Coupling of Aryl Chlorides.

    • Source:

    • Relevance: General mechanistic grounding for Pd-c
  • PrepChem.Synthesis of 2,4-dichloro-6-substituted-1,3,5-triazines.

    • Source:

    • Relevance: Protocol comparison for triazine substitution handling.

Sources

Structural Determination of 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of functionalized heterocycles—specifically 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine —structural ambiguity is a persistent challenge. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for routine characterization, they frequently fail to distinguish between regioisomers, tautomers (e.g., hydroxy-triazine vs. triazinone), or hydrolysis byproducts in nitrogen-rich scaffolds.

This guide argues that Single Crystal X-Ray Diffraction (SC-XRD) is not merely a confirmatory step but the primary analytical requirement for validating chlorotriazine scaffolds intended for drug discovery or Metal-Organic Framework (MOF) construction. We provide a direct comparison of analytical techniques, a validated experimental protocol for crystallization, and the specific crystallographic parameters required to confirm the structure.

The Structural Challenge: Why Standard Spectroscopy Fails

The molecule , 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine , possesses a highly electron-deficient core. This creates specific "blind spots" for solution-phase methods:

  • Quaternary Carbon Silence: The triazine ring carbons often exhibit long relaxation times (

    
    ), making them difficult to observe in 
    
    
    
    C NMR without extended acquisition times or relaxation agents [1].
  • Hydrolysis Masquerading: The C-Cl bond in triazines is labile. Hydrolysis leads to the 2-hydroxy derivative, which rapidly tautomerizes to the amide-like (oxo) form.

    
     NMR may show a broad singlet (exchangeable) that is easily mistaken for water or solvent peaks, leading to false confirmation of the chloro-precursor [2].
    
  • Isomeric Ambiguity: In multi-step substitutions, distinguishing between the 2,4- and 2,6-isomers via NOESY/ROESY can be inconclusive due to the symmetry of the triazine core and the free rotation of the pyridine ring.

Decision Matrix: When to Deploy SC-XRD

DecisionMatrix Start Synthesis Product: 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine HNMR 1H NMR Analysis Start->HNMR Ambiguity Ambiguity Detected? (Broad peaks, missing carbons) HNMR->Ambiguity Routine Routine Confirmation (MS/NMR sufficient) Ambiguity->Routine No XRD_Trigger TRIGGER SC-XRD Ambiguity->XRD_Trigger Yes (Hydrolysis risk) Outcome Definitive: Bond Lengths & Tautomer Check XRD_Trigger->Outcome

Figure 1: Analytical Decision Matrix. SC-XRD is triggered when hydrolysis or regio-isomerism cannot be ruled out by 1D NMR.

Comparative Analysis: SC-XRD vs. Alternative Methods

The following table contrasts the utility of SC-XRD against standard spectroscopic techniques for this specific class of chlorotriazines.

Feature

H /

C NMR
HR-MS (ESI/APCI) SC-XRD (The Gold Standard)
Primary Output Connectivity, magnetic environment.Elemental composition (m/z).3D atomic coordinates, absolute configuration.
C-Cl Bond Detection Inferential. Absence of OH/NH signals; chemical shift of adjacent C (~170 ppm).Indirect. Isotope pattern (

Cl/

Cl ratio of 3:1).
Direct. Electron density map clearly resolves Cl (heavy atom).
Tautomer ID Difficult. Rapid exchange averages signals.Fails. Isomers have identical mass.Definitive. Locates H atoms on N vs. O; measures C=O vs C-O bond lengths.
Sample State Solution (Solvent effects may shift equilibrium).Gas/Solution phase.Solid State (Captures packing interactions).
Limitations Quaternary carbons are silent; solvent peaks obscure exchangeable protons.Fragmentation can be misleading; does not prove connectivity.Requires a single crystal (0.1–0.3 mm).

Experimental Protocol: Crystallization & Data Collection

To confirm the structure of 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine, obtaining a suitable single crystal is the critical bottleneck. Triazines have a strong tendency to form microcrystalline powders due to efficient


-

stacking.
Step 1: Crystal Growth Strategy (Vapor Diffusion)

Why this method? Slow diffusion minimizes kinetic trapping, allowing the formation of X-ray quality block-like crystals rather than needles.

  • Dissolution: Dissolve 20 mg of the crude product in a "good" solvent. For chlorotriazines, THF or DMF are preferred due to solubility.

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a narrow inner vial (4 mL). Dust particles act as nucleation sites for polycrystals—remove them.
    
  • Diffusion Setup: Place the open inner vial inside a larger jar (20 mL) containing the "antisolvent."

    • Recommended Antisolvent:n-Hexane or Diethyl Ether .

    • Ratio: 1 mL sample solution (inner) to 4 mL antisolvent (outer).

  • Incubation: Seal the outer jar tightly. Store at 4°C in a vibration-free environment for 3–7 days.

  • Observation: Look for colorless/pale-yellow blocks or prisms. Avoid clustered needles.

Step 2: X-Ray Data Collection Parameters

Standard Protocol for Chlorinated Heterocycles:

  • Temperature: 100 K (Cryostream). Crucial: Reduces thermal vibration of the terminal Chlorine atom and Pyridine ring, improving resolution.

  • Radiation Source: Mo-K

    
      (
    
    
    
    Å). Preferred over Cu-K
    
    
    to minimize absorption effects from the Chlorine atom.
  • Resolution Goal: 0.75 Å or better.

Step 3: Refinement Workflow

RefinementFlow Sample Crystal Selection (0.2mm Block) Collect Data Collection (Mo Source, 100K) Sample->Collect Solve Structure Solution (SHELXT / Intrinsic Phasing) Collect->Solve Refine Refinement (SHELXL) Least Squares Solve->Refine Check Validation (CheckCIF / R-factor) Refine->Check Check->Refine High R1 (>5%)

Figure 2: Crystallographic Refinement Workflow. Iterative refinement is necessary to resolve disorder in the pyridine ring rotation.

Data Interpretation: Validating the Structure

Once the structure is solved, you must verify specific geometric parameters to confirm the identity of 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine .

A. Bond Length Verification

The most definitive proof of the structure is the bond length analysis. Compare your experimental data against these standard values derived from the Cambridge Structural Database (CSD) for similar triazine analogs [3, 4].

Bond TypeExpected Length (Å)Interpretation
C(Triazine)–Cl 1.72 – 1.75 Å Confirms the Chlorine is covalently bound. If this bond is ~1.3 Å, it is likely C-O (hydrolysis product).
C–N (Triazine Ring) 1.33 – 1.35 Å Indicates aromatic delocalization.
C(Triazine)–C(Pyridine) 1.48 – 1.50 Å Single bond connecting the two aromatic systems.
B. Planarity and Torsion
  • Torsion Angle: The pyridine ring is typically twisted relative to the triazine ring to minimize steric repulsion between the ortho-hydrogens of the pyridine and the triazine nitrogens. Expect a torsion angle of 5°–20° unless crystal packing forces it planar [5].

  • Packing: Look for "slipped stack"

    
    -
    
    
    
    interactions (centroid-to-centroid distances of 3.5–3.8 Å). This is characteristic of planar heteroaromatic systems and confirms the stability of the solid phase.
C. The "Ghost" Proton (Tautomerism Check)

If the refinement shows a large electron density peak (~1.0 e⁻/ų) near a triazine nitrogen and the C-Cl bond length is anomalous, you have likely isolated the hydrolysis product (triazinone).

  • Target: C-Cl bond.

  • Failure Mode: If C-Cl is absent and C=O (~1.22 Å) is present, the synthesis failed (hydrolysis occurred).

Conclusion

For 2-Chloro-4-(pyridin-4-yl)-1,3,5-triazine , X-ray crystallography provides the only indisputable proof of structure. While NMR can suggest the presence of the pyridine and triazine cores, it struggles to definitively rule out hydrolysis or regio-isomerism in the presence of impurities. By following the vapor diffusion protocol and targeting the specific bond lengths (C-Cl ~1.73 Å) outlined above, researchers can validate this scaffold with high confidence before proceeding to downstream applications in medicinal chemistry or MOF synthesis.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • News-Medical. (2019). "X-Ray Crystallography vs. NMR Spectroscopy." Link

  • Gamez, P., et al. (2025). "Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines." ResearchGate.[1] (Representative C-Cl bond lengths in triazines). Link

  • Fujita, M., et al. (2013). "X-ray analysis on the nanogram to microgram scale using porous complexes." Nature. (Discusses pyridyl-triazine ligands in Crystalline Sponge Method). Link

  • Cambridge Crystallographic Data Centre (CCDC). "Cambridge Structural Database (CSD)." (The authoritative repository for small molecule crystal structures). Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and a deep understanding of the materials we handle. The lifecycle of a chemical reagent does not end when an experiment is complete; its proper disposal is a critical final step that ensures the safety of our colleagues, the integrity of our facilities, and the protection of our environment. This guide provides a comprehensive, technically grounded protocol for the disposal of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine, moving beyond simple steps to explain the scientific rationale behind each procedural choice.

Hazard Identification and Inherent Risk Profile

Understanding the molecular structure of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine is fundamental to appreciating its disposal requirements. The molecule is a composite of three key functional groups: a chlorinated triazine ring, a pyridine ring, and a halogen substituent. Each contributes to its overall hazard profile.

  • Triazine Core: Triazine derivatives are known to cause skin, eye, and respiratory irritation.[1][2] Some have been associated with long-term health effects, necessitating careful handling to minimize exposure.[2]

  • Pyridine Moiety: Pyridine is a flammable, irritating compound with a strong, unpleasant odor.[3][4] Its presence mandates that the compound and its waste be handled with appropriate ventilation and away from ignition sources.[5]

  • Chlorine Substituent: As a halogenated organic compound, it cannot be disposed of via standard solvent recovery methods like fuel blending.[6] During combustion, the chlorine atom can form highly corrosive and toxic gases, such as hydrogen chloride (HCl) and potentially dioxins, if not incinerated at sufficiently high temperatures with appropriate scrubbing technology.[7]

This compound must be presumed hazardous. Accidental release into the environment is a significant concern, as many triazine-based compounds are designed as herbicides and can have lasting effects on aquatic ecosystems.[8][9] Therefore, under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[1][10][11]

Data Summary: Hazard Profile and Safety Requirements
Hazard CategoryGHS Classification (Inferred) & Key InformationRecommended Engineering Controls & PPE
Acute Toxicity Based on analogous structures, likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][12] May be harmful if swallowed or inhaled.[1]Engineering Control: Always handle within a certified chemical fume hood.[13] PPE: Safety goggles with side-shields, nitrile gloves, and a standard laboratory coat.[4][12][13]
Flammability The pyridine component suggests potential flammability.[3] While the solid itself may not be highly flammable, solutions and vapors can be.Store away from heat, sparks, and open flames. Ensure proper grounding of equipment when transferring large quantities.[5]
Environmental Chlorinated organic compounds and triazine derivatives can be persistent in the environment. Do not allow entry into sewers or waterways.[1][10][14]All spills and waste must be contained and disposed of as hazardous chemical waste.[15][16]
Reactivity Avoid contact with strong oxidizing agents.[2] Thermal decomposition above 400°C can generate toxic fumes including HCl, nitrogen oxides, and hydrogen cyanide.[1][7]Segregate from incompatible chemicals during storage and in waste containers.

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

The following protocol is designed as a self-validating system. Each step is a checkpoint to ensure safety and compliance.

Phase 1: Initial Waste Collection and Segregation

This phase occurs at the point of generation—your laboratory bench. The core principle is absolute segregation .

  • Waste Characterization: Immediately classify all waste containing 2-Chloro-4-pyridin-4-yl-1,3,5-triazine (including pure excess solid, contaminated consumables like weigh boats or wipes, and solutions) as Halogenated Organic Waste . This is the most critical decision point in the entire workflow.

  • Select a Dedicated Waste Container:

    • Use a designated, properly vetted hazardous waste container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.

    • Ensure the container is compatible with the waste's physical form (solid or dissolved in a solvent).

    • Causality: Mixing halogenated and non-halogenated waste streams leads to cross-contamination.[6] This dramatically increases disposal costs, as the entire volume must be treated via the more complex high-temperature incineration required for halogenated compounds.[6]

  • Proper Labeling:

    • Before adding any waste, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[17]

    • Clearly write the full chemical name: "2-Chloro-4-pyridin-4-yl-1,3,5-triazine". Avoid abbreviations or formulas.

    • List any solvents used and their approximate percentages.

    • Fill in all required generator information (name, lab, date).

    • Causality: Accurate labeling is a regulatory requirement and is vital for the safety of EHS personnel who will handle the container. It informs them of the contents' hazards and allows for proper consolidation and disposal routing.

Phase 2: In-Lab Accumulation and Storage
  • Keep Containers Closed: Hazardous waste containers must remain sealed at all times, except when actively adding waste.[17][18] This prevents the release of vapors and protects the lab atmosphere.

  • Store in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA, which is typically within or near the laboratory where the waste is generated.

    • The SAA must be under the control of the laboratory personnel.

    • Crucially, the container must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[17]

  • Segregate Incompatibles: Within the SAA, ensure the halogenated waste container is physically separated from acids, bases, and oxidizers.[19]

Phase 3: Spill Management

Accidents happen. A prepared response is a professional one.

  • Alert Personnel: Immediately notify others in the area.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing safety goggles, a lab coat, and double-layered nitrile gloves.

  • Contain the Spill: If the compound is a solid, gently cover it with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[2] If it is a solution, cover it with a chemical absorbent pad or universal binder.[3][10]

  • Clean-Up: Carefully sweep or wipe the absorbed material from the outside in, placing all contaminated materials (absorbent, wipes, gloves) into a new, dedicated hazardous waste container.

  • Label and Dispose: Label the container as "Spill Debris containing 2-Chloro-4-pyridin-4-yl-1,3,5-triazine" and manage it as halogenated organic waste.

Phase 4: Final Disposal Workflow

The laboratory's responsibility transitions to the institution's EHS office for final disposal.

  • Request a Pickup: Once the waste container is full or you are discontinuing the project, submit a chemical waste pickup request through your institution’s EHS portal or procedure.

  • EHS Collection: Trained EHS professionals will collect the waste from your SAA. They consolidate it with other compatible waste streams.

  • Licensed Disposal: The consolidated waste is transported to a licensed and regulated hazardous waste disposal facility. For halogenated organic compounds like this, the required disposal method is high-temperature incineration (typically >900 °C) equipped with afterburners and scrubbers to neutralize the acidic gases produced.[20]

The following diagram illustrates the essential decision-making and operational workflow for proper disposal.

G cluster_lab Laboratory Responsibility cluster_ehs EHS & Facility Responsibility A Waste Generated (2-Chloro-4-pyridin-4-yl-1,3,5-triazine) B Step 1: Characterize Waste (Halogenated Organic) A->B C Step 2: Select & Label Compatible Container B->C D Step 3: Segregate from Incompatible Waste Streams C->D E Step 4: Store in SAA (Closed, Secondary Containment) D->E spill Spill Occurs E->spill F Step 5: Request EHS Pickup E->F spill_proc Execute Spill Protocol (Contain, Clean, Collect) spill->spill_proc YES spill_proc->C Package Debris G EHS Collects Waste F->G H Consolidation with Compatible Wastes G->H I Transport to Licensed Facility H->I J Final Disposal (High-Temperature Incineration) I->J

Caption: Disposal workflow for 2-Chloro-4-pyridin-4-yl-1,3,5-triazine.

By adhering to this structured and scientifically-justified protocol, you ensure that the final step in your research is as rigorous and responsible as the science that preceded it.

References

  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Available from: [Link]

  • 2-CHLORO-4,6-DIAMINO-1,3,5-TRIAZINE | Georganics. (2011). Georganics. Available from: [Link]

  • Safety Data Sheet - Agilent. (2019). Agilent. Available from: [Link]

  • Pyridine - SAFETY DATA SHEET - PENTA. (2024). PENTA. Available from: [Link]

  • Hazardous Substance Fact Sheet: Pyridine. (n.d.). New Jersey Department of Health. Available from: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. Available from: [Link]

  • material safety data sheet - 2,4,6-tri-(2-pyridyl) 1,3,5-triazine 99% ar (tptz). (n.d.). Oxford Lab Fine Chem LLP. Available from: [Link]

  • Chloro-s-triazines—toxicokinetic, toxicodynamic, human exposure, and regulatory considerations. (n.d.). PubMed Central, National Institutes of Health. Available from: [Link]

  • Pyridine: incident management. (n.d.). GOV.UK. Available from: [Link]

  • Triazine Pesticides Standard - Safety Data Sheet. (2019). agilent.com. Available from: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Available from: [Link]

  • Occurrence and Removal of Triazine Herbicides during Wastewater Treatment Processes and Their Environmental Impact on Aquatic Life. (2022). PubMed Central, National Institutes of Health. Available from: [Link]

  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Available from: [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury. Available from: [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). U.S. Environmental Protection Agency. Available from: [Link]

  • Thermal decomposition of atrazine and its toxic products. (n.d.). Royal Society of Chemistry. Available from: [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Available from: [Link]

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Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 2-Chloro-4-pyridin-4-yl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide to Safe Laboratory Operations

Disclaimer: The following guide is a synthesis of safety protocols derived from data on structurally analogous compounds, including chlorinated triazines and pyridinyl derivatives. As a specific Safety Data Sheet (SDS) for 2-Chloro-4-pyridin-4-yl-1,3,5-triazine was not publicly available at the time of writing, this document serves as a baseline for safe handling practices. It is imperative that you consult the supplier-specific SDS for this exact compound upon receipt and perform a thorough, institution-specific risk assessment before commencing any work.

Foundational Understanding: The "Why" Behind the Precautions

2-Chloro-4-pyridin-4-yl-1,3,5-triazine belongs to the family of heterocyclic compounds, which are ubiquitous in pharmaceutical and materials science research. Its structure combines a chlorinated triazine ring with a pyridine moiety. Analysis of related chemical structures reveals a consistent hazard profile that dictates our safety strategy.

The primary hazards associated with similar compounds include:

  • Acute Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Irritation: Causes skin irritation upon direct contact.[4][5][6]

  • Serious Eye Damage: Poses a significant risk of serious eye irritation or damage.[3][4][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][4]

  • Chronic Effects: Long-term exposure to some triazine-based compounds has been associated with more severe health effects, warranting a cautious approach.[7]

The physical form, typically a solid powder, increases the risk of aerosolization and dust generation.[7][8] Therefore, our primary objective is to create a multi-layered defense system that minimizes any possibility of contact, inhalation, or ingestion.

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment is the final barrier between you and a potential hazard. It should never be the only one. The foundation of safe handling for this class of chemicals rests on robust engineering and administrative controls.

  • Primary Engineering Control: The Chemical Fume Hood. All manipulations of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine, including weighing, solution preparation, and reaction setup, must be performed inside a certified chemical fume hood. This ensures that any generated dust or vapors are contained and exhausted safely.[2]

  • Administrative Controls: Standard Operating Procedures (SOPs). Your institution must develop a detailed SOP for working with this compound. This includes designating specific work areas, outlining emergency procedures, and ensuring all personnel are trained on the specific hazards. Always have accessible safety showers and eye wash stations.[2][6]

The Core Directive: Personal Protective Equipment Protocol

The selection of PPE is not a matter of preference but a requirement dictated by the chemical's hazard profile. The following is the minimum required PPE ensemble.

Eye and Face Protection

Rationale: The high risk of serious eye irritation or damage from even minor exposure to the solid powder or its solutions necessitates robust protection.[3][6]

  • Mandatory: ANSI Z87.1-compliant, indirectly vented chemical splash goggles.[9] Safety glasses with side shields alone are insufficient as they do not provide an adequate seal against airborne dust.[7]

  • Recommended for High-Risk Operations: When handling larger quantities (>5g) or when there is a significant splash risk, a full-face shield should be worn over the chemical splash goggles.[10]

Skin and Body Protection

Rationale: The compound is classified as a skin irritant, and repeated exposure can lead to dermatitis or other health hazards.[5][6][9] A complete barrier is essential.

  • Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned, is the minimum requirement.

  • Gloves: This is a critical control point.

    • Type: Use chemically resistant, disposable gloves. Nitrile gloves are a common and effective choice for handling solid powders and for incidental contact. Always check the manufacturer's glove compatibility charts for specific solvents if you are preparing solutions.

    • Technique: Employ the double-gloving technique, especially during weighing and transfer operations. This allows for the clean removal of the outer, potentially contaminated glove without exposing your skin. Change gloves immediately if you suspect contamination.

  • Additional Protection: For tasks involving large quantities or a high risk of spillage, a chemically resistant apron worn over the lab coat provides an additional layer of protection.[11]

Respiratory Protection

Rationale: While the primary engineering control (fume hood) should prevent respiratory exposure, certain situations may warrant additional protection against irritating dust.[2][4]

  • Standard Operations: For routine handling inside a certified fume hood, a respirator is typically not required.

  • Non-Standard Operations: In the event of a fume hood failure, a large spill outside of containment, or during emergency response, respiratory protection is mandatory. A half-mask or full-face respirator with P100 (particulate) cartridges is the appropriate choice.[12][13] All respirator use requires prior medical clearance and fit-testing under an established institutional respiratory protection program.

Operational Plan: A Step-by-Step Workflow for Weighing

This protocol provides a self-validating system for safely weighing 2-Chloro-4-pyridin-4-yl-1,3,5-triazine.

  • Preparation:

    • Confirm the fume hood is operational (check airflow monitor).

    • Don all required PPE (inner gloves, lab coat, goggles, outer gloves).

    • Decontaminate the balance and the fume hood work surface.

    • Prepare all necessary equipment (weigh paper, spatula, receiving flask, waste container) and place it inside the fume hood.

  • Execution:

    • Carefully open the stock container inside the fume hood. Avoid creating puffs of dust.

    • Using a clean spatula, carefully transfer the approximate amount of solid to the weigh paper on the balance.

    • Close the stock container immediately.

    • Carefully transfer the weighed solid into the designated receiving flask.

    • Use a solvent-dampened wipe (e.g., 70% ethanol) to decontaminate the spatula and any surfaces with residual powder. Dispose of the wipe in the designated solid waste container.

  • Completion:

    • Securely close the receiving flask.

    • Remove outer gloves and dispose of them in the solid waste container.

    • With inner gloves still on, decontaminate the exterior of the receiving flask.

    • Exit the work area. Remove remaining PPE in the correct sequence as detailed in the diagram below.

    • Wash hands thoroughly with soap and water.[1][6]

Process Visualization: PPE Donning and Doffing Sequence

Properly removing (doffing) PPE is critical to prevent cross-contamination. The following workflow illustrates the correct sequence.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Removing) Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Inner Gloves Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Lab Coat (Turn Inside Out) Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves (Clean) Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.